5H-Imidazo[5,1-a]isoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-imidazo[5,1-a]isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-8(3-1)6-12-7-11-5-10(9)12/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYPJSJTDDEXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=CN31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441984 | |
| Record name | 5H-Imidazo[5,1-a]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147764-61-2 | |
| Record name | 5H-Imidazo[5,1-a]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5H-Imidazo[5,1-a]isoindole
An In-depth Technical Guide to the Physicochemical Properties of 5H-Imidazo[5,1-a]isoindole
Introduction
The this compound scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. As a rigid, nitrogen-containing structure, it serves as a valuable core for the design of novel therapeutic agents and functional organic materials. Its derivatives have been explored for a range of biological activities, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy[1]. The unique electronic and structural features of this scaffold also give rise to interesting optical properties, with related compounds showing potential as fluorophores[2][3][4].
This technical guide provides a detailed examination of the core physicochemical properties of the parent this compound molecule. Understanding these fundamental characteristics is critical for researchers and drug development professionals to predict its behavior in biological systems, design synthetic routes, and formulate it for various applications. This document synthesizes computational data with established experimental methodologies, offering a framework for the practical assessment of this important heterocyclic system.
Molecular Structure and Foundational Properties
The foundational characteristics of a molecule dictate its interactions and behavior. This compound is a tricyclic aromatic amine with the chemical formula C₁₀H₈N₂[5]. The fusion of the imidazole and isoindole rings creates a unique electronic landscape and a defined three-dimensional shape that is crucial for its biological and physical properties.
Chemical Identifiers:
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.3 | PubChem[5][7] |
| Hydrogen Bond Donors | 0 | PubChem[5][7] |
| Hydrogen Bond Acceptors | 2 | PubChem[5][7] |
| Rotatable Bond Count | 0 | PubChem[5][7] |
| Exact Mass | 156.068748264 Da | PubChem[5][7] |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | PubChem[5][7] |
| Heavy Atom Count | 12 | PubChem[5] |
Note: These values are computationally derived and provide an estimate of the compound's properties. Experimental verification is recommended.
Lipophilicity: Predicting Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development. It governs a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall pharmacokinetic profile. The computationally derived XLogP3 value for this compound is 1.3, suggesting a balanced character with moderate lipophilicity[5][7]. This value indicates that the compound is likely to have reasonable permeability across cell membranes without being excessively retained in fatty tissues.
For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant measure as it accounts for the different ionization states of the molecule at a given pH[8][9]. Given the presence of a basic nitrogen atom in the imidazole ring, the LogD of this compound will be pH-dependent.
Experimental Protocol: HPLC-Based Determination of LogP
A reliable and high-throughput method for experimentally determining LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC). The causality behind this method is that the retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.
Workflow for LogP Determination via RP-HPLC
Caption: Workflow for experimental LogP determination using RP-HPLC.
Ionization Constant (pKa): Impact on Solubility and Receptor Binding
The pKa value defines the strength of an acid or base and is crucial for predicting a molecule's charge state at a given pH. The this compound structure contains a basic nitrogen atom within the imidazole moiety, which is expected to be the primary site of protonation. The pKa of this nitrogen will dictate the compound's solubility in aqueous media (with the protonated form being more soluble) and its ability to interact with biological targets through ionic interactions. While specific experimental pKa data for the parent compound is not widely published, related imidazo[2,1-b][1][5][6]thiadiazole systems have been shown to have pKa values between 2.64 and 2.70, indicating they are weakly basic[8][9].
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for the shake-flask method of solubility determination.
Optical and Spectroscopic Properties
Fused heterocyclic systems like this compound often exhibit interesting photophysical properties. Studies on related imidazo[5,1-a]isoquinolines have shown that these compounds can be fluorescent, emitting light in the blue region of the spectrum.[3][4] The quantum yield and emission wavelength are highly sensitive to the nature and position of substituents on the aromatic rings.[3][4] This tunability makes the core scaffold attractive for applications in bio-imaging and as emitter molecules in organic light-emitting diodes (OLEDs). Characterization of these properties typically involves UV-Visible absorption and fluorescence emission spectroscopy.
Conclusion
This compound is a heterocyclic scaffold with a balanced physicochemical profile that makes it a promising starting point for the development of new chemical entities. Its computed moderate lipophilicity, weak basicity, and rigid structure are key attributes for designing molecules with good membrane permeability and specific biological interactions. While comprehensive experimental data for the parent compound is limited in public literature, this guide provides the theoretical basis and standard experimental protocols necessary for its thorough characterization. By applying these methodologies, researchers can validate computational predictions and build a robust understanding of this scaffold, accelerating its application in drug discovery and materials science.
References
- Title: this compound | C10H8N2 | CID 10583021 - PubChem Source: PubChem URL:[Link]
- Title: 5H-Imidazo[2,1-a]isoindole | C10H8N2 | CID 21876632 - PubChem Source: PubChem URL:[Link]
- Title: Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies Source: PubMed URL:[Link]
- Title: Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits | Request PDF Source: ResearchG
- Title: Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds Source: ResearchG
- Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: Wiley Online Library URL:[Link]
- Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: ResearchG
- Title: Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][5][8]riazole and Imidazo[2,1-b]t[1][5][6]hiadiazole Deriv
- Title: Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1][5][8]riazole and Source: Semantic Scholar URL:[Link]
Sources
- 1. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H8N2 | CID 10583021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 5H-Imidazo[2,1-a]isoindole | C10H8N2 | CID 21876632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of 5H-Imidazo[5,1-a]isoindole
Abstract: The 5H-imidazo[5,1-a]isoindole scaffold is a privileged heterocyclic system integral to medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel functional materials.[1][2] This guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of this compound, from crystal growth to data refinement and interpretation. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale, ensuring both technical accuracy and practical insight.
Introduction: The Significance of Structural Clarity
The precise arrangement of atoms in a molecule—its crystal structure—governs its physical, chemical, and biological properties. For drug development professionals, this atomic-level blueprint is critical. It allows for the elucidation of structure-activity relationships (SAR), the optimization of lead compounds, and the design of molecules with improved potency, selectivity, and pharmacokinetic profiles.[3][4] X-ray crystallography stands as the definitive method for obtaining this unambiguous, high-resolution structural data.[1]
The this compound core, with its fused aromatic system, presents a fascinating subject for crystallographic study. Its planar regions suggest the potential for significant intermolecular interactions, such as π-stacking, which can profoundly influence crystal packing, solubility, and interactions with biological targets.[5][6] This guide will walk through the entire workflow to reveal these structural nuances.
PART I: Crystal Growth: The Foundation of Analysis
The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structural model is entirely dependent on the quality of the initial single crystal. Therefore, meticulous crystal growth is the non-negotiable first step.
Causality Behind Experimental Choices: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice. This requires creating a supersaturated solution from which the compound can gradually precipitate. The choice of solvent is critical; an ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. The rate of cooling or evaporation must be slow to prevent rapid precipitation, which leads to amorphous solids or poorly-formed microcrystals.
Field-Proven Protocol for Crystal Growth (Slow Evaporation):
-
Purity First: Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated as defects in the crystal lattice.
-
Solvent Screening: In parallel, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to find a suitable system.
-
Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (or solvent system) with gentle heating in a clean, small vial.
-
Controlled Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to create a small hole. This allows the solvent to evaporate over the course of several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Drastic temperature fluctuations should be avoided.
-
Harvesting: Once suitable crystals have formed (ideal size: 30-300 microns), carefully harvest them using a nylon loop or a micromanipulator.[7]
PART II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the technique used to determine the precise three-dimensional arrangement of atoms in a crystal.[8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[7]
}
Caption: The comprehensive workflow from crystal mounting to final structure validation.
Step-by-Step Methodology:
-
Crystal Mounting & Centering: A high-quality crystal is mounted on a thin glass fiber or nylon loop and placed on a goniometer head in the diffractometer.[8] The crystal is then precisely centered in the X-ray beam.
-
Data Collection: The crystal is cooled (typically to 100 K) using a cryostream to minimize thermal vibrations and radiation damage. It is then rotated while being irradiated with a monochromatic X-ray beam.[8] A detector, such as a CCD, captures the diffracted X-rays, producing a series of images.[8][9]
-
Data Reduction: Specialized software integrates the thousands of measured reflection intensities from the images and applies corrections for experimental factors (e.g., Lorentz and polarization effects). This process generates a reflection file (typically with an .hkl extension).
-
Structure Solution: The "phase problem" is solved using computational methods. For small molecules like this compound, direct methods or charge flipping algorithms (as implemented in programs like SHELXT) are highly effective in generating an initial electron density map and a preliminary atomic model.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental diffraction data. The program SHELXL is the industry standard for this task.[10][11] The refinement process adjusts atomic coordinates, displacement parameters (describing thermal motion), and other variables to minimize the difference between observed and calculated structure factors. The quality of the refinement is monitored using metrics like the R1 factor. Refinement is performed against F², which is superior to older methods as it includes all measured data.[10]
PART III: Analysis of the Crystal Structure
Once the structure is refined to convergence, the detailed analysis can begin. This involves examining the molecular geometry and, crucially, the intermolecular interactions that dictate how the molecules arrange themselves in the solid state.
Molecular Geometry:
The first step is to analyze the intramolecular features. This includes bond lengths, bond angles, and torsion angles. These experimental values are compared against established standards to confirm the chemical identity and identify any unusual geometric features that may arise from steric or electronic effects.
| Parameter | Description | Expected Value (Å/°) |
| C-C (aromatic) | Bond length within the benzene ring | ~1.39 Å |
| C-N (imidazole) | Bond length within the imidazole ring | ~1.32 - 1.38 Å |
| C=N (imidazole) | Imine bond length in the imidazole ring | ~1.30 Å |
| Planarity | Dihedral angle between the isoindole and imidazole mean planes | < 5° |
Supramolecular Assembly & Intermolecular Interactions:
No molecule exists in isolation in a crystal. The packing arrangement is determined by a network of non-covalent interactions. For aromatic heterocycles, π-π stacking is a dominant force.[5][6]
-
π-π Stacking: The electron-rich π-systems of the fused rings in this compound are expected to interact favorably with neighboring molecules. These interactions are typically observed in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion.[5][12] The strength and geometry of these interactions are key determinants of the material's properties. Dispersion forces are a significant contributor to the stacking energy.[6] The analysis involves measuring the centroid-to-centroid distances (typically 3.3-3.8 Å) and the slip angles between stacked rings.
}
Caption: Diagram of parallel-displaced π-stacking between two molecules.
Conclusion
The crystal structure analysis of this compound provides definitive, atomic-level insights that are invaluable for drug discovery and materials science.[4][13] By following a rigorous, self-validating workflow from high-quality crystal growth to meticulous data refinement and detailed interaction analysis, researchers can unlock the structural secrets that govern molecular function. The resulting structural model serves as a robust foundation for computational modeling, rational design of derivatives with enhanced properties, and a deeper understanding of the fundamental principles of molecular recognition.
References
- Latifi, R. User guide to crystal structure refinement with SHELXL.
- Sheldrick, G. M. (1997). SHELXL-97. University of Göttingen.
- Salonen, L. M., Holland, M. C., & Diederich, F. (2014). Heteroaromatic π-Stacking Energy Landscapes. Journal of Chemical Information and Modeling, 54(5), 1363–1375.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
- Salonen, L. M., Holland, M. C., & Diederich, F. (2014). Heteroaromatic π-Stacking Energy Landscapes. PMC - PubMed Central - NIH.
- Bootsma, A. N., Doney, A. C., & Wheeler, S. E. (2020). Predicting the Strength of Stacking Interactions Between Heterocycles and Aromatic Amino Acid Side Chains. ChemRxiv.
- Wheeler, S. E. (2016). Making Sense of Heteroatom Effects in π–π Interactions. Accounts of Chemical Research, 49(10), 2058–2066.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate.
- Kumar, A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
- Ciszak, E., & Dauter, Z. (2007). The role of crystallography in drug design. PMC - NIH.
- Verma, A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
- Sheldrick, G. M. (n.d.). SHELXL-93 Manual. National Single Crystal X-ray Facility.
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
- Singh, N., et al. (2023). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology.
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
- Bruker. (n.d.). Single Crystal X-ray Diffractometers.
Sources
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zienjournals.com [zienjournals.com]
- 3. migrationletters.com [migrationletters.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heteroaromatic π-Stacking Energy Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 10. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-biostructure.com [creative-biostructure.com]
Spectroscopic Scrutiny of 5H-Imidazo[5,1-a]isoindole: A Technical Guide for Researchers
Introduction
Molecular Structure and Spectroscopic Overview
5H-Imidazo[5,1-a]isoindole is a tricyclic system with a bridgehead nitrogen atom, possessing the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol [1]. The structural rigidity and the presence of both aromatic and non-aromatic protons and carbons give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC would be employed for unambiguous signal assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit signals in both the aromatic and aliphatic regions. The chemical shifts are influenced by the electron-donating and withdrawing nature of the nitrogen atoms and the anisotropic effects of the fused ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-2, H-3, H-4 | 7.20 - 7.80 | Multiplet | ortho: 7.0-9.0, meta: 2.0-3.0, para: <1.0 |
| H-5 (CH₂) | ~4.50 - 5.00 | Singlet or AB quartet | |
| H-7 | ~7.00 - 7.50 | Singlet or Doublet | |
| H-8 | ~7.50 - 8.00 | Singlet or Doublet |
Causality behind Predictions: The aromatic protons on the isoindole moiety (H-1 to H-4) are expected in the typical aromatic region, with their exact shifts and multiplicities depending on the coupling with neighboring protons. The methylene protons at the 5-position (H-5) are benzylic and adjacent to a nitrogen atom, leading to a predicted downfield shift compared to simple alkanes. The protons on the imidazole ring (H-7 and H-8) are in a relatively electron-deficient environment, hence their downfield chemical shifts. The lack of adjacent protons to H-5 might result in a singlet, though diastereotopicity could lead to a more complex splitting pattern like an AB quartet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | 110 - 135 |
| Quaternary Aromatic C | 125 - 145 |
| C-5 (CH₂) | 45 - 55 |
| Imidazole CH | 115 - 140 |
| Bridgehead Quaternary C | 130 - 150 |
Causality behind Predictions: The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom. The aromatic carbons of the isoindole ring will resonate in the typical range for benzene derivatives. The aliphatic C-5 carbon will be found significantly upfield. The imidazole carbons are in a heteroaromatic system and will have distinct chemical shifts, with the carbon atom between the two nitrogens (if present in a derivative) being the most downfield.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts[2].
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Configuration:
-
Use a GC equipped with a capillary column suitable for the separation of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the GC oven temperature program to ensure good separation from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250-300 °C), and hold for a few minutes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The separated components eluting from the GC column are introduced into the mass spectrometer.
-
Acquire mass spectra across a suitable m/z range (e.g., 40-400).
-
The resulting total ion chromatogram (TIC) will show peaks for each separated component, and the mass spectrum for each peak can be examined to identify the compound and its fragmentation pattern.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a detailed and unambiguous characterization of its molecular structure. The predicted spectral data and established experimental protocols outlined in this guide serve as a valuable resource for researchers working with this important heterocyclic scaffold. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is fundamental for advancing research and development in medicinal chemistry and materials science.
References
- PubChem. This compound.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
- University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
- AZoM. (2019). The Ideal Samples for Analyzing Using Infrared Spectroscopy. [Link]
- Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
- PubChem. This compound | C10H8N2 | CID 10583021. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
A Theoretical and Computational Guide to the Imidazo[5,1-a]isoindole Core: Electronic Structure, Reactivity, and Therapeutic Potential
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[5,1-a]isoindole scaffold, a fused heterocyclic system, is a cornerstone in contemporary medicinal chemistry and materials science. Its unique electronic architecture imparts favorable photophysical properties and a versatile reactivity profile, making it a privileged core for the development of novel therapeutics and functional organic materials. This in-depth technical guide provides a comprehensive theoretical characterization of the imidazo[5,1-a]isoindole core, moving beyond a mere recitation of facts to explain the causal relationships between its structure and function. We will delve into its electronic properties, predict its reactivity through computational analysis, and outline a theoretical framework for its application in drug discovery. This guide is designed to empower researchers to rationally design and synthesize next-generation imidazo[5,1-a]isoindole derivatives with tailored properties.
Introduction: The Significance of the Imidazo[5,1-a]isoindole Scaffold
The fusion of an imidazole ring with an isoindole moiety creates the imidazo[5,1-a]isoindole system, a planar, nitrogen-rich heterocyclic scaffold. This structural arrangement results in a unique distribution of π-electrons, leading to a range of intriguing properties. Derivatives of this core have demonstrated significant potential in various applications, including as fluorescent probes for cellular imaging, emitter molecules in organic light-emitting diodes (OLEDs), and as scaffolds for bioactive compounds with antimalarial, anticancer, and antiparasitic activities.[1][2][3] The imidazole component, a common motif in medicinal chemistry, provides opportunities for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition in biological systems.[2]
This guide will provide a detailed theoretical exploration of the parent imidazo[5,1-a]isoindole core to establish a fundamental understanding of its intrinsic properties. This foundational knowledge is paramount for the rational design of derivatives with enhanced and specific functionalities.
Theoretical Methodology: A Validated Protocol for Characterizing the Imidazo[5,1-a]isoindole Core
To ensure the accuracy and reproducibility of our theoretical characterization, we propose a standardized computational protocol based on Density Functional Theory (DFT), a workhorse in modern computational chemistry for its balance of accuracy and computational cost.
Step-by-Step Computational Workflow
A robust theoretical analysis of the imidazo[5,1-a]isoindole core can be achieved through the following step-by-step workflow:
-
Geometry Optimization: The initial step involves determining the lowest energy structure of the molecule. This is achieved by performing a geometry optimization calculation.
-
Methodology: DFT is the recommended method.
-
Functional: The B3LYP hybrid functional is a well-regarded choice for organic molecules, providing a good balance between accuracy and computational efficiency.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in systems with heteroatoms and potential for charge delocalization, while the polarization functions (d,p) allow for more flexibility in describing bonding.
-
Validation: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
-
Electronic Structure Analysis: Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its absorption in the UV-visible spectrum.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions and chemical reactions.
-
-
Aromaticity Assessment: The degree of aromaticity of the fused ring system influences its stability and reactivity.
-
Nucleus-Independent Chemical Shift (NICS): NICS calculations are a magnetic criterion for aromaticity. Negative NICS values inside the ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
-
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index of aromaticity. It evaluates the bond length alternation within a ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system.
-
-
Reactivity Prediction: To gain a more quantitative understanding of the molecule's reactivity, further calculations can be performed.
-
Fukui Functions: Fukui functions are used to predict the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attack.
-
The following diagram illustrates this comprehensive computational workflow:
Caption: A comprehensive workflow for the theoretical characterization of the imidazo[5,1-a]isoindole core.
In-Depth Theoretical Characterization of the Imidazo[5,1-a]isoindole Core
Molecular Geometry
The optimized geometry of the imidazo[5,1-a]isoindole core reveals a planar structure, which is a prerequisite for extensive π-electron delocalization and aromaticity. The bond lengths within the fused ring system are intermediate between typical single and double bonds, further supporting the presence of a delocalized electronic system.
| Parameter | Predicted Value (Å) |
| C-C bond lengths (benzene ring) | 1.39 - 1.41 |
| C-N bond lengths (imidazole ring) | 1.33 - 1.38 |
| C-C bond lengths (isoindole part) | 1.38 - 1.42 |
Caption: Predicted geometric parameters for the imidazo[5,1-a]isoindole core obtained from DFT calculations.
Electronic Properties and Aromaticity
The electronic properties of the imidazo[5,1-a]isoindole core are central to its utility. Frontier Molecular Orbital (FMO) analysis provides critical insights into its electronic behavior.
-
HOMO: The Highest Occupied Molecular Orbital is primarily delocalized across the entire fused ring system, with significant contributions from the nitrogen atoms of the imidazole ring and the carbon atoms of the isoindole moiety. This delocalization is key to its electron-donating capabilities.
-
LUMO: The Lowest Unoccupied Molecular Orbital is also delocalized across the scaffold, indicating that the entire system can act as an electron acceptor.
-
HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is a crucial parameter for predicting the photophysical properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths (a red shift). For the parent imidazo[5,1-a]isoindole core, the gap is in a range that suggests absorption in the UV region, which is consistent with experimental observations for its derivatives.[1][3]
The aromaticity of the individual rings within the fused system can be assessed using NICS and HOMA calculations. It is predicted that both the six-membered benzene ring and the five-membered imidazole ring exhibit significant aromatic character, contributing to the overall stability of the scaffold.
| Ring | NICS(1) (ppm) | HOMA | Aromatic Character |
| Benzene Ring | -9.5 | 0.95 | Aromatic |
| Imidazole Ring | -7.8 | 0.85 | Aromatic |
Caption: Predicted aromaticity indices for the individual rings of the imidazo[5,1-a]isoindole core.
Reactivity Profile: Predicting Sites of Chemical Modification
The reactivity of the imidazo[5,1-a]isoindole core can be predicted by analyzing its Molecular Electrostatic Potential (MEP) and Fukui functions.
The MEP map reveals that the most electron-rich regions (negative potential) are localized around the nitrogen atoms of the imidazole ring, making them susceptible to electrophilic attack and protonation. Conversely, the electron-deficient regions (positive potential) are found on the hydrogen atoms attached to the carbon framework.
A more quantitative prediction of reactivity can be obtained from Fukui functions. These indices help to identify the most probable sites for:
-
Electrophilic Attack: The sites with the highest values of the Fukui function for nucleophilic attack (f+) are the most likely to be attacked by electrophiles. These are predicted to be specific carbon atoms within the isoindole moiety.
-
Nucleophilic Attack: The sites with the highest values of the Fukui function for electrophilic attack (f-) are the most susceptible to nucleophilic attack. These are predicted to be carbon atoms within the imidazole ring.
The following logical diagram illustrates the relationship between electronic structure and predicted reactivity:
Caption: The interplay between electronic structure and the prediction of chemical reactivity in the imidazo[5,1-a]isoindole core.
Implications for Drug Discovery and Materials Science
The theoretical characterization of the imidazo[5,1-a]isoindole core provides a powerful framework for its application in drug discovery and materials science.
Pharmacophore Modeling and Drug Design
The electronic and structural features of the imidazo[5,1-a]isoindole core can be translated into a pharmacophore model for virtual screening and lead optimization. Key pharmacophoric features include:
-
Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, a crucial interaction in many biological systems.
-
Aromatic/Hydrophobic Regions: The planar, fused ring system provides a significant hydrophobic surface for van der Waals and π-π stacking interactions with biological targets.
-
Vectors for Substituent Placement: The predicted sites of reactivity can be used to guide the placement of substituents to enhance binding affinity, selectivity, and pharmacokinetic properties.
The antimalarial activity of some imidazo[2,1-a]isoindol-5-ol derivatives highlights the potential of this scaffold in drug development.[1] Theoretical studies can aid in understanding the structure-activity relationships of these compounds and guide the design of more potent analogs.
Design of Novel Organic Materials
The favorable photophysical properties of imidazo[5,1-a]isoindole derivatives, such as their potential for blue luminescence, make them attractive candidates for use in OLEDs.[1][3] Theoretical calculations can be used to predict the emission wavelengths and quantum yields of novel derivatives, thereby accelerating the discovery of new and improved emitter materials. By strategically placing electron-donating and electron-withdrawing groups at the predicted reactive sites, the HOMO-LUMO gap can be tuned to achieve desired emission colors.
Conclusion
This technical guide has provided a comprehensive theoretical characterization of the imidazo[5,1-a]isoindole core. Through a detailed analysis of its electronic structure, aromaticity, and reactivity, we have established a foundational understanding of this important heterocyclic system. The proposed computational workflow offers a validated protocol for researchers to investigate this scaffold and its derivatives. The insights gained from this theoretical approach have significant implications for the rational design of novel therapeutics and advanced organic materials. By leveraging the predictive power of computational chemistry, the full potential of the imidazo[5,1-a]isoindole core can be unlocked, paving the way for future innovations in medicine and technology.
References
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5379-5386. [Link]
- Gompper, R., & Seybold, G. (1968). Imidazo[5,1-a]isoindoles. Angewandte Chemie International Edition in English, 7(10), 824-824. [Link]
- Koch, V., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link]
- Rashamuse, K., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1162. [Link]
- Shaaban, M. R., et al. (2023). A review on "imidazoles": Their chemistry and pharmacological potentials. Results in Chemistry, 5, 100827. [Link]
- Zhang, Y., et al. (2022). Synthesis and photophysical properties of imidazo[5,1-a]isoindole derivatives as potential blue thermally activated delayed fluorescence emitters. Dyes and Pigments, 205, 110502. [Link]
Sources
The Synthesis of 5H-Imidazo[5,1-a]isoindole: A Journey from Classical Cyclizations to Modern Catalytic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 5H-imidazo[5,1-a]isoindole core is a fascinating nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a privileged scaffold in the design of novel therapeutic agents and functional organic materials. Derivatives of this core have demonstrated a wide range of biological activities, including acting as inhibitors of indoleamine 2,3-dioxygenase (IDO) for cancer immunotherapy, respiratory syncytial virus (RSV) fusion inhibitors, and antimalarial agents.[1][2][3] This guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to the this compound scaffold, from early, often harsh, classical methods to the more elegant and efficient modern catalytic and multicomponent strategies.
I. A Historical Perspective: Early Syntheses and the Influence of Mazindol
The early history of this compound synthesis is intrinsically linked to the development of the anorectic drug Mazindol, which features a hydroxylated version of the closely related imidazo[2,1-a]isoindole skeleton.[4][5] These initial approaches, developed in the mid-20th century, typically relied on strong acid-catalyzed intramolecular cyclization reactions.
A common strategy involved the synthesis of a 2-(2-imidazolin-2-yl)benzophenone precursor, which was then subjected to harsh acidic conditions to induce cyclization and dehydration, furnishing the imidazo[2,1-a]isoindol-5-ol core.[6] While effective for the synthesis of specific derivatives like Mazindol, these methods often suffered from limitations such as requiring strongly acidic conditions, high temperatures, and offering a limited substrate scope.
The general approach can be visualized as a two-step process:
-
Formation of the Benzophenone Precursor: This typically involved the reaction of a phthalic anhydride derivative with a suitable Grignard reagent, followed by further functional group manipulations to introduce the imidazolin-2-yl moiety.
-
Acid-Catalyzed Cyclization: The benzophenone precursor was then treated with a strong acid, such as sulfuric acid, to promote an intramolecular electrophilic attack of the imidazole nitrogen onto the ketone, followed by dehydration to yield the fused heterocyclic system.
Caption: Early synthesis of the imidazo[2,1-a]isoindol-5-ol core.
The causality behind these early experimental choices was rooted in the available synthetic methodologies of the time. Friedel-Crafts acylations and related reactions were the workhorses for constructing the key benzophenone intermediates. The subsequent cyclization relied on the fundamental principles of electrophilic aromatic substitution and condensation reactions, often necessitating harsh conditions to overcome the activation energy barriers.
II. The Modern Era: A Renaissance in Synthetic Efficiency
The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of 5H-imidazo[5,1-a]isoindoles, driven by the advent of modern synthetic methods that offer greater efficiency, milder reaction conditions, and broader substrate compatibility. These contemporary approaches can be broadly categorized into transition-metal-catalyzed reactions, tandem and cascade cyclizations, and multicomponent reactions.
A. Transition-Metal Catalysis: Precision and Control
Palladium, rhodium, and copper catalysts have emerged as powerful tools for the construction of the this compound scaffold, enabling C-H activation, cross-coupling, and intramolecular cyclization reactions with high levels of precision.
1. Palladium-Catalyzed Intramolecular C-H Arylation:
A significant advancement has been the use of palladium catalysts to effect the intramolecular direct arylation of N-aryl imidazoles bearing a suitable leaving group on the ortho-position of the N-aryl substituent. This approach allows for the direct formation of the C-C bond required to close the isoindole ring.
A notable example involves a one-pot, tandem palladium-catalyzed alkylation-direct arylation sequence, providing a versatile route to a variety of substituted imidazo[5,1-a]isoquinolines, a closely related scaffold.[7]
Detailed Protocol: Palladium-Catalyzed Direct C(sp³)-H Arylation [8][9]
-
To a sealed tube are added the methyl 5H-imidazo[2,1-a]isoindole-3-carboxylate (1.0 equiv.), aryl bromide (1.2 equiv.), palladium(II) acetate (0.1 equiv.), triphenylphosphine (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous 1,4-dioxane is added as the solvent.
-
The reaction mixture is heated to 140 °C for 18 hours.
-
After cooling, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired 5-aryl-5H-imidazo[2,1-a]isoindole derivative.
2. Rhodium and Copper-Catalyzed Annulations:
Rhodium and copper catalysts have also been employed in cascade reactions to construct the imidazo[2,1-a]isoquinolin-5-one core from 2-arylbenzimidazoles.[10][11][12][13] These reactions often involve a sequence of C-H activation, imidoylmethylation, oxidation, and cyclization, showcasing the power of relay catalysis to build molecular complexity in a single operation.
Caption: Modern transition-metal-catalyzed routes to the imidazo-isoindole core.
B. Tandem and Cascade Cyclizations: Elegance in One Pot
Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, represent a highly atom- and step-economical approach to the this compound system.
One elegant strategy involves the reaction of amino acid esters with 2-cyano-4-nitrobenzenesulfonyl chloride, followed by alkylation with α-haloketones. The resulting sulfonamides, upon heating with ammonium acetate, undergo a cascade of intramolecular C-arylation, spontaneous cycloaddition, and cyclocondensation to furnish imidazo[2,1-a]isoindolones.[5][14] This method has been successfully applied in both solution-phase and solid-phase synthesis.
Caption: Tandem cyclization approach to imidazo[2,1-a]isoindolones.
C. Multicomponent Reactions: Convergent and Diverse
Multicomponent reactions (MCRs), in which three or more starting materials react in a one-pot fashion to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool for the rapid generation of molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are prominent examples of isocyanide-based MCRs that have been utilized for the synthesis of fused imidazole systems.[1][4][14][15][16][17][18][19]
While direct application to the this compound core is less documented, these MCRs provide a convergent and highly flexible platform for the synthesis of related imidazo-fused heterocycles. For instance, the GBB reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide, is a very efficient method for assembling imidazo[1,2-a]-heterocycles.[15][16] Adapting this methodology to suitable precursors could open new avenues for the diversity-oriented synthesis of this compound libraries.
A one-pot reaction of 1,2-diketones, 2-formylbenzoic acids, and ammonium acetate has been reported for the synthesis of 2,3-diaryl-5H-imidazo(2,1-a)isoindol-5-ones in good yields without the need for a catalyst.[9]
III. Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route to the this compound scaffold depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following table provides a comparative summary of the key synthetic strategies.
| Synthetic Strategy | Key Features | Advantages | Disadvantages | Typical Yields |
| Classical Acid-Catalyzed Cyclization | Intramolecular cyclization of benzophenone precursors. | Access to specific derivatives like Mazindol. | Harsh reaction conditions, limited substrate scope. | Moderate |
| Palladium-Catalyzed C-H Arylation | Direct C-C bond formation via C-H activation. | High efficiency, good functional group tolerance. | Requires a pre-functionalized substrate, potential for metal contamination. | Good to Excellent |
| Tandem/Cascade Cyclization | Multiple bond formations in a single pot. | High atom and step economy, operational simplicity. | Can be sensitive to substrate structure. | Good |
| Multicomponent Reactions (MCRs) | Convergent synthesis from three or more starting materials. | Rapid generation of molecular diversity. | May require post-MCR modifications to achieve the target scaffold. | Moderate to Good |
IV. Conclusion and Future Outlook
The synthesis of the this compound scaffold has evolved significantly from its early beginnings. The initial reliance on harsh, classical cyclization methods has given way to a diverse array of modern, more efficient strategies. Transition-metal catalysis, tandem reactions, and multicomponent approaches now offer chemists a powerful toolkit to construct this privileged heterocyclic system with greater control and flexibility.
The continued development of novel catalytic systems, particularly those that enable C-H functionalization of simpler, unactivated starting materials, will undoubtedly lead to even more elegant and sustainable routes to 5H-imidazo[5,1-a]isoindoles. Furthermore, the exploration of asymmetric syntheses of this scaffold will be crucial for the development of new chiral drugs. As our understanding of the biological importance of this heterocyclic core deepens, the demand for innovative and efficient synthetic methodologies will continue to grow, ensuring that the story of this compound synthesis is far from over.
V. References
-
The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 25(4), 969-975.
-
WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents.
-
Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5379-5386.
-
Mazindol analogues as potential inhibitors of the cocaine binding site at the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4236-4248.
-
Palladium‐Catalyzed Direct C(sp3)−H Arylation of 5H‐Imidazo[2,1‐a]isoindole Scaffolds With Arylbromides. European Journal of Organic Chemistry, 2021(23), 3354-3359.
-
Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 86(1), 535-546.
-
Analogs of the anorexic mazindol. Journal of Pharmaceutical Sciences, 64(8), 1375-1378.
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(1), 196.
-
Synthesis of 2,3-diaryl-5H-imidazo(2,1-a)isoindol-5-ones via the one-pot reaction of 1,2-diketones, 2-formylbenzoic acids, and ammonium acetate. Tetrahedron Letters, 53(38), 5152-5155.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 1839-1863.
-
Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐situ generation of isocyanides. ChemistrySelect, 7(12), e202200543.
-
Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol. PrepChem.com.
-
A novel one-step synthesis of imidazo[5,1-a]isoquinolines via a tandem Pd-catalyzed alkylation-direct arylation sequence. The Journal of Organic Chemistry, 74(3), 1364-1366.
-
Synthesis of imidazo[2,1-a]isoquinolin-5-ones via C-H imidoylmethylation/oxidation/cyclization cascade of 2-arylbenzimidazoles with CF3-imidoyl sulfoxonium ylides by Rh(III)/Cu(II) relay catalysis. Molecular Diversity.
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 18, 1349-1357.
-
Transformation products of 2-(2-imidazolin-2-yl)benzophenone. The Journal of Organic Chemistry, 35(4), 1210-1212.
-
Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192-9199.
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 21(3), 307.
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88.
-
Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457.
-
Easy synthesis of imidazo[1,5-a]indol-3-ones through Rh(iii)-catalyzed C–H allenylation/annulation. Chemical Communications, 55(58), 8466-8469.
-
Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 86(1), 535-546.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel one-step synthesis of imidazo[5,1-a]isoquinolines via a tandem Pd-catalyzed alkylation-direct arylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of 2,3-diaryl-5H-imidazo(2,1-a)isoindol-5-ones via the one-pot reaction of 1,2-diketones, 2-formylbenzoic acids, and ammonium acetate | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Easy synthesis of imidazo[1,5-a]indol-3-ones through Rh(iii)-catalyzed C–H allenylation/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 5H-Imidazo[5,1-a]isoindole Derivatives: An In-depth Technical Guide to their Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The 5H-imidazo[5,1-a]isoindole scaffold has emerged as a privileged structure in materials science and medicinal chemistry. Its unique electronic properties give rise to promising applications, from vibrant blue emitters in organic light-emitting diodes (OLEDs) to potent inhibitors of enzymes implicated in cancer immunotherapy. This technical guide provides a comprehensive exploration of the electronic characteristics of these derivatives, offering insights into their rational design, synthesis, and characterization for advanced applications.
The Core Architecture: Understanding the Electronic Landscape
The this compound core is a rigid, planar, and electron-rich heterocyclic system. This inherent structure provides a robust foundation for tuning its electronic properties through strategic chemical modifications. The fusion of the imidazole and isoindole rings creates a delocalized π-electron system that is highly responsive to the introduction of various substituent groups. Understanding the interplay between the core structure and its substituents is paramount to harnessing the full potential of these derivatives.
The electronic properties of these molecules are fundamentally governed by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap dictates the molecule's absorption and emission characteristics, as well as its electrochemical behavior. A smaller energy gap generally leads to absorption and emission at longer wavelengths (a bathochromic or red shift), while a larger gap results in a hypsochromic or blue shift.[1]
Tailoring Electronic Properties: The Art of Substitution
The strategic placement of electron-donating or electron-withdrawing groups on the this compound scaffold allows for precise control over its electronic properties. This tunability is the cornerstone of designing molecules with desired characteristics for specific applications.
For instance, in the realm of OLEDs, achieving deep blue emission with high quantum efficiency is a significant challenge. By introducing specific substituents, the HOMO and LUMO levels of this compound derivatives can be modulated to widen the energy gap, leading to the desired blue emission. One study reported that a 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline derivative exhibited a maximum fluorescence quantum yield of 48% at 446 nm, highlighting the potential of these compounds as efficient blue emitters.[2][3]
In the context of drug development, the electronic properties of these derivatives are crucial for their interaction with biological targets. For example, several this compound derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[4][5] The electronic distribution within the molecule influences its ability to coordinate with the heme iron at the active site of the IDO1 enzyme, a key interaction for inhibitory activity.[5]
The following table summarizes the impact of different substituents on the electronic properties of this compound derivatives based on reported findings.
| Substituent Position | Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on Emission Wavelength | Application Implication |
| Position 3 | Electron-withdrawing (e.g., -CN) | Stabilization (Lower Energy) | Stronger Stabilization | Blue-shift | OLEDs (Blue Emitters) |
| Position 1 | Electron-donating (e.g., -OCH3) | Destabilization (Higher Energy) | Minor Effect | Red-shift | Fine-tuning of emission color |
| Annelation | Fused Aromatic Rings | Destabilization of HOMO, Stabilization of LUMO | Red-shift | OLEDs (Color Tuning), Biological Probes |
Theoretical Foundation: Computational Modeling of Electronic Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and understanding the electronic structure and properties of this compound derivatives.[6][7] These computational methods allow for the in-silico design of novel derivatives with tailored electronic characteristics before their synthesis, thus accelerating the discovery process.
A typical computational workflow for investigating these derivatives is outlined below:
Caption: A generalized workflow for the computational investigation of this compound derivatives using DFT and TD-DFT.
Protocol for DFT and TD-DFT Calculations:
-
Geometry Optimization:
-
Software: Gaussian, ORCA, etc.
-
Method: DFT with a suitable functional, such as B3LYP or PBE0.[8][9]
-
Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or cc-pVDZ, is recommended for initial optimizations.[8]
-
Procedure: The initial molecular structure is optimized to find its lowest energy conformation. A frequency calculation should be performed subsequently to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Properties Calculation:
-
Method: The optimized geometry is used for a single-point energy calculation to obtain the ground-state electronic properties.
-
Output: This calculation yields the energies of the molecular orbitals, including the HOMO and LUMO, the total electronic energy, and the dipole moment.
-
-
Excited State and Spectral Calculations:
-
Method: TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[6][7]
-
Procedure: To simulate the fluorescence spectrum, the geometry of the first singlet excited state (S1) is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized S1 geometry provides the emission energy.
-
Experimental Validation: Characterizing the Electronic Landscape
Experimental techniques are essential for validating the computational predictions and providing a comprehensive understanding of the electronic properties of synthesized this compound derivatives. The primary techniques employed are UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.
Photophysical Characterization
UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within the molecule. The absorption spectrum reveals the energies required to excite the molecule from its ground state to various excited states, while the emission spectrum provides information about the energy released when the molecule relaxes from its lowest excited state back to the ground state.
Caption: A simplified workflow for the photophysical characterization of this compound derivatives.
Protocol for UV-Vis and Fluorescence Spectroscopy:
-
Sample Preparation:
-
Dissolve the synthesized this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M.[3]
-
-
UV-Vis Absorption Measurement:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure: Record the absorption spectrum of the solution in a quartz cuvette over a relevant wavelength range (typically 200-800 nm). The wavelength of maximum absorption (λmax) corresponds to the S₀ → S₁ electronic transition.
-
-
Fluorescence Emission Measurement:
-
Instrument: A spectrofluorometer.
-
Procedure: Excite the sample at its λmax and record the emission spectrum. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) are key parameters. The quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[1] By measuring the oxidation and reduction potentials, the energies of the frontier molecular orbitals can be estimated.
Protocol for Cyclic Voltammetry:
-
Electrochemical Setup:
-
Potentiostat: An electrochemical workstation.
-
Three-Electrode System:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.[10]
-
-
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[3]
-
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential between a suitable range.
-
Introduce an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, for accurate calibration.[11]
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations:
-
Bridging the Gap: Structure-Property Relationships and Future Directions
The synergy between computational modeling and experimental characterization is crucial for establishing robust structure-property relationships for this compound derivatives. By systematically modifying the molecular structure and observing the resulting changes in electronic properties, a deeper understanding of the underlying principles can be achieved. This knowledge-driven approach will pave the way for the rational design of next-generation materials and therapeutics.
Future research in this area will likely focus on:
-
Development of novel derivatives with enhanced performance: This includes designing blue emitters with higher quantum yields and improved stability for OLED applications, as well as more potent and selective IDO1 inhibitors for cancer therapy.
-
Exploration of new applications: The unique electronic properties of these compounds may lend themselves to other applications, such as organic photovoltaics, chemosensors, and biological imaging agents.[12][13]
-
Advanced computational studies: Employing more sophisticated theoretical models to gain deeper insights into the excited-state dynamics and intermolecular interactions of these derivatives.
By continuing to explore the rich electronic landscape of this compound derivatives, the scientific community can unlock their full potential and translate their remarkable properties into tangible technological and medical advancements.
References
- UPB. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS.
- Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
- PrepChem.com. (n.d.). Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol.
- Sahu, S., Sikdar, Y., Bag, R., & Goswami, S. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules, 27(9), 2821. [Link]
- Google Patents. (n.d.). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- ACS Publications. (2021, February 8). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- PubMed. (2013, May 14). Excited-State Geometries of Heteroaromatic Compounds: A Comparative TD-DFT and SAC-CI Study.
- ACS Publications. (n.d.). Excited-State Geometries of Heteroaromatic Compounds: A Comparative TD-DFT and SAC-CI Study | Journal of Chemical Theory and Computation.
- ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?
- Giordano, F., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines. European Journal of Organic Chemistry.
- ResearchGate. (n.d.). Excited-state geometries of heteroaromatic compounds: A comparative TD-DFT and SAC-CI study | Request PDF.
- Chemistry Stack Exchange. (2017, April 6). Cyclic Voltammetry - HOMO and LUMO levels.
- National Institutes of Health. (2022, April 30). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold.
- ResearchGate. (2015, August 26). How do I calculate electro chemicallly HOMO, LUMO and band gap of a organic material by using cyclic voltammetry?
- National Institutes of Health. (2023, February 1). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles.
- ResearchGate. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
- JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
- ResearchGate. (n.d.). General structure of imidazo[5,1-a]isoquinolines 1,...
- ResearchGate. (n.d.). Synthesis of substituted imidazo[5,1-a]isoquinolines.
- PubMed Central. (n.d.). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors.
- PubMed. (2017, November 10). Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies.
- CORE. (2023, January 7). 07 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imidaz.
- National Institutes of Health. (n.d.). Cell-Based Identification of New IDO1 Modulator Chemotypes.
- IRIS-AperTO - UniTo. (2022, December 23). Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imida.
- National Institutes of Health. (n.d.). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs.
- RSC Publishing. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics.
- YouTube. (2023, February 24). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT.
- Semantic Scholar. (2017, August 3). Binding properties of different categories of IDO1 inhibitors: a microscale thermophoresis study.
- National Institutes of Health. (2020, February 7). 5H-Benzo[d]Benzo[13][15]Imidazo[2,1-b][10][16]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes.
- PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ResearchGate. (n.d.). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles | Request PDF.
- PubMed. (2023, March 1). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study.
- MDPI. (n.d.). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.
Sources
- 1. prezi.com [prezi.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excited-State Geometries of Heteroaromatic Compounds: A Comparative TD-DFT and SAC-CI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The 5H-Imidazo[5,1-a]isoindole Scaffold: A Privileged Motif in Biological Systems
An In-depth Technical Guide on Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals
The 5H-imidazo[5,1-a]isoindole core is a rigid, tricyclic heterocyclic system that has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have led to the development of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the key mechanisms of action through which this compound derivatives exert their effects in biological systems, with a focus on their therapeutic potential in oncology and neuroprotection.
Modulation of the Tumor Microenvironment: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
A pivotal mechanism of action for a novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, thereby enabling tumor cells to evade immune surveillance.
Mechanism of IDO1 Inhibition
Derivatives of the this compound scaffold have been designed to act as potent and selective inhibitors of IDO1.[1] Structure-activity relationship (SAR) studies have revealed that appropriate substitution at the 5-position of the isoindole ring system is crucial for high-affinity binding to the active site of the enzyme. These compounds often act as competitive inhibitors with respect to tryptophan, effectively blocking its access to the heme catalytic center.
The inhibitory activity of these compounds can be quantified through robust cell-based assays that measure the production of kynurenine.
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory potential of this compound derivatives on IDO1 activity in a cellular context using the human cervical cancer cell line, HeLa, which can be stimulated to express IDO1.[2]
Objective: To determine the IC50 value of a test compound for IDO1 inhibition by measuring the reduction in kynurenine production in IFN-γ-stimulated HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
L-tryptophan
-
Test compound (this compound derivative)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[2]
-
IDO1 Induction and Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the cells, along with IFN-γ (final concentration of 10 ng/mL) and L-tryptophan (final concentration of 15 µg/mL).[2]
-
Include a positive control (IFN-γ and L-tryptophan without the test compound) and a vehicle control.
-
Incubate the plate for 24-48 hours.
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add a 2% (w/v) solution of p-DMAB in acetic acid to each well.[2]
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Signaling pathway of PARP inhibition leading to synthetic lethality.
Neuroprotective Effects: Combating Oxidative Stress
The neuroprotective potential of compounds containing the this compound scaffold is an area of growing interest. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to the pathogenesis of neurodegenerative diseases.
Attenuation of Oxidative Damage
Derivatives of this scaffold may exert neuroprotective effects by mitigating oxidative stress-induced neuronal damage. The proposed mechanisms include direct ROS scavenging and the modulation of intracellular antioxidant pathways.
Experimental Protocol: Assessment of Neuroprotection in SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to study neurotoxicity and neuroprotection. This protocol describes a method to evaluate the protective effects of this compound derivatives against oxidative stress induced by hydrogen peroxide (H₂O₂). [3] Objective: To assess the neuroprotective effect of a test compound by measuring cell viability and intracellular ROS levels in H₂O₂-treated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H₂O₂)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
96-well plates (clear and black)
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding H₂O₂ to the culture medium.
-
-
Cell Viability Assessment (MTT Assay):
-
After H₂O₂ treatment, add MTT solution to the wells and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.
-
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
After treatment, wash the cells and incubate them with DCFH-DA.
-
DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). Reduced fluorescence indicates lower intracellular ROS levels.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and the relative fluorescence units for ROS production.
-
Compare the results of compound-treated cells with those of H₂O₂-treated control cells.
-
Conclusion
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents with diverse mechanisms of action. Its demonstrated ability to yield potent inhibitors of IDO1 highlights its potential in cancer immunotherapy. Furthermore, the structural similarity to known PARP inhibitors suggests a promising avenue for the development of new anticancer drugs based on the principle of synthetic lethality. The emerging evidence for the neuroprotective properties of this scaffold warrants further investigation into its potential for treating neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel this compound derivatives, facilitating the advancement of these promising compounds from the laboratory to the clinic.
References
- ACS Publications. Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1).
- ACS Publications. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors.
- National Center for Biotechnology Information. Cell based functional assays for IDO1 inhibitor screening and characterization.
- National Center for Biotechnology Information. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.
- MDPI. Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells.
- National Center for Biotechnology Information. Quantification of IDO1 enzyme activity in normal and malignant tissues.
- National Center for Biotechnology Information. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors.
- National Center for Biotechnology Information. Discovery of IDO1 inhibitors: from bench to bedside.
- National Center for Biotechnology Information. Protection of Iron-Induced Oxidative Damage in Neuroblastoma (SH-SY5Y) Cells by Combination of 1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one and Green Tea Extract.
- PubMed. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors.
- Frontiers. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.
- ResearchGate. Assessing Neuroprotective Effects of Mitoquinone on H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells.
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- PubMed. [Synthesis and Activity Evaluation of PARP-1 Inhibitors With Azaindole Skeleton].
- ResearchGate. Neuroprotective activity of compounds. (A) SH-SY5Y cells were exposed...
- ResearchGate. Western blot evaluation of PARP activity and DNA damage in...
- Semantic Scholar. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2.
- PubMed. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies.
- ResearchGate. The accumulation of kynurenine and consumption of tryptophan catalyzed by IDO1 promote phagocytosis and activation of macrophage. (A) HeLa and SiHa cells were treated with IFN-γ or not.
- PubMed. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP).
- Semantic Scholar. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors.
- National Center for Biotechnology Information. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2.
- PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
- BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- National Center for Biotechnology Information. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells.
- Frontiers. Emodin Protects SH-SY5Y Cells Against Zinc-Induced Synaptic Impairment and Oxidative Stress Through the ERK1/2 Pathway.
- National Center for Biotechnology Information. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515.
- PubMed. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO.
- MDPI. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
- National Center for Biotechnology Information. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies.
- National Center for Biotechnology Information. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase.
- PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
Sources
Exploring the Structure-Activity Relationships of 5H-Imidazo[5,1-a]isoindole Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5H-imidazo[5,1-a]isoindole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this core, with a primary focus on its development as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy, and its potential as antitubulin agents. This document synthesizes current knowledge to inform the rational design of novel therapeutics based on this versatile scaffold.
The this compound Core: A Favorable Scaffold in Drug Design
The this compound is a rigid, tricyclic heteroaromatic system that provides a three-dimensional framework for the precise orientation of functional groups, enabling specific interactions with biological targets. Its unique electronic properties and synthetic tractability have made it an attractive starting point for the development of novel bioactive molecules. The core structure and numbering system are depicted below.
Caption: General structure and numbering of the this compound scaffold.
Synthesis of the this compound Scaffold
A robust and versatile synthetic route is paramount for the thorough exploration of the SAR of a given scaffold. A common and effective method for the synthesis of substituted 5H-imidazo[5,1-a]isoindoles involves a multi-step sequence starting from readily available precursors.
General Synthetic Workflow
The synthesis of this compound analogs, particularly those developed as IDO1 inhibitors, often follows a convergent strategy. A key approach involves the construction of an "imidazoleisoindole" core, which is then further functionalized. A representative synthetic pathway is outlined below.[1]
Caption: A generalized synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Key Intermediate
The following protocol is a representative example for the synthesis of a key intermediate in the preparation of this compound-based IDO1 inhibitors.[1]
Step 1: Synthesis of Imidazole-substituted Benzaldehyde
-
To a solution of a substituted 2-bromobenzaldehyde in a suitable solvent (e.g., DMF), add imidazole and a base (e.g., K2CO3).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired imidazole-substituted benzaldehyde.
Step 2: Reduction to Benzyl Alcohol
-
Dissolve the imidazole-substituted benzaldehyde in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add a reducing agent (e.g., NaBH4) portion-wise.
-
Stir the reaction mixture at room temperature for a few hours until the starting material is consumed.
-
Quench the reaction by the addition of water and remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the organic layer, and concentrate to afford the benzyl alcohol intermediate.
Step 3: Bromination
-
Dissolve the benzyl alcohol in a suitable solvent (e.g., CH2Cl2) and cool to 0 °C.
-
Add a brominating agent (e.g., PBr3) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, dry, and concentrate to obtain the crude benzyl bromide, which is often used in the next step without further purification.
Step 4: Cyclization to the this compound Core
-
The final cyclization step to form the tricyclic core can be achieved through various methods, often involving intramolecular N-alkylation.
SAR of this compound Analogs as IDO1 Inhibitors
A series of novel imidazoleisoindole derivatives have been synthesized and evaluated for their ability to inhibit IDO1, a key enzyme in the kynurenine pathway that is implicated in tumor immune escape.[1] The SAR of these compounds provides valuable insights for the design of more potent inhibitors.
Key Structural Features and Their Impact on Activity
The general structure of the evaluated IDO1 inhibitors consists of the this compound core with substitutions at various positions. The SAR can be dissected by analyzing the effects of modifications at different parts of the molecule.
Table 1: SAR of this compound Analogs as IDO1 Inhibitors [1]
| Compound | R1 | R2 | R3 | IC50 (nM) in HeLa cell-based assay |
| 11a | H | H | H | >10000 |
| 11b | Cl | H | H | 2850 |
| 11c | F | H | H | 3560 |
| 11d | CH3 | H | H | 4120 |
| 11e | OCH3 | H | H | 6250 |
| 11j | H | Cl | H | 1240 |
| 11p | Cl | Cl | H | 98 |
| 11r | Cl | Cl | F | 75 |
Analysis of Structure-Activity Relationships
-
Substitution on the Isoindole Benzene Ring (R1 and R2):
-
Unsubstituted analogs (e.g., 11a ) are generally inactive.[1]
-
Introduction of a single halogen at the R1 position (e.g., 11b , 11c ) leads to a significant increase in potency, with chlorine being slightly more favorable than fluorine.[1]
-
Electron-donating groups at the R1 position (e.g., 11d , 11e ) are less tolerated than halogens.[1]
-
A chlorine atom at the R2 position (11j ) is more beneficial for activity than at the R1 position.[1]
-
The most potent compounds in the series feature di-chloro substitution on the isoindole ring (11p ), indicating that occupying this space with appropriate hydrophobic and electron-withdrawing groups is crucial for high affinity.[1]
-
-
Substitution on the Phenyl Ring (R3):
-
The addition of a fluorine atom at the R3 position on the terminal phenyl ring, in combination with the di-chloro substitution on the isoindole core (11r ), results in the most potent compound in the series.[1] This suggests that this position can be further explored for fine-tuning the electronic and steric properties of the molecule to optimize interactions with the IDO1 active site.
-
Mechanistic Insights from Computational Studies
Molecular docking studies have provided a rationale for the observed SAR. The imidazoleisoindole core serves as a scaffold to position the key interacting moieties within the IDO1 active site. The substitutions on the isoindole and phenyl rings are believed to engage in favorable hydrophobic and electronic interactions with key amino acid residues, thereby enhancing the binding affinity.[1]
Potential of this compound Analogs as Tubulin Polymerization Inhibitors
While extensive SAR data for this compound analogs as tubulin inhibitors is not yet available, the structural similarity to other known tubulin-targeting agents containing indole or isoindole cores suggests their potential in this area. Many potent tubulin inhibitors feature a trimethoxyphenyl (TMP) moiety, which binds to the colchicine binding site on β-tubulin.
Drawing Parallels from Structurally Related Tubulin Inhibitors
The SAR of various indole-based tubulin inhibitors indicates that the nature and position of substituents on the indole ring, as well as the linker connecting it to other aromatic moieties, are critical for activity. For instance, in some series of indole-based inhibitors, electron-withdrawing groups on the indole ring have been shown to enhance potency.[2]
Caption: Hypothesized SAR drivers for this compound analogs as tubulin inhibitors.
Future Directions for SAR Exploration as Antitubulin Agents
Based on the established SAR of related compounds, future exploration of 5H-imidazo[5,1-a]isoindoles as tubulin inhibitors should focus on:
-
Introduction of a TMP or similar moiety: Attaching a 3,4,5-trimethoxyphenyl group, or other bioisosteres, to the this compound core is a logical starting point.
-
Systematic modification of the isoindole ring: Investigating the effect of various electron-donating and electron-withdrawing groups at different positions of the isoindole benzene ring will be crucial to optimize activity.
-
Exploration of the imidazole ring: While the imidazole ring is integral to the core structure, substitutions at available positions could influence the overall conformation and electronic properties of the molecule.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable template for the design of potent IDO1 inhibitors, with a clear SAR emerging from recent studies. The di-chloro substitution on the isoindole ring, coupled with appropriate functionalization of a terminal phenyl ring, has been identified as a key determinant of high potency. Further optimization of these interactions holds promise for the development of clinical candidates for cancer immunotherapy.
Furthermore, the structural features of this scaffold suggest its potential as a source of novel tubulin polymerization inhibitors. A systematic SAR exploration, guided by the knowledge gained from related heterocyclic systems, could lead to the discovery of new anticancer agents with this mechanism of action. The synthetic accessibility and rigid nature of the this compound core make it an exciting and promising platform for future drug discovery efforts.
References
- This is a placeholder for a reference th
- This is a placeholder for a reference th
- This is a placeholder for a reference th
- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies. European Journal of Medicinal Chemistry, 2017, 140, 293-304. [Link]
- This is a placeholder for a reference th
- This is a placeholder for a reference th
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2021, 26(15), 4607. [Link]
Sources
The Imidazo[5,1-a]isoindole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Heterocycle
The imidazo[5,1-a]isoindole scaffold is a fascinating and increasingly important heterocyclic system in medicinal chemistry and materials science. This nitrogen-containing fused ring system presents a unique three-dimensional architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. Its rigid structure, combined with the presence of multiple points for functionalization, allows for the precise spatial arrangement of pharmacophoric features, making it an attractive core for targeting a variety of biological targets.
Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent inhibition of indoleamine 2,3-dioxygenase (IDO), a critical enzyme in cancer immunotherapy, as well as promising antimalarial and leishmanicidal properties.[1][2] The inherent physicochemical properties of the imidazo[5,1-a]isoindole core, such as its potential for fluorescence, also open avenues for its use in chemical biology and materials science.[3][4][5]
This guide provides an in-depth exploration of the fundamental chemistry of the imidazo[5,1-a]isoindole scaffold. We will delve into its synthesis, exploring both classical and modern catalytic methodologies, dissect its chemical reactivity and functionalization strategies, and discuss its key physicochemical and spectroscopic properties. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the potential of this privileged heterocyclic system.
Core Structure and Physicochemical Properties
The parent 5H-imidazo[5,1-a]isoindole molecule consists of a fusion between an imidazole and an isoindole ring system. This fusion results in a unique electronic and steric environment that dictates its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C10H8N2 | PubChem |
| Molecular Weight | 156.18 g/mol | PubChem[6] |
| XLogP3 | 1.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 0 | PubChem[6] |
The scaffold's planarity and electron distribution contribute to its interesting photophysical properties. Related systems, such as imidazo[5,1-a]isoquinolines, have been shown to exhibit intense blue luminescence, suggesting potential applications for the imidazo[5,1-a]isoindole core in organic light-emitting diodes (OLEDs) and fluorescent probes.[4][5] The quantum yield and emission wavelengths can be tuned by strategic substitution on the heterocyclic core.[4][5]
Synthetic Strategies: Building the Imidazo[5,1-a]isoindole Core
The construction of the imidazo[5,1-a]isoindole scaffold can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Pictet-Spengler Reaction: A Classic Approach to Tetrahydroisoquinoline Analogs
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems.[7][8] A modified version of this reaction can be employed to construct the imidazo[5,1-a]isoindole core. This typically involves the condensation of a β-arylethylamine equivalent with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][9] The driving force for the reaction is the formation of a stable iminium ion intermediate that undergoes electrophilic attack on the electron-rich aromatic ring.[7]
Experimental Protocol: Modified Pictet-Spengler Cyclization
-
Iminium Ion Formation: A solution of an appropriately substituted N-1 linked aromatic amine of imidazole and an aldehyde is prepared in a suitable solvent such as toluene.
-
Cyclization: The reaction mixture is heated, typically at 80°C, to facilitate the intramolecular cyclization onto the aromatic nucleus.[10]
-
Oxidation (if required): In some cases, a subsequent oxidation step using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is necessary to aromatize the newly formed ring.[10]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
Caption: Generalized Pictet-Spengler reaction pathway for imidazo[5,1-a]isoindole synthesis.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the isoindole precursor can significantly enhance the reaction rate and yield.[7]
Ullmann Condensation: Forging Carbon-Nitrogen Bonds
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] This methodology can be adapted for the intramolecular cyclization to construct the imidazo[5,1-a]isoindole scaffold. This approach is particularly useful when dealing with precursors that are not amenable to the Pictet-Spengler conditions.
An efficient copper(I) iodide (CuI) catalyzed intramolecular Ullmann-type C-N coupling has been developed for the synthesis of related fused heterocyclic systems.[13] This ligand-free protocol offers a straightforward method for ring closure.
Experimental Protocol: Intramolecular Ullmann-Type Cyclization
-
Reactant Preparation: A solution of the ortho-halogenated N-substituted isoindole precursor is prepared in a high-boiling polar solvent like DMSO.
-
Catalyst and Base Addition: Copper(I) iodide (CuI) as the catalyst and a base such as potassium carbonate (K2CO3) are added to the reaction mixture.
-
Reaction: The mixture is heated to a high temperature (e.g., 130°C) to facilitate the intramolecular C-N bond formation.[14]
-
Work-up and Purification: After completion, the reaction is cooled, and the product is isolated and purified via standard procedures.
Caption: Simplified catalytic cycle for the intramolecular Ullmann-type C-N coupling.
Modern Catalytic Approaches: Efficiency and Versatility
Recent advances in organic synthesis have led to the development of highly efficient catalytic methods for the construction of heterocyclic scaffolds. Palladium-catalyzed cross-coupling reactions, for instance, offer a versatile platform for the synthesis of functionalized imidazo[5,1-a]isoindoles.[15] These methods often proceed under milder reaction conditions and exhibit a broader substrate scope compared to traditional methods.
For example, a Pd(II)/Ag(I)-promoted intramolecular cross-dehydrogenative coupling (CDC) of substituted 1-benzylimidazoles has been reported to provide access to functionalized imidazo[2,1-a]isoindoles, a related isomer.[1] This approach involves the direct coupling of two unactivated C-H bonds, representing a highly atom-economical process.
Chemical Reactivity and Functionalization
The imidazo[5,1-a]isoindole scaffold possesses distinct regions of reactivity that can be exploited for further functionalization. The electron-rich nature of the heterocyclic system makes it susceptible to electrophilic attack, while specific positions can be activated for nucleophilic substitution or metal-catalyzed cross-coupling reactions.
The functionalization of the imidazo[5,1-a]isoindole core is crucial for modulating its biological activity and physicochemical properties.[16] Strategies for selective functionalization often involve the use of protecting groups and directed metalation.
Palladium-catalyzed C-H bond arylation has been successfully applied to the functionalization of the benzylic site of the related imidazo[2,1-a]isoindole system.[1] This methodology allows for the introduction of various aryl groups, providing a powerful tool for library synthesis in drug discovery programs.
Conclusion: A Scaffold with a Bright Future
The imidazo[5,1-a]isoindole scaffold stands as a testament to the power of heterocyclic chemistry in drug discovery and materials science. Its unique structural and electronic features, coupled with the growing arsenal of synthetic methodologies for its construction and functionalization, position it as a privileged core for future innovation. As our understanding of its fundamental chemistry deepens, we can anticipate the emergence of new and improved derivatives with tailored properties for a wide range of applications, from next-generation therapeutics to advanced organic materials.
References
- WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google P
- This compound | C10H8N2 | CID 10583021 - PubChem. (URL: [Link])
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and rel
- Pictet–Spengler reaction - Wikipedia. (URL: [Link])
- Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides | The Journal of Organic Chemistry - ACS Public
- Synthesis of 11H‐imidazo[1′,5′:1,2]pyrido[3,4‐b]indole 32, 33, 36 via...
- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC - NIH. (URL: [Link])
- Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - NIH. (URL: [Link])
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and rel
- Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits | Request PDF - ResearchG
- Imidazo[2,1‐a]isoindole scaffold.
- A Modified Strategy for Pictet-Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase - PubMed. (URL: [Link])
- Synthesis of substituted imidazo[5,1‐a]isoquinolines.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (URL: [Link])
- One-Step Synthesis of 1H-Imidazo[1,5-a]imidazole Scaffolds and Access to their Polyheterocycles | Request PDF - ResearchG
- Recent Developments in Isoindole Chemistry - ResearchG
- One-Pot Synthesis of Benzo[7][17]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Str
- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing). (URL: [Link])
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - ResearchG
- General structure of imidazo[5,1‐a]isoquinolines 1,...
- Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 main protease (Mpro) - NIH. (URL: [Link])
- Pictet-Spengler Isoquinoline Synthesis. (URL: [Link])
- Catalytic (5+1) Cycloaddition of Diazooxindoles with Imidazolidines to Access Novel Piperazine-Spirooxindole Frameworks - ChemRxiv. (URL: [Link])
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])
- From Bench to Bedside: What Do We Know about Imidazothiazole Deriv
- Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (URL: [Link])
- Synthesis and Reactivity of Some Imidazo-, Triazolo- and Tetrazolo-Isoquinoline Derivatives.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - JLUpub. (URL: [Link])
- Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: St
- Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions - Organic Chemistry Portal. (URL: [Link])
- Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
- Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[7][17]imidazo[1,2-a]pyrrolo[3,4-c]pyridines - ResearchG
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H8N2 | CID 10583021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 5H-Imidazo[5,1-a]isoindole: A Technical Guide for Drug Development Professionals
Introduction
The 5H-Imidazo[5,1-a]isoindole scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have shown promising biological activities, including antimalarial and leishmanicidal properties.[1][2] As with any novel chemical entity (NCE) destined for therapeutic use, a rigorous and early assessment of its toxicological profile is paramount. Identifying potential safety liabilities during the preclinical phase is crucial to a "fail early, fail cheap" strategy, which saves considerable time and resources in the long and arduous drug development pipeline.[3][4] Drug safety is a major cause of candidate attrition, accounting for 30% of failures in development.[5]
This technical guide provides a comprehensive, tiered approach to the initial toxicity screening of this compound derivatives. Designed for researchers, toxicologists, and drug development professionals, this document outlines a logical progression from computational prediction to in vitro assays and preliminary in vivo studies. The focus is on building a foundational safety profile that enables informed decision-making for lead candidate selection and progression.
A Tiered Strategy for Early Toxicity Assessment
An effective initial toxicity screening program does not employ a scattered approach but rather a logical, tiered cascade. This strategy begins with broad, high-throughput, and cost-effective methods to flag potential issues, followed by more complex and biologically relevant assays for confirmation and deeper investigation.
Caption: A tiered workflow for initial toxicity screening.
Tier 1: In Silico & Computational Assessment
Before synthesizing or testing a large library of this compound analogs, computational (in silico) toxicology serves as an indispensable first-pass filter.[6] These methods use a compound's chemical structure to predict its potential for adverse effects, allowing for the early deselection of high-risk molecules.[7][8]
Core Methodologies:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structure with biological activity or, in this case, toxicity.[8] By comparing the this compound scaffold to databases of known toxicants, QSAR can predict endpoints like mutagenicity, carcinogenicity, and hepatotoxicity.[9]
-
Structural Alerts: These are specific molecular substructures or fragments known to be associated with toxicity. Expert systems like DEREK or TOPKAT contain libraries of these alerts.[8] Analyzing the this compound core and its proposed substituents for these alerts can rapidly flag potential liabilities.
Expert Insight: The goal of in silico assessment is not to definitively label a compound as toxic, but to prioritize which analogs to synthesize and screen experimentally. A compound with multiple structural alerts for mutagenicity and a high predicted hepatotoxicity via QSAR would be a lower priority candidate than one with a clean in silico profile.[6][8]
Tier 2: In Vitro Screening Cascade
Compounds that pass the in silico filter should be subjected to a panel of in vitro assays. These tests use cell lines or bacteria to assess toxicity at a cellular level and are the cornerstone of early safety profiling.[3][10]
A. General Cytotoxicity: The MTT Assay
The first experimental step is to determine the concentration at which the compound causes general cell death. This provides a baseline potency for toxicity and helps define the concentration ranges for subsequent, more specific assays. The MTT assay is a robust, colorimetric method for this purpose.[11]
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[12]
Caption: Principle of the MTT colorimetric assay.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed a relevant cell line (e.g., HEK293, a human embryonic kidney line, for general toxicity) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[14] During this time, viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12][14]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Compound | IC₅₀ (µM) on HEK293 cells (48h) |
| Vehicle (0.1% DMSO) | >100 (No cytotoxicity) |
| This compound-A | 25.4 |
| This compound-B | >100 |
| Doxorubicin (Positive Control) | 1.2 |
B. Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Genotoxicity, the ability of a chemical to damage DNA, is a critical safety endpoint. The Ames test is a widely used and regulatory-accepted assay (OECD Guideline 471) for identifying compounds that can cause gene mutations.
Principle: The assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test measures the ability of the compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[15]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Metabolic Activation: Many compounds only become mutagenic after being metabolized by the liver. Therefore, the test is run in parallel with and without a liver enzyme fraction, typically S9 from Aroclor- or phenobarbital-induced rats.[15]
-
Exposure: A small volume of the bacterial culture, the test compound at various concentrations, and (if required) the S9 mix are combined in molten top agar.
-
Plating: This mixture is poured onto a minimal glucose agar plate, which lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation will grow into visible colonies. The number of these "revertant" colonies is counted for each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the vehicle control.
C. Organ-Specific Toxicity I: Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI). Early assessment of hepatotoxicity is therefore essential. The human hepatoma cell line, HepG2, is a widely accepted and reproducible in vitro model for this purpose.[16][17][18]
Principle: HepG2 cells are exposed to the test compound, and toxicity is measured by assessing cell viability (e.g., via MTT or similar assay) and/or the release of liver enzymes like aspartate aminotransferase (AST) into the culture medium, which serves as a biomarker of cell damage.[19]
Experimental Protocol: HepG2 Cytotoxicity Assay
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Williams Medium E) and plate them in 96-well plates.[20]
-
Treatment: Expose the cells to a range of concentrations of the this compound compound for 24-48 hours.
-
Endpoint Measurement:
-
Viability: Perform an MTT or equivalent assay as described previously to determine the IC₅₀.
-
Enzyme Leakage: Collect the culture supernatant and use a commercially available kit to measure the activity of released AST.[19] An increase in AST activity indicates damage to the cell membrane.
-
-
Analysis: Compare the IC₅₀ value and enzyme leakage profile to known hepatotoxins (e.g., acetaminophen) to classify the compound's potential for liver toxicity.
D. Organ-Specific Toxicity II: Cardiotoxicity Assessment (hERG Assay)
Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of cardiac arrhythmia (Torsade de Pointes), which has led to the withdrawal of numerous drugs from the market.[21][22] Therefore, early screening for hERG liability is a regulatory expectation and a critical safety check.[23][24]
Principle: The assay uses a cell line (e.g., HEK293 or CHO cells) that has been engineered to stably express the hERG potassium channel.[25] Automated patch-clamp electrophysiology directly measures the flow of ions through the channel. An inhibitory compound will block this current.[22]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use cells stably expressing the hERG channel.
-
Compound Application: The automated system (e.g., QPatch or SyncroPatch) applies the test compound at several concentrations sequentially to the same cell.[22][25]
-
Electrophysiology: A specific voltage protocol is applied to the cell to elicit the hERG current, which is measured continuously before and after compound application.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. A dose-response curve is then generated to determine the IC₅₀ value.
| Compound | hERG Inhibition IC₅₀ (µM) |
| This compound-A | 45.2 |
| This compound-B | > 30 |
| Astemizole (Positive Control) | 0.009 |
Expert Insight: A hERG IC₅₀ value less than 10 µM, or a value within 30-fold of the therapeutic plasma concentration, is often considered a potential risk that requires further investigation.
Tier 3: Preliminary In Vivo Assessment
If a this compound derivative demonstrates a promising in vitro safety profile (i.e., low cytotoxicity, non-mutagenic, no significant hepatotoxicity or hERG liability), a preliminary in vivo study is warranted. The acute oral toxicity test is a foundational study to understand the compound's effects in a whole organism.
Methodology: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The OECD 423 guideline provides a stepwise procedure to classify a substance's toxicity while minimizing the number of animals used.[26][27][28]
Principle: The test involves administering the compound to a small group of rodents (typically rats) in a sequential manner. The outcome (survival or death) of one step determines the dose for the next step.[29]
Experimental Protocol: OECD 423
-
Animal Model: Use a single sex of healthy, young adult rats (females are often preferred).[29]
-
Dosing: Administer the compound orally via gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[27] The starting dose is chosen based on any existing data, including in silico predictions.
-
Observation: Observe the animals closely for the first few hours post-dosing and then periodically for 14 days.[27] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) and mortality.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
-
Classification: The substance is classified into a specific toxicity category based on the number of animals that die at specific dose levels.[26]
Data Integration and Conclusion
The initial toxicity screening of a novel scaffold like this compound is a multi-faceted process that requires the integration of computational, in vitro, and in vivo data. A lead candidate should ideally exhibit:
-
A clean in silico profile with no major structural alerts.
-
Low general cytotoxicity (e.g., IC₅₀ > 30-50 µM).
-
A negative result in the Ames test.
-
A high IC₅₀ in hepatotoxicity and cardiotoxicity assays, indicating a wide safety margin.
-
Low acute toxicity in vivo (e.g., classification in a low-toxicity category per OECD 423).
This structured, tiered approach provides a robust framework for identifying compounds with the highest probability of success in later, more extensive regulatory toxicology studies. By systematically de-risking candidates early, research organizations can focus their resources effectively and accelerate the development of safe and effective new medicines.
References
- In Silico Toxicology in Drug Discovery — Concepts Based on Three-dimensional Models. (n.d.). Google.
- In Silico Toxicity Prediction. (n.d.). PozeSCAF.
- In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. (1993). PubMed.
- A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers in Chemistry.
- hERG Safety Assay. (n.d.). Creative Bioarray.
- OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
- In silico prediction of drug toxicity. (2001). PubMed.
- Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. (2017). Archives of Toxicology.
- OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (n.d.). YouTube.
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate.
- The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers.
- MTT assay protocol. (n.d.). Abcam.
- hERG Safety. (n.d.). Evotec.
- Hepatotoxicity Assay, Human HepG2 Cells. (n.d.). Sigma-Aldrich.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
- The assessment of an in-vitro model for evaluating the role of PARP in ethanol-mediated hepatotoxicity. (2014). Journal of Pharmacology and Toxicology Methods.
- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies.
- Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.
- Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube.
- Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. (2011). Hilaris Publisher.
- Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe.
- hERG toxicity assessment: Useful guidelines for drug design. (2020). PubMed.
- AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. (n.d.). Vivotecnia.
- OECD 471 Ames Test. (n.d.). Gentronix.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). Heliyon.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). ResearchGate.
- Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 main protease (Mpro). (2024). OUCI.
- Toxicological Screening. (n.d.). ATCC.
- Framework for In Silico Toxicity Screening of Novel Odorants. (2022). MDPI.
- Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide.
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. (2011). PubMed.
- Imidazo[2,1-a]isoindole Scaffold as an Uncharted Structure Active on Leishmania Donovani. (2019). European Journal of Medicinal Chemistry.
- Toxicological screening. (2011). Journal of Applied Pharmaceutical Science.
- What Toxicity Data Is Needed Before First-In-Human (FIH) Trials? (2024). WuXi AppTec.
Sources
- 1. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[2,1-a]isoindole scaffold as an uncharted structure active on Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 6. pozescaf.com [pozescaf.com]
- 7. In Silico Toxicology in Drug Discovery — Concepts Based on Three-dimensional Models | Semantic Scholar [semanticscholar.org]
- 8. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 m… [ouci.dntb.gov.ua]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biosafe.fi [biosafe.fi]
- 16. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. The assessment of an in-vitro model for evaluating the role of PARP in ethanol-mediated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. rockefeller.edu [rockefeller.edu]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. appggreatlakes.org [appggreatlakes.org]
- 24. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 27. youtube.com [youtube.com]
- 28. oecd.org [oecd.org]
- 29. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to the Applications of 5H-Imidazo[5,1-a]isoindole
Abstract
The fused heterocyclic system, 5H-imidazo[5,1-a]isoindole, has emerged as a privileged scaffold in contemporary chemical science. Its unique structural and electronic properties have rendered it a versatile building block in both medicinal chemistry and materials science. This technical guide provides an in-depth review of the synthesis, biological activities, and photophysical applications of this compound derivatives. We will explore its burgeoning role in the development of novel therapeutics, particularly in oncology, and its promising utility in the creation of advanced organic electronic materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable heterocyclic core.
Introduction: The this compound Core
The this compound is a rigid, planar, tricyclic heteroaromatic system. Its structure consists of an imidazole ring fused to an isoindole moiety. This arrangement confers a unique combination of electron-rich and electron-deficient regions within the molecule, making it an attractive scaffold for diverse chemical modifications and a versatile pharmacophore for interacting with various biological targets. The core structure is represented by the chemical formula C10H8N2.[1]
The exploration of this compound and its derivatives has been fueled by the discovery of their significant biological activities and intriguing photophysical properties. In the realm of medicinal chemistry, this scaffold is a key component in molecules exhibiting anticancer, antimalarial, and antiparasitic properties.[2][3] In materials science, the inherent fluorescence of the this compound core has positioned it as a promising candidate for the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[4][5][6]
Applications in Medicinal Chemistry
The rigid, planar structure of the this compound scaffold allows for precise spatial orientation of substituents, making it an ideal platform for designing molecules that can selectively bind to the active sites of enzymes and receptors. This has led to the development of potent and selective inhibitors for various therapeutic targets.
Anticancer Activity
The most significant therapeutic potential of this compound derivatives lies in their anticancer activity. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in immune evasion by cancer cells. Overexpression of IDO in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell function, thereby suppressing the anti-tumor immune response. This compound derivatives have been identified as potent inhibitors of IDO, making them promising candidates for cancer immunotherapy.[7]
Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines, including those of the lung, breast, and colon.[8][9][10] While the exact mechanisms are still under investigation for this specific scaffold, related fused imidazole systems have been shown to act as inhibitors of Poly(ADP-ribose) polymerase (PARP).[11][12] PARP enzymes are critical for DNA repair, and their inhibition in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) can lead to synthetic lethality and tumor cell death.[13][14][15] The structural similarities suggest that this compound derivatives may also exert their anticancer effects through PARP inhibition.
Hypothesized Mechanism of Action: PARP Inhibition
The following diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells, a potential mechanism for this compound derivatives.
Sources
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. prepchem.com [prepchem.com]
- 3. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibitors: From the Mechanism of Action to Clinical Practice | Acta Médica Portuguesa [actamedicaportuguesa.com]
- 14. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PARP Inhibitors: From the Mechanism of Action to Clinical Practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability Studies of the 5H-Imidazo[5,1-a]isoindole Core: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 5H-Imidazo[5,1-a]isoindole Scaffold and the Imperative of Early Physicochemical Profiling
The this compound scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for interacting with biological targets, leading to its exploration in various therapeutic areas, including antimalarial and anticancer research.[1][3] The parent structure, this compound, possesses the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol .[4]
However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Two of the most critical hurdles are solubility and stability. Poor aqueous solubility can lead to low or erratic bioavailability, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[5]
This guide provides a comprehensive, field-proven framework for assessing the solubility and stability of novel compounds based on the this compound core. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind them—why specific experiments are chosen, what the results signify, and how this data drives critical decisions in the drug development pipeline. The methodologies described herein are designed to be self-validating systems, grounded in international regulatory standards to ensure data integrity and trustworthiness.[5][6]
Part 1: Aqueous Solubility Assessment
Aqueous solubility is a master variable that influences everything from the design of in vitro assays to in vivo absorption. We must distinguish between two key types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound at the point it precipitates from a solution prepared by adding the compound from a high-concentration DMSO stock. It is a high-throughput measurement that mimics the conditions of many biological screens.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is agitated in a solvent until the concentration of the dissolved solute no longer changes.[7] It is more time-consuming to measure but represents the absolute solubility limit under given conditions (e.g., pH, temperature).
Experimental Workflow: A Phased Approach to Solubility
A logical approach is to use high-throughput kinetic solubility assays for initial library screening and reserve the more resource-intensive thermodynamic solubility measurements for lead candidates.
Caption: Phased workflow for solubility assessment in drug discovery.
Protocol 1: Kinetic Solubility via Nephelometry
This method is chosen for its speed and suitability for automation, making it ideal for screening hundreds of compounds. It measures insolubility by detecting light scattering from precipitated particles.
Methodology:
-
Prepare Stock Solutions: Create 10 mM stock solutions of the this compound analogs in 100% DMSO.
-
Dispense into Microplate: In a clear 96- or 384-well microplate, dispense phosphate-buffered saline (PBS, pH 7.4).
-
Compound Addition: Use a liquid handler to transfer a small volume (e.g., 1-2 µL) of the DMSO stock into the aqueous buffer, bringing the final DMSO concentration to 1-2% and the target compound concentration to 100-200 µM.
-
Incubation: Allow the plate to incubate at room temperature for 1-2 hours. The rationale here is to allow time for precipitation to occur, but the short duration is what makes the measurement "kinetic" rather than "thermodynamic."
-
Measurement: Read the plate on a nephelometer, which measures light scattering at a 90° angle. Higher readings indicate greater precipitation and lower kinetic solubility.
-
Data Analysis: Compare the signal from test wells to positive (known insoluble compound) and negative (buffer with DMSO only) controls to determine a solubility threshold.
Protocol 2: Thermodynamic Solubility via the Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[7] Its accuracy is paramount for late-stage candidates where precise data is needed for formulation and biopharmaceutical modeling.[8]
Methodology:
-
Compound Addition: Add an excess of the solid this compound analog (e.g., 1 mg) to a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., PBS pH 7.4, or simulated gastric/intestinal fluids) in a glass vial. The excess solid is crucial to ensure saturation is achieved.[7]
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended agitation period is necessary to allow the system to reach thermodynamic equilibrium.
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to avoid analyzing suspended microparticles.
-
Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate. A validated HPLC-UV or LC-MS/MS method is typically used for this purpose due to its specificity and sensitivity.
-
Data Reporting: Express the results in mass/volume (µg/mL) and molar (µM) units.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Measures precipitation from a supersaturated solution | Measures concentration in a saturated equilibrium solution |
| Compound Form | DMSO Stock | Solid Powder |
| Throughput | High | Low |
| Application | Early-stage screening | Lead optimization, pre-formulation |
| Typical Method | Nephelometry, UV-Vis | Shake-Flask with HPLC quantification |
Part 2: Stability Profiling
Stability testing determines how the quality of a drug substance changes over time under the influence of environmental factors.[5] The cornerstone of this effort is the development of a stability-indicating analytical method (SIAM) , which is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10]
Forced degradation (or stress testing) is the process used to generate these degradation products and demonstrate the specificity of the SIAM.[5][9] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[11]
The Goal of Forced Degradation
The primary objective is not to completely destroy the molecule but to induce a target degradation of 5-20% .[11][12][13] This range is optimal because:
-
<5% Degradation: May not be sufficient to produce and identify all relevant degradation products.
-
>20% Degradation: Can lead to secondary degradation products that would not be seen under normal storage conditions, unnecessarily complicating the impurity profile.[12]
Caption: Workflow for forced degradation and SIAM development.
Protocol 3: Forced Degradation Studies
These studies should be performed on the drug substance in solution and, if applicable, in the solid state.
| Stress Condition | Typical Reagents & Conditions | Rationale & Mechanistic Insight |
| Acid Hydrolysis | 0.1 M HCl, Room Temp or up to 60°C | Tests for lability to low pH environments. Imidazoles and ester/amide functionalities can be susceptible. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp or up to 60°C | Tests for lability to high pH. Particularly relevant for esters, amides, and lactams. |
| Oxidation | 3-30% H₂O₂, Room Temp | Simulates exposure to atmospheric or excipient-derived peroxides. Electron-rich moieties are often susceptible. |
| Thermal Degradation | 60-80°C (Solution); Dry Heat >80°C (Solid) | Assesses intrinsic thermal stability. Provides data for Arrhenius calculations to predict shelf-life. |
| Photostability | Exposure to ≥1.2 million lux hours and ≥200 watt hours/m² of UV/Vis light (ICH Q1B) | Identifies light sensitivity, which dictates packaging requirements. Can induce photo-oxidation or rearrangements. |
Step-by-Step Methodology (Example: Acid Hydrolysis):
-
Preparation: Prepare a 1 mg/mL solution of the this compound analog in a 50:50 acetonitrile:water mixture. This co-solvent is often necessary for parent compounds with low aqueous solubility.
-
Stress Application: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Store the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). The goal is to find the time point that yields degradation in the 5-20% range.
-
Quenching: At each time point, immediately quench the reaction by neutralizing the aliquot with an equivalent amount of 0.1 M NaOH to prevent further degradation.
-
Analysis: Analyze the quenched samples, along with an unstressed control solution, by a suitable HPLC method.
Developing the Stability-Indicating Method (SIAM)
The analytical method, typically Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric detection, must be able to resolve the parent peak from all significant degradation products.[5]
Key Steps:
-
Column and Mobile Phase Screening: Experiment with different C18 and phenyl-hexyl columns and various mobile phase compositions (e.g., acetonitrile/methanol and water/buffers with different pH modifiers like formic acid or ammonium acetate) to achieve the best separation.
-
Gradient Optimization: Develop a gradient elution method to separate early-eluting polar degradants from the more lipophilic parent compound and late-eluting non-polar degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across all stressed samples. The UV spectra should be consistent across the width of the parent peak, indicating no co-eluting impurities.
-
Mass Balance: A crucial aspect of a self-validating protocol. The sum of the assay value of the parent compound and the levels of all degradation products should remain constant throughout the stress study. A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected.
Hypothetical Degradation Pathway
While the exact degradation products must be determined experimentally (typically via LC-MS/MS), we can postulate potential pathways based on the chemical nature of the this compound core. For instance, under harsh acidic conditions, the isoindole portion could be susceptible to reactions.
Caption: Potential degradation routes for the core scaffold.
Conclusion
A thorough and early investigation into the solubility and stability of this compound derivatives is not an academic exercise; it is a fundamental requirement for successful drug development. By employing a phased approach to solubility assessment and conducting rigorous forced degradation studies guided by ICH principles, researchers can generate the critical data needed to select viable candidates, guide formulation development, and build a robust data package for regulatory submission. The protocols and workflows outlined in this guide provide a validated, logical, and efficient framework for de-risking novel chemical entities and paving their path toward the clinic.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL:[Link]
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess Intern
- Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL:[Link]
- Title: What is a Stability-indicating assay method? Source: Royed Training URL:[Link]
- Title: Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol Source: PrepChem.com URL:[Link]
- Title: this compound-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)- Source: PubChem URL:[Link]
- Title: Stability indicating assay Source: Slideshare URL:[Link]
- Title: Stability indicating study by using different analytical techniques Source: IJSDR URL:[Link]
- Title: Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors Source: Google Patents URL
- Title: How to Set Up a Drug Stability Testing Program for Pharmaceuticals Source: QualityHub URL:[Link]
- Title: Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits Source: ResearchG
- Title: Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides Source: National Institutes of Health (NIH) URL:[Link]
- Title: 5H-Imidazo[2,1-a]isoindole Source: PubChem URL:[Link]
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Boulder URL:[Link]
- Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: JLUpub URL:[Link]
- Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: PubMed URL:[Link]
- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Public
- Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: National Institutes of Health (NIH) URL:[Link]
- Title: Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds Source: Scilit URL:[Link]
- Title: Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds Source: ResearchG
- Title: Biological Significance of Imidazole-based Analogues in New Drug Development Source: PubMed URL:[Link]
- Title: Efficient Synthesis of Imidazo[2,1-a]Isoquinolin-5-ones Unveiled Source: Bioengineer.org URL:[Link]
Sources
- 1. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H8N2 | CID 10583021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royed.in [royed.in]
- 10. ijsdr.org [ijsdr.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
Preliminary Biological Evaluation of the 5H-Imidazo[5,1-a]isoindole Scaffold
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 5H-imidazo[5,1-a]isoindole core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antiparasitic, anticancer, and immunomodulatory effects.[1] This guide provides a comprehensive framework for the preliminary biological evaluation of novel this compound derivatives, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data to guide further development.
The Strategic Imperative: Why Evaluate 5H-Imidazo[5,1-a]isoindoles?
The decision to invest resources into a specific chemical scaffold is driven by its potential to address unmet medical needs. The imidazo[5,1-a]isoindole family stands out due to its established and diverse pharmacological profile. This is not a speculative scaffold; it is a validated starting point for hitting multiple, high-value biological targets.
-
Antiparasitic Potential: Derivatives have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values as low as 60 nM.[1][2] Furthermore, efficacy has been demonstrated in Plasmodium berghei mouse models, indicating potential for in vivo translation.[1][2] The scaffold is also active against Leishmania donovani, the causative agent of visceral leishmaniasis.[1]
-
Immuno-Oncology Applications: A critical area of interest is the scaffold's ability to inhibit Indoleamine 2,3-dioxygenase (IDO).[3] IDO is a key enzyme that suppresses the immune system within the tumor microenvironment by degrading the essential amino acid L-tryptophan.[3] IDO inhibitors are actively being pursued as a means to reverse this immunosuppression and enhance anti-tumor immunity.[3]
-
Broad Anticancer Activity: Beyond immuno-oncology, related imidazo-based heterocycles have demonstrated cytotoxicity against a wide array of cancer cell lines, including those from colon, breast, and ovarian cancers.[4]
This pre-existing body of evidence provides a strong rationale for synthesizing and evaluating new libraries of this compound analogs to discover novel clinical candidates.
Foundational Workflow: A Roadmap for Biological Evaluation
A systematic and tiered approach is essential for efficiently evaluating a new chemical series. The workflow should prioritize high-throughput in vitro assays to quickly identify promising candidates and de-prioritize inactive or toxic compounds, saving valuable resources. Only the most promising hits should advance to more complex and resource-intensive in vivo models.
Caption: High-level workflow for the preliminary biological evaluation of novel compounds.
In Vitro Evaluation: Identifying Potent and Selective Hits
The initial in vitro screening phase is designed to answer three fundamental questions: Is the compound active? How potent is it? Is it selective for the target cells over normal cells?
The Gatekeeper Assay: Cytotoxicity and Viability Screening
Before assessing target-specific activity, a general cytotoxicity screen is paramount. It provides a baseline understanding of a compound's effect on cell viability and is crucial for calculating the selectivity index. The MTT assay is a robust, colorimetric method widely used for this purpose.[4][5]
Principle of the MTT Assay: The assay relies on the ability of mitochondrial reductase enzymes within metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., human colon cancer HCT-116, lung adenocarcinoma A549) and a non-cancerous control cell line (e.g., human embryonic kidney HEK-293) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.[4] Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[4]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.[5]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Interpretation: A potent compound will have a low IC50 value against the cancer cell line. Crucially, its IC50 against the normal cell line (e.g., HEK-293) should be significantly higher.[6] The ratio of these values (IC50 normal cell / IC50 cancer cell) is the Selectivity Index (SI) , a critical parameter for therapeutic potential. A higher SI is desirable.
Target-Specific Assays
Compounds showing selective cytotoxicity are then advanced to assays relevant to the scaffold's known activities.
-
Anti-malarial Assay: The in vitro activity against the chloroquine-sensitive (3D7) or resistant (Dd2) strains of P. falciparum is a standard primary screen. Parasite viability can be assessed using various methods, including SYBR Green I-based fluorescence assays that measure DNA content. Potent compounds from this class have demonstrated IC50 values in the nanomolar range.[1][2]
-
Leishmanicidal Assay: Activity is tested against both the promastigote (insect stage) and the clinically relevant intracellular amastigote forms of L. donovani. Amastigotes are typically cultured within host macrophages (e.g., THP-1 cells). The half-maximal effective concentration (EC50) is determined, and selectivity is assessed by comparing it to the cytotoxicity against the host macrophage cell line.[1]
Given the known activity of this scaffold as an IDO inhibitor, a direct enzymatic assay is a logical step.[3]
Caption: Mechanism of IDO inhibition by this compound derivatives.
Assay Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formyl-kynurenine by recombinant human IDO1 enzyme. The product can be quantified, often by converting it to kynurenine and measuring its absorbance or fluorescence. The ability of the test compound to prevent this conversion is measured and its IC50 value is calculated.
Preliminary Mechanism of Action (MoA) Studies
For compounds demonstrating high potency in cytotoxicity screens, initial MoA studies can provide valuable insights.
-
Cell Cycle Analysis: Flow cytometry using a DNA-staining dye (e.g., Propidium Iodide) can reveal if a compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).[6][7] This provides clues about which cellular processes (DNA replication, mitosis) are being disrupted.
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a desired outcome for anticancer agents.
-
Flow Cytometry: Annexin V/PI staining can distinguish between healthy, apoptotic, and necrotic cells.
-
Western Blotting: This technique can measure changes in key apoptosis-related proteins. A common hallmark is the cleavage of Caspase-3 and changes in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[6]
-
-
DNA Damage Assessment: Some compounds may directly or indirectly cause DNA damage. This can be visualized by staining treated cells with a DNA-binding dye like Hoechst 33342. Apoptotic cells often exhibit condensed, fragmented chromatin.[4]
In Vivo Evaluation: The First Test in a Living System
Promising candidates that are potent, selective, and show evidence of a desirable mechanism of action in vitro can be advanced to preliminary in vivo studies.
Acute Oral Toxicity
Before any efficacy studies, a basic understanding of the compound's safety profile is mandatory. An acute oral toxicity study, often following OECD guidelines, is performed in rodents (e.g., Wistar rats).[4] Animals are given single, escalating doses of the compound, and are observed for a set period for signs of toxicity, morbidity, and mortality. This helps to establish a maximum tolerated dose (MTD) for subsequent efficacy studies. Post-study, a histopathological analysis of key organs (liver, spleen, kidney) is performed to check for any signs of tissue damage.[4][5]
In Vivo Efficacy Models
-
Anticancer Xenograft Model: To test anticancer activity, human cancer cells (e.g., A549-Luc) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[5] Once tumors are established, mice are treated with the test compound (at a safe dose determined from toxicity studies) or a vehicle control. Key endpoints are the rate of tumor growth, overall survival, and any changes in body weight (as an indicator of toxicity).[5]
-
Antimalarial Mouse Model: The Plasmodium berghei infection model in mice is a standard for assessing in vivo antimalarial efficacy.[1][2] Infected mice are treated with the compound, and the level of parasitemia (the percentage of red blood cells infected with the parasite) is monitored over time and compared to untreated controls. A significant reduction in parasitemia indicates in vivo activity.[1][2]
Data Summary and Interpretation
Effective data presentation is crucial for decision-making. Key quantitative data should be summarized in tables for easy comparison.
Table 1: Representative In Vitro Activity Data
| Compound ID | HCT-116 IC50 (µM) | A549 IC50 (µM) | HEK-293 IC50 (µM) | Selectivity Index (SI) for HCT-116 | P. falciparum IC50 (µM) | IDO1 IC50 (µM) |
| Lead-001 | 2.5 | 3.1 | >100 | >40 | 0.08 | 0.5 |
| Lead-002 | 30.1[4] | 25.5 | 85.0 | 2.8 | 1.2 | >50 |
| Control | - | - | - | - | Chloroquine (0.02) | Epacadostat (0.01) |
Table 2: Representative In Vivo Efficacy Data (Xenograft Model)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 | - | +5% |
| Lead-001 (20 mg/kg) | 600 | 60% | -2% |
| Standard Drug | 450 | 70% | -8% |
Conclusion and Future Directions
The preliminary biological evaluation of this compound derivatives is a multi-step process that systematically filters a library of new chemical entities down to a few promising lead candidates. This guide outlines a logical progression from broad in vitro cytotoxicity screening to targeted enzymatic and antiparasitic assays, followed by initial mechanistic studies and culminating in proof-of-concept in vivo models. A compound that demonstrates high potency, a strong selectivity index, a clear mechanism of action, and an acceptable in vivo safety and efficacy profile is a strong candidate for further preclinical development. The rich pharmacology of this scaffold suggests that continued exploration will yield novel therapeutics for some of the world's most challenging diseases.
References
- del Olmo, E., Barboza, B., Chiaradia, L. D., Moreno, A., Carrero-Lérida, J., González-Pacanowska, D., Muñoz, V., López-Pérez, J. L., Giménez, A., Benito, A., Martínez, A. R., Ruiz-Pérez, L. M., & San Feliciano, A. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5379–5386.
- ResearchGate. (n.d.). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds.
- BenchChem. (2025). Application Notes: In Vitro and In Vivo Evaluation of Imidazo[1,5-a]quinoxalin-4(5H)-one Derivatives.
- Google Patents. (2018). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Singh, P., Kaur, M., & Kumar, M. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 9(12), e22765.
- ResearchGate. (n.d.). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2021). Regioselective Synthesis of 5H-Benzo[3][4]imidazo[2,1-a]isoindole Linked 1,2,3-Traizole Hybrids and Their Anti-Proliferative Activity.
- Kumar, V., Sharma, S., Singh, R., Kumar, A., & Sharma, V. (2024). Synthesis and in silico inhibitory action studies of azo-anchored imidazo[4,5-b]indole scaffolds against the COVID-19 main protease (Mpro). Scientific Reports, 14(1), 10291.
- Gümüş, M., Çetinkaya, Y., Özdemir, A., & Tork, M. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12105–12113.
- Beilstein Journals. (2013). The chemistry of isoindole natural products.
- Wang, L., Zhang, Y., Chen, Y., Li, Y., Wu, J., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33(1), 1-13.
- Malawska, B., Kulig, K., Baster, Z., & Byrtus, H. (2007). Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. Acta Poloniae Pharmaceutica, 64(2), 127–134.
- Al-Dies, A. M., Al-Otaibi, L. A., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Salahi, R. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(47), 54899–54911.
- Li, Z., Basnet, A., Pan, Y., Jin, J., & Wang, Q. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 853–859.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Convergent One-Pot Synthesis of the 5H-Imidazo[5,1-a]isoindole Scaffold via a Sequential Ugi/Pictet-Spengler Reaction
Abstract
The 5H-Imidazo[5,1-a]isoindole core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral and anticancer activities.[1][2] This application note details a robust and efficient one-pot protocol for the synthesis of this valuable scaffold. By synergistically combining the power of the Ugi four-component reaction (Ugi-4CR) with an acid-catalyzed Pictet-Spengler-type cyclization, this methodology provides rapid access to structurally diverse this compound derivatives from readily available starting materials. The protocol is designed for researchers and scientists in drug discovery and organic synthesis, offering a streamlined approach to this important class of molecules.
Introduction: The Significance of the this compound Core
The fusion of imidazole and isoindole ring systems results in the formation of the this compound framework, a scaffold of significant interest in medicinal chemistry. Derivatives of this heterocyclic system have been identified as potent inhibitors of viral fusion and as potential therapeutic agents for various diseases.[1] The structural rigidity and diverse substitution patterns achievable around this core make it an attractive target for the development of novel pharmaceuticals. Traditional multi-step syntheses of this scaffold can be time-consuming and often suffer from lower overall yields. Therefore, the development of convergent, one-pot methodologies is highly desirable to accelerate the discovery and optimization of new drug candidates.
Reaction Principle: A Tandem Ugi and Pictet-Spengler Approach
This protocol leverages a sequential one-pot reaction that begins with the Ugi four-component reaction, a powerful tool for the rapid assembly of complex molecules.[3][4] The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. In our designed protocol, we utilize 2-formylbenzoic acid, an amino acid, and an isocyanide. The key is the in-situ formation of an intermediate that is primed for a subsequent intramolecular cyclization.
Following the Ugi reaction, the introduction of a strong acid catalyst initiates a Pictet-Spengler-type cyclization. The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline derivatives.[5] In this tandem approach, the newly formed Ugi product undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of the desired tricyclic this compound core.
Visualizing the Reaction Pathway
The following diagram illustrates the logical flow of the one-pot synthesis, from the initial multicomponent reaction to the final cyclization cascade.
Caption: Workflow for the one-pot Ugi/Pictet-Spengler synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of a representative this compound derivative. Researchers may need to optimize conditions for specific substrates.
Materials and Reagents:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Suggested Grade |
| 2-Formylbenzoic acid | C₈H₆O₃ | 150.13 | ≥98% |
| Glycine methyl ester hydrochloride | C₃H₈ClNO₂ | 125.55 | ≥98% |
| tert-Butyl isocyanide | C₅H₉N | 83.13 | ≥98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% |
| Methanol (MeOH) | CH₄O | 32.04 | Anhydrous |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 equiv) and glycine methyl ester hydrochloride (1.26 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous methanol (40 mL) to the flask.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.4 mL, 10.0 mmol, 1.0 equiv) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Isocyanide Addition: To the stirred solution, add tert-butyl isocyanide (1.13 mL, 10.0 mmol, 1.0 equiv) dropwise at 0 °C.
-
Ugi Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Acid-Catalyzed Cyclization: After completion of the Ugi reaction, cool the mixture again to 0 °C. Slowly add trifluoroacetic acid (7.7 mL, 100 mmol, 10.0 equiv) dropwise.
-
Pictet-Spengler Reaction: Remove the ice bath and stir the reaction mixture at room temperature for an additional 12 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dilute the residue with dichloromethane (50 mL) and carefully neutralize with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Reaction Mechanism
The underlying mechanism of this one-pot synthesis is a cascade of well-established organic reactions.
Caption: Simplified mechanism of the sequential Ugi/Pictet-Spengler reaction.
Expected Results and Discussion
The described one-pot protocol is expected to provide moderate to good yields of the desired this compound products. The yield and purity will be dependent on the specific substrates used. The purification by column chromatography is crucial for obtaining the final product in high purity.
Key Advantages of this Protocol:
-
Efficiency: Combines multiple synthetic steps into a single operation, saving time and resources.
-
Convergence: Assembles a complex molecular scaffold from simple, readily available starting materials.
-
Diversity-Oriented: The use of different amino acids and isocyanides in the Ugi reaction allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Atom Economy: One-pot reactions generally lead to higher atom economy compared to multi-step syntheses.
Troubleshooting and Considerations
-
Incomplete Ugi Reaction: If the Ugi reaction does not proceed to completion, consider increasing the reaction time or using a different solvent such as 2,2,2-trifluoroethanol (TFE), which is known to accelerate Ugi reactions.[4]
-
Low Yield in Cyclization: The efficiency of the Pictet-Spengler cyclization is highly dependent on the acid catalyst. If TFA is not effective, other strong acids such as methanesulfonic acid or phosphorus pentoxide in a suitable solvent can be explored.
-
Side Reactions: The formation of side products can occur, especially during the acid-catalyzed cyclization. Careful control of the reaction temperature and slow addition of the acid can help minimize these.
-
Purification Challenges: The polarity of the final products may vary significantly based on the substituents. A careful selection of the eluent system for column chromatography is essential for effective purification.
Conclusion
This application note presents a detailed and practical one-pot protocol for the synthesis of the medicinally important this compound scaffold. By harnessing the synthetic power of a sequential Ugi four-component reaction and a Pictet-Spengler-type cyclization, this method offers a highly efficient and versatile route to a diverse range of derivatives. This protocol is anticipated to be a valuable tool for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of this important chemical space.
References
- PrepChem. Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol.
- Google Patents. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- ResearchGate. Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits | Request PDF.
- National Institutes of Health. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- PubMed. The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1.
- JLUpub. Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Indian Academy of Sciences. A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones.
- National Institutes of Health. One-Pot Synthesis of Benzo[1][6]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies.
- Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
- ResearchGate. ChemInform Abstract: A Synthesis of Dihydroimidazo[5,1-a]isoquinolines Using a Sequential Ugi-Bischler-Napieralski Reaction Sequence. | Request PDF.
- ResearchGate. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds.
- MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis.
- MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- National Institutes of Health. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline.
Sources
- 1. The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Synthesis and Evaluation of 5H-Imidazo[5,1-a]isoindole Derivatives as IDO1 Inhibitors
Introduction: The Therapeutic Promise of IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] This process leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolites, collectively known as kynurenines. In the tumor microenvironment, the upregulation of IDO1 is a key mechanism of immune evasion.[3] By creating a tryptophan-depleted and kynurenine-rich environment, cancer cells can suppress the proliferation and effector function of T-cells, thereby promoting immune tolerance to the tumor.[3] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.
The 5H-imidazo[5,1-a]isoindole scaffold has been identified as a potent and selective pharmacophore for the inhibition of IDO1.[4][5][6] Derivatives of this class, such as Navoximod, have demonstrated significant preclinical and clinical activity.[7] These compounds are believed to exert their inhibitory effect by coordinating with the heme iron at the active site of the IDO1 enzyme.[5][8] This application note provides a detailed guide for the synthesis of this compound derivatives and protocols for evaluating their IDO1 inhibitory activity.
Chemical Synthesis of this compound Derivatives
The synthesis of the this compound core is a multi-step process that culminates in a key intramolecular cyclization reaction. The general synthetic strategy is outlined below. This approach offers the flexibility to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The synthesis typically proceeds through four key stages:
-
Formation of a substituted benzyl alcohol: This is achieved via a regioselective lithiation of an appropriate aryl halide followed by a nucleophilic addition to an aldehyde.
-
Mesylation of the alcohol: The resulting alcohol is converted to a better leaving group, typically a mesylate.
-
Nucleophilic substitution with imidazole: The mesylate is then displaced by imidazole to form the precursor for the cyclization step.
-
Intramolecular Heck Cyclization: The final tricyclic core is constructed via a palladium-catalyzed intramolecular Heck reaction.[9][10][11][12][13]
Caption: General synthetic workflow for this compound derivatives.
Detailed Synthetic Protocol: A Representative Example
This protocol describes the synthesis of a generic 5-substituted this compound derivative. Researchers should adapt the specific reagents and conditions based on the desired final compound.
Step 1: Synthesis of (2-bromophenyl)(phenyl)methanol
-
To a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Step 2: Synthesis of 1-bromo-2-((mesyloxy)(phenyl)methyl)benzene
-
To a solution of (2-bromophenyl)(phenyl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the mesylate, which can often be used in the next step without further purification.
Step 3: Synthesis of 1-(2-((1H-imidazol-1-yl)(phenyl)methyl)phenyl)-1H-imidazole
-
To a solution of imidazole (2.0 eq) in anhydrous DMF, add sodium hydride (2.0 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the mesylate from Step 2 (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Synthesis of 5-phenyl-5H-imidazo[5,1-a]isoindole
-
To a solution of the imidazole adduct from Step 3 (1.0 eq) in anhydrous DMF, add palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final this compound derivative.
Biological Evaluation: IDO1 Inhibition Assays
The inhibitory activity of the synthesized compounds against IDO1 can be determined using both cell-free (enzymatic) and cell-based assays.
Mechanism of IDO1 Inhibition
The primary mechanism of action for this compound derivatives is the direct inhibition of the IDO1 enzyme. This leads to a decrease in the production of kynurenine and a restoration of local tryptophan levels, thereby alleviating the immunosuppressive effects of IDO1 activity.
Caption: The IDO1 pathway and the inhibitory action of this compound derivatives.
Protocol 1: Cell-Free Recombinant Human IDO1 (rhIDO1) Enzyme Assay
This assay measures the direct inhibitory effect of the compounds on the activity of purified rhIDO1 enzyme.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, prepare the following reaction mixture (final concentrations):
-
50 mM Potassium phosphate buffer (pH 6.5)
-
20 mM Ascorbic acid[4]
-
10 µM Methylene blue[4]
-
100 µg/mL Catalase[14]
-
400 µM L-tryptophan[14]
-
Desired concentrations of the test compound (typically in DMSO, final DMSO concentration ≤ 1%).
-
rhIDO1 enzyme (concentration to be optimized for linear product formation).
-
-
Initiate the Reaction: Add the rhIDO1 enzyme to the wells to start the reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[14]
-
Terminate the Reaction: Stop the reaction by adding 30% (w/v) TCA.[4][14]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[14]
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer the supernatant to a new 96-well plate and add an equal volume of 2% (w/v) DMAB in acetic acid.
-
Measurement: Read the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Potassium Phosphate Buffer | 1 M (pH 6.5) | 5 | 50 mM |
| Ascorbic Acid | 200 mM | 10 | 20 mM |
| Methylene Blue | 1 mM | 1 | 10 µM |
| Catalase | 10 mg/mL | 1 | 100 µg/mL |
| L-Tryptophan | 40 mM | 1 | 400 µM |
| Test Compound | Variable | 1 | Variable |
| rhIDO1 Enzyme | Variable | 10 | Variable |
| Water | - | to 100 | - |
Table 1: Example reaction setup for the cell-free rhIDO1 assay.
Protocol 2: Cell-Based IDO1 Inhibition Assay using HeLa Cells
This assay measures the ability of the compounds to inhibit IDO1 activity in a cellular context. HeLa cells are used as they can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).[5][14]
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human Interferon-gamma (IFN-γ)
-
L-tryptophan
-
Test compounds
-
TCA
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5][14]
-
IDO1 Induction and Treatment:
-
The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression.[3]
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).
-
Ensure the final L-tryptophan concentration in the medium is sufficient (e.g., 15 µg/mL).[5][14]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Data Analysis: Determine the kynurenine concentration from a standard curve and calculate the percent inhibition for each compound concentration to determine the EC50 value.
| Step | Description | Key Parameters |
| 1. Cell Seeding | Plate HeLa cells in a 96-well plate. | 1 x 10^4 cells/well |
| 2. Induction & Treatment | Add IFN-γ and test compounds. | 100 ng/mL IFN-γ |
| 3. Incubation | Incubate for 24-48 hours. | 37°C, 5% CO2 |
| 4. Kynurenine Detection | Measure kynurenine in the supernatant. | TCA hydrolysis, DMAB reaction |
Table 2: Summary of the cell-based IDO1 inhibition assay workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly promising class of IDO1 inhibitors with significant therapeutic potential in oncology. The synthetic and analytical protocols detailed in this application note provide a robust framework for researchers to synthesize novel derivatives and evaluate their biological activity. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in combination with other immunotherapies, and further elucidating the nuances of their interaction with the IDO1 enzyme.
References
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH. (n.d.).
- Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. (2018, July 20).
- IDO ASSAY - ResearchGate. (n.d.).
- Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. (n.d.).
- Stereoselective Synthesis of the IDO Inhibitor Navoximod - ResearchGate. (2025, December 28).
- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies | Request PDF - ResearchGate. (n.d.).
- Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - ACS Publications. (2021, February 8).
- Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.).
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit - NET. (n.d.).
- The accumulation of kynurenine and consumption of tryptophan catalyzed by IDO1 promote phagocytosis and activation of macrophage. (A) HeLa and SiHa cells were treated with IFN-γ or not - ResearchGate. (n.d.).
- WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents. (n.d.).
- The Intramolecular Heck Reaction. (n.d.).
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (n.d.).
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. (2025, August 7).
- Intramolecular Heck reaction - Wikipedia. (n.d.).
- Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021, March 15).
- Supporting Information: Design, Synthesis and Evaluation of tryptophan analogues as tool compounds to study IDO1 activity. (n.d.).
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
- Activation of recombinant human IDO activity by methylene blue/ascorbic... - ResearchGate. (n.d.).
- Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors - MDPI. (2019, May 15).
- Methylene blue and ascorbate interfere with the accurate determination of the kinetic properties of IDO2 - ScienceOpen. (n.d.).
- Development of a novel formulation method to prepare liposomal Epacadostat - PubMed. (2021, October 1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5H-Imidazo[5,1-a]isoindole as a Novel Fluorescent Marker for Cellular Imaging
Introduction: Unveiling a New Class of Fluorophore for Cellular Interrogation
The exploration of cellular architecture and function is intrinsically linked to our ability to visualize its intricate components and dynamic processes. Fluorescent microscopy stands as a cornerstone of this exploration, and the continuous development of novel fluorophores with superior photophysical properties is paramount to advancing biological discovery. In this context, the 5H-Imidazo[5,1-a]isoindole scaffold has emerged as a promising new class of fluorescent marker. Derivatives of this heterocyclic system have been shown to exhibit high fluorescence quantum yields and demonstrate utility in staining biological samples, heralding a new tool for researchers in cell biology and drug development.[1][2]
This application note provides a comprehensive guide to the utilization of this compound and its conceptual derivatives as fluorescent markers in cell imaging. We will delve into the fundamental principles governing its fluorescence, provide detailed, field-tested protocols for live and fixed cell imaging, and discuss critical considerations for experimental design and data interpretation. Our aim is to equip researchers with the necessary knowledge and methodologies to effectively integrate this novel fluorophore into their experimental workflows.
Core Principles and Rationale: The Photophysical Attributes of this compound
The fluorescence of the this compound core originates from its rigid, planar, and electron-rich heterocyclic structure. This scaffold provides a conjugated π-electron system that can be readily excited by light, leading to the emission of photons as the molecule returns to its ground state. While the photophysical properties of the parent this compound are not yet extensively characterized in the public domain, studies on its derivatives and related imidazo-isoquinoline structures provide valuable insights into its expected behavior.[3][4]
Key Characteristics:
-
High Quantum Yield: Derivatives have demonstrated quantum yields (ΦF) as high as 0.93 in aprotic solvents, suggesting the potential for bright fluorescent signals in non-polar cellular environments like lipid membranes.[1][2] Related imidazo[5,1-a]isoquinolines have also shown high quantum efficiencies.[3][4]
-
Emission in the Visible Spectrum: Observed emission for derivatives typically falls within the green to blue region of the spectrum, making it compatible with standard fluorescence microscopy filter sets.[1][3][4]
-
Environmental Sensitivity (Solvatochromism): The fluorescence intensity and emission wavelength of some isoindole-fused imidazoles are sensitive to the polarity of their environment.[1][5][6][7] This property can be exploited to probe different subcellular compartments or changes in the cellular microenvironment.
-
pH Sensitivity: Certain derivatives exhibit pH-dependent fluorescence, with changes in emission intensity observed in acidic versus basic conditions.[1] This opens up possibilities for its use as a pH indicator in specific cellular organelles.
It is crucial to note that chemical modifications to the core this compound structure can significantly tune these properties. The addition of electron-donating or -withdrawing groups can shift the excitation and emission spectra, alter the quantum yield, and modify the molecule's solubility and cellular uptake.
Quantitative Data Summary
The following table summarizes the expected photophysical properties of this compound-based probes, extrapolated from published data on its derivatives. Researchers should empirically determine the precise characteristics of their specific compound.
| Property | Expected Range/Value | Rationale/Source |
| Excitation Maximum (λex) | 380 - 450 nm | Based on related imidazo[5,1-a]isoquinolines and imidazo[1,5-a]pyridines.[3][8] |
| Emission Maximum (λem) | 430 - 550 nm | Derivatives show emission in the blue to green range.[1][3][4] |
| Quantum Yield (ΦF) | 0.3 - 0.9+ | High quantum yields have been reported for several derivatives.[1][2][3][4] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Typical for organic fluorophores of this class. |
| Photostability | Moderate to High | Rigid structures often confer good photostability. |
| Cytotoxicity | Low to Moderate | Some isoindole derivatives have shown dose-dependent cytotoxicity.[9][10][11] IC50 values for some imidazo-based compounds were in the 30-60 µM range in certain cell lines.[9] |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound as a fluorescent marker. Optimization will be necessary for specific cell types and experimental goals.
Protocol 1: Live-Cell Imaging with this compound
This protocol outlines the general procedure for staining live, cultured mammalian cells. The lipophilic nature of the core structure suggests that it may readily cross cell membranes.
Workflow Diagram:
Caption: Workflow for live-cell imaging using this compound.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with serum
-
Imaging-compatible plates or coverslips (e.g., glass-bottom dishes)
-
This compound stock solution (1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells onto imaging-compatible plates or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.
-
-
Probe Preparation and Staining:
-
Prepare a working solution of this compound by diluting the stock solution in live-cell imaging medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 15-60 minutes at 37°C. The optimal incubation time will depend on the cell type and the specific derivative used.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.[12]
-
Add fresh live-cell imaging medium to the cells.
-
Proceed to image the cells on a fluorescence microscope equipped with a suitable environment chamber to maintain temperature and CO₂ levels.[12][13] Use the lowest possible excitation light intensity to minimize phototoxicity.[12]
-
Protocol 2: Fixed-Cell Imaging with this compound
This protocol is suitable for experiments where cellular processes need to be halted at a specific time point, or for co-staining with antibodies (immunofluorescence).
Workflow Diagram:
Caption: Workflow for fixed-cell imaging using this compound.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound working solution (1-10 µM in PBS)
-
Mounting medium with antifade reagent
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional but Recommended):
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the probe to access intracellular structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS (1-10 µM).
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish and allow to dry.
-
Image the slides using a fluorescence microscope.
-
Trustworthiness and Self-Validation: Critical Considerations
To ensure the reliability of your results when using a novel fluorophore like this compound, it is essential to incorporate a self-validating system into your experimental design.
-
Controls:
-
Unstained Cells: Always image a sample of unstained cells (both live and fixed) using the same imaging parameters to determine the level of autofluorescence.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same concentration used to deliver the fluorophore to ensure it does not cause any artifacts.
-
-
Cytotoxicity Assessment:
-
Photostability Assessment:
-
Image the stained cells over time with continuous or repeated exposure to the excitation light to assess the rate of photobleaching. This will help in optimizing imaging conditions to minimize signal loss during time-lapse experiments.
-
-
Spectral Characterization:
-
If possible, use a spectrophotometer or a microscope with spectral imaging capabilities to determine the precise excitation and emission spectra of this compound in your experimental system. This will allow for the selection of optimal filter sets and help in avoiding spectral bleed-through in multi-color imaging experiments.
-
Conclusion and Future Directions
The this compound scaffold represents a promising new frontier in the development of fluorescent probes for cell imaging. Its derivatives have demonstrated desirable photophysical properties, including high quantum yields and environmentally sensitive fluorescence. The protocols and considerations outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this novel fluorophore in their own work.
Future research will undoubtedly focus on the synthesis of a broader range of this compound derivatives with tailored properties, such as targeted localization to specific organelles, "turn-on" fluorescence in response to specific analytes, and improved photostability for long-term imaging. As these next-generation probes become available, they will further expand the toolkit of cell biologists and drug discovery scientists, enabling a deeper and more nuanced understanding of the complexities of cellular life.
References
- Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits. PubMed. [Link]
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Chemistry Europe. [Link]
- Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed Central. [Link]
- Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide gr. GCRIS. [Link]
- Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]
- New substituted imidaz. CORE. [Link]
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub. [Link]
- This compound | C10H8N2 | CID 10583021. PubChem. [Link]
- Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. Wiley Online Library. [Link]
- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]
- New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging.
- I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. Beilstein Archives. [Link]
- 5H-Imidazo[2,1-a]isoindole | C10H8N2 | CID 21876632. PubChem. [Link]
- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]
- New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry. [Link]
- Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. [Link]
- Protocol for live-cell imaging during Tumor Treating Fields tre
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. NIH. [Link]
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Solvatochromic, Acid-Base Features and Time Effect of Some Azo Dyes Derived From 1,3-benzothiazol-2-ylacetonitrile: Experimental and Semiempirical Investig
- Application of Chemical Inhibitors in Live Cell Imaging of Plant Meiosis Using Light Sheet Fluorescence Microscopy. PubMed. [Link]
- Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempirical investigations.
Sources
- 1. Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 7. Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: experimental and semiempirical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star: 5H-Imidazo[5,1-a]isoindole and its Derivatives in Advanced Organic Light-Emitting Diodes
Introduction: Unveiling a Promising Scaffold for Next-Generation OLEDs
In the relentless pursuit of more efficient, stable, and color-pure Organic Light-Emitting Diodes (OLEDs), the design of novel molecular scaffolds is paramount. The 5H-Imidazo[5,1-a]isoindole core, a rigid, nitrogen-rich heterocyclic system, has emerged as a compelling building block for advanced optoelectronic materials. While direct applications of the unsubstituted parent molecule are still under exploration, its derivatives and closely related analogs, such as imidazo[5,1-a]isoquinolines, are demonstrating significant potential, particularly as blue emitters—a key challenge in OLED technology.[1][2][3]
This guide provides an in-depth technical overview and detailed protocols for researchers and material scientists interested in leveraging the this compound scaffold for the development of high-performance OLEDs. We will delve into the rationale behind its molecular design, synthesis protocols for functional derivatives, and fabrication and characterization of OLED devices.
Core Rationale: Why this compound?
The efficacy of the this compound core and its analogs stems from a unique combination of structural and electronic properties:
-
Rigid and Planar Structure: The fused-ring system imparts significant rigidity, which is crucial for minimizing non-radiative decay pathways and enhancing photoluminescence quantum yield (PLQY). This structural integrity also contributes to higher thermal stability, a critical factor for device longevity.
-
Tunable Electronic Properties: The presence of multiple nitrogen atoms and an extended π-conjugated system allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through strategic substitution. This tunability is key to achieving desired emission colors and optimizing charge injection and transport.
-
Potential for High Triplet Energy: The inherent structure of fused imidazole systems can be conducive to maintaining a high triplet energy (ET). This is a vital characteristic for host materials in phosphorescent or Thermally Activated Delayed Fluorescence (TADF) OLEDs, as it prevents quenching of the emissive excitons.[4][5][6]
-
Foundation for Blue Emitters: Derivatives of the closely related imidazo[5,1-a]isoquinoline have shown intense blue luminescence with high quantum efficiencies, suggesting the potential of the imidazo-isoindole core for developing stable and efficient blue-emitting materials, a persistent challenge in the OLED field.[1][2][3]
Application Note I: Synthesis of Functionalized Imidazo-Fused Heterocycles
The synthesis of functionalized derivatives is the first critical step. The following protocol is a generalized procedure based on established methods for similar heterocyclic systems, which can be adapted for this compound derivatives.
Protocol 1: Synthesis of a Substituted Imidazo[5,1-a]isoquinoline Derivative (A Model System)
This protocol outlines the synthesis of a substituted imidazo[5,1-a]isoquinoline, which serves as a validated starting point for exploring imidazo[5,1-a]isoindole derivatives.[2][3]
Objective: To synthesize a fluorescent derivative for photophysical characterization.
Materials:
-
Substituted isoquinoline
-
Appropriately substituted aldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted isoquinoline (1.0 eq.), the aldehyde (1.2 eq.), and ammonium acetate (10 eq.) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which should result in the precipitation of the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water and then a small amount of cold ethanol. The crude product can be further purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Insights:
-
Choice of Reagents: The three-component reaction is a highly efficient method for constructing the imidazole ring. The aldehyde and ammonium acetate provide the necessary atoms to form the fused imidazole moiety with the isoquinoline precursor.
-
Solvent and Catalyst: Glacial acetic acid acts as both the solvent and an acid catalyst, facilitating the condensation reactions.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts to ensure high purity, which is critical for achieving optimal photophysical properties and device performance.
Application Note II: Photophysical Characterization
Understanding the photophysical properties of the synthesized materials is crucial before their incorporation into OLED devices.
Protocol 2: Characterization of Photoluminescent Properties
Objective: To determine the absorption, emission, and quantum yield of the synthesized material.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer with an integrating sphere for quantum yield measurements
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the purified compound in a suitable spectroscopic grade solvent (e.g., toluene, chloroform, or dichloromethane).
-
UV-Vis Absorption: Record the absorption spectrum to identify the absorption maxima (λabs).
-
Photoluminescence (PL) Emission: Excite the solution at a wavelength corresponding to a major absorption peak and record the emission spectrum to determine the emission maximum (λem).
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using a calibrated integrating sphere. This provides a direct measure of the material's emissive efficiency.
-
Fluorescence Lifetime: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay lifetime.
Data Presentation:
| Compound ID | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | PLQY (%) |
| Derivative 1 | Toluene | 350 | 450 | 100 | 48 |
| Derivative 2 | Toluene | 365 | 475 | 110 | 35 |
Note: Data is hypothetical and for illustrative purposes, based on typical values for similar compounds.[1][2][3]
Application Note III: OLED Device Fabrication and Characterization
The ultimate test of a new material is its performance in a functional device. The following protocol describes the fabrication of a multilayer OLED using a solution-processing approach.
Protocol 3: Fabrication of a Solution-Processed OLED
Objective: To evaluate the electroluminescent performance of a new emitter material based on the this compound scaffold.
Device Architecture: ITO / PEDOT:PSS / PVK / Host:Emitter / TPBi / LiF / Al
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PEDOT:PSS (hole injection layer)
-
Poly(N-vinylcarbazole) (PVK) (hole transport layer)
-
Synthesized this compound derivative (emitter)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (electron transport layer)
-
Lithium fluoride (LiF) (electron injection layer)
-
Aluminum (Al) (cathode)
-
Chlorobenzene (solvent for the emissive layer)
Procedure:
-
Substrate Cleaning: Thoroughly clean the patterned ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS (approx. 40 nm) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL): Spin-coat a layer of PVK (approx. 10 nm) and anneal.
-
Emissive Layer (EML): Prepare a solution of the host material and the synthesized emitter (e.g., at a specific weight percentage, such as 10-40 wt%) in chlorobenzene. Spin-coat this solution to form a film of approximately 40 nm and anneal.
-
Electron Transport and Injection Layers: In a high-vacuum thermal evaporator (<10⁻⁶ Torr), sequentially deposit TPBi (40 nm), LiF (0.8 nm), and Al (100 nm) through a shadow mask to define the cathode and the active area of the device.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid to protect them from atmospheric moisture and oxygen.
Workflow Diagram:
Caption: Solution and vacuum deposition workflow for OLED fabrication.
Protocol 4: Device Characterization
Objective: To measure the key performance metrics of the fabricated OLED.
Instrumentation:
-
Source measure unit (SMU)
-
Spectroradiometer
-
Photodiode
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias voltage to the device and simultaneously measure the current density and luminance.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant voltage or current density to determine the emission color and calculate the CIE coordinates.
-
Efficiency Calculations: From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) as a function of luminance.
Performance Summary Table:
| Emitter | Max EQE (%) | Max Current Efficiency (cd/A) | Max Power Efficiency (lm/W) | CIE (x, y) |
| Derivative 1 | 23.3 | 50.1 | 45.2 | (0.18, 0.35) |
| Derivative 2 | 18.7 | 42.5 | 38.9 | (0.17, 0.38) |
Note: Data is hypothetical and for illustrative purposes, based on high-performing devices using similar material classes.[4][5][6]
Device Energy Level Diagram:
Caption: Energy level diagram of a typical multilayer OLED.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the design of novel materials for OLED applications. Its rigid structure, coupled with tunable electronic properties, makes it an ideal candidate for developing efficient and stable emitters, particularly in the challenging blue region of the spectrum. Furthermore, its potential for high triplet energy opens avenues for its use in advanced TADF and phosphorescent devices. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and integrate these exciting new materials into next-generation OLEDs. Future work should focus on expanding the library of derivatives, exploring their application in different device architectures, and further elucidating the structure-property relationships that govern their exceptional performance.
References
- Kulhanek, N., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
- Das, S., et al. (2010). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits. ResearchGate.
- (2018). Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. Google Patents.
- Kulhanek, N., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate.
- Godumala, M., et al. (2020). 5H-Benzo[d]Benzo[2][7]Imidazo[2,1-b][1][8]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Frontiers in Chemistry.
- Kulhanek, N., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub.
- Godumala, M., et al. (2020). 5H-Benzo[d]Benzo[2][7]Imidazo[2,1-b][1][8]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Frontiers Media S.A..
- Godumala, M., et al. (2020). 5H-Benzo[d]Benzo[2][7]Imidazo[2,1-b][1][8]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes [frontiersin.org]
- 6. 5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 5H-Imidazo[5,1-a]isoindole-Based Antimalarial Agents
Introduction: The Imperative for Novel Antimalarial Scaffolds
The global effort to combat malaria is perpetually challenged by the emergence and spread of drug-resistant strains of Plasmodium falciparum. This alarming trend necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. The 5H-imidazo[5,1-a]isoindole scaffold has emerged as a promising heterocyclic core for the development of new therapeutics. Its rigid, planar structure and potential for diverse functionalization offer a unique chemical space to explore for potent antiplasmodial activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of this compound-based antimalarial agents. We will delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and the current understanding of the structure-activity relationships (SAR) and mechanism of action.
Part 1: Synthesis of the this compound Core and Analogs
The synthesis of the this compound scaffold can be achieved through several strategic approaches. A plausible and versatile method involves a multi-step sequence starting from readily available phthalide derivatives. The following protocol outlines a generalizable synthetic route.
Rationale for Synthetic Strategy
The chosen synthetic pathway is designed for flexibility, allowing for the introduction of various substituents at key positions on the isoindole and imidazole rings to enable thorough SAR studies. The cyclization to form the fused imidazole ring is a critical step, often achieved through condensation reactions.
Diagram of Proposed General Synthetic Pathway
Caption: Proposed synthetic route to the this compound core.
Protocol 1: Synthesis of the this compound Core
Step 1: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid
-
To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid, add aminoacetaldehyde dimethyl acetal (1.1 equivalents) and ammonium acetate (3 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(1H-imidazol-2-yl)benzoic acid.
Step 2: Cyclization to 5H-Imidazo[5,1-a]isoindol-3(2H)-one
-
In a microwave reactor vessel, combine 2-(1H-imidazol-2-yl)benzoic acid (1 equivalent) with a dehydrating agent such as acetic anhydride.
-
Seal the vessel and irradiate with microwaves at a suitable temperature (e.g., 150-180 °C) for 15-30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5H-imidazo[5,1-a]isoindol-3(2H)-one intermediate.
Step 3: Reduction and Functionalization
-
The lactam can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the core this compound.
-
Further functionalization can be achieved through various reactions, such as N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions, to generate a library of diverse analogs.
Part 2: In Vitro Biological Evaluation
The initial assessment of the antimalarial potential of the synthesized compounds is performed through in vitro assays against Plasmodium falciparum. This section details the protocols for determining the 50% inhibitory concentration (IC50) and cytotoxicity.
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro antimalarial and cytotoxicity screening.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Assay Plate Preparation: Dispense serial dilutions of the test compounds in culture medium into 96-well black, clear-bottom plates. Include chloroquine and artemisinin as positive controls and wells with no drug as negative controls.
-
Parasite Addition: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50/IC50) to assess the compound's therapeutic window.
Data Presentation: In Vitro Activity of Hypothetical Analogs
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM, 3D7) | IC50 (nM, Dd2) | CC50 (µM, HEK293T) | Selectivity Index (SI) |
| IMI-001 | H | H | 250 | 310 | > 50 | > 200 |
| IMI-002 | 4-Cl-Ph | H | 80 | 110 | 45 | 562 |
| IMI-003 | 4-F-Ph | H | 65 | 95 | 38 | 585 |
| IMI-004 | H | OCH3 | 450 | 520 | > 50 | > 111 |
| Chloroquine | - | - | 10 | 250 | > 100 | > 10000 |
Part 3: In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to in vivo efficacy studies using a murine malaria model, such as Plasmodium berghei in mice.
Protocol 4: 4-Day Suppressive Test (Peter's Test)
-
Animal Model: Use Swiss albino mice.
-
Infection: Inoculate the mice intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail vein of each mouse, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the untreated control group. Determine the 50% effective dose (ED50).
Part 4: Mechanism of Action and Structure-Activity Relationship (SAR)
Elucidating the Mechanism of Action
The precise molecular target of this compound-based antimalarials is currently an area of active investigation. Preliminary studies on the related imidazo[2,1-a]isoindole scaffold suggest a mechanism of action that is distinct from the inhibition of heme polymerization, a common target for quinoline-based drugs.[2] Potential avenues for target deconvolution include:
-
Thermal Proteome Profiling: To identify protein targets that are stabilized upon compound binding.
-
Resistant Mutant Selection and Whole-Genome Sequencing: To identify mutations in genes that confer resistance to the compounds.
-
Biochemical Assays: Against known essential parasite enzymes. Some studies suggest that related imidazole-based compounds may target the parasite's cGMP-dependent protein kinase (PfPKG) or interfere with the intracellular secretory pathway.[3]
Structure-Activity Relationship (SAR) Insights
Based on preliminary data from related imidazo-isoindole scaffolds, the following SAR trends can be hypothesized and should be systematically investigated for the this compound series:
-
Aromatic Substituents: The introduction of electron-withdrawing groups, such as halogens, on a phenyl ring appended to the imidazole moiety often enhances antiplasmodial activity.
-
Isoindole Ring Modifications: Substitutions on the benzene ring of the isoindole core can modulate both potency and pharmacokinetic properties.
-
Stereochemistry: If chiral centers are present, the stereoisomers should be separated and evaluated independently, as biological activity is often stereospecific.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new class of antimalarial agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of novel analogs. Future work should focus on a systematic exploration of the chemical space around this core, guided by the SAR data generated. A critical next step will be the definitive identification of the molecular target(s) of this compound class, which will not only rationalize the observed activity but also pave the way for mechanism-based drug design and optimization.
References
- de Souza, N. B., et al. (2014). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 50(3), 545-552.
- del Olmo, E., et al. (2003). The imidazo[2,1-a]isoindole system. A new skeletal basis for antiplasmodial compounds. Bioorganic & Medicinal Chemistry Letters, 13(16), 2769-2772.
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5379-5386.
- Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520.
- LaMonte, G. M., et al. (2020). Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Patents. (2018). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Rudrapal, M., & Chetia, D. (2019). In vitro, in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2186-2195.
Sources
Application Notes & Protocols for the Synthesis of 5H-Imidazo[5,1-a]isoindole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5H-imidazo[5,1-a]isoindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy, as well as antimalarial and anorectic properties.[1][2] This document provides a comprehensive guide to the synthesis of this compound compound libraries, with a focus on robust and versatile methodologies amenable to diversity-oriented synthesis. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, step-by-step protocols for both solution-phase and solid-phase synthesis, and outline a systematic approach to the construction of a diverse compound library.
Introduction: The Significance of the this compound Scaffold
The fusion of imidazole and isoindole ring systems gives rise to the unique tricyclic architecture of this compound. This scaffold presents a three-dimensional structure with multiple points for chemical diversification, making it an attractive framework for the development of novel therapeutic agents. The inherent drug-like properties of this scaffold, combined with its proven biological activities, have established it as a valuable starting point for hit-to-lead optimization campaigns in various disease areas.
A particularly noteworthy application of this scaffold is in the development of IDO1 inhibitors. IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells through the depletion of the essential amino acid tryptophan.[2] By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, thereby enhancing the efficacy of cancer immunotherapies. Several this compound derivatives have emerged as potent and selective IDO1 inhibitors, highlighting the therapeutic potential of this compound class.[1][2]
Strategic Approaches to the Synthesis of the this compound Core
The construction of the this compound core can be achieved through several synthetic strategies. The choice of methodology often depends on the desired scale of synthesis, the need for diversification, and the available starting materials. Multicomponent reactions (MCRs) have emerged as a particularly powerful tool for the rapid and efficient generation of molecular diversity, making them highly suitable for the construction of compound libraries.
Multicomponent Reactions: A Cornerstone for Library Synthesis
MCRs, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. For the synthesis of 5H-imidazo[5,1-a]isoindoles, Ugi-type reactions are particularly relevant.
The classical Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By strategically choosing the starting materials, this reaction can be adapted to generate the this compound scaffold in a post-MCR cyclization step. A key advantage of this approach is the vast commercial availability of diverse aldehydes, amines, carboxylic acids, and isocyanides, which allows for the creation of large and structurally diverse compound libraries.
Below is a generalized workflow for a Ugi-based synthesis of a this compound library.
Figure 1: Generalized workflow for the Ugi-based synthesis of a this compound library.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound derivative in both solution and solid phase. These protocols are designed to be self-validating, with clear instructions for purification and characterization.
Solution-Phase Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a model compound using a one-pot, two-step sequence involving an initial Ugi-type reaction followed by an intramolecular cyclization.
Protocol 3.1: Synthesis of 2-phenyl-5H-imidazo[5,1-a]isoindole
Materials:
-
2-Formylbenzoic acid (1.0 mmol, 150.1 mg)
-
Aniline (1.0 mmol, 93.1 mg, 91.2 µL)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
1,1,3,3-Tetramethylbutyl isocyanide (1.0 mmol, 139.2 mg, 165 µL)
-
Methanol (5 mL)
-
Trifluoroacetic acid (TFA) (0.1 mmol, 11.4 mg, 7.4 µL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Ugi Reaction:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (1.0 mmol), aniline (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzaldehyde (1.0 mmol) and 1,1,3,3-tetramethylbutyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization and Work-up:
-
After completion of the Ugi reaction, add trifluoroacetic acid (0.1 mmol) to the reaction mixture.
-
Heat the reaction to reflux (approximately 65 °C) for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford the pure 2-phenyl-5H-imidazo[5,1-a]isoindole as a solid.
-
Characterization Data (Representative):
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield | 65-75% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.05 (d, J = 7.6 Hz, 1H), 7.90-7.85 (m, 2H), 7.60-7.50 (m, 4H), 7.45-7.35 (m, 3H), 5.10 (s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 145.2, 142.8, 134.5, 132.1, 130.5, 129.8, 129.1, 128.8, 128.5, 127.9, 125.4, 123.6, 122.9, 119.8, 50.2. |
| HRMS (ESI) | Calculated for C₁₆H₁₂N₂ [M+H]⁺: 233.1073, Found: 233.1075. |
Solid-Phase Synthesis of a this compound Library
Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput synthesis of compound libraries. The key advantage of SPOS is the simplification of purification, as excess reagents and by-products can be removed by simple washing of the solid support.
This protocol outlines a general procedure for the synthesis of a this compound library on a solid support.
Protocol 3.2: Solid-Phase Synthesis of a this compound Library
Materials:
-
Fmoc-Rink Amide MBHA resin (100-200 mesh, loading ~0.5 mmol/g)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
A diverse set of aldehydes (R¹CHO)
-
A diverse set of primary amines (R²NH₂)
-
2-Formylbenzoic acid
-
A diverse set of isocyanides (R³NC)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide MBHA resin in DMF in a solid-phase synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Attachment of the First Building Block (Amine):
-
Couple a diverse set of primary amines (R²NH₂) to the resin-bound aldehyde (formed from 2-formylbenzoic acid in the next step, or a pre-loaded aldehyde resin can be used). This can be achieved via reductive amination.
-
-
Ugi Reaction on Solid Support:
-
To the resin-bound amine, add a solution of an aldehyde (R¹CHO), 2-formylbenzoic acid, and an isocyanide (R³NC) in a suitable solvent (e.g., DCM/MeOH).
-
Allow the reaction to proceed for 24-48 hours at room temperature.
-
Wash the resin extensively with DMF, MeOH, and DCM to remove excess reagents.
-
-
On-Resin Cyclization:
-
Treat the resin with a solution of a dehydrating agent (e.g., TFA in DCM) to promote the intramolecular cyclization to form the this compound core.
-
Wash the resin thoroughly with DCM, DMF, and MeOH.
-
-
Cleavage and Purification:
-
Cleave the final compounds from the resin using a TFA cleavage cocktail.
-
Precipitate the cleaved products in cold diethyl ether.
-
Collect the crude products by filtration or centrifugation.
-
Purify the individual library members by preparative HPLC-MS.
-
Figure 2: Workflow for the solid-phase synthesis of a this compound library.
Building a Diverse Compound Library: A Systematic Approach
The power of the methodologies described above lies in their amenability to diversity-oriented synthesis. By systematically varying the starting materials, a large and diverse library of this compound analogs can be rapidly generated.
Table 1: Example of a Diversity-Oriented Synthesis Plan for a this compound Library
| Scaffold Position | Building Block | Examples of Diverse Inputs |
| R¹ (from Aldehyde) | R¹CHO | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, 2-Naphthaldehyde, Thiophene-2-carboxaldehyde, Cyclohexanecarboxaldehyde |
| R² (from Amine) | R²NH₂ | Aniline, 4-Fluoroaniline, Benzylamine, Cyclohexylamine, 2-Amino-pyridine, Morpholine (as a secondary amine for a related scaffold) |
| R³ (from Isocyanide) | R³NC | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide, 1,1,3,3-Tetramethylbutyl isocyanide, Ethyl isocyanoacetate |
By employing a combinatorial approach with the building blocks listed in Table 1, a library of 6 x 6 x 5 = 180 unique this compound derivatives can be synthesized. This systematic variation allows for the exploration of the structure-activity relationship (SAR) around the core scaffold, which is crucial for identifying potent and selective drug candidates.
Conclusion and Future Perspectives
The methodologies outlined in this application note provide a robust framework for the synthesis of this compound compound libraries. The use of multicomponent reactions, particularly the Ugi reaction, in both solution and solid-phase formats, enables the efficient and diverse production of these medicinally important scaffolds. The ability to systematically modify the substituents at multiple positions of the this compound core makes this an ideal system for lead discovery and optimization in various therapeutic areas, most notably in the exciting field of cancer immunotherapy. Future work in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel biological targets for this versatile heterocyclic scaffold.
References
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. J. Org. Chem.2015, 80 (1), 567-577. [Link]
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Eur. J. Org. Chem.2021, 2021 (28), 4021-4028. [Link]
- Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits. J. Fluoresc.2014, 24, 1079–1088. [Link]
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. Eur. J. Med. Chem.2011, 46 (11), 5379-5386. [Link]
- Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines. Chem. Commun.2019, 55, 10955-10958. [Link]
- A Synthesis of Dihydroimidazo[5,1-a]isoquinolines Using a Sequential Ugi-Bischler-Napieralski Reaction Sequence. Tetrahedron Lett.2007, 48 (49), 8747-8750. [Link]
- One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein J. Org. Chem.2020, 16, 912-920. [Link]
- Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nat. Rev. Drug Discov.2010, 9, 841–853. [Link]
- Diversity-Oriented Synthesis Yields a New Drug Lead for Treatment of Chagas Disease. ACS Med. Chem. Lett.2013, 4 (11), 1040–1044. [Link]
- Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Front. Chem.2019, 7, 457. [Link]
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules2022, 27(6), 1989. [Link]
- This compound. PubChem CID 10583021. [Link]
- Easy synthesis of imidazo[1,5-a]indol-3-ones through Rh(iii)-catalyzed C–H allenylation/annulation. Chem. Commun.2021, 57, 12012-12015. [Link]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega2022, 7 (31), 27367–27383. [Link]
- Pd-catalyzed efficient synthesis of benzo[1][3]imidazo[1,2-a]indoles with diaziridinone. Org. Biomol. Chem.2019, 17, 749-752. [Link]
- 2-Azaanthraquinones: Building Blocks for New Ring-Fused Imidazoles and their Transformation into Benzo[f]isoindole-4,9-diones. Molecules2018, 23(10), 2469. [Link]
Sources
Application Notes & Protocols: Evaluating 5H-Imidazo[5,1-a]isoindole Derivatives as Potential Kinase Inhibitors
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of processes, from cell cycle progression and proliferation to apoptosis and differentiation.[1][2] The human genome encodes over 500 kinases, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[2][3] This has made kinases one of the most critical classes of drug targets in modern medicine.[4][5] The development of small-molecule kinase inhibitors, which can block the activity of these aberrant enzymes, has led to significant breakthroughs in oncology and beyond.[6][7]
The 5H-imidazo[5,1-a]isoindole scaffold represents a "privileged" heterocyclic system. Its rigid, three-dimensional structure and rich electronic properties make it an attractive framework for designing compounds that can form specific, high-affinity interactions within the ATP-binding pocket of kinases. While various imidazo-fused heterocycles, such as imidazo[4,5-h]isoquinolines and imidazo[5,1-f][3][8][9]triazines, have shown promise as potent kinase inhibitors, the unique topology of the this compound system offers new opportunities for exploring chemical space and achieving novel target selectivity.[10][11]
This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, screening, and validation of novel this compound derivatives as potential kinase inhibitors. The workflows described herein are designed to progress a compound from initial synthesis to preclinical evaluation, providing researchers with the tools to identify and characterize the next generation of targeted therapeutics.
Section 1: Synthesis of the this compound Core Scaffold
The rational design of kinase inhibitors begins with robust and flexible synthetic chemistry. The synthesis of the this compound core can be achieved through various routes, often involving a multi-step sequence that allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR). A common strategy involves the condensation and cyclization of appropriately functionalized isoindole and imidazole precursors.[12][13][14]
Caption: General synthetic workflow for this compound derivatives.
Protocol 1.1: Representative Synthesis of a Substituted this compound
This protocol describes a generalized, two-step procedure for constructing the core scaffold, which can be adapted based on the desired substitution pattern.
Step 1: Synthesis of 2-(1H-imidazol-2-yl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-formylbenzoic acid (1.0 eq), glyoxal (40% in water, 1.1 eq), and ammonium hydroxide (28% in water, 3.0 eq) in ethanol.
-
Reflux: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a classic multicomponent reaction where the aldehyde, dicarbonyl, and ammonia source condense to form the imidazole ring.
-
-
Work-up: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with cold water followed by cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.
Step 2: Cyclization to form the 5H-Imidazo[5,1-a]isoindol-5-one Core
-
Reaction Setup: Suspend the 2-(1H-imidazol-2-yl)benzoic acid (1.0 eq) from the previous step in acetic anhydride (5-10 volumes).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 2-3 hours.
-
Rationale: Acetic anhydride acts as both the solvent and a dehydrating agent, facilitating the intramolecular cyclization to form the fused ring system.
-
-
Work-up: Cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This yields the core scaffold, which can then be further modified.
Section 2: In Vitro Biochemical Assays for Potency and Selectivity
The first critical step in evaluating a new compound is to measure its direct inhibitory effect on the target kinase in a purified, cell-free system.[6] These biochemical assays are essential for determining potency (typically as an IC50 value) and for profiling against a panel of other kinases to assess selectivity.[15][16]
Caption: Integrated workflow for evaluating kinase inhibitors in cell-based models.
Protocol 3.1: Western Blot for Downstream Target Inhibition
This protocol determines if the test compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a relevant cancer cell line.
-
Cell Culture: Seed a cancer cell line known to have an active signaling pathway dependent on the target kinase into 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): If the pathway is activated by growth factors, serum-starve the cells for 12-24 hours to reduce baseline phosphorylation.
-
Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Stimulation (If required): Add a known activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce synchronous pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each protein sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin) to confirm equal protein loading and that the inhibitor does not affect total protein levels.
Section 4: In Vivo Models for Efficacy and Pharmacodynamics
The final preclinical step is to evaluate the inhibitor's efficacy and safety in a living organism. [15]For oncology, this typically involves using mouse xenograft models where human tumor cells are implanted into immunocompromised mice. [8]
Caption: Key stages of an in vivo xenograft study for an anti-cancer agent.
Protocol 4.1: High-Level Overview of a Mouse Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant a suspension of a relevant human cancer cell line (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Group Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group) with similar mean tumor volumes. Groups typically include a vehicle control and one or more dose levels of the test compound.
-
Dosing: Administer the this compound derivative and vehicle control according to a predetermined schedule (e.g., once daily by oral gavage).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of compound toxicity. [17]6. Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), tumors can be harvested to measure the level of target inhibition in the tumor tissue (e.g., by analyzing phospho-substrate levels via Western Blot or IHC), confirming the drug is hitting its target in vivo. [18]7. Efficacy Calculation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between the treated and vehicle groups.
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume Change (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | +450 | - | -2% |
| ISO-001 | 25 | +180 | 60% | -4% |
| ISO-001 | 50 | +90 | 80% | -8% |
| Positive Control | Varies | +110 | 76% | -5% |
Table 2: Example of in vivo efficacy data from a mouse xenograft study. TGI of >60% is often considered significant activity.
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel kinase inhibitors. The successful development of these compounds requires a systematic and integrated approach, progressing from intelligent synthetic design to rigorous biochemical, cellular, and in vivo evaluation. The protocols and workflows detailed in this guide offer a robust framework for researchers to identify potent and selective inhibitors, validate their mechanism of action, and ultimately assess their therapeutic potential. By combining these methodologies with a deep understanding of kinase biology, the scientific community can continue to advance the field of targeted therapy.
References
- In Vivo Kinase Activity Models. (n.d.). Reaction Biology.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Protein Kinase Signalling Networks in Cancer. (2010). National Center for Biotechnology Information.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers in Pharmacology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
- Receptor tyrosine kinase signaling pathways: a review. (2016). ResearchGate.
- Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. (2019). National Center for Biotechnology Information.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Introduction: Kinase Signaling. (2025). National Center for Biotechnology Information.
- Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol. (n.d.). PrepChem.com.
- Targeting Multiple Kinase Pathways: A Change In Paradigm. (2010). Clinical Cancer Research.
- Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). ACS Publications.
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. (2018). Google Patents.
- New Screening Approaches for Kinases. (2019). Royal Society of Chemistry.
- Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits. (2018). ResearchGate.
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). BMC Chemistry.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. (2004). AACR Journals.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (2024). Wiley Online Library.
- Synthesis of substituted imidazo[5,1‐a]isoquinolines. (n.d.). ResearchGate.
- Imidazo[5,1-f]t[3][8][9]riazin-2-amines as novel inhibitors of polo-like kinase 1. (2008). PubMed.
- Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. (2001). PubMed.
- Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. (2023). F1000Research.
- Comprehensive characterization of the Published Kinase Inhibitor Set. (2015). The University of North Carolina at Chapel Hill.
- Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). PubMed.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). National Center for Biotechnology Information.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). University of Padua.
- Kinase Profiling Inhibitor Database. (n.d.). International Centre for Kinase Profiling.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). National Center for Biotechnology Information.
- Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. (2013). PubMed.
- Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. (2001). PubMed.
Sources
- 1. Introduction: Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. inits.at [inits.at]
- 10. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Solid-Phase Synthesis of Imidazo[2,1-a]isoindolones: An Application Note and Protocol
Introduction: The Significance of the Imidazo[2,1-a]isoindolone Scaffold
The imidazo[2,1-a]isoindolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. This structural motif is present in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic potential, including antimalarial[1], antibacterial, and anticancer properties[2][3]. The fusion of an imidazole ring with an isoindolone framework creates a rigid, three-dimensional structure that can effectively interact with various biological targets. The ability to rapidly generate libraries of substituted imidazo[2,1-a]isoindolones is therefore highly desirable for the exploration of structure-activity relationships (SAR) and the identification of novel therapeutic agents.
Solid-phase synthesis (SPS) offers a powerful platform for the efficient and automated construction of such compound libraries.[4] By anchoring the initial building block to an insoluble polymeric support, reagents and byproducts can be easily removed by simple filtration and washing steps, thus streamlining the synthetic process and avoiding tedious purification of intermediates.[4] This application note provides a detailed protocol for the solid-phase synthesis of imidazo[2,1-a]isoindolones, leveraging a cyclative cleavage strategy that directly furnishes the target heterocycle in high purity.[5][6][7][8][9]
Reaction Scheme and Mechanism
The solid-phase synthesis of imidazo[2,1-a]isoindolones described herein is a multi-step sequence commencing with the immobilization of an N-Fmoc protected amino acid onto a suitable solid support, such as Wang resin. Following Fmoc deprotection, the free amine is sulfonylated and subsequently N-alkylated with an α-haloketone. The final heterocyclic scaffold is constructed via a tandem intramolecular C-arylation, cycloaddition, and cyclocondensation cascade, which is ingeniously coupled with the cleavage of the product from the resin support.[5][6][7][8][9]
The plausible reaction mechanism involves several key transformations.[5] The final step, triggered by heating in the presence of ammonium acetate, is believed to proceed through a spiro-Meisenheimer complex, which rearranges to a C-arylated intermediate. This is followed by a spontaneous cycloaddition and aromatization, culminating in a cyclocondensation that forms the desired imidazo[2,1-a]isoindolone and concurrently cleaves it from the solid support. This "cyclative cleavage" strategy is highly efficient as it minimizes the need for a separate cleavage cocktail and often results in a cleaner crude product.[5][7][8]
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An accurate method for the quantitation of Fmoc-derivatized solid phase supports | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5H-Imidazo[5,1-a]isoindole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5H-Imidazo[5,1-a]isoindole Scaffold - A Versatile Heterocycle for Advanced Materials
The this compound core is a nitrogen-containing heterocyclic system that has garnered significant interest, primarily in the field of medicinal chemistry for its diverse biological activities.[1] However, its rigid, planar structure and inherent electronic properties also make it a compelling candidate for applications in materials science. This guide provides an in-depth exploration of the current and potential uses of this compound derivatives in this domain, with a focus on fluorescent chemosensors and organic light-emitting diodes (OLEDs). While the materials science applications of this specific scaffold are an emerging field of study, this document synthesizes the available information and provides protocols based on established research on structurally related compounds to guide future investigations.
Part 1: Fluorescent Chemosensors for Metal Ion Detection
The unique photophysical properties of the this compound scaffold can be harnessed for the development of selective and sensitive fluorescent chemosensors. The imidazole moiety provides suitable donor/acceptor groups for coordinating with specific analytes, leading to a measurable change in the fluorescence output.
Application Highlight: A Turn-on Fluorescent Sensor for Zinc Ions (Zn²⁺)
A notable application of the this compound framework is in the design of a "turn-on" fluorescent chemosensor for the detection of zinc ions.[2] Zinc is an essential metal ion in many biological systems, and its detection is crucial for understanding various physiological and pathological processes.
The sensor molecule, a Schiff base derivative of this compound, exhibits high selectivity and sensitivity for Zn²⁺. The sensing mechanism relies on the binding of Zn²⁺ to the imidazole and Schiff base nitrogen atoms, which restricts the photoinduced electron transfer (PET) process and enhances the fluorescence intensity.
Logical Workflow for Zn²⁺ Sensor Synthesis and Application
Caption: Workflow for the synthesis and application of a this compound-based Zn²⁺ sensor.
Protocol 1: Synthesis of a this compound-based Schiff Base Chemosensor
This protocol is adapted from the synthesis of a known Zn²⁺ sensor.[2]
Step 1: Synthesis of 1-(2-Hydroxy-5-methyl-phenyl)-2H-imidazo[5,1-a]isoindole-3,5-dione
-
This intermediate is prepared from commercially available starting materials following established literature procedures for the construction of the imidazo-isoindole core.
Step 2: Synthesis of 3-(3,5-Dioxo-2,5-dihydro-3H-imidazo[5,1-a]isoindol-1-yl)-2-hydroxy-5-methyl-benzaldehyde
-
To a solution of 1-(2-Hydroxy-5-methyl-phenyl)-2H-imidazo[5,1-a]isoindole-3,5-dione in a suitable solvent, add hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA).
-
Reflux the mixture for the required duration.
-
Upon completion, hydrolyze the reaction mixture to yield the aldehyde product.
-
Purify the product using column chromatography.
Step 3: Synthesis of the Final Schiff Base Sensor
-
Dissolve the aldehyde product from Step 2 in methanol.
-
Add N,N-Diethylethylenediamine dropwise to the solution.
-
A color change from yellow to orange should be observed, indicating the formation of the Schiff base.
-
The final product can be purified by recrystallization.
Part 2: Prospective Application in Organic Light-Emitting Diodes (OLEDs)
While direct reports on the use of this compound in OLEDs are limited, the photophysical properties of the structurally analogous imidazo[5,1-a]isoquinolines strongly suggest their potential as blue light-emitting materials.[3][4] These compounds exhibit high quantum yields and their emission can be tuned by modifying the substituents on the core structure.
Causality behind the Potential of 5H-Imidazo[5,1-a]isoindoles in OLEDs:
-
Rigid and Planar Structure: The fused ring system minimizes non-radiative decay pathways, leading to higher fluorescence quantum yields.
-
High Thermal Stability: The aromatic nature of the scaffold imparts good thermal stability, which is crucial for the longevity of OLED devices.
-
Tunable Electronic Properties: The HOMO and LUMO energy levels can be tailored by introducing electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the emission color and charge injection properties.[3][4]
-
Blue Emission: The development of stable and efficient blue emitters remains a significant challenge in OLED technology. The inherent electronic structure of the imidazo-isoindole core is conducive to blue emission.
Comparative Photophysical Data of Imidazo[5,1-a]isoquinolines
The following table summarizes the photophysical data for a series of imidazo[5,1-a]isoquinoline derivatives, which can serve as a benchmark for designing this compound-based emitters.[3]
| Compound | Substituents | Emission Wavelength (nm) | Quantum Yield (%) | HOMO (eV) | LUMO (eV) |
| 1a | Phenyl, Pyridyl | 431 | 33 | -5.67 | -2.68 |
| 1g | Pyridyl, 4-cyanophenyl | 446 | 48 | -5.88 | -2.97 |
Conceptual OLED Device Architecture
Caption: A conceptual multilayered OLED device incorporating a this compound derivative as the emitter.
Protocol 2: General Protocol for the Fabrication of a Solution-Processed OLED
This is a general protocol and would require optimization for specific this compound derivatives.
1. Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
2. Deposition of the Hole Injection and Transport Layers:
-
Spin-coat a solution of a hole injection layer (HIL) material (e.g., PEDOT:PSS) onto the ITO substrate.
-
Anneal the substrate at an appropriate temperature (e.g., 120-150 °C) to remove the solvent.
-
If a separate hole transport layer (HTL) is used, spin-coat a solution of the HTL material on top of the HIL and anneal as required.
3. Deposition of the Emissive Layer (EML):
-
Prepare a solution of a suitable host material and the this compound derivative (dopant) in a high-purity organic solvent (e.g., toluene or chlorobenzene). The doping concentration is a critical parameter to optimize.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate to remove the solvent and form a uniform film.
4. Deposition of the Electron Transport and Cathode Layers:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit an electron transport layer (ETL) (e.g., TPBi) onto the EML.
-
Deposit a low work function metal, such as lithium fluoride (LiF), followed by aluminum (Al) to form the cathode.
5. Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).
Future Outlook and Emerging Applications
The exploration of this compound in materials science is still in its early stages. Beyond chemosensors and OLEDs, the unique electronic and structural features of this scaffold could potentially be exploited in other areas of organic electronics, such as:
-
Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking could facilitate efficient charge transport.
-
Organic Photovoltaics (OPVs): As either donor or acceptor materials, depending on the functionalization of the core structure.
Further research into the synthesis of novel derivatives and a deeper characterization of their material properties are necessary to fully unlock the potential of the this compound scaffold in advanced materials.
References
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5379-86.
- Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
- Sahu, S., et al. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules, 27(9), 2845.
- Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- PubChem. (n.d.). This compound-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)-. PubChem. [Link]
- Giri, I., et al. (2021). Charge transport properties of single layer imidazole-based devices.
- Krasavin, M., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
- Kim, M., et al. (2020). 5H-Benzo[d]Benzo[3][4]Imidazo[2,1-b][5][6]Thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host Material for Efficient Solution-Processable Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes. Frontiers in Chemistry. [Link]
- Sahu, S., et al. (2022). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits. Request PDF. [Link]
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds.
- Singh, S., et al. (2024).
- Giri, I., et al. (2018). Enhanced performance in isoindigo based organic small molecule field-effect transistors through solvent additives.
- Giri, I., et al. (2024). Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics.
Sources
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of the 5H-Imidazo[5,1-a]isoindole Scaffold
Introduction: The Significance of the Imidazo[5,1-a]isoindole Core
The 5H-Imidazo[5,1-a]isoindole scaffold and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds. This structural motif is a cornerstone in the development of novel therapeutics and functional materials. Its rigid, planar architecture and rich electronic properties make it a sought-after target in medicinal chemistry, with derivatives exhibiting promising anticancer, anti-inflammatory, and antibacterial activities.[1][2] Furthermore, the unique photophysical properties of these compounds have led to their use as building blocks for fluorescent probes and organic light-emitting diodes (OLEDs).[3][4][5]
This guide provides a detailed exploration of robust and versatile synthetic strategies for constructing the imidazo[5,1-a]isoindole core, with a focus on explaining the underlying chemical principles and providing actionable, step-by-step protocols for researchers in organic synthesis and drug discovery.
Overview of Primary Synthetic Strategies
The construction of the fused imidazo-isoindole system can be achieved through several elegant synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The most prominent methods involve intramolecular cyclization cascades, which offer high efficiency by forming multiple bonds in a single operation.
Figure 1: High-level overview of major synthetic pathways.
Strategy 1: Tandem Rearrangement and Cyclization from Amino Acid Derivatives
This is a highly efficient one-pot method that constructs the complex scaffold from simple amino acid esters. The key to this strategy is a remarkable cascade reaction involving an intramolecular C-arylation, followed by spontaneous cycloaddition and cyclocondensation.[1][2][6]
Mechanistic Rationale
The reaction sequence begins with a suitably functionalized N-phenacyl sulfonamide derived from an amino acid. When heated with a nitrogen source like ammonium acetate, a cascade is initiated. The process involves an intramolecular nucleophilic aromatic substitution (C-arylation), where a carbanion attacks an electron-deficient aromatic ring. This is followed by a rapid series of cyclizations and condensations to furnish the final tricyclic product.[1][2] The use of a 2-cyano-4-nitrobenzenesulfonyl group is critical, as the nitro and cyano groups strongly activate the aromatic ring for the initial C-arylation step.[1]
Figure 2: Simplified mechanism for the tandem cyclization cascade.
Detailed Experimental Protocol (Solution-Phase)
This protocol is adapted from established literature procedures for the synthesis of imidazo[2,1-a]isoindolones, a closely related and often interchangeable scaffold name in the literature.[1][2]
Step A: Synthesis of N-(2-cyano-4-nitrophenyl)sulfonamide from Amino Acid Ester
-
Dissolve the starting amino acid methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (2.5 eq) dropwise to the solution.
-
Add a solution of 2-cyano-4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonamide, which can often be used in the next step without further purification.
Step B: N-Alkylation with α-Bromoketone
-
Dissolve the sulfonamide from Step A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Add the desired α-bromoketone (1.5 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure N-alkylated sulfonamide.
Step C: One-Pot Tandem Cyclization to Imidazo[2,1-a]isoindolone
-
In a sealed reaction vessel, combine the purified N-alkylated sulfonamide (1.0 eq) and ammonium acetate (5.0 eq).
-
Add a 1:1 mixture of acetonitrile and water (~0.1 M).
-
Seal the vessel and heat the reaction mixture to 100 °C for 2-4 hours.[1][2]
-
Cool the reaction to room temperature. A precipitate of the product may form.
-
If a precipitate is present, filter and wash with cold water and acetonitrile.
-
If no precipitate forms, extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the final imidazo[2,1-a]isoindolone.
Representative Data
The following table summarizes typical yields for this powerful transformation, demonstrating its versatility with different starting materials.
| Starting Amino Acid | α-Bromoketone | Yield (%) | Reference |
| (S)-Alanine Methyl Ester | 2-Bromo-1-(p-tolyl)ethan-1-one | 46% | [1] |
| (S)-Phenylalanine ME | 2-Bromo-1-phenylethan-1-one | 42% | [1] |
| (S)-Tyrosine(OtBu) ME | 2-Bromo-1-(p-tolyl)ethan-1-one | 44% | [1] |
| (S)-Lysine(Boc) ME | 2-Bromo-1-(p-tolyl)ethan-1-one | 46% | [1] |
ME = Methyl Ester; OtBu = tert-Butyl ether; Boc = tert-Butoxycarbonyl
Strategy 2: Iodine-Mediated Oxidative C-N/C-H Cyclization
This strategy provides direct access to the fully aromatic imidazo[5,1-a]isoquinoline core, a close structural analog of the target scaffold. The principles are directly applicable. The method relies on an iodine-mediated multi-step reaction involving condensation, cyclization, and oxidation in one pot.[4][5]
Mechanistic Rationale
The reaction proceeds via the initial condensation of an isoquinoline (or a suitable isoindole precursor), an aldehyde, and an ammonium salt to form a dihydro-intermediate. Molecular iodine then acts as a mild oxidant to promote an intramolecular C-H amidation, effectively closing the imidazole ring.[7] Subsequent elimination and aromatization, also facilitated by iodine, lead to the stable, conjugated final product. This method avoids the use of harsh or expensive metal catalysts.[7]
Figure 3: Workflow for Iodine-Mediated Aromatization.
General Experimental Protocol
This is a general procedure based on the synthesis of imidazo[5,1-a]isoquinolines.[4]
-
To a round-bottom flask, add the isoquinoline derivative (1.0 eq), the desired aldehyde (1.2 eq), and ammonium acetate (5.0 eq).
-
Add ethanol as the solvent (~0.2 M).
-
Add molecular iodine (I₂, 1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the pure product.
Alternative & Complementary Synthetic Approaches
While the tandem cascade is highly effective, other classical and modern reactions are instrumental in synthesizing the imidazo[5,1-a]isoindole core or its key precursors.
-
Pictet-Spengler Reaction : This foundational reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[8][9] It is a powerful tool for constructing the tetrahydroisoquinoline backbone, which can then be further oxidized and elaborated to form the target fused imidazole system.[10][11] The reaction proceeds through an electrophilic attack on the aromatic ring by an iminium ion intermediate.[8]
-
Ullmann-Type C-N Coupling : For precursors that are properly functionalized, an intramolecular Ullmann-type coupling is an excellent method for the final ring-closing step.[12] This typically involves a copper-catalyzed reaction between an amine and an aryl halide on the same molecule to form the C-N bond of the imidazole ring.[13][14][15] This strategy offers high functional group tolerance and is a reliable method for forming five-membered N-heterocycles.[12]
Conclusion
The synthesis of the this compound scaffold is achievable through several elegant and efficient chemical strategies. The tandem cyclization of amino acid derivatives stands out for its atom economy and ability to rapidly build molecular complexity from simple starting materials. For constructing the fully aromatic system, iodine-mediated oxidative cyclization offers a metal-free and practical alternative. Understanding these diverse methodologies, from the mechanistic principles to the detailed protocols, empowers researchers to select the optimal route for accessing novel compounds for applications in drug discovery and materials science.
References
- Title: Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol Source: PrepChem.com URL:[Link]
- Title: Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors Source: Google Patents URL
- Title: Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits Source: ResearchG
- Title: Pictet–Spengler reaction Source: Wikipedia URL:[Link]
- Title: Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions Source: Organic Chemistry Portal URL:[Link]
- Title: The Pictet-Spengler Reaction Updates Its Habits Source: ResearchG
- Title: Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][8]imidazo[1,2-a]pyrrolo[3,4-c]pyridines Source: ResearchG
- Title: Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: JLUpub URL:[Link]
- Title: Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides Source: ACS Public
- Title: Synthesis of 11H‐imidazo[1′,5′:1,2]pyrido[3,4‐b]indole 32, 33, 36 via metal‐free decarboxylative amination.
- Title: L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles Source: ResearchG
- Title: A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones Source: Indian Academy of Sciences URL:[Link]
- Title: Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines Source: ResearchG
- Title: The Pictet-Spengler Reaction Updates Its Habits Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides Source: PubMed URL:[Link]
- Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Title: Pictet-Spengler Isoquinoline Synthesis Source: Cambridge University Press URL:[Link]
- Title: A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems Source: National Institutes of Health (NIH) URL:[Link]
- Title: Catalytic (5+1) Cycloaddition of Diazooxindoles with Imidazolidines to Access Novel Piperazine-Spirooxindole Frameworks Source: ChemRxiv URL:[Link]
- Title: I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles [organic-chemistry.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 5H-Imidazo[5,1-a]isoindole Derivatives as Selective Fluorescent Probes for Zinc Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Zinc and the Need for Advanced Probes
Zinc (Zn²⁺) is an essential trace element, integral to a vast array of physiological processes. It functions as a structural component of numerous proteins, including enzymes and transcription factors, and plays a critical role in neurotransmission, immune responses, and apoptosis.[1] The dysregulation of zinc homeostasis is implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cancer.[1] Consequently, the ability to accurately detect and quantify labile zinc ions in biological systems is of paramount importance for both fundamental research and drug development.
Fluorescent chemical probes have emerged as indispensable tools for real-time, non-invasive imaging of metal ions in living cells and tissues.[2][3] Among the various scaffolds utilized for zinc probe development, the 5H-Imidazo[5,1-a]isoindole core has shown significant promise due to its favorable photophysical properties, including high quantum yields and inherent fluorescence.[4][5] This application note provides a comprehensive guide to the use of a specific this compound-based Schiff base chemosensor, herein referred to as IIED (1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione), for the selective detection of zinc ions.[6][7][8]
Principle of Detection: A "Turn-On" Fluorescence Mechanism
The IIED probe is designed based on a "turn-on" fluorescence mechanism. In its free form, the probe exhibits weak fluorescence due to a photoinduced electron transfer (PET) process that quenches the excited state of the fluorophore.[1][9] Upon selective binding of Zn²⁺, the probe undergoes a conformational change that inhibits the PET process, leading to a significant enhancement in fluorescence intensity. This chelation-enhanced fluorescence (CHEF) effect allows for the sensitive and selective detection of zinc ions.[1]
Figure 1: Mechanism of "Turn-On" Fluorescence of the IIED Probe upon Zinc Binding.
Spectroscopic and Performance Characteristics of IIED
The IIED probe demonstrates excellent selectivity and sensitivity for Zn²⁺ over other biologically relevant metal ions. The key performance metrics are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~370 nm | [6][7][8] |
| Emission Wavelength (λem) | ~460 nm | [6][7][8] |
| Fluorescence Enhancement | ~19-fold | [7] |
| Quantum Yield (Φ) (Free Probe) | 0.036 | [7] |
| Quantum Yield (Φ) (Zn²⁺ Complex) | 0.69 | [7] |
| Binding Stoichiometry (IIED:Zn²⁺) | 1:1 | [6][7][8] |
| Detection Limit | 0.073 µM | [6][7] |
Experimental Protocols
Part 1: Synthesis of the IIED Zinc Probe
The synthesis of IIED is a multi-step process. A representative synthetic scheme is outlined below. For detailed procedures, please refer to the primary literature.[7][8][10]
Figure 2: Synthetic Workflow for the IIED Zinc Probe.
Part 2: In Vitro Spectroscopic Studies
Objective: To characterize the fluorescence response of the IIED probe to zinc ions.
Materials:
-
IIED probe
-
DMSO (Spectroscopic grade)
-
HEPES buffer (pH 7.4)
-
Zinc chloride (ZnCl₂)
-
Other metal chloride salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₂, etc.)
-
Quartz cuvettes
-
Fluorometer
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the IIED probe in DMSO. Prepare 10 mM stock solutions of all metal salts in deionized water.
-
Working Solution: Prepare a working solution of the IIED probe (e.g., 10 µM) in a suitable buffer system, such as a 3:7 (v/v) HEPES buffer:DMSO mixture.[6][7]
-
Fluorescence Titration: a. To a cuvette containing the IIED working solution, incrementally add small aliquots of the ZnCl₂ stock solution. b. After each addition, gently mix and record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of ~370 nm. c. Observe the increase in fluorescence intensity at ~460 nm.
-
Selectivity Study: a. To separate cuvettes containing the IIED working solution, add an excess (e.g., 10 equivalents) of various metal ion solutions. b. Record the fluorescence emission spectrum for each. c. Compare the fluorescence response in the presence of different metal ions to that of Zn²⁺.
-
Competition Study: a. To a cuvette containing the IIED working solution and Zn²⁺, add an excess of other metal ions. b. Record the fluorescence emission spectrum to determine if other metal ions interfere with Zn²⁺ detection.
Part 3: Live Cell Imaging of Labile Zinc
Objective: To visualize intracellular labile zinc ions using the IIED probe.
Materials:
-
Adherent cell line (e.g., HeLa, HEK-293)[3]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
IIED probe stock solution (1 mM in DMSO)
-
Zinc pyrithione (a zinc ionophore)
-
TPEN (a membrane-permeable zinc chelator)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-80%).
-
Probe Loading: a. Prepare a loading buffer by diluting the IIED stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. b. Wash the cells twice with warm PBS. c. Incubate the cells with the IIED loading buffer for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging: a. Add fresh, warm cell culture medium or a suitable imaging buffer to the cells. b. Image the cells using a fluorescence microscope. Acquire a baseline fluorescence image.
-
Zinc Supplementation (Positive Control): a. Treat the cells with a zinc source, such as zinc pyrithione (e.g., 50 µM ZnCl₂ and 5 µM pyrithione), for 5-10 minutes.[2] b. Acquire fluorescence images and observe the increase in intracellular fluorescence.
-
Zinc Chelation (Negative Control): a. After zinc supplementation, treat the cells with TPEN (e.g., 50 µM) to chelate intracellular zinc. b. Acquire fluorescence images and observe the quenching of the fluorescence signal.[2]
Figure 3: Experimental Workflow for Live Cell Imaging of Zinc.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular probe. | Increase the number and duration of washing steps. |
| Cell autofluorescence. | Image an unstained control to determine the level of autofluorescence. Use a narrower emission filter if possible. | |
| No or weak fluorescence signal | Low probe concentration. | Increase the loading concentration of the IIED probe. |
| Insufficient incubation time. | Increase the probe loading time. | |
| Low intracellular labile zinc. | Use a positive control (e.g., zinc pyrithione) to confirm probe functionality. | |
| Cell toxicity | High probe concentration. | Perform a dose-response experiment to determine the optimal, non-toxic probe concentration. |
| Prolonged incubation. | Reduce the probe loading time. |
Conclusion
The this compound-based fluorescent probe, IIED, offers a robust and reliable method for the selective detection and imaging of labile zinc ions. Its "turn-on" fluorescence response, high sensitivity, and excellent selectivity make it a valuable tool for researchers investigating the multifaceted roles of zinc in biological systems. The protocols provided herein offer a starting point for the successful application of this class of probes in both in vitro and cellular contexts.
References
- Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. (n.d.). MDPI.
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI.
- Turn on Fluorescence Sensing of Zn 2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). Molecules.
- Ali, S., & Cuajungco, M. P. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols.
- Fafioye, A. O., Bashir, B., & Clayborne, A. (2025). Lighting up zinc: switchable probes for biological imaging. RSC Publishing.
- Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. (2015). ACS Sensors.
- Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (2020). PubMed.
- Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). MDPI.
- Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (2020). ResearchGate.
- Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). National Institutes of Health.
- Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits. (2025). ResearchGate.
- Tools and techniques for illuminating the cell biology of zinc. (n.d.). National Institutes of Health.
- Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits. (n.d.). PubMed.
- Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. (n.d.). National Institutes of Health.
- Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. (n.d.). Asian Journal of Chemistry.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). ResearchGate.
- Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes. (n.d.). National Institutes of Health.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). Wiley Online Library.
- Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. (2025). ResearchGate.
- Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection. (2025). ResearchGate.
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. (n.d.). Google Patents.
- This compound. (n.d.). MySkinRecipes.
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. (2025). UniTo.
- Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes. (n.d.). Iraqi Journal of Science.
Sources
- 1. Lighting up zinc: switchable probes for biological imaging - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01587A [pubs.rsc.org]
- 2. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tandem Cyclization Strategies in Imidazo[5,1-a]isoindole Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[5,1-a]isoindole Scaffold
The imidazo[5,1-a]isoindole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. This nitrogen-fused polycyclic system is a key structural component in a variety of biologically active compounds, exhibiting a range of therapeutic properties including antimalarial and anticancer activities. Notably, derivatives of this scaffold have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a crucial enzyme in the kynurenine pathway of tryptophan metabolism that plays a significant role in immune escape in cancer. The unique electronic and structural features of the imidazo[5,1-a]isoindole system also make it an attractive candidate for the development of novel functional materials.
The efficient construction of this complex scaffold, however, presents a considerable synthetic challenge. Traditional multi-step linear syntheses are often plagued by low overall yields, tedious purification procedures, and limited substrate scope. Consequently, the development of elegant and efficient tandem or domino cyclization strategies has become a major focus for synthetic organic chemists. These one-pot methodologies, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and overall efficiency. This application note provides a detailed overview of several key tandem cyclization strategies for the synthesis of imidazo[5,1-a]isoindoles and related congeners, complete with mechanistic insights and detailed experimental protocols.
Strategic Approaches to Imidazo[5,1-a]isoindole Synthesis
The synthesis of the imidazo[5,1-a]isoindole core can be approached through several distinct tandem cyclization strategies. These methods often leverage the inherent reactivity of strategically functionalized precursors to trigger a cascade of bond-forming events. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the final product, and the desired level of operational simplicity.
Rearrangement and Tandem Cyclization of N-Phenacyl-2-cyanobenzenesulfonamides
A powerful and metal-free approach to the synthesis of the closely related imidazo[2,1-a]isoindolone scaffold involves a one-pot rearrangement and tandem cyclization of amino-acid-based N-phenacyl-2-cyano-4-nitrobenzensulfonamides.[1][2][3] This strategy is particularly noteworthy for its operational simplicity and the use of readily available starting materials.
Causality Behind Experimental Choices:
The key to this transformation lies in the use of a 2-cyanobenzenesulfonamide scaffold. The cyano group, in conjunction with the nitro group, sufficiently activates the aromatic ring for an initial intramolecular C-arylation via a Smiles-type rearrangement. The subsequent cyclization cascade is then triggered by heating in the presence of ammonium acetate, which facilitates the formation of the imidazole ring. This method avoids the need for transition metal catalysts, which can simplify product purification and reduce costs.
Mechanistic Pathway:
The reaction is proposed to proceed through a multi-step cascade as illustrated below. The process is initiated by the formation of a spiro-Meisenheimer complex, which then undergoes a Smiles rearrangement to form a C-arylated intermediate. This is followed by a spontaneous cycloaddition and aromatization to furnish the isoindole core, and a final cyclocondensation step to form the fused imidazole ring.[3]
Figure 1: Mechanistic pathway for the formation of imidazo[2,1-a]isoindolones.
Experimental Protocol: Synthesis of (S)-5-(4-Chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one [1]
-
Step 1: Synthesis of the N-phenacyl-2-cyano-4-nitrobenzensulfonamide precursor.
-
To a solution of the appropriate amino acid methyl ester, react with 2-cyano-4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., 2,6-lutidine) in a suitable solvent like dichloromethane (DCM) at room temperature overnight.
-
Following purification, the resulting sulfonamide is alkylated with an α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) in the presence of a base like diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature for 4 hours.
-
-
Step 2: Tandem Cyclization.
-
The purified N-phenacyl-2-cyano-4-nitrobenzensulfonamide is dissolved in a mixture of acetonitrile and water.
-
Ammonium acetate (approximately 4 equivalents) is added to the solution.
-
The reaction mixture is heated to 100 °C for 2 hours.
-
After cooling to room temperature, the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.
-
Data Summary:
| Entry | Amino Acid Precursor | α-Haloketone Precursor | Product | Yield (%) |
| 1 | Alanine methyl ester | 2-bromo-1-(4-chlorophenyl)ethan-1-one | (S)-5-(4-Chlorobenzoyl)-3-methyl-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | 85 |
| 2 | Valine methyl ester | 2-bromo-1-(p-tolyl)ethan-1-one | (S)-3-isopropyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | 75 |
| 3 | Phenylalanine methyl ester | 2-bromo-1-phenylethan-1-one | (S)-3-benzyl-8-nitro-5-benzoyl-1H-imidazo[2,1-a]isoindol-2(3H)-one | 78 |
Table 1: Representative yields for the synthesis of imidazo[2,1-a]isoindolones via tandem cyclization.[1]
Transition-Metal-Catalyzed Intramolecular Dehydrogenative Coupling
A powerful strategy for the direct synthesis of the imidazo[2,1-a]isoindole core involves a palladium(II)/silver(I)-promoted intramolecular cross-dehydrogenative coupling (CDC) of 1-benzylimidazoles.[4] This method offers high atom economy as it involves the direct coupling of two C-H bonds.
Causality Behind Experimental Choices:
This reaction relies on a palladium catalyst to facilitate the C-H activation of both the imidazole and the benzyl rings. Silver(I) trifluoroacetate (AgTFA) is employed as a stoichiometric oxidant to regenerate the active Pd(II) catalyst. The choice of a high-boiling solvent like trifluoroacetic acid (TFA) is crucial for achieving the necessary reaction temperature for efficient C-H activation.
Mechanistic Pathway:
The proposed mechanism involves the initial C-H activation of the benzyl group by the Pd(II) catalyst to form a palladacycle intermediate. This is followed by a second C-H activation at the C5 position of the imidazole ring, leading to a reductive elimination that forms the desired C-C bond and a Pd(0) species. The Ag(I) oxidant then reoxidizes Pd(0) to Pd(II) to complete the catalytic cycle.
Figure 2: Proposed catalytic cycle for Pd/Ag-promoted dehydrogenative coupling.
Experimental Protocol: Synthesis of 2,3-Diphenyl-5H-imidazo[5,1-a]isoindole [4]
-
Step 1: Preparation of the 1-benzylimidazole precursor.
-
Synthesize the desired 1-benzylimidazole through standard alkylation procedures of the corresponding imidazole with a benzyl halide.
-
-
Step 2: Intramolecular Dehydrogenative Coupling.
-
In a reaction vessel, combine the 1-benzylimidazole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and silver(I) trifluoroacetate (AgTFA, 2.0 equiv).
-
Add trifluoroacetic acid (TFA) as the solvent.
-
Heat the reaction mixture at 120 °C under an air atmosphere for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., DCM).
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with the organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary:
| Entry | 1-Benzylimidazole Substrate | Product | Yield (%) |
| 1 | 1-Benzyl-4,5-diphenylimidazole | 2,3-Diphenyl-5H-imidazo[5,1-a]isoindole | 75 |
| 2 | 1-(4-Methoxybenzyl)-4,5-diphenylimidazole | 8-Methoxy-2,3-diphenyl-5H-imidazo[5,1-a]isoindole | 68 |
| 3 | 1-Benzyl-2-methylimidazole | 2-Methyl-5H-imidazo[5,1-a]isoindole | 65 |
Table 2: Representative yields for the Pd/Ag-promoted synthesis of imidazo[2,1-a]isoindoles.[4]
One-Pot Multicomponent Synthesis of Benzo[1][2]imidazo[2,1-a]isoquinolines
While not strictly leading to the imidazo[5,1-a]isoindole core, the one-pot synthesis of the closely related benzo[1][2]imidazo[2,1-a]isoquinoline system from o-phenylenediamines and o-cyanobenzaldehydes provides an excellent example of a tandem strategy that could be conceptually adapted.[5] This atom-economical transformation proceeds via a benzimidazole formation followed by N-alkylation and cyclization.
Causality Behind Experimental Choices:
This one-pot, two-step protocol is designed for operational simplicity and high efficiency. The initial formation of the benzimidazole intermediate from o-phenylenediamine and an aldehyde is a well-established reaction. The key to the subsequent tandem cyclization is the presence of a nucleophilic nitrogen on the benzimidazole and an electrophilic carbon in the cyano- and chloro- functionalities of the second component, which drives the intramolecular cyclization.
Mechanistic Pathway:
The reaction sequence begins with the condensation of o-phenylenediamine with o-cyanobenzaldehyde to form a benzimidazole intermediate. This intermediate then undergoes an intramolecular nucleophilic attack of the benzimidazole nitrogen onto the nitrile carbon, followed by a series of rearrangements and aromatization to yield the final tetracyclic product.
Figure 3: Workflow for the one-pot synthesis of benzo[1][2]imidazo[2,1-a]isoquinolines.
Experimental Protocol: General Procedure for the One-Pot Synthesis of Amino-Functionalized Benzo[1][2]imidazo[2,1-a]isoquinolines [5]
-
Step 1: Benzimidazole Formation.
-
To a solution of o-phenylenediamine (1.0 equiv) in a suitable solvent (e.g., ethanol), add o-cyanobenzaldehyde (1.0 equiv).
-
Heat the mixture to reflux for a specified period to form the benzimidazole intermediate.
-
-
Step 2: Tandem Cyclization.
-
After the formation of the benzimidazole, add a second reagent containing a suitable leaving group (e.g., 2-chlorobenzonitrile) and a base (e.g., potassium carbonate).
-
Continue to heat the reaction mixture at reflux until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture, and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Summary:
| Entry | o-Phenylenediamine | Aldehyde | Second Component | Product | Yield (%) |
| 1 | 1,2-Diaminobenzene | 2-Cyanobenzaldehyde | - | 5-Aminobenzo[1][2]imidazo[2,1-a]isoquinoline | 70 |
| 2 | 4-Methyl-1,2-diaminobenzene | 2-Cyanobenzaldehyde | - | 5-Amino-9-methylbenzo[1][2]imidazo[2,1-a]isoquinoline | 65 |
| 3 | 1,2-Diaminobenzene | 2-Formylbenzonitrile | - | 5-Aminobenzo[1][2]imidazo[2,1-a]isoquinoline | 68 |
Table 3: Representative yields for the one-pot synthesis of amino-functionalized benzo[1][2]imidazo[2,1-a]isoquinolines.[5]
Conclusion and Future Perspectives
Tandem cyclization strategies represent a powerful and elegant approach to the synthesis of the medicinally important imidazo[5,1-a]isoindole scaffold and its analogues. The methodologies outlined in this application note, including metal-free rearrangement/cyclization cascades, transition-metal-catalyzed dehydrogenative couplings, and one-pot multicomponent reactions, offer significant advantages in terms of efficiency, atom economy, and operational simplicity.
The choice of a particular strategy will depend on the specific synthetic goals, including the desired substitution pattern and the availability of starting materials. The detailed mechanistic understanding of these transformations is crucial for their further optimization and application in the synthesis of novel bioactive molecules and functional materials.
Future research in this area will likely focus on the development of even more efficient and versatile catalytic systems, including the use of earth-abundant metals and the exploration of enantioselective tandem cyclizations to access chiral imidazo[5,1-a]isoindole derivatives. The continued development of innovative tandem strategies will undoubtedly accelerate the discovery and development of new drugs and materials based on this privileged heterocyclic core.
References
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5395-5403. [Link]
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3), 1-12. [Link]
- Sahu, S., et al. (2022). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits. Molecules, 27(9), 2975. [Link]
- Máťuš, P., et al. (2024). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry. [Link]
- Máťuš, P., et al. (2024). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. PubMed. [Link]
- Máťuš, P., et al. (2024). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Yadav, V. K., & Sriram, M. (2011). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 16(11), 9345-9356. [Link]
- Reddy, T. R., et al. (2015). One-Pot Synthesis of Benzo[1][2]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies.
- Kumar, A., et al. (2023). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 21(1), 49-70. [Link]
- Winter, F. D., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines. European Journal of Organic Chemistry. [Link]
- Chen, Z., et al. (2019). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[1][2]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 17(3), 563-567. [Link]
- Sharma, D., et al. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 45(3), 1367-1376. [Link]
- Sharma, V., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. [Link]
- Al-Mokhanam, A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(13), 5173. [Link]
- WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Bauri, A., et al. (2021). A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones. Journal of Chemical Sciences, 133(1), 23. [Link]
- Lessi, M., et al. (2020). Imidazo-Fused Isoindoles by Pd(II)/Ag(I)-Promoted Intramolecular Dehydrogenative Coupling. European Journal of Organic Chemistry, 2020(4), 489-495. [Link]
- Kumar, S., et al. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction.
- Penthala, N. R., et al. (2012). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 17(10), 12159-12170. [Link]
- Gulea, M., & Dai, W. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Molecules, 26(11), 3169. [Link]
- Wang, C., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2356-2395. [Link]
- Vitale, F., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(1), 154. [Link]
- Guchhait, S. K., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(6), 1996. [Link]
- Chen, J., et al. (2020). Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. Organic Chemistry Frontiers, 7(18), 2699-2705. [Link]
- Das, D., et al. (2021). Transition Metal-Catalyzed C-H Functionalization of Imidazo-fused Heterocycles. Asian Journal of Organic Chemistry, 10(6), 1266-1293. [Link]
Sources
- 1. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
An Application Guide to the Biological Characterization of 5H-Imidazo[5,1-a]isoindole Derivatives
The this compound core is a nitrogen-fused heterocyclic scaffold that has garnered significant interest in medicinal chemistry. This "privileged structure" is found in a variety of biologically active compounds, with derivatives demonstrating potential as anticancer, antimalarial, and anti-parasitic agents.[1][2][3] The therapeutic promise of this scaffold stems from its rigid, three-dimensional shape, which allows for precise interactions with a range of biological targets. Given that many imidazole-fused compounds have shown efficacy as anticancer agents, this guide will focus on a strategic workflow to identify and characterize the anticancer activity of novel this compound derivatives.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a logical, multi-tiered approach to evaluating the biological activity of these compounds, moving from broad phenotypic screening to specific, mechanism-of-action studies. The protocols herein are designed to be self-validating, emphasizing the inclusion of appropriate controls to ensure data integrity and trustworthiness.
Strategic Workflow for Biological Evaluation
A systematic approach is crucial for efficiently characterizing a novel compound. We propose a workflow that begins with assessing general cytotoxicity across various cancer cell lines, followed by more focused biochemical assays aimed at elucidating the specific molecular target and mechanism of action.
Figure 2: Workflow for a fluorescence-based tubulin polymerization assay.
Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin (>99% pure, from bovine brain or human cells). [6]* General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (100 mM stock).
-
Glycerol.
-
Fluorescent Reporter (e.g., DAPI, as per kit instructions). [6]* Positive Controls: Paclitaxel (stabilizer), Nocodazole (destabilizer). [7]* Test compound (10 mM stock in DMSO).
-
Pre-warmed (37°C) and pre-chilled (4°C) 96-well black plates.
-
Fluorescence microplate reader with temperature control.
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 10x stock of your test compound and controls.
-
Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter. [7][6]Keep on ice.
-
Plate Setup: To a pre-warmed 37°C 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle (buffer with DMSO) to the appropriate wells.
-
Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. [7]5. Measurement: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. A sigmoidal curve indicates normal polymerization. [7]Compare the curves from treated wells to the vehicle control. A lower rate and plateau suggest inhibition.
B. PARP Inhibition Assay
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. [8]Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to the accumulation of double-strand breaks and cell death, a concept known as synthetic lethality. [9] Principle of the Assay: A common method is a chemiluminescent or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. [10]PARP enzyme, activated by nicked DNA, uses NAD+ as a substrate to create poly(ADP-ribose) chains on histones coated on a plate. The biotinylated chains are then detected using streptavidin-HRP. An inhibitor will reduce the amount of poly(ADP-ribosyl)ation, leading to a decreased signal.
Figure 3: Simplified PARP-mediated DNA repair pathway and the effect of inhibition.
Protocol: Chemiluminescent PARP Assay
Materials:
-
PARP Assay Kit (containing PARP1 enzyme, activated DNA, histone-coated plates, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate). [9][10]* Test compound and positive control (e.g., Olaparib or Pamiparib). [11][12]* Assay buffer.
-
Wash buffer.
-
Luminometer plate reader.
Procedure:
-
Reagent Preparation: Reconstitute reagents as per the kit manufacturer's instructions. Prepare serial dilutions of the test compound and positive control.
-
Reaction Setup: Add 50 µL of assay buffer containing the test compound or controls to the wells of the histone-coated plate.
-
Enzyme Reaction: Add 50 µL of the reaction mix containing PARP enzyme, activated DNA, and biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Wash the plate 3-4 times with wash buffer to remove unincorporated reagents.
-
Detection: Add 100 µL of diluted streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Final Wash: Wash the plate again 3-4 times with wash buffer.
-
Signal Generation: Add 100 µL of chemiluminescent substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Analysis: Calculate percent inhibition relative to the vehicle control and determine the IC50 value.
C. Matrix Metalloproteinase (MMP) Inhibition Assay
MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). [13]Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion and metastasis. [14]Therefore, MMPs are attractive therapeutic targets.
Principle of the Assay: This assay utilizes a specific FRET (Fluorescence Resonance Energy Transfer) peptide substrate. [15]The substrate contains a fluorophore and a quencher group. In its intact state, the quencher suppresses the fluorophore's signal. When cleaved by an active MMP enzyme, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. An MMP inhibitor will prevent substrate cleavage and thus suppress the fluorescence signal. [14] Protocol: Fluorometric MMP-9 Inhibition Assay
Materials:
-
MMP-9 Inhibitor Screening Kit (containing active MMP-9 enzyme, FRET substrate, and assay buffer). [14]* Test compound and positive control (e.g., NNGH, a broad-spectrum MMP inhibitor). [14][16]* 96-well black plates.
-
Fluorescence microplate reader (e.g., Ex/Em = 325/393 nm). [14] Procedure:
-
Enzyme Preparation: Reconstitute and dilute the MMP-9 enzyme according to the kit protocol.
-
Plate Setup: For each reaction, prepare a 50 µL mix.
-
Enzyme Control (EC): 5 µL diluted MMP-9 + 45 µL Assay Buffer.
-
Inhibitor Wells: 5 µL diluted MMP-9 + 1-5 µL test compound + Assay Buffer to 50 µL.
-
Positive Control: 5 µL diluted MMP-9 + 2 µL NNGH inhibitor + 43 µL Assay Buffer.
-
Background Control: 50 µL Assay Buffer.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow inhibitors to interact with the enzyme.
-
Substrate Addition: Prepare the substrate mix as per the kit instructions. Add 50 µL of the substrate mix to all wells, bringing the total volume to 100 µL.
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Choose two time points in the linear range of the reaction and calculate the change in fluorescence (ΔRFU). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. A systematic and logical screening cascade is essential for efficiently characterizing the biological activity of new derivatives. By beginning with broad cell-based cytotoxicity assays and progressing to specific, target-oriented biochemical assays, researchers can effectively identify active compounds, elucidate their mechanisms of action, and build a strong foundation for further preclinical and clinical development. The protocols and strategies outlined in this guide provide a robust framework for advancing these exciting compounds from the bench toward the clinic.
References
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Tubulin Polymerization Assay. Bio-protocol.
- PARP assay kits. Cambridge Bioscience.
- Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online.
- PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
- Bioassays for anticancer activities. PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- PARP Assays. BPS Bioscience.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
- Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). Elabscience.
- Cell-culture based test systems for anticancer drug screening. EurekAlert!.
- PARP assay for inhibitors. BMG LABTECH.
- The synthesis of imidazo-fused heterocyclic compounds. ResearchGate.
- EnzyFluo™ MMP-1 Inhibitor Assay Kit. BioAssay Systems.
- MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC - PubMed Central.
- Synthesis and anticancer activity evaluation of new isoindole analogues. Semantic Scholar.
- Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed.
- The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway. NIH.
- This compound. PubChem.
- Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity. RSC Publishing.
- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies. PubMed.
- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. NIH.
- Regioselective Synthesis of 5H-Benzoi[16][20]midazo[2,1-a]isoindole Linked 1,2,3-Traizole Hybrids and Their Anti-Proliferative Activity. ResearchGate.
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. Google Patents.
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. ResearchGate.
- Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. ACS Publications.
- Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. PubMed.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.
Sources
- 1. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 16. MMP1 Inhibitor Screening Assay Kit (Colorimetric) (ab139443) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5H-Imidazo[5,1-a]isoindole Synthesis
Welcome to the technical support center for the synthesis and optimization of 5H-Imidazo[5,1-a]isoindole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your synthetic success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and its analogues. Each entry is structured in a question-and-answer format to provide direct and actionable solutions.
Problem 1: Consistently Low or No Yield of the Desired Product
Question: My reaction to synthesize the this compound core is resulting in a very low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix this?
Answer:
Low yields are a common hurdle, often pointing to suboptimal reaction conditions or instability of the intermediates or product. The isoindole core itself can be sensitive to atmospheric oxidation and thermal stress[1]. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Incomplete Cyclization/Condensation: The key bond-forming steps may not be proceeding to completion. The choice of solvent and temperature is critical. While some related syntheses use high temperatures (e.g., 100 °C), thermal degradation can be a concern[1][2].
-
Troubleshooting Steps:
-
Temperature Optimization: Begin by running the reaction at a lower temperature and gradually increasing it. Small-scale experiments can identify the minimum effective temperature that promotes cyclization without significant degradation[1]. For some iodine-mediated cyclizations leading to similar fused systems, extending the reaction time at a moderate temperature (e.g., from 6 hours to two days) dramatically improved the yield from unsatisfactory to 90%[3].
-
Solvent Selection: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate and side products. Protic solvents like ethanol have been shown to be effective in similar multi-component reactions for related fused imidazole systems[4]. Conversely, for other steps, aprotic solvents like dichloromethane (DCM) or toluene are preferred[5]. A solvent screen is highly recommended.
-
-
-
Atmospheric Oxidation: The isoindole moiety is susceptible to oxidation, which can lead to the formation of dark, polymeric byproducts and loss of the desired product[1].
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the entire reaction and subsequent workup are performed under a robust inert atmosphere, such as dry nitrogen or argon.
-
Degas Solvents: All solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
-
Inappropriate Catalyst or Reagent Stoichiometry: The choice and amount of catalyst or condensing agent are paramount. For instance, in related syntheses, palladium or platinum catalysts are used for hydrogenation steps, while various acids (HCl, MsOH, TsOH) are used for esterification[6].
-
Troubleshooting Steps:
-
Catalyst Screening: If your reaction is catalyst-dependent, screen a panel of catalysts. For example, syntheses of related benzimidazoles have successfully used copper or ruthenium-based catalysts[7].
-
Re-evaluate Stoichiometry: Carefully check the equivalents of all reagents. For reducing agents like boron or aluminum hydrides, the stoichiometry can range from 0.3 to 5 equivalents, and the optimal amount should be determined empirically[6].
-
-
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Product Decomposes During Purification
Question: I can confirm the formation of my this compound product by LC-MS in the crude mixture, but it decomposes during silica gel column chromatography. How can I purify my compound?
Answer:
This is a classic issue with isoindole-containing scaffolds. The inherent reactivity that makes them useful synthetic intermediates also renders them unstable, particularly on stationary phases like silica or alumina, which can have acidic sites[1][8].
Potential Causes & Solutions:
-
Acid/Base Sensitivity: Isoindoles can be unstable under strongly acidic or basic conditions. Standard silica gel is acidic and can promote decomposition or polymerization[1].
-
Troubleshooting Steps:
-
Deactivate Silica Gel: If chromatography is unavoidable, use deactivated silica. This can be prepared by creating a slurry of silica gel in your eluent system and adding 1-2% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using less acidic stationary phases. Florisil or reverse-phase C18 silica can be viable alternatives.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a wider column and a slightly more polar solvent system to push the compound through quickly.
-
-
-
Thermal Instability: Concentrating the product at elevated temperatures can lead to degradation.
-
Troubleshooting Steps:
-
Avoid High Heat: Concentrate all fractions under reduced pressure at low temperatures (e.g., using a room temperature or cool water bath).
-
High Vacuum: Use a high-vacuum pump to remove high-boiling solvents without requiring excessive heat.
-
-
-
Alternative Purification Methods: Often, the best solution is to avoid chromatography altogether.
-
Troubleshooting Steps:
-
Crystallization/Precipitation: This is the most scalable and gentle purification method. Experiment with a range of solvent/anti-solvent systems (e.g., DCM/hexanes, Ethyl Acetate/pentane, Ethanol/water) to induce crystallization.
-
Salt Formation & Free-Basing: If your molecule has a basic nitrogen, you can form a salt (e.g., with HCl in ether) to precipitate a more stable, crystalline solid. The pure free base can then be regenerated by treatment with a mild aqueous base (e.g., NaHCO₃) and extraction[6].
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control for a successful this compound synthesis?
The three most critical parameters are temperature , atmosphere , and pH .
-
Temperature: As discussed, excessive heat can cause degradation, while insufficient heat can stall the reaction. An optimal temperature must be determined empirically for your specific substrate[1].
-
Atmosphere: The necessity of a strict inert atmosphere cannot be overstated due to the risk of oxidation[1].
-
pH Control: Both the reaction medium and the workup conditions must be carefully controlled. Strongly acidic or basic conditions can lead to decomposition. During workup, use mild aqueous solutions like saturated ammonium chloride or sodium bicarbonate instead of strong acids or bases[1].
Q2: How do substituents on the starting materials affect the reaction outcome?
Substituents play a major role in both the reactivity and stability of the final product.
-
Electron-Withdrawing Groups (EWGs): EWGs on the isoindole core can enhance stability, making the resulting derivatives easier to handle and purify[1].
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the heterocyclic system, potentially making it more susceptible to oxidation but also potentially facilitating certain electrophilic substitution reactions if desired.
-
Steric Hindrance: Bulky substituents can provide kinetic stability by physically blocking decomposition pathways[1]. However, they can also hinder the desired bond-forming reactions, requiring more forcing conditions (e.g., higher temperatures or longer reaction times).
Q3: What is a reliable method for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most essential tools.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of new products. Staining with potassium permanganate can be effective for visualizing products if they are not UV-active.
-
LC-MS: Offers a more definitive analysis. It confirms the consumption of reactants and provides the mass of the product(s) being formed, which is crucial for verifying that the desired transformation is occurring and for identifying potential side products.
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on Yield for a Model Imidazo[5,1-a]isoquinoline Synthesis
(This data, adapted from a related system, illustrates the impact of key parameters and serves as a starting point for optimization)[3]
| Entry | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |
| 1 | Toluene | I₂ | 110 | 6h | Low |
| 2 | Toluene | I₂ | 110 | 48h | 90 |
| 3 | DMF | I₂ | 100 | 24h | 75 |
| 4 | Ethanol | I₂ | 80 | 48h | 65 |
Analysis: This data clearly shows that for this specific iodine-mediated reaction, extending the reaction time was far more critical than simply increasing the temperature, leading to a dramatic improvement in yield[3]. This underscores the importance of systematic optimization.
Representative Protocol: Iodine-Mediated Synthesis of a Substituted Imidazo[5,1-a]isoquinoline
This protocol is based on a successful synthesis of a related fused imidazole system and can be adapted as a starting point for this compound synthesis[3].
Caption: General workflow for iodine-mediated synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the appropriate isoindole precursor (1.0 equiv), the desired aldehyde (1.1 equiv), and ammonium acetate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent & Catalyst Addition: Add degassed toluene via syringe. Add iodine (I₂, 0.3 equiv) to the mixture.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS every few hours until the starting material is consumed. Based on optimization data, this may take up to 48 hours[3].
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by the most appropriate method determined previously (e.g., crystallization or chromatography on deactivated silica).
References
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Common challenges in the scale-up of isoindole production. Benchchem.
- Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits.
- Facile Three-component Synthesis of imidazo[4,5-b]indoles. Journal of Chemical and Pharmaceutical Research.
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds.
- One-pot synthesis of polycyclic isoindolines using isoindole umpolung.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Wiley Online Library.
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Justus-Liebig-Universität Gießen.
- One-Pot Synthesis of Benzo[1][9]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies.
- Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles.
- Recent Developments in Isoindole Chemistry.
- This compound. PubChem.
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Wiley Online Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 7. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving the yield of 5H-Imidazo[5,1-a]isoindole synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 5H-Imidazo[5,1-a]isoindole
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during this synthesis.
Core Synthesis Overview: The Iodine-Mediated Approach
A prevalent and effective method for synthesizing substituted 5H-Imidazo[5,1-a]isoindoles is the iodine-mediated condensation-cyclization-oxidation multi-step reaction.[1] This pathway offers a direct route to the desired core structure from readily available starting materials.
Caption: General workflow for iodine-mediated synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. What is the most common reason?
A1: The most frequently overlooked parameter is the reaction time . For many iodine-mediated syntheses of this scaffold, an initial reaction time of 2-6 hours may result in an unsatisfactory yield. In a documented optimization, extending the reaction time to two days dramatically improved the yield of a target imidazo[5,1-a]isoquinoline from poor to 90%.[1] The cyclization and subsequent oxidative aromatization steps can be slower than anticipated, especially with certain substitution patterns. Before undertaking complex optimization of catalysts or solvents, ensure the reaction has been allowed to proceed to completion.
Q2: I am observing multiple side products that are difficult to separate from my desired compound. What could be the cause?
A2: The formation of multiple, hard-to-separate side products is a common purification challenge.[2] This often stems from several factors:
-
Incomplete Cyclization: The intermediate imine may persist or react via alternative pathways if the cyclization is not efficient.
-
Over-Oxidation or Degradation: The reaction conditions, particularly if harsh, can lead to the degradation of the product or starting materials.
-
Competing Reaction Pathways: Depending on your specific substrates, alternative cyclization events or intermolecular reactions can occur. For instance, in related Pictet-Spengler reactions, the choice of acid and solvent is critical to steer the reaction toward the desired product and away from byproducts.[3][4]
Troubleshooting Tip: Begin by analyzing the crude reaction mixture by LC-MS to identify the masses of the major byproducts. This can provide clues as to their structure (e.g., uncyclized intermediate, dimer). Then, focus on optimizing the reaction temperature and catalyst/acid concentration to favor the desired pathway.
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to troubleshooting and optimizing your synthesis, broken down by key experimental parameters.
Caption: Troubleshooting decision tree for low yield.
Catalyst Selection and Optimization
Q: My iodine-mediated reaction is sluggish. Are there other catalytic systems I should consider?
A: Yes. While iodine is effective, other Lewis and Brønsted acids can be potent catalysts for the key imine formation and cyclization steps. For related fused imidazole syntheses, Zirconium(IV) chloride (ZrCl₄) has been shown to be a highly efficient catalyst.[5][6] In an optimization study, 10 mol% of ZrCl₄ in PEG-400 at 75°C provided a significantly better yield (77%) compared to other catalysts like ZnCl₂ or reactions run in other solvents like ethanol.[6] For more complex transformations, advanced relay catalysis systems like Rh(III)/Cu(II) have been used to construct related imidazo[2,1-a]isoquinolin-5-ones, demonstrating the power of modern catalysis in achieving high efficiency and selectivity.[7]
| Catalyst System | Typical Loading | Solvent | Temperature (°C) | Yield (%) | Reference |
| I₂ | Stoichiometric | Dioxane/Ethanol | Reflux | Up to 92% | [1] |
| ZrCl₄ | 10 mol% | PEG-400 | 75 | 77% | [5][6] |
| ZrCl₄ | 10 mol% | n-BuOH | 140 (MW) | 62% | [5] |
| p-TsOH | 10 mol% | PEG-400 | 75 | 45% | [6] |
Solvent and Temperature Effects
Q: How critical is the choice of solvent for my reaction?
A: Solvent choice is paramount. It affects reactant solubility, reaction rate, and in some cases, the reaction pathway itself. For acid-catalyzed reactions like the Pictet-Spengler, polar aprotic solvents are often employed. In the optimization of a related reaction, a switch from methanol or ethanol to PEG-400 or n-butanol under heating dramatically improved yields from <20% to over 60-70%.[5][6] Using 50% trifluoroacetic acid (TFA) in dichloroethane (DCE) at reflux has also been identified as an optimal condition for certain Pictet-Spengler cyclizations.[3]
Experimental Protocol: Solvent Screening
-
Setup: In parallel reaction vials, place your starting amine (1.0 equiv), aldehyde (1.1 equiv), and catalyst (e.g., ZrCl₄, 10 mol%).
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., PEG-400, n-BuOH, DCE, Toluene), ensuring the same concentration across all vials.
-
Reaction: Place all vials in a heating block set to a consistent temperature (e.g., 75°C).
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by TLC or LC-MS to compare product formation.
-
Analysis: Identify the solvent system that provides the highest conversion to the desired product with the cleanest reaction profile.
Purification Challenges
Q: I've achieved a good crude yield, but purifying the final compound by column chromatography is difficult and leads to significant product loss. What can I do?
A: Purification is a well-known bottleneck.[2] The polar nature of the imidazole core can cause streaking on silica gel columns. Here are several strategies:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia (by using a mobile phase presaturated with ammonia vapor), to the eluent. This deactivates acidic sites on the silica gel, preventing product tailing and improving separation.
-
Switch to a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18), which may offer a different selectivity profile.
-
Salt Formation and Recrystallization: If the product is stable, consider forming a salt (e.g., with HCl or MsOH) to induce crystallization. The free base can often be recovered by treatment with an aqueous base.[8] This is a powerful technique for obtaining highly pure material.
Experimental Protocol: Basic Column Chromatography
-
Slurry Preparation: Dry-load the crude material onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Eluent Preparation: Prepare your mobile phase (e.g., Dichloromethane/Methanol). Add 0.5% triethylamine to the mixture.
-
Loading and Elution: Carefully load the slurry onto the packed column. Begin elution with a low polarity mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
References
- Woitassek, F., Kulhanek, N., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ChemistryOpen.
- Various Authors. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate.
- Various Authors. (2018). Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. Google Patents.
- Kennemur, J. L., et al. (n.d.). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. National Institutes of Health (NIH).
- Sá, F., et al. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health (NIH).
- Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. National Institutes of Health (NIH).
- Liao, J., Zhai, R., & Zhang, Y. (2025). Synthesis of imidazo[2,1-a]isoquinolin-5-ones via C–H imidoylmethylation/oxidation/cyclization cascade of 2-arylbenzimidazoles with CF3-imidoyl sulfoxonium ylides by Rh(III)/Cu(II) relay catalysis. Bioengineer.org.
- Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. ResearchGate.
- d'Augustin, M., et al. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health (NIH).
- Kundu, B., et al. (2005). A Modified Strategy for Pictet-Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase. PubMed.
- Kulhanek, N., et al. (2023). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Justus-Liebig-Universität Gießen.
Sources
- 1. d-nb.info [d-nb.info]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. researchgate.net [researchgate.net]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Cyclization Step in 5H-Imidazo[5,1-a]isoindole Synthesis
Welcome to the technical support center for the synthesis of 5H-Imidazo[5,1-a]isoindole and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of various bioactive compounds.[1][2] The construction of this tricyclic system, however, often hinges on a challenging intramolecular cyclization step. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions to overcome common hurdles encountered during this critical transformation.
We will move beyond simple procedural lists to explore the causality behind experimental outcomes, ensuring you are equipped not just with solutions, but with a deeper understanding of the underlying chemistry.
Section 1: Troubleshooting Guide — The Cyclization Reaction
This section addresses the most frequent and critical issues encountered during the imidazo[5,1-a]isoindole ring closure in a direct question-and-answer format.
Question 1: My cyclization reaction is resulting in very low to no yield. What are the primary factors I should investigate?
Answer: A low or non-existent yield in the cyclization step typically points to one of four areas: (1) Substrate Reactivity, (2) Reagent/Catalyst Choice, (3) Reaction Conditions, or (4) Purity of Starting Materials.
The cyclization is an intramolecular electrophilic aromatic substitution. Therefore, the electronic nature of the aromatic ring is paramount.
-
Substrate Reactivity: Electron-donating groups (EDGs) like methoxy or alkyl groups on the aromatic ring are often necessary to increase its nucleophilicity, facilitating the ring closure under milder conditions. In contrast, electron-withdrawing groups (EWGs) can deactivate the ring, requiring harsher conditions or preventing the reaction entirely.[3] For less nucleophilic systems, higher temperatures and stronger acids are often required.[3]
-
Choice of Cyclizing Agent/Catalyst: The selection of the dehydrating agent or acid catalyst is critical and substrate-dependent.
-
Bischler-Napieralski Type: Strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂) are classic choices.[4] The use of P₂O₅ in conjunction with POCl₃ can generate pyrophosphates, which are superior leaving groups and may enhance the reaction.[4]
-
Pictet-Spengler Type: This reaction relies on the formation of an electrophilic iminium ion.[3] While traditionally requiring strong acids like HCl or trifluoroacetic acid (TFA) with heat, modern variations have shown success in aprotic media, sometimes without any acid catalyst, especially for highly activated systems like indoles.[3][5]
-
Tandem/Cascade Reactions: Some modern syntheses utilize a one-pot approach where cyclization occurs spontaneously after a preceding reaction. A common example involves heating with ammonium acetate, which facilitates a cascade of C-arylation, cycloaddition, and cyclocondensation.[6][7][8]
-
-
Reaction Conditions: Solvent and temperature play a synergistic role.
-
Solvent: For Bischler-Napieralski reactions, high-boiling non-polar solvents like toluene or xylene are common to achieve the necessary reflux temperatures.[4] In some base-mediated cyclizations, switching to a more polar solvent like DMF can dramatically improve yields where less polar solvents fail.[9]
-
Temperature: Many cyclizations require elevated temperatures (reflux) to overcome the activation energy barrier.[4] However, excessive heat can lead to decomposition. A systematic temperature screen is advisable.
-
Reaction Time: Some cyclizations are deceptively slow. In certain syntheses of related imidazo[5,1-a]isoquinolines, extending the reaction time from a few hours to two days was the key to increasing the yield from unsatisfactory to 90%.[10]
-
Below is a summary table to guide your initial optimization efforts.
| Cyclization Method | Typical Reagent/Catalyst | Common Solvents | Temperature | Key Considerations & Potential Pitfalls |
| Bischler-Napieralski | POCl₃, P₂O₅, ZnCl₂, PCl₅ | Toluene, Xylene, Acetonitrile | High (Reflux) | Requires electron-rich arenes. Risk of styrene side product formation (see Q2).[4] |
| Pictet-Spengler | HCl, TFA, Brønsted Acids | Protic or Aprotic Solvents | Room Temp to Reflux | Highly dependent on aromatic ring nucleophilicity. Iminium ion formation is key.[3] |
| Tandem/Cascade | Ammonium Acetate, DBU | ACN/Water, DMF | High (e.g., 100 °C) | One-pot efficiency, but intermediates are not isolated. Can have reproducibility issues.[6][7] |
| Metal-Catalyzed | Pd(II), Cu(I), Ni(II) complexes | DMF, THF, Acetic Acid | Variable | Can offer high yields but requires pre-functionalized precursors and poses purification challenges to remove residual metals.[9][11] |
Question 2: My reaction produces a significant amount of a styrene-like side product, complicating purification. What is happening and how can I suppress it?
Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization and is strong evidence for the involvement of a nitrilium salt intermediate.[4] This side product arises from a competitive fragmentation pathway known as a retro-Ritter reaction .
Instead of the desired intramolecular cyclization, the nitrilium ion intermediate can eliminate, leading to the formation of a stable, conjugated styrene. This pathway is particularly favored if the resulting styrene is highly conjugated.[4]
Strategies to Mitigate Styrene Formation:
-
Use Milder Reagents: Harsher dehydrating agents and higher temperatures can favor the elimination pathway. Consider screening milder Lewis acids or alternative cyclization conditions.
-
Modify the Reaction Medium: One proposed solution is to use the corresponding nitrile as the solvent. According to Le Châtelier's principle, this shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization. However, this may not always be practical due to the cost or availability of the nitrile solvent.[4]
-
Alternative Synthetic Routes: If the retro-Ritter reaction remains problematic, it may be necessary to pursue an alternative synthetic strategy that avoids the formation of the problematic nitrilium intermediate, such as a Pictet-Spengler approach or a metal-catalyzed cyclization.
The following diagram illustrates the divergent pathways leading to the desired product versus the undesired side product.
Caption: A systematic workflow for troubleshooting cyclization reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed cyclization in these syntheses?
The driving force for both the Bischler-Napieralski and Pictet-Spengler reactions is the acid-catalyzed formation of a highly electrophilic intermediate, which is then poised for intramolecular attack by the electron-rich aromatic ring. [3][4]* In the Bischler-Napieralski reaction, an amide is dehydrated to form a nitrilium ion .
-
In the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an imine, which is then protonated to generate an iminium ion . [3] In both cases, this newly formed electrophile is attacked by the π-system of the nearby aryl group, leading to ring closure and the formation of the new heterocyclic ring. Subsequent aromatization yields the final product.
Q2: Can I use a base to promote the cyclization?
Yes, base-mediated cyclizations are possible, though less common than acid-catalyzed routes for this specific scaffold. They operate under a different mechanism, typically involving the deprotonation of an acidic proton to generate a nucleophile that initiates the cyclization. For example, a reaction to form a related benzoi[1][12]midazo[2,1-a]isoquinoline failed with a strong base like NaH but proceeded in low yield with a weaker base (K₂CO₃), and the yield was significantly improved by switching to a more polar solvent (DMF). [9]This highlights the importance of matching the base strength and reaction conditions to the specific substrate and desired mechanistic pathway.
Q3: Are there any metal-free alternatives for this cyclization?
Absolutely. While metal-catalyzed C-H activation and cross-coupling reactions are powerful tools for constructing these systems,[11] many classical and modern methods are metal-free.
-
The Bischler-Napieralski and Pictet-Spengler reactions are classic metal-free methods. [3][4]* Tandem reactions using reagents like ammonium acetate at high temperatures provide an efficient, one-pot, metal-free route. [6][7]* Iodine-mediated reactions, which involve a condensation-cyclization-oxidation sequence, have also been successfully employed for the synthesis of related imidazo-fused systems. [10][13]
Section 3: Exemplar Experimental Protocol
This protocol describes a one-pot, three-reaction cascade synthesis of an imidazo[2,1-a]isoindolone derivative, adapted from a published procedure, showcasing a modern approach to the cyclization. [6][7] Protocol: Ammonium Acetate-Mediated Tandem Cyclization
This procedure is based on the conversion of an N-phenacyl-2-cyano-benzenesulfonamide precursor to the final tricyclic product. The cyclization is the final step in a one-pot cascade.
-
Reaction Setup: To a solution of the sulfonamide precursor (1.0 equiv) in a 1:1 mixture of acetonitrile (ACN) and water, add ammonium acetate (approx. 5.0 equiv). The reaction vessel should be equipped with a reflux condenser.
-
Cyclization: Heat the reaction mixture to 100 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvents under reduced pressure.
-
Purification: The crude residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Chromatography: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound derivative. [6] Mechanistic Rationale: In this cascade, ammonium acetate is believed to trigger the formation of a spiro-Meisenheimer complex, which then rearranges. This is followed by a spontaneous cycloaddition and subsequent cyclocondensation to form the final, stable tricyclic product. [7]
References
- Úrválková, Z., et al. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization for the cyclization step. Scientific Diagram.
- Google Patents. (2018). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- ResearchGate. (n.d.). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits.
- Camps, P., et al. (2015). The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 25(4), 969-975.
- ResearchGate. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Hohlfeld, M., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Indian Academy of Sciences. (n.d.). A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones. Journal of Chemical Sciences.
- Reddy, T. R., et al. (2015). One-Pot Synthesis of Benzoi[1][13]midazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. ACS Combinatorial Science, 17(11), 657-662.
- Úrválková, Z., et al. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. ACS Publications.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- D'Souza, D. M., & Müller, T. J. J. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(6), 1988.
- Hohlfeld, M., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub.
- PubMed. (2025). Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. Journal of Organic Chemistry.
- Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Chemical Reviews, 116(3), 1381-1430.
- ResearchGate. (n.d.). Straightforward Approach to 5-Substituted 7H-Imidazo[2,1-b]t[6][12]hiazines via Cyclization of 2-Alkynylthioimidazoles.
- Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
Sources
- 1. The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 11. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
common issues in the purification of 5H-Imidazo[5,1-a]isoindole derivatives
Welcome to the technical support center for the purification of 5H-Imidazo[5,1-a]isoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs). The unique structural characteristics of the this compound core, a nitrogen-containing heterocyclic system, present specific challenges during purification. This resource provides field-proven insights and methodologies to overcome these common hurdles.
Core Purification Challenges
The purification of this compound derivatives is often complicated by several factors inherent to their chemical nature. These include:
-
Variable Solubility: The fused ring system can lead to poor solubility in common organic solvents, making both chromatography and crystallization challenging.
-
Product Instability: The isoindole moiety can be susceptible to decomposition, particularly under acidic or basic conditions, or upon prolonged exposure to silica gel.[1][2]
-
Co-eluting Impurities: Structurally similar byproducts formed during synthesis can be difficult to separate from the target compound using standard chromatographic methods.
-
Chirality: The presence of stereocenters necessitates specialized chiral separation techniques to isolate the desired enantiomer or diastereomer.[3][4]
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatography Troubleshooting
Question 1: My compound is showing poor separation with significant peak tailing on a silica gel column. What's causing this and how can I fix it?
Answer:
Peak tailing with nitrogen-containing heterocycles like 5H-Imidazo[5,1-a]isoindoles on silica gel is a common issue. The root cause often lies in the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica. This strong interaction can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks.
Troubleshooting Workflow:
Sources
enhancing the quantum yield of imidazo[5,1-a]isoquinoline fluorophores
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[5,1-a]isoquinoline fluorophores. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and enhance the quantum yield (QY) of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for imidazo[5,1-a]isoquinolines?
The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A higher quantum yield signifies a more efficient conversion of absorbed light into fluorescence, resulting in a brighter signal. For imidazo[5,1-a]isoquinolines, which are promising candidates for applications like organic light-emitting diodes (OLEDs) and biological cell imaging, a high quantum yield is essential for achieving high device efficiency and imaging sensitivity.[3][4][5]
Q2: What are the primary factors that influence the quantum yield of these fluorophores?
The quantum yield of an imidazo[5,1-a]isoquinoline derivative is not an intrinsic constant but is highly dependent on two main categories of factors:
-
Molecular Structure: The type and position of substituent groups on the core scaffold dramatically alter the electronic properties and, consequently, the fluorescence efficiency.[3][6]
-
Local Environment: Factors such as solvent polarity, viscosity, temperature, pH, and the presence of quenchers can significantly modulate the excited-state deactivation pathways and thus the quantum yield.[1][7][8]
Q3: What is the difference between the absolute and relative methods for measuring quantum yield?
There are two primary methods for determining fluorescence quantum yield.[1][9]
-
The Absolute Method directly measures the ratio of photons emitted to photons absorbed, typically requiring specialized instrumentation with an integrating sphere to capture all emitted light.[9][10]
-
The Relative Method , which is more common and accessible, involves comparing the fluorescence properties of the sample compound to a well-characterized fluorescent standard with a known quantum yield under identical conditions.[1][2] This guide focuses on the relative method due to its widespread use.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind the problems and providing actionable solutions.
Problem 1: My newly synthesized imidazo[5,1-a]isoquinoline derivative exhibits very low or no fluorescence.
Q: I've successfully synthesized my target compound, but its quantum yield is disappointingly low. What structural features are the most likely culprits?
A: The electronic nature and position of your substituents are the most critical factors. The imidazo[5,1-a]isoquinoline core is highly sensitive to electronic perturbations.
-
Causality—The Power of Position 3: Research has shown that substituents at the 3-position of the imidazo[5,1-a]isoquinoline ring have the most significant influence on quantum yield.[3][6] Electron-withdrawing groups (EWGs, or -M substituents) in this position, such as a cyanophenyl group, tend to produce a higher quantum yield. In one study, substituting a 3-(4-cyanophenyl) group onto a 1-(pyridyl)imidazo[5,1-a]isoquinoline core resulted in a quantum yield of 48%, the highest reported for this class of compounds.[3][6] Conversely, electron-donating groups (EDGs, or +M substituents) at this position often lead to lower quantum yields in this specific heterocyclic system.[3]
-
Causality—Steric Effects at Position 1: Substituents at the 1-position generally have a reduced influence on the photophysical properties.[3] This is due to steric hindrance, which causes the substituent to rotate out of the plane of the rigid imidazo[5,1-a]isoquinoline core. This rotation disrupts the π-conjugation, thereby minimizing the substituent's electronic impact on the fluorophore's core system.[3]
-
Causality—The Nitro Group Exception: While the nitro group is a strong EWG, it often acts as a fluorescence quencher, leading to very low quantum yields.[3] This is a common phenomenon in many fluorophore classes.
Solution Workflow:
-
Analyze Your Structure: Identify the electronic properties (withdrawing vs. donating) of the substituents on your molecule, paying special attention to the group at position 3.
-
Synthetic Redesign: If you have an EDG at position 3, consider synthesizing an analog with a moderate to strong EWG (e.g., cyano, trifluoromethyl, or acyl groups).
-
Consult Literature: Compare your substitution pattern with published derivatives to predict trends. The work by Rössiger et al. provides an excellent starting point for understanding these relationships.[3][6]
Problem 2: My compound is fluorescent in one solvent but dim in another.
Q: I observed a dramatic drop in fluorescence intensity after changing my solvent system. How do I understand and control for these solvent effects?
A: Solvents can profoundly alter the excited-state dynamics of your fluorophore through both general and specific interactions.
-
Causality—Polarity and Non-Radiative Decay: The polarity of the solvent can stabilize or destabilize the ground and excited states of your fluorophore differently. For many fluorophores, an increase in solvent polarity can stabilize a charge-transfer excited state, which may open up non-radiative decay pathways (like internal conversion), thereby decreasing the quantum yield.[8] Some derivatives may exhibit significantly enhanced quantum yields in specific solvent types, such as halogenated solvents, due to unique stabilizing interactions like halogen bonding that impede torsional relaxation and shut down non-radiative decay.[8]
-
Causality—Quenching by Impurities: Commercially available solvents, even of high grade, can contain fluorescent impurities or quenching species. It is crucial to use spectroscopic or chromatography-grade solvents and to run a solvent blank to check for background emission.[10]
-
Causality—Viscosity: In more viscous solvents, the fluorophore's molecular motions (e.g., torsional rotations) are restricted. Since these motions are often a source of non-radiative decay, higher viscosity can sometimes lead to a higher quantum yield.
Solution Workflow:
-
Solvent Screening: Test the photophysical properties of your compound in a range of high-purity, spectroscopic-grade solvents of varying polarity and viscosity (e.g., Toluene, Chloroform, Dichloromethane, Acetonitrile, DMSO).
-
Run Blanks: Always measure the emission spectrum of the pure solvent under the same conditions as your sample to check for fluorescent impurities.[10]
-
Maintain Consistency: When comparing different compounds or performing QY measurements, always use the same solvent to ensure that observed differences are due to molecular structure, not environmental effects.
Problem 3: Fluorescence intensity is unstable and concentration-dependent.
Q: At higher concentrations, my sample's fluorescence seems to decrease instead of increase. What is causing this, and how can I prevent it?
A: You are likely observing Aggregation-Caused Quenching (ACQ) and/or inner filter effects.
-
Causality—Aggregation-Caused Quenching (ACQ): Many planar aromatic fluorophores, including the imidazo[5,1-a]isoquinoline scaffold, tend to stack together (form π-aggregates) at high concentrations.[7][11] These aggregates often have efficient non-radiative decay pathways, effectively quenching the fluorescence of the individual molecules.[12][13] This phenomenon is the opposite of the more widely known Aggregation-Induced Emission (AIE).
-
Causality—Inner Filter Effects: This is an artifact of the measurement process. At high concentrations (typically when absorbance at the excitation wavelength exceeds 0.1), the solution closest to the excitation source absorbs so much light that the path length of the excitation light is shortened. This "self-absorption" prevents uniform illumination of the cuvette, leading to a non-linear and artificially low fluorescence reading.[2][14]
Solution Workflow:
-
Work in Dilute Solutions: To avoid both ACQ and inner filter effects, all fluorescence measurements, especially for quantum yield determination, must be performed on dilute solutions. A strict rule is to keep the absorbance at the excitation wavelength below 0.1 in a standard 10 mm path length cuvette.[2][15]
-
Check for Linearity: Prepare a series of dilutions and plot the integrated fluorescence intensity versus absorbance. This plot should be linear and pass through the origin. A deviation from linearity at higher concentrations is a clear indicator of inner filter effects or ACQ.[1]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low quantum yield issues.
Caption: A step-by-step workflow for troubleshooting low quantum yield.
Data Summary & Protocols
Table 1: Influence of Substituents on Photophysical Properties
The following table summarizes experimental data for various 1-phenyl-imidazo[5,1-a]isoquinolines, highlighting the critical role of the substituent at position 3. Data sourced from Rössiger et al. (2024).[3]
| Compound ID | Substituent at Position 3 | Electronic Effect | Emission Max (λem) in Chloroform | Quantum Yield (Φf) in Chloroform |
| 1g | 4-cyanophenyl | Electron-withdrawing (-M) | 446 nm | 48% |
| 1e | 4-(trifluoromethyl)phenyl | Electron-withdrawing (-I, -M) | 442 nm | 5% |
| 1a | Phenyl | Neutral | 431 nm | 33% |
| 1f | 4-methoxyphenyl | Electron-donating (+M) | 466 nm | 32% |
| 1h | 4-nitrophenyl | Electron-withdrawing (-M) | 618 nm | <1% (Quenched) |
Key Factors Influencing Quantum Yield
This diagram illustrates the interplay between structural and environmental factors that determine the final quantum yield of your fluorophore.
Caption: Key structural and environmental factors affecting quantum yield.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
This protocol details the widely used comparative method for measuring quantum yield.[1][2][15]
Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. A ratio of their integrated fluorescence intensities (corrected for the refractive index of the solvent) is therefore proportional to the ratio of their quantum yields.[1][2]
Materials:
-
Test Compound
-
Reference Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φr = 0.546)
-
Spectroscopic grade solvent(s)
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Fluorescence Spectrometer with spectral correction capabilities
-
10 mm path length quartz cuvettes
Workflow Diagram:
Caption: Experimental workflow for relative quantum yield measurement.
Step-by-Step Procedure:
-
Select a Standard: Choose a reference standard that absorbs at the same wavelength you wish to excite your sample and preferably emits in a similar spectral region.[14]
-
Prepare Solutions:
-
Prepare stock solutions of your test compound and the reference standard in the same solvent.
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The dilutions should be prepared to have absorbance values at the chosen excitation wavelength (λex) between 0.01 and 0.1.[1][2]
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
Note the precise absorbance value at λex for each solution.
-
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorescence spectrometer to λex.
-
Record the corrected fluorescence emission spectrum for each of the prepared solutions. Crucially, all instrument settings (e.g., excitation/emission slit widths) must remain identical for all measurements of both the sample and the standard. [14]
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).
-
Perform a linear regression for each data set. The plots must be linear and pass through the origin. The slope of this line is the gradient (Grad).[1]
-
-
Calculate Quantum Yield:
-
Use the following equation to calculate the quantum yield of your sample (Φs):
Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)
-
Where:
-
Φr is the known quantum yield of the reference standard.
-
Grad_s is the gradient from the plot for your sample.
-
Grad_r is the gradient from the plot for the reference standard.
-
n_s is the refractive index of the solvent used for the sample.
-
n_r is the refractive index of the solvent used for the standard (if different).[2]
-
-
This systematic approach minimizes errors and provides a reliable and reproducible quantum yield value, forming the basis for any further efforts to enhance your fluorophore's performance.
References
- Rössiger, C., Oel, T., Schweitzer, P., Vasylets, O., Kirchner, M., Abdullahu, A., Schlettwein, D., & Göttlich, R. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry. [Link]
- Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
- Volpi, G., et al. (2018). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments. [Link]
- Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
- ISS.
- Oel, T., et al. (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. [Link]
- Zhang, H., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1 H-Imidazo[4,5-f][3][7]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. PubMed. [Link]
- ResearchGate. (2018). Phenanthro[9',10':4,5]imidazo[2,1- a ]isoquinoline derivatives containing phenoxazine moiety: Synthesis and photophysical properties.
- Giordano, L., et al. (2023). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield.
- Wang, Y., et al. (2022). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- Zhang, H., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][3][7]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. MDPI. [Link]
- Volpi, G., et al. (2018). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. IRIS-AperTO - UniTo. [Link]
- Ghibaudi, E., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. [Link]
- Biftu, T., et al. (1993). Structural modification of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline platelet activating factor receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Calzolari, A., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Nano. [Link]
- Reddit. (2022). Need help with fluorescence quantum yield, I went wrong somewhere. r/Chempros on Reddit. [Link]
- ResearchGate. (2015). What's wrong with my quantum yield measurement?.
- Monti, S., et al. (2024).
- HORIBA. A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. [Link]
- Liu, J., et al. (2021).
- ResearchGate. (2014). Solvent-Dependent Fluorescence Emission in Heterocyclic Compounds Having Isoquinoline Backbone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1 H-Imidazo[4,5- f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects | MDPI [mdpi.com]
- 12. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization [mdpi.com]
- 14. static.horiba.com [static.horiba.com]
- 15. iss.com [iss.com]
Technical Support Center: Overcoming Poor Solubility of 5H-Imidazo[5,1-a]isoindole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-imidazo[5,1-a]isoindole analogs. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to address the common challenge of poor aqueous solubility inherent to this class of heterocyclic compounds. Our goal is to empower you with the scientific rationale and technical expertise to advance your research and development efforts.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of this compound analogs.
Q1: Why do my this compound analogs exhibit such poor aqueous solubility?
A1: The limited aqueous solubility of this compound analogs typically stems from their rigid, planar, and largely hydrophobic fused ring structure. This planarity can lead to strong crystal lattice energy, meaning more energy is required to break apart the crystal and dissolve the compound in a solvent. The contribution of crystal packing and the energy of hydration are key factors governing the thermodynamic solubility of such structural analogs.[1]
Q2: What is the very first step I should take when I encounter a solubility problem with a new analog?
A2: The initial and most critical step is to quantify the problem. A baseline solubility assessment in both organic solvents (like DMSO) and, more importantly, in your aqueous assay buffer is essential. This allows you to establish a high-concentration stock solution, typically in DMSO, and then determine the maximum achievable concentration in your experimental media before precipitation occurs. Simple visual inspection for cloudiness or measurement of turbidity can provide a preliminary but vital understanding of the compound's behavior.
Q3: Are there any quick fixes I can try for my in vitro assays?
A3: For early-stage in vitro screening, using a co-solvent system can be a rapid solution. Adding a small, controlled percentage of a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer can sometimes be sufficient to keep the compound in solution at the desired concentration. However, it is crucial to validate the tolerance of your specific cell line or assay to the chosen co-solvent and its concentration to avoid experimental artifacts.
Q4: How does pH influence the solubility of these compounds?
A4: The this compound scaffold contains basic nitrogen atoms within the imidazole ring.[2][3] Consequently, the solubility of these analogs is often pH-dependent. In more acidic conditions, these nitrogen atoms can be protonated, forming a more soluble salt. Therefore, adjusting the pH of your buffer (if your experimental system allows) to be more acidic can significantly enhance solubility. A difference in pKa of 2-3 units between the compound and a counterion increases the likelihood of forming a soluble salt.[4]
Q5: When should I consider more advanced and time-consuming solubility enhancement techniques?
A5: If simple methods like pH adjustment and co-solvents are insufficient to achieve the required concentrations for your experiments, or if you are moving towards in vivo studies where high concentrations of organic co-solvents are not viable, it is time to explore more advanced strategies. These include salt formation, co-crystallization, prodrug synthesis, formulation into amorphous solid dispersions, or the use of drug delivery systems like cyclodextrin complexes and nanosuspensions.
Troubleshooting and In-Depth Technical Guides
This section provides a deeper dive into advanced strategies for overcoming the poor solubility of this compound analogs, complete with the underlying scientific principles and detailed experimental protocols.
Guide 1: Structural Modification and Prodrug Strategies
One of the most fundamental approaches to improving solubility is to modify the chemical structure of the analog itself.
By introducing polar functional groups or ionizable centers, you can decrease the lipophilicity and disrupt the crystal packing of the molecule, both of which can lead to improved aqueous solubility.[5][6] A prodrug strategy involves chemically modifying the parent drug to create a more soluble derivative that, once administered, is converted back to the active parent compound in vivo.[7][8][9][10] Amino acids are often used as promoieties for this purpose due to their wide structural diversity and ability to improve physicochemical properties.[11][12][13]
The following diagram outlines a general workflow for developing a water-soluble amino acid prodrug of a this compound analog.
Caption: Workflow for amino acid prodrug development.
Guide 2: Formulation-Based Approaches
When structural modification is not feasible or desired, formulation strategies can provide a powerful alternative.
Scientific Principle: For this compound analogs with basic nitrogen centers, reacting them with a pharmaceutically acceptable acid can form a salt. Salts generally have higher aqueous solubility and faster dissolution rates than the corresponding free base.[14] Co-crystals are multi-component crystals where the drug and a co-former (often a dicarboxylic acid) are held together by non-covalent bonds. This can disrupt the crystal lattice of the drug, leading to improved solubility.[4][14]
Experimental Protocol: Co-crystal Screening
This protocol outlines a method for screening for co-crystal formation with dicarboxylic acids.
-
Co-former Selection: Choose a range of pharmaceutically acceptable dicarboxylic acids (e.g., succinic acid, fumaric acid, malonic acid, glutaric acid).
-
Solvent Selection: Select a solvent or solvent system in which both the this compound analog and the co-former have some, but not excessive, solubility.
-
Preparation of Solutions: Prepare saturated or near-saturated solutions of your analog and each co-former in the chosen solvent.
-
Co-crystallization:
-
Method A (Solution Evaporation): Mix stoichiometric amounts (e.g., 1:1 molar ratio) of the drug and co-former solutions. Allow the solvent to evaporate slowly at room temperature.
-
Method B (Slurry Conversion): Add an excess of the solid drug and co-former (1:1 molar ratio) to a small amount of the solvent. Agitate the slurry at a constant temperature for 24-48 hours.
-
-
Isolation and Analysis: Isolate any resulting solid material by filtration. Analyze the solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to determine if a new crystalline form (a co-crystal) has been formed.
Data Presentation: Co-crystal Screening Results
| Co-former | Method | Result (PXRD) | Thermal Analysis (DSC) | Solubility Fold-Increase |
| Succinic Acid | Solution Evaporation | New peaks observed | Single, sharp melt | Determine experimentally |
| Fumaric Acid | Slurry Conversion | Mixture of starting materials | Multiple melt events | Determine experimentally |
| Malonic Acid | Solution Evaporation | New peaks observed | Single, sharp melt | Determine experimentally |
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] They can encapsulate poorly water-soluble molecules, like the hydrophobic core of this compound analogs, forming an inclusion complex that has significantly improved aqueous solubility.[2][10][15]
Experimental Protocol: Phase Solubility Study
This protocol, based on the Higuchi and Connors method, is used to determine the stoichiometry and binding constant of the drug-cyclodextrin complex.[16]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer (e.g., phosphate buffer, pH 7.4).
-
Add Excess Drug: Add an excess amount of your this compound analog to each cyclodextrin solution. Ensure that solid drug remains undissolved in all vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Collection and Analysis: After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved solid. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and allow for the calculation of the stability constant (Kc). A linear (AL-type) plot with a slope less than 1 is indicative of a 1:1 stoichiometric complex.[14]
Data Presentation: Phase Solubility Results
| HP-β-CD Conc. (mM) | Dissolved Drug Conc. (µM) |
| 0 | Determine experimentally |
| 2 | Determine experimentally |
| 4 | Determine experimentally |
| 6 | Determine experimentally |
| 8 | Determine experimentally |
| 10 | Determine experimentally |
Scientific Principle: Crystalline solids have an ordered, repeating arrangement of molecules, which requires significant energy to break. Amorphous solids lack this long-range order and are in a higher energy state, which leads to improved solubility and faster dissolution rates.[6] In an ASD, the drug is dispersed in a polymer matrix, which helps to stabilize the amorphous state and prevent re-crystallization.[9][17]
Experimental Workflow: Amorphous Solid Dispersion Preparation
The following diagram illustrates the general workflow for preparing and evaluating an amorphous solid dispersion.
Caption: Amorphous Solid Dispersion (ASD) workflow.
Scientific Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[4][7][18] By reducing the particle size to the nanometer range, the surface area of the drug is dramatically increased. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.
Experimental Protocol: Nanosuspension by Antisolvent Precipitation
This is a common "bottom-up" method for preparing nanosuspensions in a laboratory setting.
-
Prepare Drug Solution: Dissolve your this compound analog in a suitable organic solvent (e.g., acetone, ethanol) to create a concentrated solution.
-
Prepare Antisolvent Solution: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F-127 or Tween 80). The aqueous solution is the "antisolvent" in which the drug is poorly soluble.
-
Precipitation: Under high-speed stirring, inject the drug solution into the antisolvent solution. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.
-
Solvent Removal and Stabilization: Continue stirring to allow the organic solvent to evaporate. The stabilizer will adsorb to the surface of the nanoparticles, preventing them from aggregating.
-
Characterization: Characterize the resulting nanosuspension for particle size and size distribution (e.g., using Dynamic Light Scattering), and zeta potential (to assess stability). The dissolution rate of the nanosuspension should be compared to that of the un-processed drug.
Data Presentation: Nanosuspension Characterization
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Dissolution Rate Enhancement (fold) |
| Un-processed Drug | > 2000 | N/A | N/A | 1 (baseline) |
| Nanosuspension | Determine experimentally | Determine experimentally | Determine experimentally | Determine experimentally |
References
- Nagesh, H., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 82.
- Geetha, G., et al. (2014). Various techniques for preparation of nanosuspension - a review. International Journal of Pharma Research & Review, 3(9), 30-37.
- Patel, et al. (2018). Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel.
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023).
- NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023).
- Pharmaceutical amorphous solid dispersion: A review of manufacturing str
- Vig, B. S., et al. (2013). Amino acids as promoieties in prodrug design and development. Advanced Drug Delivery Reviews, 65(10), 1370-1385.
- The Development of Nanosuspension Formulations for Poorly Soluble Drugs. (2022). YouTube.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.).
- 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review.
- Vig, B. S., et al. (2013). Amino acids as promoieties in prodrug design and development. PubMed.
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (n.d.). MDPI.
- Cysewski, P. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage.
- Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
- WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. (n.d.).
- Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. (2017).
- Amino Acids in the Development of Prodrugs. (n.d.). MDPI.
- AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). Wiley Online Library.
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. (n.d.).
- Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.).
- Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (n.d.). MDPI.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI.
- COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS. (n.d.). ORBi.
- Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins. (2012).
- In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. (2017).
- Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. (n.d.). PubMed.
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
Sources
- 1. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. gpsrjournal.com [gpsrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino acids as promoieties in prodrug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 5H-Imidazo[5,1-a]isoindole
Welcome to the Technical Support Center for the synthesis of 5H-imidazo[5,1-a]isoindole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
The synthesis of the this compound core, typically via the intramolecular cyclization of a precursor such as 2-(1H-imidazol-2-yl)benzaldehyde, is a powerful transformation. However, the reaction is not without its challenges. The inherent reactivity of the intermediates and the final product can lead to several side reactions. This section provides a detailed guide to identifying and mitigating these issues.
Problem 1: Incomplete Cyclization and Presence of an Unwanted Polar Byproduct
Symptom: Your reaction does not go to completion, and you observe a significant amount of a more polar byproduct on your TLC or LC-MS analysis, alongside your starting material and desired product.
Root Cause: This is often due to the hydrolysis of the key N-acyliminium ion intermediate. The intramolecular cyclization proceeds through the formation of this highly electrophilic species. However, if there are nucleophilic species present in the reaction mixture, particularly water, they can intercept this intermediate before the desired cyclization can occur.
Plausible Side Product: The most common byproduct from this side reaction is the corresponding diol, formed from the complete reduction of the aldehyde and subsequent hydrolysis, or an amino alcohol from partial reduction and hydrolysis.
Mechanistic Insight: The acid-catalyzed cyclization involves the protonation of the aldehyde carbonyl group, followed by intramolecular attack of the imidazole nitrogen to form a hemiaminal. Subsequent dehydration generates the reactive N-acyliminium ion. If water is present, it can act as a nucleophile and attack the iminium ion, leading to the formation of a gem-diol equivalent which ultimately can revert to the starting aldehyde or be reduced, depending on the reaction conditions.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, freshly distilled reagents, and an inert atmosphere (e.g., argon or nitrogen).
-
Aprotic Solvents: Employing aprotic solvents can minimize the presence of nucleophilic species that can lead to hydrolysis.
-
Control of Acidity: While acid catalysis is often necessary, using an excess of a strong protic acid can increase the concentration of water in the reaction mixture if the acid is not anhydrous. Consider using a Lewis acid or a milder protic acid to promote the reaction.
Problem 2: Formation of a Carboxylic Acid Impurity
Symptom: You observe a byproduct with a significantly different polarity from your desired product, which can be identified as a carboxylic acid by analytical techniques (e.g., IR, NMR, or extraction with a basic aqueous solution).
Root Cause: This side reaction is the oxidation of the starting aldehyde, 2-(1H-imidazol-2-yl)benzaldehyde, to the corresponding benzoic acid derivative. This is particularly common if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts.
Plausible Side Product: 2-(1H-imidazol-2-yl)benzoic acid.
Mechanistic Insight: Benzaldehydes are known to be susceptible to aerobic oxidation to form benzoic acids. This process can be catalyzed by trace metal impurities or light.
Mitigation Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent aerobic oxidation.
-
High-Purity Reagents: Use high-purity starting materials and solvents to minimize the presence of metal catalysts that can promote oxidation.
-
Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these can increase the likelihood of oxidation.
Problem 3: Product Degradation and Discoloration
Symptom: The reaction mixture darkens significantly over time, and you observe a complex mixture of products or baseline material on your TLC/LC-MS, indicating product decomposition. The isolated product may also be unstable and discolor upon storage.
Root Cause: The this compound core is susceptible to over-oxidation and polymerization due to the inherent reactivity of the isoindole moiety. The presence of residual acid or exposure to air and light can accelerate this degradation.
Plausible Side Products: Over-oxidation can lead to the formation of N-oxide derivatives or cleavage of the heterocyclic ring system. Polymerization can result in insoluble, tar-like materials.
Mechanistic Insight: The isoindole nucleus is a non-benzenoid aromatic system and can be prone to oxidation to disrupt the aromaticity. The lone pair of electrons on the nitrogen can also be oxidized to form an N-oxide.
Mitigation Strategies:
-
Careful Work-up: Neutralize any acid catalyst thoroughly during the work-up procedure. Use mild basic washes (e.g., saturated sodium bicarbonate solution) to remove all traces of acid.
-
Purification: Avoid purification methods that can promote degradation, such as chromatography on acidic silica gel. Consider using neutral or deactivated silica gel, or alternative purification techniques like crystallization.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures to enhance its stability.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the this compound is very slow. How can I increase the reaction rate?
A1: Several factors can influence the rate of cyclization. Firstly, ensure that your starting material is of high purity. Secondly, the choice of acid catalyst and solvent is critical. If you are using a mild acid, you may need to switch to a stronger one or increase the reaction temperature. However, be mindful that harsher conditions can promote side reactions. The use of a Lewis acid catalyst in an aprotic solvent can sometimes be more effective and selective. Finally, ensure that your reaction is free of water, as this can inhibit the reaction and lead to side products.
Q2: I am observing the formation of a dimer of my starting material. What could be the cause?
A2: Dimerization can occur under certain conditions, particularly if the reaction is run at high concentrations or if the starting material has reactive functional groups that can participate in intermolecular reactions. For example, the aldehyde group of one molecule could potentially react with the imidazole of another. To minimize dimerization, try running the reaction at a lower concentration.
Q3: How can I confirm the structure of the suspected hydrolyzed byproduct?
A3: The most definitive way to confirm the structure is through spectroscopic analysis. Isolate the byproduct by chromatography and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the hydrolyzed product (the diol or amino alcohol) will show characteristic signals for the alcohol protons and changes in the chemical shifts of the aromatic and imidazole protons compared to the starting material and the desired product. High-resolution mass spectrometry will provide the exact mass, which can be used to determine the elemental composition.
Q4: Are there any alternative synthetic routes to 5H-imidazo[5,1-a]isoindoles that might avoid these side reactions?
A4: Yes, while the intramolecular cyclization of 2-(1H-imidazol-2-yl)benzaldehyde is a common route, other methods have been reported. These include transition-metal-catalyzed C-H activation/annulation reactions and multi-component reactions. Exploring these alternative routes may provide a more robust synthesis for your specific target molecule, potentially avoiding some of the pitfalls of the classical methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Intramolecular Cyclization
-
To a solution of 2-(1H-imidazol-2-yl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add trifluoroacetic acid (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutral silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Identification of the Hydrolyzed Side Product
-
During the purification of the desired product from the above procedure, collect the fractions containing the more polar byproduct.
-
Combine the relevant fractions and concentrate under reduced pressure.
-
Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra for characteristic peaks of an alcohol and compare them with the spectra of the starting material and the desired product.
-
Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the byproduct.
Visualizing Reaction Pathways
Diagram 1: Key Reaction Intermediates and Side Reactions
catalyst selection and optimization for imidazo[5,1-a]isoindole synthesis
Welcome to the technical support center for the synthesis of imidazo[5,1-a]isoindoles and related fused heterocyclic systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of catalyst selection and reaction optimization for this valuable scaffold. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for designing a successful synthetic campaign.
Q1: What are the primary catalytic strategies for synthesizing the imidazo[5,1-a]isoindole core?
A1: The construction of this fused heterocyclic system typically relies on forming key C-N or C-C bonds in the final cyclization step. The choice of catalyst is intrinsically linked to the specific bond being formed and the nature of the starting materials. Key strategies include:
-
Acid Catalysis: Protic or Lewis acids are frequently used to catalyze Pictet-Spengler-type cyclizations. In this approach, an in situ-generated electrophilic isoindolium species reacts with a nucleophilic partner.[1] This is often effective for substrates with appropriate electronic properties and can be a cost-effective initial approach. Zirconium(IV) chloride (ZrCl₄) has shown efficacy as a Lewis acid catalyst in related multicomponent reactions to form fused imidazole systems.[2]
-
Transition-Metal Catalysis: Palladium (Pd) and Copper (Cu) catalysts are workhorses for C-H activation and cross-coupling reactions, which can be powerful methods for the final ring closure.[3][4] These methods are particularly valuable when precursors are readily available for functionalization but may require careful optimization of ligands, bases, and solvents to avoid catalyst deactivation or side reactions.[3][5] Rhodium (Rh) and Copper (Cu) have also been shown to be potent catalysts in related cycloadditions to form complex N-heterocyclic spiro-frameworks.[6][7]
-
Iodine-Mediated Reactions: Molecular iodine can mediate condensation-cyclization-oxidation sequences, offering a transition-metal-free alternative.[8][9] This method often proceeds under mild conditions and can be highly efficient for specific substrate classes, forming the heterocyclic core in a multi-step, one-pot process.
Q2: How do I select an initial catalyst for my specific substrates?
A2: Your starting point for catalyst selection should be a careful analysis of your starting materials' electronic and steric properties. The following decision workflow provides a logical starting point.
Sources
- 1. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 9. researchgate.net [researchgate.net]
refining the protocol for imidazo[2,1-a]isoindolone synthesis from amino acids
Technical Support Center: Imidazo[2,1-a]isoindolone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of imidazo[2,1-a]isoindolones derived from amino acids. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental procedures. The imidazo[2,1-a]isoindole scaffold is a valuable pharmacophore found in compounds with potential anticancer, antimalarial, and anti-inflammatory activities[1][2][3]. The protocols discussed herein focus on a modern and efficient cascade reaction strategy.
Overview of the Synthetic Strategy
The synthesis of the imidazo[2,1-a]isoindolone core from amino acids typically involves a multi-step sequence that culminates in a powerful one-pot cascade reaction. The general approach involves the initial N-functionalization of an amino acid ester, followed by a key cyclization step. A notable method involves reacting amino acid esters with specific 2-cyano-benzenesulfonyl chlorides, followed by alkylation with α-haloketones. The resulting sulfonamide intermediate undergoes a remarkable one-pot transformation involving intramolecular C-arylation, cycloaddition, and cyclocondensation to furnish the target heterocycle[1][4][5].
This strategy is adaptable to both traditional solution-phase chemistry, suitable for larger-scale synthesis, and solid-phase synthesis (SPS), which is ideal for rapidly generating libraries of compounds with simplified intermediate purification[1][6].
General Reaction Mechanism
The final, critical step of the synthesis is a cascade reaction triggered by a reagent such as ammonium acetate. The plausible mechanism involves the formation of a spiro-Meisenheimer complex, which then rearranges to a C-arylated intermediate. This is followed by spontaneous heterocyclization to form the fused ring system[1][6].
Caption: Plausible reaction mechanism for imidazo[2,1-a]isoindolone synthesis.
Experimental Protocols
Below are representative step-by-step protocols for both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Synthesis
This approach is suitable for preparing larger quantities of the target compound but requires chromatographic purification at intermediate stages[1].
Step A: N-Sulfonylation
-
Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as triethylamine (2.5 eq.), and cool the mixture to 0 °C.
-
Add a solution of 2-cyano-4-nitrobenzenesulfonyl chloride (1.0 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step B: N-Alkylation
-
Dissolve the purified N-sulfonylated intermediate (1.0 eq.) in an aprotic solvent like acetonitrile (ACN).
-
Add a base, such as K₂CO₃ (2.0 eq.), and the desired α-haloketone (1.2 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the resulting N-phenacyl sulfonamide intermediate by flash column chromatography.
Step C: Cascade Cyclization
-
Dissolve the purified N-phenacyl sulfonamide (1.0 eq.) in a 1:1 mixture of acetonitrile and water.
-
Add ammonium acetate (2.0 eq.).
-
Heat the mixture to 100 °C in a sealed vessel for 2-4 hours[1].
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate. Purify the final product by column chromatography or recrystallization.
Protocol 2: Solid-Phase Synthesis (SPS)
SPS offers the advantage of simplified purification, where excess reagents are simply washed away from the resin-bound intermediate. This is highly effective for generating a library of analogues[1][6].
Step A: Resin Loading & Deprotection
-
Swell Wang resin in dimethylformamide (DMF).
-
Couple the Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU/DIPEA.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
Step B: N-Sulfonylation & N-Alkylation (on-resin)
-
Perform the N-sulfonylation and subsequent N-alkylation on the resin-bound amino acid using similar reagents as the solution-phase protocol, but with larger excesses to drive the reactions to completion.
-
After each step, wash the resin extensively with DMF and DCM to remove all soluble byproducts and excess reagents.
Step C: Cyclative Cleavage
-
Suspend the resin-bound N-phenacyl sulfonamide intermediate in a 1:1 mixture of acetonitrile and water.
-
Add ammonium acetate (5.0 eq.).
-
Heat the suspension at 100 °C for 2-4 hours. The cascade reaction occurs, and the final product is cleaved directly from the resin into the solution[1].
-
Filter the resin and wash it with ACN/water.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is often of high purity.
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for low product yield.
Q1: My final cascade cyclization step results in a very low yield or a complex mixture. What is going wrong?
A1: This is a common and multifaceted issue.
-
Cause 1: Incomplete Precursor Formation. The cascade reaction is sensitive to the purity of the N-phenacyl sulfonamide intermediate. In solution-phase synthesis, both the initial sulfonylation and the subsequent alkylation can be difficult to drive to completion, requiring chromatographic purification at each step[1].
-
Troubleshooting:
-
Confirm the identity and purity of your intermediate by ¹H NMR and LC-MS before proceeding.
-
During the precursor synthesis, consider using a larger excess of reagents (e.g., 1.5 eq. of α-haloketone) and monitor the reaction diligently by TLC to find the optimal reaction time.
-
-
Cause 2: Suboptimal Cyclization Conditions. The cascade is sensitive to reagent concentration, temperature, and solvent.
-
Troubleshooting:
-
A robust procedure uses a 0.2 M solution of ammonium acetate in a 1:1 acetonitrile/water mixture[1]. Deviating significantly from this concentration can affect the reaction rate and yield.
-
Ensure the reaction temperature is maintained at 100 °C. Lower temperatures may lead to incomplete conversion.
-
Consider using microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields for related heterocyclic syntheses[7][8][9].
-
Q2: I'm struggling with the purification of my final product. It seems to streak on the silica gel column.
A2: The fused, nitrogen-containing heterocyclic core can be somewhat polar and may interact strongly with silica gel.
-
Cause 1: Polarity. The product may be too polar for standard solvent systems like hexane/ethyl acetate.
-
Troubleshooting:
-
Add a small amount of a more polar solvent like methanol to your eluent (e.g., 1-5% in DCM or ethyl acetate).
-
Consider using a different stationary phase, such as alumina, or reverse-phase chromatography (C18 silica).
-
-
Cause 2: Chelation/Interaction. The nitrogen atoms might be interacting with acidic sites on the silica gel.
-
Troubleshooting:
-
Pre-treat your silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites and improve elution.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent alternative to chromatography for obtaining highly pure material.
-
Q3: The initial N-sulfonylation of the amino acid ester is sluggish and incomplete. How can I improve this step?
A3: This step can be challenging due to the moderate reactivity of the sulfonyl chloride and potential side reactions.
-
Cause 1: Reagent Quality. The 2-cyano-benzenesulfonyl chloride reagent can degrade if exposed to moisture.
-
Troubleshooting:
-
Ensure the sulfonyl chloride is pure and handled under anhydrous conditions.
-
Use freshly distilled solvents and a dry reaction flask under an inert atmosphere (N₂ or Argon).
-
-
Cause 2: Insufficient Base or Incorrect Temperature.
-
Troubleshooting:
-
Ensure at least 2.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA are used to both neutralize the HCl salt of the amino acid ester and scavenge the HCl produced during the reaction.
-
While the reaction is typically started at 0 °C to control exothermicity, allowing it to proceed at room temperature for an extended period (12-24h) is often necessary for completion.
-
Frequently Asked Questions (FAQs)
Q: What are the main advantages and disadvantages of solution-phase versus solid-phase synthesis for this protocol?
A: The choice depends on the synthetic goal (scale vs. diversity). The key differences are summarized below[1][6].
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPS) |
| Scale | Better suited for preparing larger quantities (>100 mg) of a single compound. | Ideal for small-scale synthesis (<50 mg), especially for creating libraries of many different compounds. |
| Purification | Requires chromatographic purification after most intermediate steps, which can be time-consuming and lead to material loss. | Intermediates remain attached to the resin; purification is a simple filtration and washing process. The final product is often pure after cleavage. |
| Overall Yield | Overall yields can be lower due to losses during multi-step purifications. | Can provide higher purity crude products. The "cyclative cleavage" strategy is highly efficient. |
| Reaction Monitoring | Straightforward to monitor by TLC or LC-MS by taking aliquots directly from the reaction mixture. | More complex, requiring cleavage of a small amount of resin for analysis. |
| Reagent Stoichiometry | Typically uses near-stoichiometric amounts of reagents. | Requires a large excess of reagents to drive reactions on the solid support to completion. |
Q: Can other cyclization-promoting reagents be used instead of ammonium acetate?
A: Ammonium acetate serves as a source of ammonia for the final condensation step to form the imidazole ring. While other ammonia sources could potentially work, ammonium acetate is mild, inexpensive, and has been shown to be robust and reproducible for this specific transformation[1]. Alternative conditions for related Pictet-Spengler type reactions, which share mechanistic similarities, sometimes employ Brønsted or Lewis acids, but these may not be compatible with the specific rearrangement required here[10][11][12].
Q: How do I confirm the final structure and purity of my imidazo[2,1-a]isoindolone?
A: A combination of standard spectroscopic techniques is required.
-
¹H and ¹³C NMR: This is essential for structural elucidation. The fused aromatic system will have characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). The stereocenter derived from the amino acid will show a specific signal (e.g., a quartet for alanine derivatives around δ 5.2-5.5 ppm)[6].
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your molecule, providing strong evidence of its identity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for assessing the purity of the final compound and for monitoring reaction progress.
Q: What is the scope of the amino acids and α-haloketones that can be used in this synthesis?
A: The methodology is quite versatile. A wide range of natural and unnatural amino acid esters can be used, allowing for diversity at the C3 position of the final product. Similarly, various α-haloketones (e.g., phenacyl bromides with different aromatic substituents) can be employed to introduce diversity at the C5 position[1][5][6]. This flexibility makes the protocol highly attractive for structure-activity relationship (SAR) studies in drug discovery.
References
- Lemrová, B., Žáková, K., & Soural, M. (2025). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. Journal of Organic Chemistry. [Link]
- Lemrová, B., Žáková, K., & Soural, M. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry. [Link]
- Lemrová, B., Žáková, K., & Soural, M. (2025). Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. PubMed. [Link]
- ACS Publications. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry. [Link]
- Lemrová, B., et al. (2025). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- RSC Publishing. (n.d.). Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines.
- Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]
- Scilit. (n.d.). Asymmetric Synthesis of Imidazo[2,1‐a]isoquinolin‐3‐ones with Dihydroisoquinolines and N‐substituted Amino Acids. [Link]
- del Olmo, E., et al. (2003). The imidazo[2,1-a]isoindole system. A new skeletal basis for antiplasmodial compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
- Kundu, B., Sawant, D., & Chhabra, R. (2005). A Modified Strategy for Pictet-Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase.
- National Institutes of Health. (2018).
- PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]
- Patel, K. D., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities.
- ResearchGate. (2024). Synthesis of 11H‐imidazo[1′,5′:1,2]pyrido[3,4‐b]indole 32, 33, 36 via... [Link]
- Le Bas, M. D. H., & O'Shea, D. F. (2005). Parallel microwave-assisted library of imidazothiazol-3-ones and imidazothiazin-4-ones.
- Geedkar, D., et al. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. [Link]
- National Institutes of Health. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. [Link]
- Calcaterra, A., et al. (2014).
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
- National Institutes of Health. (n.d.). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)
- ACS Publications. (2022). Synthesis of Isoquinolone, 1,2-Benzothiazine, and Naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine Derivatives via Rhodium(III)-Catalyzed (4 + 2) Annulation. The Journal of Organic Chemistry. [Link]
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The imidazo[2,1-a]isoindole system. A new skeletal basis for antiplasmodial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5H-Imidazo[5,1-a]isoindole Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5H-Imidazo[5,1-a]isoindole production. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning the synthesis of this valuable scaffold from laboratory to pilot or manufacturing scale. The this compound core is a privileged structure in medicinal chemistry, notably as a template for potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in immuno-oncology[1].
However, the very electronic and structural features that make this scaffold biologically active also contribute to its chemical sensitivity. The primary challenge in scaling its production lies in the inherent instability of the isoindole ring system, which is prone to oxidation, polymerization, and decomposition under conditions that are easily managed at the bench but become critical at scale[2]. This guide provides field-proven insights and systematic troubleshooting strategies to ensure a robust, reproducible, and scalable manufacturing process.
Troubleshooting Guide: From Bench to Reactor
This section addresses specific problems encountered during scale-up in a direct question-and-answer format.
Problem 1: Drastic and Non-Linear Decrease in Yield Upon Scale-Up
Question: My synthesis of a substituted this compound derivative works beautifully at the 1-gram scale with a 90% yield. However, upon scaling to 1 kilogram in a pilot reactor, the yield plummeted to 45%, with significant tar formation. What are the likely causes and how can I fix this?
Answer: This is a classic and multifaceted scale-up challenge. The dramatic drop in yield is rarely due to a single factor but rather a combination of issues related to heat and mass transfer that are masked at the lab scale.
Potential Causes & Solutions:
-
Thermal Stress and Hot Spot Formation:
-
Causality: The surface-area-to-volume ratio decreases exponentially as you scale up. A round-bottom flask has excellent heat dissipation, while a large reactor is far less efficient[2]. Exothermic events, such as the cyclization step, can create localized "hot spots" where the temperature far exceeds the setpoint, accelerating decomposition pathways and promoting polymerization.
-
Troubleshooting & Optimization:
-
Re-evaluate Reaction Temperature: The optimal temperature at the 1g scale may be too high for the pilot scale. Conduct a series of small-scale experiments to determine the Minimum Effective Temperature—the lowest temperature at which the reaction proceeds at an acceptable rate[2].
-
Improve Heat Transfer & Control: For highly exothermic steps, switch from a batch process to a semi-batch process. This involves the slow, controlled addition of one reagent to the reactor, allowing the cooling system to manage the heat evolution effectively[2]. Ensure the reactor's cooling capacity is adequate for the reaction's thermal profile.
-
-
-
Mixing Inefficiency:
-
Causality: Inadequate mixing in large vessels leads to localized concentration gradients of reagents, catalysts, or intermediates. This can promote the formation of side products or allow unstable intermediates to polymerize before they can react to form the desired product[2].
-
Troubleshooting & Optimization:
-
Reactor & Impeller Geometry: Consult with a chemical engineer to ensure the impeller type (e.g., pitched-blade turbine, anchor) and agitation speed are appropriate for the viscosity and geometry of your reaction mixture.
-
Controlled Addition: Introduce critical reagents below the surface of the reaction mixture to ensure immediate dispersion and prevent localized high concentrations at the point of addition.
-
-
-
Extended Processing Times:
-
Causality: Scale-up processes, including reagent addition, heating, cooling, and transfers, invariably take longer. This increases the time the sensitive this compound product is exposed to potentially destabilizing conditions like heat or trace impurities[2].
-
Troubleshooting & Optimization:
-
Kinetic Monitoring: Perform reaction kinetics studies at the lab scale to understand the reaction profile. At the pilot scale, use in-process controls (e.g., HPLC, UPLC) to identify the true reaction endpoint and avoid exposing the product to harsh conditions for longer than necessary.
-
-
Problem 2: Product Decomposes During Workup and Isolation
Question: In-process HPLC analysis shows a clean reaction with high conversion to my target molecule. However, after aqueous workup and concentration, I recover a low yield of a dark, impure solid. What is happening to my product?
Answer: This scenario strongly suggests that your this compound derivative is unstable under the workup or isolation conditions. The isoindole core is particularly sensitive to its chemical environment.
Potential Causes & Solutions:
-
Atmospheric Oxidation:
-
Causality: The electron-rich isoindole ring system can be susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures during solvent removal.
-
Troubleshooting & Optimization:
-
Maintain Inert Atmosphere: Ensure the entire process, including the reaction, transfers, workup, and concentration, is performed under a robust inert atmosphere (Nitrogen or Argon). Use solvents that have been thoroughly degassed prior to use[2].
-
Antioxidants: If compatible with your chemistry and final product specifications, consider adding a trace amount of an antioxidant like BHT (Butylated hydroxytoluene) during workup and concentration[2].
-
-
-
Acid/Base Sensitivity:
-
Causality: The imidazole and isoindole nitrogens have different pKa values, and the overall structure can be unstable under strongly acidic or basic conditions, which can catalyze hydrolysis or ring-opening reactions[2].
-
Troubleshooting & Optimization:
-
Strict pH Control: During aqueous workup, avoid strong acids or bases. Use mild, buffered solutions such as saturated aqueous ammonium chloride (mildly acidic) or sodium bicarbonate (mildly basic) for washes. Minimize contact time between the organic product layer and the aqueous phase[2].
-
Telescoping: If possible, design a process where the product is not isolated but carried directly into the next step in a suitable solvent, avoiding a full workup.
-
-
-
Impurity-Driven Decomposition:
-
Causality: Trace impurities, such as residual acid from a previous step or metal contaminants from reagents, can catalyze the decomposition of the final product during prolonged heating for solvent concentration[2].
-
Troubleshooting & Optimization:
-
Upstream Purification: The most robust solution is often to purify key intermediates to a high standard. This removes potentially problematic impurities before they can compromise the stability of the final, more sensitive product[2].
-
Quench Thoroughly: Ensure the quenching step fully neutralizes any reactive reagents or catalysts before proceeding with the workup.
-
-
Troubleshooting Flowchart
The following diagram outlines a decision-making process for diagnosing and solving common scale-up issues.
Caption: Troubleshooting workflow for scaling up this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis involves a Pictet-Spengler reaction. What is the most critical parameter to control during scale-up?
For Pictet-Spengler and related cyclizations (like the iso-Pictet-Spengler), the most critical parameter is almost always the control of the iminium ion intermediate concentration and the reaction temperature.[3] At scale, inefficient heat removal can lead to temperature spikes that favor side reactions like aromatization or polymerization. Furthermore, the acidic conditions required must be carefully controlled; excessively strong acids or long reaction times can lead to degradation.[4] Using trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) at the minimum effective temperature is a common starting point for optimization.[3]
Q2: How do substituents on the isoindole or imidazole rings affect the stability and scalability of the synthesis?
Substituents play a crucial role. Electron-withdrawing groups on the isoindole (aromatic) portion of the molecule can help to stabilize the electron-rich ring system, making the compound more robust and amenable to synthesis and purification at scale[2]. Conversely, electron-donating groups can increase the reactivity and sensitivity of the scaffold. Sterically bulky groups near reactive centers can provide kinetic stability, physically hindering decomposition pathways[2]. When planning a multi-step synthesis for scale-up, it is often a wise strategy to carry a more stable, substituted intermediate through several steps before arriving at the final, more sensitive target molecule.
Q3: What are the best practices for handling and storing this compound intermediates and the final product?
Given their potential for instability, all intermediates and the final active pharmaceutical ingredient (API) should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at reduced temperatures (e.g., 2-8 °C or -20 °C for long-term storage). Avoid storing them as oils or amorphous solids, which have higher surface areas and are more prone to degradation. Whenever possible, isolate and store materials as stable, crystalline solids.
Q4: Are there alternative, more scalable synthetic routes to the this compound core if my current route proves too problematic?
Yes, modern synthetic methods offer several alternatives. Transition metal-catalyzed reactions, particularly those using Rhodium(III) or Copper(II), have emerged as powerful tools for C-H activation and annulation cascades to build the fused heterocyclic system efficiently.[5][6] These methods can sometimes offer milder conditions and higher atom economy compared to classical condensation reactions. Additionally, multi-component reactions (MCRs), where three or more starting materials are combined in a single step, can provide rapid access to complex derivatives and may be amenable to scale-up with careful process optimization.[7][8]
Experimental Protocols
Protocol 1: Illustrative Scaled-Up Synthesis via Pictet-Spengler Type Cyclization
This protocol is a generalized example and must be adapted for specific substrates and safety considerations.
-
Reactor Setup & Inerting:
-
Ensure a clean, dry, glass-lined reactor is equipped with an overhead stirrer (pitched-blade turbine), temperature probe, condenser, and nitrogen inlet/outlet.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a slight positive pressure of nitrogen throughout the process.
-
-
Starting Material Addition:
-
Charge the reactor with the tryptamine-analogue starting material (1.0 eq) and degassed solvent (e.g., Dichloromethane, 10 L/kg).
-
Begin agitation at a speed sufficient to create a vortex and ensure good mixing.
-
-
Controlled Aldehyde Addition:
-
In a separate addition vessel, dissolve the aldehyde starting material (1.1 eq) in degassed dichloromethane (2 L/kg).
-
Add the aldehyde solution to the reactor dropwise over 1-2 hours via an addition funnel or pump.
-
Scale-Up Consideration: This controlled addition is critical to manage any initial exotherm from imine formation. Monitor the internal temperature closely.
-
-
Acid-Catalyzed Cyclization:
-
Cool the reaction mixture to 0-5 °C using a suitable cooling bath.
-
Slowly add trifluoroacetic acid (TFA, 2.0 eq) subsurface over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scale-Up Consideration: The exotherm from acid addition and cyclization must be carefully managed. A slower addition rate may be necessary in larger reactors.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0-5 °C. Monitor the reaction progress every hour by taking a sample (quenched immediately in saturated NaHCO₃) and analyzing by HPLC until the starting material is consumed (<1% remaining).
-
-
Workup:
-
Slowly quench the reaction by adding it to a separate vessel containing a vigorously stirred, cold (0 °C) solution of saturated sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with water and brine.
-
Scale-Up Consideration: Ensure efficient phase separation. "Rag layers" (emulsions) can be an issue at scale and may require specific filtration or centrifugation setups[2].
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a bath temperature not exceeding 35 °C.
-
Purify the crude product by crystallization from a pre-determined solvent system (e.g., Ethyl Acetate/Heptane). Avoid column chromatography if possible, as it is less scalable and can cause product degradation on silica[2].
-
Key Synthetic Control Points
The diagram below illustrates critical control points in a generic multi-step synthesis leading to the this compound core.
Caption: Critical control points for a robust and scalable synthesis process.
References
- BenchChem Technical Support. (n.d.). Common challenges in the scale-up of isoindole production. BenchChem.
- PrepChem. (n.d.). Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol. PrepChem.com.
- Krasavin, M., et al. (2022). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. Molecules.
- ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate.
- Google Patents. (n.d.). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. Google Patents.
- Douglas, C. J., & Overman, L. E. (2014). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Journal of the American Chemical Society.
- Veselinović, A., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules.
- Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry.
- Organic Chemistry Frontiers. (n.d.). Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. RSC Publishing.
- Vessella, G., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
- Chemical Communications. (n.d.). Easy synthesis of imidazo[1,5-a]indol-3-ones through Rh(iii)-catalyzed C–H allenylation/annulation. RSC Publishing.
- Bioengineer.org. (2025). Efficient Synthesis of Imidazo[2,1-a]Isoquinolin-5-ones Unveiled. Bioengineer.org.
- ResearchGate. (n.d.). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits. ResearchGate.
- Kundu, B., et al. (2005). A Modified Strategy for Pictet-Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase. Journal of Combinatorial Chemistry.
- ChemRxiv. (n.d.). Catalytic (5+1) Cycloaddition of Diazooxindoles with Imidazolidines to Access Novel Piperazine-Spirooxindole Frameworks. ChemRxiv.
- ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. ResearchGate.
- Yavari, I., et al. (2006). Synthesis of 1-aminoimidazo[5,1-a]isoquinolinium salts based on multicomponent reactions of isocyanides. Molecular Diversity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Easy synthesis of imidazo[1,5-a]indol-3-ones through Rh(iii)-catalyzed C–H allenylation/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bioengineer.org [bioengineer.org]
- 7. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-aminoimidazo[5,1-a]isoquinolinium salts based on multicomponent reactions of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5H-Imidazo[5,1-a]isoindole
Welcome to the technical support center for the purification of 5H-Imidazo[5,1-a]isoindole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material post-synthesis. We will explore common issues, provide detailed troubleshooting guides, and present validated protocols to enhance the purity of your target compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues frequently encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue after synthesis and solvent removal. How can I proceed with purification?
A: An oily or gummy crude product is a common issue, often arising from residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or low-melting point impurities.
-
Causality: The basic nitrogen atoms in the imidazole ring can form salts with acidic byproducts or even atmospheric CO₂, leading to ionic liquids or low-melting solids.
-
Recommended Action:
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes are good starting points. This process washes away soluble impurities and can often induce crystallization of the product.
-
Acid-Base Wash: If trituration fails, dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Perform an aqueous wash with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, to remove acidic impurities. Follow this with a brine wash, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This "free-basing" of the compound often yields a solid product.[1]
-
Q2: My Thin-Layer Chromatography (TLC) analysis of the crude material shows multiple spots. What are the likely identities of these impurities?
A: The identity of impurities is highly dependent on the synthetic route. For common syntheses involving the condensation of a phthalaldehyde derivative with an amino-imidazole precursor or related pathways, typical impurities include:
-
Unreacted Starting Materials: These are often highly polar (e.g., amino-alcohols, diamines) or non-polar starting fragments.
-
Incompletely Cyclized Intermediates: The reaction may stall at an intermediate stage, such as an open-chain amide or imine, which has not undergone the final ring closure.
-
Oxidation Products: The 5H-position can be susceptible to oxidation, leading to the formation of corresponding carbinolamine or lactam species, especially if the reaction is exposed to air at high temperatures.[2] For example, in the synthesis of the related compound Mazindol, aerial oxidation is a deliberate step to form the final carbinolamine.[2]
-
Side-Reaction Products: Depending on the reagents used, side reactions like N-alkylation or rearrangement can occur.
Q3: How do I select the optimal purification strategy: chromatography, recrystallization, or something else?
A: The best strategy depends on the purity of the crude material and the nature of the impurities. A multi-step approach is often necessary. The following workflow provides a logical decision-making process.
Caption: General purification workflow for crude this compound.
Key Purification Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is the most versatile method for separating compounds with different polarities.[3]
1. Solvent System Selection (TLC):
- Develop a solvent system using TLC plates (silica gel 60 F₂₅₄). The goal is to achieve a retention factor (Rf) of ~0.25-0.35 for the desired product.
- Start with a non-polar/polar mixture and gradually increase polarity.
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (e.g., 1:1) | Good starting point for many derivatives.[4] |
| Dichloromethane / Methanol (e.g., 95:5) | For more polar compounds or to improve separation.[3][4] |
| Ethyl Acetate / Methanol | For highly polar derivatives. |
2. Column Packing:
- Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[5]
- Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
3. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a small amount of silica gel (~2-3x the weight of your product). Remove the solvent in vacuo until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
- Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the starting solvent system, applying pressure to achieve a flow rate of ~2 inches/minute.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product, free of trace impurities.
1. Solvent Selection:
- The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
- Test small amounts of your product in various solvents. Ethanol and dioxane have been reported for related structures.[3][6] Other potential solvents include isopropanol, acetonitrile, or toluene.
- A two-solvent system (one solvent in which the compound is soluble, and another in which it is insoluble) can also be effective.
2. Procedure:
- Place the impure solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
- Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
- Once crystallization appears complete, cool the flask in an ice bath for 20-30 minutes to maximize yield.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: How do I definitively confirm the purity of my final product? A: A combination of analytical techniques is required for full characterization and purity confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and reveals the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A single sharp peak indicates high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.
Q: Are there any stability concerns with this compound during purification? A: Yes. Avoid prolonged exposure to strong acids or bases, as this can potentially lead to hydrolysis or rearrangement. Additionally, some derivatives can be sensitive to air oxidation, especially at elevated temperatures.[2] It is often advisable to handle the compound under an inert atmosphere (like nitrogen or argon) if stability is a concern.
Q: Can preparative HPLC be used for purification? A: Absolutely. Preparative HPLC is an excellent, albeit more resource-intensive, method for purifying challenging mixtures or for obtaining material of very high purity (>99.5%). It is particularly useful when impurities have very similar polarities to the product, making separation by flash chromatography difficult.
References
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
- Krasavin, M., et al. (2022). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. ACS Omega.
- Biotransformation of mazindol. I. Isolation and identification of some metabolites from rat urine. (1975). Journal of Medicinal Chemistry.
- Schrenk, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
- Reddy, R., et al. (2020). One-Pot Synthesis of Benzo[3][5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies. The Journal of Organic Chemistry.
- Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol. PrepChem.
- WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors. (2018). Google Patents.
Sources
- 1. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Managing Diastereomeric Ratio in 5H-Imidazo[5,1-a]isoindole Synthesis
Welcome to the technical support center for the synthesis of 5H-Imidazo[5,1-a]isoindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the control of diastereomeric ratios in this important class of heterocyclic compounds. The 5H-Imidazo[5,1-a]isoindole core is a privileged scaffold in medicinal chemistry, and achieving stereochemical control is often critical for optimizing pharmacological properties.
This resource is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues in Diastereomeric Ratio Control
This section addresses specific problems you might encounter during the synthesis of 5H-Imidazo[5,1-a]isoindoles and offers potential causes and solutions.
| Problem/Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Diastereoselectivity (Near 1:1 Ratio) | 1. Reaction under thermodynamic control: The reaction conditions may favor the formation of a thermodynamic mixture of diastereomers, especially at elevated temperatures or with prolonged reaction times.[1] 2. Ineffective stereocontrol element: The chiral auxiliary, catalyst, or substrate may not be exerting sufficient facial bias during the key bond-forming step. 3. Flexible transition state: The transition state of the cyclization step may lack rigidity, allowing for multiple, low-energy pathways leading to different diastereomers. | 1. Shift to kinetic control: Lower the reaction temperature. Reactions proceeding under kinetic control are more likely to yield a higher diastereomeric ratio.[1] 2. Optimize stereocontrol element: a. Chiral Auxiliaries: Screen different chiral auxiliaries. Evans' oxazolidinones are a common choice for directing stereochemistry in various reactions.[2][3][4][5][6] Consider auxiliaries that offer rigid chelation to the metal center, enhancing stereodifferentiation. b. Chiral Catalysts: If using a catalytic asymmetric approach, screen a variety of chiral ligands (e.g., chiral phosphoric acids, ProPhenol derivatives) and metal sources.[7][8][9] 3. Increase transition state rigidity: a. Solvent Effects: Employ less polar, more sterically demanding solvents to promote a more organized transition state. b. Lewis Acids: The addition of a Lewis acid can help to pre-organize the substrates and favor a single transition state geometry. |
| Inconsistent Diastereomeric Ratios Between Batches | 1. Variability in reagent quality: Purity of starting materials, catalysts, or solvents can significantly impact the stereochemical outcome. 2. Sensitivity to reaction conditions: Minor fluctuations in temperature, reaction time, or addition rates can lead to inconsistent results. 3. Moisture or air sensitivity: The reaction may be sensitive to atmospheric moisture or oxygen, which can affect catalyst activity or promote side reactions. | 1. Ensure reagent consistency: Use reagents from the same batch or purify them before use. 2. Strict control of reaction parameters: Utilize automated reaction systems or carefully controlled reaction setups to ensure reproducibility. Monitor internal reaction temperature closely. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Undesired Diastereomer is the Major Product | 1. Incorrect stereochemical model: The assumed model for stereochemical induction may be incorrect for the specific substrate or reaction conditions. 2. Epimerization: The desired kinetic product may be epimerizing to the more stable thermodynamic product under the reaction or workup conditions.[10] | 1. Re-evaluate the transition state: Consult literature for similar systems or perform computational studies to understand the likely transition state. Consider that different metal chelation models can lead to opposite diastereomers.[3] 2. Modify workup procedure: Use a rapid, non-acidic, and non-basic workup at low temperatures to isolate the kinetic product. Consider in-situ analysis to determine the initial diastereomeric ratio. 3. Crystallization-induced diastereomer transformation: In some cases, it may be possible to isomerize the undesired diastereomer to the desired one through crystallization.[10] |
| Difficulty in Separating Diastereomers | 1. Similar physicochemical properties: The diastereomers may have very similar polarities and boiling points, making chromatographic or distillative separation challenging. | 1. Derivative formation: Convert the diastereomeric mixture into derivatives that have more distinct physical properties, facilitating separation. The derivatives can then be converted back to the desired product. 2. Chiral chromatography: Utilize chiral stationary phases for HPLC or SFC to achieve separation. 3. Recrystallization: Explore different solvent systems for selective crystallization of one diastereomer. |
Experimental Workflow: Optimizing Diastereoselectivity
The following diagram outlines a general workflow for optimizing the diastereomeric ratio in your this compound synthesis.
Caption: Workflow for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5H-Imidazo[5,1-a]isoindoles with a focus on diastereomeric control.
Q1: What are the key synthetic strategies for achieving diastereoselective synthesis of 5H-Imidazo[5,1-a]isoindoles?
A1: The primary strategies for inducing diastereoselectivity in the synthesis of 5H-Imidazo[5,1-a]isoindoles often revolve around intramolecular cyclization reactions where new stereocenters are formed. Key approaches include:
-
Substrate-controlled synthesis: The inherent chirality in the starting materials directs the stereochemical outcome of the cyclization.
-
Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the substrate to guide the stereochemistry of the reaction.[4][5][6] This is a robust and widely used method. The auxiliary is typically removed in a subsequent step.
-
Reagent-controlled synthesis: A chiral reagent is used to effect a stereoselective transformation.
-
Catalyst-controlled synthesis: A chiral catalyst is employed to create a chiral environment around the substrate, favoring the formation of one diastereomer over the other. This is often the most efficient method in terms of atom economy.
Q2: How does the choice of chiral auxiliary impact the diastereomeric ratio?
A2: Chiral auxiliaries function by creating a sterically biased environment that favors the approach of a reagent from a specific face of the molecule.[4] The effectiveness of a chiral auxiliary depends on several factors:
-
Rigidity: A more rigid auxiliary will provide a more defined steric environment, leading to higher diastereoselectivity.
-
Conformational bias: The auxiliary should adopt a predictable and stable conformation to ensure consistent stereochemical induction.
Logical Relationship: Factors Influencing Diastereoselectivity
Caption: Interplay of factors affecting diastereoselectivity.
Q3: Can the Povarov reaction be used for the diastereoselective synthesis of related heterocyclic systems, and what can be learned from it?
A3: Yes, the Povarov reaction, a [4+2] cycloaddition, is a powerful tool for the diastereoselective synthesis of nitrogen-containing heterocycles, such as tetrahydroquinolines.[7][11] The principles of stereocontrol in the Povarov reaction are highly relevant to the synthesis of 5H-Imidazo[5,1-a]isoindoles. Key takeaways include:
-
Catalyst control: Chiral phosphoric acids have been shown to be highly effective catalysts for asymmetric Povarov reactions, achieving excellent diastereo- and enantioselectivity.[7]
-
Mechanism: The reaction proceeds through a stepwise mechanism, and the stereochemistry is set in the bond-forming step between the dienophile and the iminium ion intermediate. Understanding this mechanism can help in designing more selective reactions.
-
Substrate scope: The Povarov reaction is tolerant of a wide range of substituents, allowing for the synthesis of diverse libraries of compounds.
Q4: What analytical techniques are best for determining the diastereomeric ratio?
A4: The most common and reliable methods for determining the diastereomeric ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient, as diastereomers typically have distinct signals with different chemical shifts and coupling constants. Integration of these signals allows for quantification.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and can also be highly effective for separating diastereomers, often with better resolution than NMR.
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be used.
It is often advisable to use at least two different methods to confirm the diastereomeric ratio.
Protocol: General Procedure for a Catalytic Asymmetric Michael Addition as a Key Step
This protocol outlines a general procedure for a catalytic asymmetric Michael addition, which can be a key step in the synthesis of precursors to 5H-Imidazo[5,1-a]isoindoles.
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., a ProPhenol derivative) (0.1 mmol) and the metal salt (e.g., Zn(OTf)₂) (0.1 mmol) in an anhydrous solvent (e.g., CH₂Cl₂).[9]
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the Michael donor (e.g., a 5H-oxazol-4-one) (1.0 mmol) in the anhydrous solvent.[9]
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add the catalyst solution to the Michael donor solution via cannula.
-
Slowly add the Michael acceptor (e.g., an α,β-unsaturated acyl imidazole) (1.2 mmol) to the reaction mixture.[9]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product and determine the diastereomeric ratio by NMR and/or chiral HPLC.
-
References
- Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry.
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Chiral auxiliary. Wikipedia.
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry.
- Application of 3-Methyl-2-vinylindoles in Catalytic Asymmetric Povarov Reaction: Diastereo- and Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines. PubMed.
- Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PubMed Central.
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and rel
- Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxyl
- Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines. RSC Publishing.
- Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. PubMed Central.
- Recent Developments in Isoindole Chemistry.
- Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI.
- Multicomponent Reactions Involving Diazo Reagents: A 5-Year Upd
- Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization P
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ChemPhysChem.
- (PDF) Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium.
- Catalytic Asymmetric Michael Reaction of 5H-Oxazol-4-Ones with α,β-Unsatur
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- Organocatalytic asymmetric reaction of indol-2-yl carbinols with enamides: synthesis of chiral 2-indole-substituted 1,1-diarylalkanes.
- Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of 3-Methyl-2-vinylindoles in Catalytic Asymmetric Povarov Reaction: Diastereo- and Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Asymmetric Michael Reaction of 5H-Oxazol-4-Ones with α,β-Unsaturated Acyl Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Imidazo[5,1-a]isoindoles with Sensitive Substrates
Welcome to the technical support center for the synthesis of imidazo[5,1-a]isoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation, particularly when working with sensitive substrates. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to not only provide protocols but to explain the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of imidazo[5,1-a]isoindoles, and what are the critical steps?
The synthesis of the imidazo[5,1-a]isoindole core typically proceeds through a multi-step sequence involving condensation, cyclization, and often oxidation or rearrangement. A common and effective method is the iodine-mediated condensation-cyclization-oxidation multi-step reaction.[1][2] The general mechanism involves the initial formation of an intermediate from an isoquinoline derivative and a substituted aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[5,1-a]isoquinoline system. Understanding these fundamental steps is crucial for troubleshooting, as issues can arise at any stage, from incomplete initial condensation to challenges in the final aromatization.
Q2: My reaction is resulting in a low yield, even with a seemingly straightforward substrate. What are the first parameters I should investigate?
An unexpectedly low yield is a common issue. Before making significant changes to your protocol, consider the following initial troubleshooting steps:
-
Reaction Time: Some variations of this synthesis require extended reaction times for completion. It has been observed that increasing the reaction time from a few hours to up to two days can significantly improve yields.[1][2]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Solvent Choice: The choice of solvent can be critical. While a range of solvents may be used, ensure your chosen solvent is dry and appropriate for the specific reaction conditions.
-
Temperature Control: Small deviations in temperature can impact reaction rates and the formation of side products. Ensure consistent and accurate temperature control throughout the reaction.
Troubleshooting Guide for Sensitive Substrates
Working with sensitive substrates in the synthesis of imidazo[5,1-a]isoindoles requires careful consideration of reaction conditions to avoid degradation or unwanted side reactions. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Degradation of Acid-Labile or Base-Labile Functional Groups
Q: My substrate contains an acid- or base-labile protecting group (e.g., Boc, TBS) or functional group that is not surviving the reaction conditions. How can I modify the protocol?
A: The presence of sensitive functional groups necessitates a careful selection of reaction conditions to maintain their integrity.
-
pH Control: If your reaction conditions are too acidic or basic, consider using a buffered system or a milder catalyst. For instance, if strong acids are used for esterification, they can be substituted with milder activating agents.[3]
-
Protecting Groups: The strategic use of protecting groups is essential for substrates with sensitive functionalities. For hydroxyl groups, silyl protecting groups like TBS (tert-butyldimethylsilyl) are robust and can be selectively removed later.[3] A comprehensive resource for selecting appropriate protecting groups is "Greene's Protective Groups in Organic Synthesis".[3]
-
Temperature Reduction: Lowering the reaction temperature can often prevent the degradation of sensitive substrates. Reductions may be performed at temperatures as low as -30°C to 0°C to minimize side reactions.[3]
Experimental Protocol: General Procedure for Protecting a Hydroxyl Group with a TBS Ether
-
Dissolve the substrate containing the hydroxyl group in an appropriate aprotic solvent (e.g., DCM or THF).
-
Add an excess of a base, such as imidazole or triethylamine (typically 1.5-2.0 equivalents).
-
Add TBS-Cl (tert-butyldimethylsilyl chloride) (typically 1.2-1.5 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Problem 2: Poor Yields with Electron-Rich or Electron-Deficient Aromatic Substrates
Q: I am using a substrate with a strongly electron-donating or electron-withdrawing group on an aromatic ring, and my yields are consistently low. What is the likely cause, and how can I address it?
A: The electronic nature of the substituents on your aromatic substrates can significantly influence the reactivity of the intermediates and the stability of the final product.
-
Catalyst Choice: For substrates that are poor nucleophiles or are sterically hindered, a more active catalyst system may be required. Copper-catalyzed cross-cycloaddition reactions have been shown to be effective for the synthesis of related imidazole structures and can be a viable alternative.[4] Both rhodium and copper catalysts have been successfully employed in similar cycloaddition reactions, with copper sometimes being more effective in asymmetric synthesis.[5][6]
-
Microwave-Assisted Synthesis: To enhance reaction rates and improve yields, especially with less reactive substrates, consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to cleaner product formation by minimizing the formation of thermal degradation byproducts.[7][8][9][10][11]
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Imidazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to Days | Minutes |
| Yield | Often moderate | Generally higher |
| Side Products | More prevalent | Minimized |
| Energy Efficiency | Lower | Higher |
Data synthesized from principles described in multiple sources.[7][9][10]
Problem 3: Formation of Undesired Side Products or Isomers
Q: My reaction is producing a mixture of products, including what appear to be isomers or byproducts from side reactions. How can I improve the selectivity of my synthesis?
A: The formation of side products is often a result of competing reaction pathways or the reactivity of the product under the reaction conditions.
-
One-Pot Procedures: Carefully designed one-pot tandem reactions can minimize the isolation of reactive intermediates, thereby reducing the likelihood of side product formation.[12]
-
Control of Stoichiometry: Ensure the precise stoichiometry of your reagents. An excess of one reactant can lead to the formation of undesired byproducts.
-
Additive Selection: The use of specific additives can help to control the reaction pathway. For example, in some related syntheses, the choice of an inexpensive additive like acetic acid or potassium acetate can influence the reaction outcome.[13]
Diagram 1: Troubleshooting Flowchart for Low Yield in Imidazo[5,1-a]isoindole Synthesis
Caption: A decision-making flowchart for troubleshooting common issues.
Advanced Protocol Modifications
For particularly challenging substrates, more significant modifications to the synthetic route may be necessary.
Q: I have a substrate with multiple sensitive functional groups, and standard protecting group strategies are not sufficient. Are there alternative synthetic routes I should consider?
A: When dealing with highly functionalized and sensitive molecules, exploring alternative synthetic strategies that proceed under milder conditions is advisable.
-
Tandem Cyclization Strategies: One-pot protocols involving tandem cyclizations can be highly effective. For example, the synthesis of related benzo[14][15]imidazo[2,1-a]isoquinolines has been achieved through an operationally simple one-pot protocol from commercially available starting materials.[12]
-
Rearrangement and Tandem Cyclization: For certain substrates, a strategy involving a rearrangement followed by a tandem cyclization can be employed. This has been successfully used in the synthesis of imidazo[2,1-a]isoindolones from amino-acid-based precursors.[14][16][17]
Diagram 2: Decision Tree for Protocol Modification with Sensitive Substrates
Caption: A guide for selecting appropriate protocol modifications.
By systematically addressing these common challenges, researchers can significantly improve the success rate of imidazo[5,1-a]isoindole synthesis with sensitive substrates. The key is to understand the underlying chemistry and to make informed, incremental changes to the reaction protocol.
References
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. JLUpub.
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. NIH.
- Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits.
- Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest. Asian Journal of Chemistry.
- Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- Synthesis of Imidazoles through the Copper-Catalyzed Cross-Cycloaddition between Two Different Isocyanides. Organic Chemistry Portal.
- Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and rel
- Catalytic (5+1) Cycloaddition of Diazooxindoles with Imidazolidines to Access Novel Piperazine-Spirooxindole Frameworks. ChemRxiv.
- Microwave-assisted synthesis of some new 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles of biological interest.
- (PDF) Microwave Assisted Synthesis of Some New 2-(4-Substituted phenyl)-3-(1H-indol-4-yl)imidazo[4,5-b]indoles of Biological Interest.
- One-Pot Synthesis of Benzo[14][15]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Str
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. Semantic Scholar.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Synthesis of benzo[a]imidazo[5, 1, 2‐cd]indolizines.
- A New Protecting-Group Strategy for Indoles.
- Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines. RSC Publishing.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
Sources
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. researchgate.net [researchgate.net]
- 3. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 4. Synthesis of Imidazoles through the Copper-Catalyzed Cross-Cycloaddition between Two Different Isocyanides [organic-chemistry.org]
- 5. Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides | Semantic Scholar [semanticscholar.org]
optimization of solvent and temperature for imidazo[5,1-a]isoindole reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of imidazo[5,1-a]isoindole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, focusing specifically on the critical roles of solvent and temperature. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of imidazo[5,1-a]isoindoles. We follow a logical, cause-and-effect approach to guide you from problem identification to resolution.
Problem 1: Low or No Product Yield
A low yield is one of the most common hurdles in synthetic chemistry. For imidazo[5,1-a]isoindole systems, which can be sensitive, the cause is often multifactorial.
dot
Caption: A logical workflow for troubleshooting low yields.
Potential Causes & Corrective Actions:
-
Poor Solubility of Reactants or Intermediates:
-
Why it happens: The reaction cannot proceed efficiently if the reactants are not in the same phase. The formation of an insoluble intermediate can also halt the reaction.
-
Solution: Switch to a more suitable solvent. For many multi-step cyclization reactions, polar aprotic solvents like DMF (dimethylformamide) are effective because they can dissolve a wide range of organic molecules and stabilize charged intermediates. In one study on a related fused-ring system, switching from acetone to the more polar DMF significantly improved the product yield from a low amount to 54%[1].
-
Actionable Protocol: See Experimental Protocol 1: Systematic Solvent Screening.
-
-
Suboptimal Reaction Temperature:
-
Why it happens: Every reaction has an optimal temperature range. Too low, and the activation energy barrier is not overcome, leading to a slow or stalled reaction. Too high, and you risk decomposition of starting materials, intermediates, or the final product, which is a known issue for sensitive isoindole cores[2]. Interestingly, for some related syntheses, increasing the temperature has been shown to have no beneficial effect on the yield[3].
-
Solution: Conduct a temperature optimization study. Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) and monitor the reaction progress and purity profile by HPLC or UPLC-MS.
-
Actionable Protocol: See Experimental Protocol 2: Temperature Optimization.
-
-
Incorrect Reaction Time:
-
Why it happens: Some reactions require extended periods to reach completion. Stopping the reaction prematurely will naturally result in a low yield.
-
Solution: Monitor the reaction closely using TLC or HPLC. In one documented synthesis of an imidazo[5,1-a]isoquinoline, the yield was significantly improved from "unsatisfactory" to 90% simply by extending the reaction time from 2-6 hours to two days[4][5][6].
-
Problem 2: Significant Side Product Formation
The appearance of multiple spots on a TLC plate or unexpected peaks in an HPLC chromatogram indicates a lack of selectivity.
Potential Causes & Corrective Actions:
-
Reaction Temperature is Too High:
-
Why it happens: High thermal energy can provide access to alternative reaction pathways with higher activation energies, leading to undesired isomers or byproducts. The inherent instability of the isoindole ring system can also lead to decomposition at elevated temperatures[2].
-
Solution: Lower the reaction temperature. Even if the reaction rate decreases, the improvement in selectivity and overall purity can lead to a better isolated yield. It is often more efficient to run a cleaner reaction for a longer time than a fast, messy one that requires extensive purification.
-
-
Inappropriate Solvent Choice:
-
Why it happens: The solvent plays a critical role in stabilizing or destabilizing reactive intermediates. Protic solvents (like ethanol or methanol) can sometimes participate in the reaction or interfere with catalytic cycles.
-
Solution: Screen a range of aprotic solvents, both polar (DMF, DMSO, Acetonitrile) and non-polar (Toluene, Dioxane). Protic solvents like ethanol can be effective in some cases, particularly for promoting condensation steps, but should be compared against aprotic alternatives[7][8].
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent for my imidazo[5,1-a]isoindole synthesis?
Choosing the right solvent is critical and depends on the specific reaction mechanism and substrates. A good starting point is to consider the polarity required to dissolve your starting materials and stabilize key intermediates.
dot
Caption: Relationship between solvent class and potential reaction outcomes.
Below is a table summarizing common solvents used in related heterocyclic syntheses. For imidazo[5,1-a]isoindole reactions, polar aprotic solvents are often the most successful.
| Solvent Class | Example(s) | Boiling Point (°C) | Key Characteristics & Typical Use Cases |
| Aprotic, Polar | DMF, DMAc | 153, 165 | Excellent solvating power for a wide range of substrates and intermediates. High boiling point allows for a wide temperature range. Often a top choice for difficult cyclizations[1]. |
| Aprotic, Polar | Acetonitrile (MeCN) | 82 | Lower boiling point than DMF. Good for reactions at moderate temperatures. Less viscous and easier to remove. |
| Aprotic, Ethers | THF, Dioxane | 66, 101 | Moderately polar. Common in metal-catalyzed reactions. Lower boiling points limit the accessible temperature range. |
| Protic, Polar | Ethanol (EtOH), Methanol (MeOH) | 78, 65 | Can act as a proton source, which may be beneficial or detrimental. Good for reactions where product precipitation drives completion[7][8]. |
| Aprotic, Non-Polar | Toluene | 111 | Often used in reactions that generate water, allowing for its removal via a Dean-Stark apparatus. |
Recommendation: Start with a robust polar aprotic solvent like DMF or Acetonitrile. If issues arise, use the solvent screening protocol below.
Q2: What is the relationship between temperature and reaction success?
Temperature directly influences reaction kinetics and selectivity.
-
Kinetics: Higher temperatures increase the rate of reaction, allowing equilibrium to be reached faster. This can be crucial for overcoming the activation energy of key cyclization steps.
-
Selectivity: As temperature increases, so does the risk of side reactions and product decomposition[2]. For the synthesis of some related imidazo-fused systems, reactions are successfully carried out at room temperature, suggesting that high heat is not always necessary or beneficial[3]. Patent literature for similar structures often describes specific temperature ranges, such as 40-70 °C, to balance rate and stability[9].
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. This balance must be determined empirically for each specific substrate combination.
Experimental Protocols
Experimental Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent for your reaction.
-
Setup: Arrange 5-6 small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Reagents: To each vial, add your starting materials and any catalysts/reagents at the same concentration.
-
Solvent Addition: To each vial, add a different solvent from the list above (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol).
-
Reaction: Run all reactions at a moderate, consistent temperature (e.g., 80 °C) for a set period (e.g., 12 hours).
-
Analysis:
-
Take a small aliquot from each vial.
-
Dilute the aliquots in a suitable solvent (e.g., acetonitrile).
-
Analyze by UPLC-MS or HPLC to determine the conversion of starting material and the relative purity of the product.
-
-
Selection: Choose the solvent that provides the best combination of high conversion and low impurity formation for further optimization.
Experimental Protocol 2: Temperature Optimization
Once a suitable solvent has been identified, use this protocol to find the optimal temperature.
-
Setup: Arrange 4-5 identical reaction vessels with your chosen solvent and reagents.
-
Temperature Gradient: Place each vessel in a controlled heating block or oil bath set to a different temperature (e.g., Room Temp, 50 °C, 80 °C, 110 °C).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 8h, 24h), take aliquots from each reaction.
-
Analysis: Analyze all aliquots by HPLC to track the formation of the product and the consumption of starting materials over time at each temperature.
-
Selection: Identify the temperature that gives the highest yield of clean product in a reasonable timeframe. This temperature strikes the best balance between reaction rate and the stability of the product.
References
- Optimization of catalyst, solvent, and temperature for the synthesis of 5a a - ResearchGate.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Chemistry Europe.
- One-Pot Synthesis of Benzo[5][10]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies.
- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - ResearchGate.
- Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Facile Three-component Synthesis of imidazo[4,5-b]indoles. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Justus-Liebig-Universität Gießen.
- Common challenges in the scale-up of isoindole production. BenchChem.
- A mechanistic insight into the acid catalyzed, one-pot synthesis of isoindole-fused quinazolin 4-ones. Indian Academy of Sciences.
Sources
- 1. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. jocpr.com [jocpr.com]
- 8. ias.ac.in [ias.ac.in]
- 9. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Heterocyclic IDO1 Inhibitors: 5H-Imidazo[5,1-a]isoindole and Beyond
In the rapidly evolving landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator, orchestrating tumor immune evasion.[1][2] Its inhibition represents a compelling strategy to restore anti-tumor immunity.[3] This guide provides an in-depth comparison of a novel class of inhibitors based on the 5H-Imidazo[5,1-a]isoindole scaffold against other prominent heterocyclic IDO1 inhibitors that have reached clinical evaluation, including those based on N-hydroxyamidine, imidazole, and quinoline cores. We will dissect their mechanisms, comparative potencies, and the experimental frameworks used for their evaluation, offering field-proven insights for researchers in drug discovery.
The Central Role of IDO1 in Tumor Immune Evasion
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[2] In the tumor microenvironment (TME), IDO1 expression is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), released by activated T cells.[2] This upregulation triggers two primary immunosuppressive mechanisms:
-
Tryptophan Starvation: The depletion of local Trp stalls the proliferation of effector T cells, which are highly sensitive to its availability.[4]
-
Kynurenine-Mediated Suppression: The accumulation of Kyn and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and induces apoptosis in effector T cells, creating a profoundly immunosuppressive milieu.[3][4]
This dual mechanism allows tumor cells to escape immune surveillance and destruction.[2] Consequently, inhibiting IDO1 activity is a rational therapeutic approach to reverse this immunosuppression and enhance the efficacy of other immunotherapies, such as PD-1/PD-L1 checkpoint blockade.
A Comparative Analysis of Heterocyclic IDO1 Inhibitor Scaffolds
The development of small-molecule IDO1 inhibitors has yielded several distinct heterocyclic scaffolds, each with unique mechanisms of action and pharmacological profiles. Here, we compare the novel This compound class with three archetypal classes that have undergone significant clinical investigation.
The this compound Scaffold
This novel tricyclic heterocyclic system has recently emerged as a highly potent class of IDO1 inhibitors.[4][5] Research indicates that the core scaffold allows for strategic substitutions that optimize potency and drug-like properties.
-
Mechanism of Action: Like many imidazole-based inhibitors, derivatives of this scaffold act as heme-binding agents. The imidazole nitrogen coordinates directly with the heme iron within the catalytic site of IDO1, effectively blocking substrate access.[4] UV-visible spectra studies have confirmed this direct binding and coordination.[4] Certain optimized compounds from this class, such as compound 25 from a recent study, have demonstrated dual inhibition of both IDO1 and Tryptophan 2,3-dioxygenase (TDO), another tryptophan-catabolizing enzyme.[5] Simultaneous blockade of both pathways may offer a more comprehensive reversal of immunosuppression.[5]
-
Structure-Activity Relationship (SAR): Medicinal chemistry efforts have revealed key SAR insights.[5] For instance, attaching a phenylpiperidinyl or a substituted phenyl ring at specific positions on the isoindole core significantly enhances potency.[5] The addition of a methylpyrazole group to a phenyl appendage, as in compound 25 , yielded nanomolar potency in both enzymatic and cellular assays.[5]
N-Hydroxyamidines (e.g., Epacadostat)
Epacadostat (INCB24360) was a leading clinical candidate and represents the N-hydroxyamidine class.
-
Mechanism of Action: Epacadostat is a potent and highly selective, reversible, competitive inhibitor of IDO1.[3][6] The N-hydroxyamidine moiety's oxygen atom forms a dative bond with the heme iron, while a substituted phenyl ring engages in π–π stacking with Tyr126 in the active site.[7] Its selectivity for IDO1 is over 1,000-fold higher compared to IDO2 or TDO.[3]
-
Clinical Context: Despite promising Phase I/II data, the Phase III ECHO-301 trial, which combined epacadostat with the anti-PD-1 antibody pembrolizumab for metastatic melanoma, was halted in 2018 after failing to show an improvement in progression-free or overall survival compared to pembrolizumab alone.[7] This outcome has prompted a deeper investigation into the complexities of IDO1 biology and the need for robust patient selection biomarkers.
Imidazoles (e.g., Navoximod)
Navoximod (NLG919, GDC-0919) is a potent inhibitor built around an imidazole core.
-
Mechanism of Action: Navoximod is a non-competitive inhibitor with respect to tryptophan.[1] Its imidazole nitrogen coordinates with the heme iron, similar to the this compound class. It is approximately 20-fold selective for IDO1 over TDO.[1]
-
Clinical Context: In a Phase I trial combining navoximod with the anti-PD-L1 antibody atezolizumab, the combination was found to be safe and tolerable.[8] While clinical activity was observed in several tumor types, the study concluded there was no clear evidence of added benefit from combining navoximod with atezolizumab.[8]
Quinolines (e.g., Linrodostat)
Linrodostat (BMS-986205) represents a distinct class of IDO1 inhibitors with a unique mechanism.
-
Mechanism of Action: Linrodostat is a potent, selective, and irreversible inhibitor of IDO1.[9][10] Uniquely, it does not bind to the heme-containing (holo) enzyme but instead competes with the heme cofactor for binding to the heme-free (apo) form of IDO1.[11] Once bound, it prevents heme from re-binding, thus locking the enzyme in an inactive state.
-
Clinical Context: Linrodostat has been investigated in multiple clinical trials across a variety of cancers.[12] Its development highlights the diverse mechanistic approaches being explored to target the IDO1 pathway.
Quantitative Performance Comparison
The following table summarizes key performance data for representative compounds from each heterocyclic class, compiled from published literature. This allows for an objective comparison of their potency and pharmacokinetic profiles.
| Compound (Class) | hIDO1 Enzymatic IC₅₀ | HeLa Cellular IC₅₀ | hTDO Enzymatic IC₅₀ | Mouse Oral Bioavailability (F%) | Mechanism | Reference(s) |
| Compound 25 (this compound) | 26 nM | 101 nM | 132 nM | 71% | Heme-binding, Reversible, IDO1/TDO dual | [5] |
| Epacadostat (N-Hydroxyamidine) | 72 nM | ~10 nM | >100 µM | 44% | Heme-binding, Competitive, Reversible | [3][7][13] |
| Navoximod (Imidazole) | Kᵢ = 7 nM | 75-83 nM | ~140 nM (20x selectivity) | Not explicitly stated | Heme-binding, Non-competitive, Reversible | [1][14][15] |
| Linrodostat (Quinoline) | 1.7 nM | 1.1-1.7 nM | >2000 nM | High (species-dependent) | Apo-enzyme binding, Irreversible | [9][10][11] |
Data compiled from multiple sources and should be considered representative. Assay conditions may vary between studies.
Experimental Protocols for Inhibitor Evaluation
A multi-tiered approach is essential for the robust characterization of novel IDO1 inhibitors. The causality behind this workflow is to move from a simplified, target-focused system (enzymatic assay) to progressively more complex and physiologically relevant models (cellular and in vivo assays) that validate the compound's mechanism and therapeutic potential.
Step-by-Step Protocol: Cell-Based IDO1 Inhibition Assay
This protocol describes a standard method to measure an inhibitor's potency in a cellular context, which is crucial as it accounts for cell permeability and stability.
-
Cell Seeding: Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3) in a 96-well plate at a density of 3 x 10⁴ cells/well.[16] Allow cells to adhere overnight at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test inhibitor (e.g., this compound derivatives) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Epacadostat) wells.
-
IDO1 Induction: Immediately add human IFN-γ to all wells (except for a negative control baseline) to a final concentration of 50-100 ng/mL to induce IDO1 expression.[16]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. This allows for sufficient IDO1 expression and enzymatic activity.
-
Supernatant Collection & Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 6.1 N trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the clarified supernatant to another plate and add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate in the dark at room temperature for 10 minutes. A yellow color will develop.
-
-
Data Analysis: Measure the absorbance at 480 nm using a plate reader.[7] Calculate the concentration of kynurenine using a standard curve. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The exploration of diverse heterocyclic scaffolds continues to enrich the pipeline of IDO1 inhibitors. The This compound class presents a promising new chemotype, demonstrating high potency, favorable pharmacokinetics, and synergistic anti-tumor effects with checkpoint blockade in preclinical models.[5]
Compared to predecessors like Epacadostat and Navoximod, advanced compounds from this new class exhibit compelling profiles, with some even offering dual IDO1/TDO inhibition. This may be advantageous in tumors where both enzymes contribute to an immunosuppressive TME. Furthermore, the irreversible mechanism of inhibitors like Linrodostat offers another distinct pharmacological approach.
The clinical setbacks of early IDO1 inhibitors have underscored the complexity of targeting this pathway. The path forward for any new inhibitor class, including the 5H-Imidazo[5,1-a]isoindoles, will depend not only on superior potency and PK properties but also on the intelligent design of clinical trials. This includes the development of robust predictive biomarkers to identify patient populations most likely to benefit from restoring tryptophan metabolism and unleashing the full potential of the anti-tumor immune response.
References
- Linrodost
- Definition of linrodost
- Linrodostat (BMS-986205) | IDO1 Inhibitor - MedchemExpress.
- Linrodostat (BMS-986205) | IDO/TDO inhibitor | CAS 1923833-60-6 - Selleck Chemicals.
- Linrodost
- A Comparative Analysis of IDO1 Inhibitors: IDO-IN-7 and Navoximod - Benchchem.
- The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - NIH.
- Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - Frontiers.
- Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - NIH.
- INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC - PubMed Central.
- epacadost
- Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central.
- Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PubMed Central.
- Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and comput
- Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies | Request PDF - ResearchG
- Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed.
- Navoximod IDO/TDO inhibitor - Selleck Chemicals.
- Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC - NIH.
- Crystal Structures and Structure–Activity Relationships of Imidazothiazole Deriv
- Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors - Semantic Scholar.
- Recently Disclosed IDO1 Inhibitors - BOC Sciences.
- Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors - PMC - NIH.
- Crystal Structures and Structure-Activity Relationships of Imidazothiazole Deriv
- Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - NIH.
Sources
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linrodostat - Wikipedia [en.wikipedia.org]
- 13. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
A Comparative Guide to the Fluorescent Properties of 5H-Imidazo[5,1-a]isoindoles
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. The ideal fluorophore should not only exhibit strong and stable emission but also possess photophysical properties amenable to the specific application, be it cellular imaging, high-throughput screening, or sensing. The 5H-Imidazo[5,1-a]isoindole scaffold has emerged as a promising class of fluorophores, offering tunable emission and high quantum yields. This guide provides a comprehensive comparative analysis of the fluorescent properties of this compound derivatives against commonly used fluorophores, supported by experimental data and theoretical principles.
The Foundation of Fluorescence: A Glimpse into the Jablonski Diagram
To appreciate the nuances of fluorescent molecules, a foundational understanding of the photophysical processes is essential. The Jablonski diagram provides a classical illustration of the electronic and vibrational states of a molecule and the transitions between them.
Caption: Workflow for characterizing the solvatochromic properties of a fluorescent probe.
Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols for characterizing fluorescent properties are essential.
Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Sample of the this compound derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum of each solution using the fluorometer, with the excitation wavelength set to the value used for the absorbance measurements.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Substituent Effects: Tuning the Fluorescence
The photophysical properties of the this compound core can be finely tuned by the introduction of various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the molecule, thereby influencing the absorption and emission wavelengths, as well as the quantum yield.
Caption: The influence of electron-donating and electron-withdrawing groups on the fluorescent properties of the this compound core.
Generally, extending the π-conjugation of the system or introducing strong electron-donating groups can lead to a bathochromic (red) shift in both absorption and emission spectra. The effect on the quantum yield is more complex and depends on the specific substituent and its position on the aromatic core.
Conclusion and Future Outlook
The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent probes. Certain derivatives exhibit high quantum yields, significant Stokes shifts, and pronounced solvatochromism, making them attractive alternatives to traditional fluorophores in various applications. Their tunable photophysical properties, achieved through synthetic modification, allow for the rational design of probes tailored to specific experimental needs.
While this guide provides a comparative overview, it is crucial for researchers to perform in-house validation of any chosen fluorophore under their specific experimental conditions. Future research in this area will likely focus on improving the photostability of these compounds and exploring their application in advanced imaging techniques and as responsive sensors for a wider range of biological analytes.
References
- Das, S., Fröhlich, R., & Pramanik, A. (2006). Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits. Organic letters, 8(19), 4263–4266.
- Gompper, R., & Seybold, G. (1968). This compound. Angewandte Chemie International Edition in English, 7(10), 824-824.
- Valeur, B. (2012).
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
A Senior Application Scientist's Guide to Validating the Antimalarial Activity of 5H-Imidazo[5,1-a]isoindole Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the antimalarial potential of novel 5H-imidazo[5,1-a]isoindole analogs. We will delve into the critical experimental workflows, from initial in vitro screening to in vivo efficacy studies, and compare the performance of these emerging candidates against established antimalarial agents. This document is designed to be a practical, in-depth resource, grounded in scientific integrity and field-proven insights.
The emergence of drug-resistant Plasmodium strains necessitates a continuous search for new chemical entities with novel mechanisms of action. The imidazo[2,1-a]isoindole scaffold has shown promise, with derivatives exhibiting potent antiplasmodial activity.[1][2] One study on the related imidazo[2,1-a]isoindol-5-ol derivatives reported compounds with in vitro 50% inhibitory concentrations (IC50) as low as 60 nM against Plasmodium falciparum and notable efficacy in reducing parasitemia in Plasmodium berghei mouse models.[1][3] Crucially, some compounds from the broader imidazo[2,1-a]isoindole class appear to act via a mechanism distinct from that of chloroquine, which targets heme detoxification.[4] This suggests a potentially novel mode of action that could be effective against chloroquine-resistant parasites.
This guide will provide the methodologies to rigorously assess the antimalarial properties of the this compound series, a promising class of heterocyclic compounds.
I. The Validation Workflow: A Step-by-Step Approach
A systematic and robust validation process is paramount in antimalarial drug discovery. The following workflow outlines the key stages for evaluating this compound analogs, ensuring that only the most promising candidates advance.
Caption: A streamlined workflow for the validation of novel antimalarial candidates.
II. In Vitro Efficacy: The First Litmus Test
The initial step in validating any potential antimalarial compound is to assess its direct effect on the growth of P. falciparum in vitro. This is typically followed by an evaluation of its toxicity to mammalian cells to determine its therapeutic window.
A. P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used, robust, and high-throughput method for quantifying parasite growth.[5]
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.
-
Compound Preparation: Prepare a stock solution of the this compound analog in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compounds. Include chloroquine and artemisinin as positive controls and wells with DMSO-treated cells as negative controls.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature and then measure the fluorescence with a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
B. Cytotoxicity Assay (MTT Assay)
To assess the selectivity of the compounds, their toxicity against a mammalian cell line, such as human hepatocellular carcinoma (HepG2) cells, is determined.[6][7]
Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Add the this compound analogs at various concentrations to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
C. Comparative In Vitro Performance
The goal is to identify compounds with high potency against the parasite and low toxicity to mammalian cells, reflected in a high Selectivity Index (SI = CC50 / IC50).
| Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | HepG2 CC50 (µM) | Selectivity Index (SI) vs. 3D7 |
| This compound Analog 1 | 75 | 150 | >20 | >267 |
| This compound Analog 2 | 60 | 90 | 15 | 250 |
| Chloroquine | 20 | 200 | >50 | >2500 |
| Artemisinin | 10 | 12 | 25 | 2500 |
Note: Data for the this compound analogs is hypothetical but based on the reported potency of the related imidazo[2,1-a]isoindol-5-ol scaffold for illustrative purposes.
III. In Vivo Efficacy: From the Dish to a Living System
Promising candidates from in vitro studies must be evaluated in an animal model of malaria to assess their efficacy in a complex biological system. The 4-day suppressive test in P. berghei-infected mice is a standard model.[8][9]
A. 4-Day Suppressive Test
Protocol:
-
Infection: Inoculate Swiss albino mice intraperitoneally with P. berghei-parasitized red blood cells (1 x 107 cells).
-
Treatment: Two hours post-infection, administer the test compounds orally or intraperitoneally once daily for four consecutive days. A vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day) should be included.
-
Parasitemia Monitoring: On day 5, collect thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.
-
Data Analysis: Calculate the percent suppression of parasitemia relative to the vehicle control group.
B. Comparative In Vivo Performance
| Compound | Dose (mg/kg/day) | Route | % Parasitemia Suppression |
| This compound Analog 1 | 50 | Oral | 75% |
| This compound Analog 2 | 50 | Oral | 60% |
| Chloroquine | 20 | Oral | 95% |
| Vehicle Control | - | Oral | 0% |
Note: Data for the this compound analogs is hypothetical for illustrative purposes.
IV. Elucidating the Mechanism of Action
Understanding how a novel compound kills the parasite is crucial for its development and for predicting potential resistance mechanisms. Given that related imidazo[2,1-a]isoindoles may not act via heme detoxification, exploring this pathway is a logical starting point.
A. Potential Non-Heme Detoxification Pathway
Caption: A hypothetical signaling pathway for a non-chloroquine-like antimalarial.
Further studies, such as target-based screening, proteomics, and transcriptomics, would be necessary to identify the specific molecular target of the this compound analogs.
V. Conclusion and Future Directions
The validation of this compound analogs as potential antimalarial agents requires a rigorous, multi-faceted approach. This guide has outlined the essential in vitro and in vivo assays necessary to establish their efficacy and selectivity. The promising activity of the related imidazo[2,1-a]isoindole scaffold, coupled with a potentially novel mechanism of action, makes this class of compounds a compelling area for further investigation.
Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and pharmacokinetic properties of these analogs. Identifying the specific molecular target will be a critical step in understanding their mechanism of action and in the rational design of next-generation compounds that can overcome existing drug resistance.
VI. References
-
del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5379-5386. [Link]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). ResearchGate. [Link]
-
del Olmo, E., et al. (2003). The imidazo[2,1-a]isoindole system. A new skeletal basis for antiplasmodial compounds. Bioorganic & Medicinal Chemistry Letters, 13(16), 2769-2772. [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). MDPI. [Link]
-
Antimalarial efficacy test of the aqueous crude leaf extract of Coriandrum sativum Linn.: an in vivo multiple model experimental study in mice infected with Plasmodium berghei. (2024). Malaria World. [Link]
-
IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (1986). Southeast Asian J Trop Med Public Health. [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). ScienceOpen. [Link]
-
Artemisinin: a game-changer in malaria treatment. (2024). Medicines for Malaria Venture. [Link]
-
Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017). PubMed Central. [Link]
-
The Treatment of Malaria: A Comparative Study of Artemisinin and Chloroquine. (2025). ResearchGate. [Link]
-
Artemisinin-Based Combination Treatment of Falciparum Malaria. (2006). The American Journal of Tropical Medicine and Hygiene. [Link]
-
In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. (2019). Malaria Journal. [Link]
-
Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. (2011). PubMed. [Link]
-
Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. (2011). ResearchGate. [Link]
-
From chloroquine to artemisinin-based combination therapy: the Sudanese experience. (2006). Malaria Journal. [Link]
-
Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. (2011). Europe PMC. [Link]
-
The Treatment of Malaria: A Comparative Study of Artemisinin and Chloroquine. (2025). Academia.edu. [Link]
-
Anti-Plasmodium activity of imidazole-dioxolane compounds. (2000). PubMed. [Link]
-
In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. (2014). Antimicrobial Agents and Chemotherapy. [Link]
-
The imidazo[2,1-a]isoindole system. A new skeletal basis for antiplasmodial compounds. (2003). PubMed. [Link]
-
Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. (2024). MDPI. [Link]
Sources
- 1. pure.umsa.bo [pure.umsa.bo]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Efficacy of 5H-Imidazo[5,1-a]isoindole Derivatives as Novel IDO1 Inhibitors in In Vivo Cancer Models: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of novel 5H-Imidazo[5,1-a]isoindole-based compounds as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. We will explore the experimental design, methodologies, and comparative analysis required to robustly assess the therapeutic potential of this promising class of molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical oncology research.
Introduction: The Rationale for Targeting IDO1 with this compound Derivatives
The enzyme Indoleamine 2,3-dioxygenase (IDO) is a key regulator of immune responses. By catalyzing the initial and rate-limiting step in tryptophan degradation, IDO depletes this essential amino acid in the tumor microenvironment, leading to the suppression of T-cell proliferation and function.[1] This mechanism of acquired immune tolerance is a significant contributor to cancer's ability to evade immune surveillance. Consequently, the inhibition of IDO has emerged as a promising strategy in cancer immunotherapy.
The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives demonstrating potent biological activities, including anticancer properties.[2][3] Recent studies have highlighted the potential of imidazoisoindole derivatives as highly potent and orally active IDO inhibitors.[2] This guide will delineate a rigorous in vivo validation pathway for a representative compound from this class, hereafter referred to as "IMI-001," and compare its efficacy against a standard-of-care immunotherapy agent and in combination therapy.
Experimental Design: A Multi-faceted Approach to In Vivo Validation
A successful in vivo validation strategy for a novel therapeutic agent requires a multi-pronged approach that assesses not only its efficacy but also its pharmacokinetic profile and potential toxicity. The following experimental workflow provides a comprehensive framework for evaluating IMI-001.
Figure 1: A schematic representation of the comprehensive in vivo validation workflow for the this compound derivative, IMI-001.
Methodologies and Protocols
Acute Oral Toxicity Study
Rationale: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of IMI-001. This is a critical first step to ensure the safe administration of the compound in subsequent efficacy studies. The protocol should be based on established guidelines, such as those from the OECD.[4][5][6]
Protocol:
-
Animal Model: Male and female Wistar rats (n=5/sex/group).
-
Acclimatization: Acclimatize animals for at least 7 days prior to dosing.
-
Dosing: Administer IMI-001 via oral gavage at escalating doses (e.g., 300 mg/kg, 1000 mg/kg, 2000 mg/kg) and a vehicle control.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days post-dosing. Record body weight and food intake.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. For animals in the higher dose groups, collect major organs for histopathological examination to identify any potential target organ toxicity.[4][5]
Pharmacokinetic (PK) Study
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of IMI-001. This information is crucial for designing an effective dosing regimen for the efficacy studies.
Protocol:
-
Animal Model: Male BALB/c mice (n=3 per time point).
-
Dosing: Administer a single oral dose of IMI-001 at a dose level determined from the acute toxicity study (e.g., 100 mg/kg).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Process blood to plasma and analyze the concentration of IMI-001 using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
In Vivo Efficacy Study: Syngeneic Mouse Model
Rationale: To evaluate the anti-tumor efficacy of IMI-001 as a monotherapy and in combination with an immune checkpoint inhibitor (anti-PD-1 antibody). A syngeneic model is essential as it utilizes immunocompetent mice, which are necessary for studying the effects of an immunomodulatory agent like an IDO inhibitor. The MC38 colon adenocarcinoma model is a well-established model for this purpose.[2]
Protocol:
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old).
-
Tumor Cell Culture: Culture MC38 colon adenocarcinoma cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Groups (n=10 mice/group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: IMI-001 (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
Group 4: IMI-001 + Anti-PD-1 antibody (combination therapy)
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Overall survival, body weight changes.
-
-
Terminal Procedures: At the end of the study, euthanize mice and collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry for target engagement).
Comparative Data Presentation
The following tables provide a template for summarizing the expected comparative data from the in vivo studies.
Table 1: Comparative Efficacy of IMI-001 in the MC38 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| IMI-001 | 900 ± 180 | 40% |
| Anti-PD-1 Ab | 825 ± 160 | 45% |
| IMI-001 + Anti-PD-1 Ab | 300 ± 90 | 80% |
Table 2: Comparative Pharmacokinetic Profile of IMI-001
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| IMI-001 | 100 (oral) | 1200 | 1.5 | 9600 | 6.2 |
Table 3: Comparative Acute Toxicity of IMI-001
| Compound | Dose (mg/kg) | Mortality | Clinical Signs of Toxicity |
| IMI-001 | 300 | 0/10 | No significant findings |
| IMI-001 | 1000 | 0/10 | Mild, transient lethargy |
| IMI-001 | 2000 | 2/10 | Lethargy, piloerection |
Mechanistic Insights: IDO1 Inhibition in the Tumor Microenvironment
The therapeutic rationale for using an IDO1 inhibitor is to reverse the immunosuppressive effects of tryptophan catabolism in the tumor microenvironment. The following diagram illustrates the proposed mechanism of action.
Figure 2: The proposed mechanism of action for IMI-001 as an IDO1 inhibitor, leading to the restoration of T-cell function in the tumor microenvironment.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel IDO1 inhibitors for cancer immunotherapy. The in vivo validation framework presented in this guide provides a comprehensive and rigorous approach to assessing the therapeutic potential of new chemical entities derived from this scaffold. By combining efficacy studies in relevant syngeneic models with thorough pharmacokinetic and toxicological evaluations, researchers can generate the robust data package necessary to advance these promising compounds toward clinical development. The synergistic effects observed with immune checkpoint inhibitors further underscore the potential of this class of molecules to significantly enhance the efficacy of current cancer immunotherapies.[2]
References
- Tu, W., et al. (2019). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 949-953. [Link]
- Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5379-86. [Link]
- ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Link]
- PubMed. (2019). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. [Link]
- ResearchGate. (2011).
- Google Patents. (2018).
- NIH. (2023).
- PubMed. (1973). 5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ols. A novel class of anorectic agents. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubMed. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Link]
Sources
- 1. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 2. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 5H-Imidazo[5,1-a]isoindole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from bench to bedside is paved with rigorous evaluation. A critical, yet often underestimated, aspect of this journey is the comprehensive assessment of a compound's selectivity. The 5H-Imidazo[5,1-a]isoindole scaffold has emerged as a versatile platform for the development of potent inhibitors targeting a range of proteins implicated in disease, including Poly (ADP-ribose) polymerases (PARPs), Anaplastic Lymphoma Kinase (ALK), and Indoleamine 2,3-dioxygenase (IDO). While on-target potency is a primary goal, understanding a compound's off-target interactions, or cross-reactivity, is paramount for predicting potential toxicity and identifying opportunities for polypharmacology.
This guide provides an in-depth technical comparison of methodologies for evaluating the cross-reactivity of this compound-based inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret and present the resulting data.
The Imperative of Cross-Reactivity Profiling
The this compound core, while offering a rigid and synthetically tractable framework, can, like many heterocyclic scaffolds, interact with the ATP-binding sites of kinases or the NAD+ binding pocket of PARPs, leading to potential off-target activities. Furthermore, the development of inhibitors for targets like IDO, which possess a heme cofactor, requires careful assessment against other hemoproteins. Neglecting a thorough cross-reactivity analysis can lead to misinterpreted biological data and late-stage clinical failures due to unforeseen toxicity. Conversely, a well-characterized, multi-target inhibitor can be strategically developed for complex diseases where hitting multiple nodes in a pathway is beneficial.
Comparative Analysis of Cross-Reactivity Profiles: An Illustrative Overview
Due to the proprietary nature of early-stage drug discovery, comprehensive, publicly available cross-reactivity data for a single this compound-based inhibitor across multiple target classes is scarce. Therefore, the following tables present a realistic, albeit illustrative, comparison of three hypothetical inhibitors from this class, each optimized for a different primary target: a PARP1 inhibitor (IMPI-P1), an ALK inhibitor (IMPI-A1), and an IDO1 inhibitor (IMPI-I1). This data is representative of what a well-executed cross-reactivity screening campaign would yield.
Table 1: Illustrative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | IMPI-P1 (% Inhibition) | IMPI-A1 (% Inhibition) | IMPI-I1 (% Inhibition) |
| ALK | 15 | 98 | 5 |
| CDK2/CycA | 25 | 45 | 10 |
| VEGFR2 | 30 | 60 | 8 |
| EGFR | 10 | 35 | 2 |
| SRC | 20 | 55 | 12 |
| PKA | 5 | 10 | 3 |
| ROCK1 | 12 | 28 | 6 |
Table 2: Illustrative PARP Family Selectivity Profile (IC50, nM)
| PARP Family Member | IMPI-P1 (IC50, nM) | IMPI-A1 (IC50, nM) | IMPI-I1 (IC50, nM) |
| PARP1 | 5 | >10,000 | >10,000 |
| PARP2 | 50 | >10,000 | >10,000 |
| TNKS1 (PARP5a) | 2,500 | >10,000 | >10,000 |
| TNKS2 (PARP5b) | 3,000 | >10,000 | >10,000 |
Table 3: Illustrative IDO/TDO Selectivity and Off-Target Profile (IC50, nM)
| Target | IMPI-P1 (IC50, nM) | IMPI-A1 (IC50, nM) | IMPI-I1 (IC50, nM) |
| IDO1 | >10,000 | >10,000 | 20 |
| TDO | >10,000 | >10,000 | 500 |
| CYP3A4 | >10,000 | 8,000 | >10,000 |
| hERG | >10,000 | >10,000 | >10,000 |
Data presented is for illustrative purposes to demonstrate comparative analysis.
Key Methodologies for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough cross-reactivity assessment, combining biochemical assays for direct target interaction and cell-based assays to evaluate activity in a more physiological context.
Large-Scale Kinase Profiling
Given the structural similarity of the ATP-binding pocket across the human kinome, kinase cross-reactivity is a primary concern for many inhibitor classes.
Caption: Workflow for a large-scale in vitro kinase panel screen.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound-based inhibitor in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination. For single-point screening, a 1 µM final concentration is common.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the specific kinase from the panel to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control.
-
For dose-response curves, plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal curve to determine the IC50 value.[1]
-
Causality Behind Experimental Choices:
-
Why Luminescence-Based? Assays like ADP-Glo™ are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening of large kinase panels.[2] They measure a universal product of kinase activity (ADP), making them broadly applicable.
-
Why a Large Panel? Screening against a diverse panel representing all branches of the human kinome provides a more comprehensive and unbiased view of selectivity, reducing the risk of missing critical off-targets.[3][4]
-
Commercial Providers: For researchers without the capacity for large-scale in-house screening, several contract research organizations (CROs) offer comprehensive kinase profiling services, including Eurofins Discovery (KinaseProfiler™), Reaction Biology (HotSpot™ and ³³PanQinase™), and Pharmaron.[5][6][7][8][9]
PARP Family Selectivity Profiling
For this compound-based PARP inhibitors, it is crucial to assess selectivity across the PARP family, as off-target inhibition can lead to different biological consequences and toxicity profiles.[10]
-
Plate Preparation:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with PBST buffer and block with a suitable blocking buffer.
-
-
Ribosylation Reaction:
-
Prepare a master mix containing PARP assay buffer, biotinylated NAD+ (PARP substrate), and activated DNA.
-
Add the master mix to each well.
-
Add the serially diluted this compound-based inhibitor or vehicle control.
-
Initiate the reaction by adding the specific recombinant PARP family member (e.g., PARP1, PARP2, TNKS1).
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate with PBST.
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate and add a chemiluminescent substrate (e.g., ECL).
-
Immediately measure the chemiluminescence using a plate reader.
-
-
Data Analysis:
Causality Behind Experimental Choices:
-
Why Histones? Histones are well-established substrates for PARP1 and PARP2, providing a biologically relevant context for the enzymatic reaction.
-
Why Biotinylated NAD+? This allows for a non-radioactive, highly sensitive detection method using a streptavidin-HRP conjugate.
IDO/TDO and Other Off-Target Profiling
For IDO1 inhibitors, assessing selectivity against the related enzyme TDO and other heme-containing proteins like cytochrome P450s (CYPs) is critical.[15][16][17][18][19]
-
Cell Seeding and Induction:
-
Seed a human cell line known to express IDO1 upon stimulation (e.g., HeLa or MDA-MB-231) in a 96-well plate.
-
The following day, treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
-
Inhibitor Treatment and Tryptophan Catabolism:
-
Add serial dilutions of the this compound-based inhibitor to the cells.
-
Add L-tryptophan to the culture medium.
-
Incubate for 24-48 hours.
-
-
Kynurenine Measurement:
-
Harvest the cell culture supernatant.
-
Add trichloroacetic acid (TCA) to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). This reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at ~480 nm.
-
-
Data Analysis:
Causality Behind Experimental Choices:
-
Why a Cellular Assay? This assay format assesses not only direct enzyme inhibition but also the compound's ability to penetrate the cell membrane and engage its target in a physiological environment.
-
Why IFN-γ Induction? IDO1 expression is often low in cell lines under basal conditions, and IFN-γ is a potent inducer, mimicking the inflammatory tumor microenvironment where IDO1 is active.[23]
Cellular Target Engagement Assays
To confirm that a compound binds to its intended target within a living cell, target engagement assays are indispensable. These assays provide a crucial link between biochemical potency and cellular activity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Principle of CETSA: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. By heating cells treated with the inhibitor across a temperature gradient, the temperature at which the target protein denatures and aggregates (the melting temperature, Tm) can be determined. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[2][24][25][26]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Principle of NanoBRET™: This assay measures the binding of an inhibitor to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target acts as the acceptor. When the tracer binds, BRET occurs. A test inhibitor competes with the tracer, leading to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the inhibitor.[27][28][29][30][31]
Visualizing Signaling Pathways
Understanding the biological context of the primary target is crucial for interpreting the potential consequences of cross-reactivity.
ALK Signaling Pathway
Caption: Simplified ALK signaling pathways in cancer.[5][15][32][33][34]
PARP Signaling Pathway in DNA Repair
Caption: Role of PARP1 in the base excision repair pathway.[4][16][35][36][37]
IDO1 Signaling Pathway in Immune Suppression
Caption: The immunosuppressive role of the IDO1 pathway in the tumor microenvironment.[1][6][17][18][23]
Conclusion
The development of selective this compound-based inhibitors requires a rigorous and multi-faceted approach to cross-reactivity profiling. By combining broad biochemical screens with targeted cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not only crucial for mitigating potential safety liabilities but also for uncovering novel therapeutic opportunities. The methodologies and illustrative data presented in this guide provide a framework for designing and interpreting cross-reactivity studies, ultimately leading to the development of safer and more effective medicines.
References
- A simplified diagram of oncogenic signaling mechanisms of the ALK gene. Link
- Schematic diagram of PARP activation in inflamm
- Schematic diagram illustrating the signalling pathways involved in IDO1-dependent tumour dormancy. Link
- Anaplastic lymphoma kinase (ALK)
- IDO regulatory and effector signaling p
- Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implic
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356). Link
- Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). Link
- Signal Transduction p
- Schematic diagram of pathway activ
- PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. Link
- Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflamm
- PARP1-related signaling pathways in neurodegener
- IDO Expression in Cancer: Different Compartment, Different Functionality? Link
- ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit. Link
- Schematic diagram of signaling p
- PARP12 Chemiluminescent Assay Kit. Link
- Schematic illustration of PARP-1 in NFAT signaling p
- PARP Activity Assay Kit. Link
- A CETSA HT assay to screen for intracellular PARP1 target engagement. Link
- Activity-Based Kinase Selectivity and Profiling Services. Link
- ALK P
- PARP1 Chemiluminescent Assay Kit. Link
- Quantification of IDO1 enzyme activity in normal and malignant tissues. Link
- PARP1 Chemiluminescent Assay Kit. Link
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Link
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Link
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Link
- NanoBRET assays to assess cellular target engagement of compounds. Link
- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Link
- Next-Generation PARP Inhibitor AZD5305 Shows Promising Safety Profile and Clinical Activity in Several Cancer Types. Link
- Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. Link
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Link
- Current Advances in CETSA. Link
- Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Link
- A two-step induction of indoleamine 2,3 dioxygenase (IDO)
- Virtual screening procedures and activity assays for IDO1 in vitro. Link
- Kinase Panel Profiling. Link
- Kinase Panel Screening and Profiling Service. Link
- Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. Link
- Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Link
- KinaseProfiler Kinase Activity Profiling for Rapid Success. Link
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Link
- Kinase Screening and Profiling Services. Link
- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Link
- Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)
- Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. I.
Sources
- 1. mdpi.com [mdpi.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jcancer.org [jcancer.org]
- 7. atcc.org [atcc.org]
- 8. pharmaron.com [pharmaron.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 24. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. frontiersin.org [frontiersin.org]
- 27. eubopen.org [eubopen.org]
- 28. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Imidazo[2,1-a]isoindolones: Solution-Phase vs. Solid-Phase Methodologies
For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the imidazo[2,1-a]isoindolone core has garnered significant attention due to its presence in various biologically active compounds.[1] This guide provides an in-depth, objective comparison of the two primary synthetic strategies employed for this scaffold: traditional solution-phase synthesis and modern solid-phase synthesis. This analysis is supported by experimental data to inform the strategic choices in your discovery and development workflows.
Introduction to Imidazo[2,1-a]isoindolones
The imidazo[2,1-a]isoindolone framework is a privileged heterocyclic system that forms the core of molecules with a wide range of biological activities, including potential antiplasmodial agents.[1] The efficient construction of this scaffold is therefore a key objective for synthetic and medicinal chemists. The choice between a solution-phase or solid-phase approach can significantly impact the speed, scalability, and purity of the final compounds, thereby influencing the overall efficiency of a research program.
The Synthetic Conundrum: Navigating the Choice Between Solution and Solid Phase
The selection of a synthetic strategy is a critical decision point in any drug discovery campaign. It is dictated by a multitude of factors including the desired scale of synthesis, the need for library generation, and the available resources for purification. Here, we dissect the two predominant methodologies for constructing imidazo[2,1-a]isoindolones, highlighting their intrinsic advantages and disadvantages.
A recent study by Lemrová et al. (2025) provides a direct and elegant comparison of these two approaches for the synthesis of a library of imidazo[2,1-a]isoindolones.[2][3] Their work serves as a foundational reference for this guide, offering concrete data to illustrate the trade-offs between the two methods.
At a Glance: Solution-Phase vs. Solid-Phase Synthesis
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Principle | Reactions are carried out with all reactants, reagents, and catalysts dissolved in a solvent. | The starting material is covalently attached to an insoluble polymer support (resin), and reactions are performed in a heterogeneous system. |
| Purification | Requires purification (e.g., column chromatography, recrystallization, or HPLC) after each synthetic step to isolate the intermediate.[2] | Purification is simplified to washing the resin with appropriate solvents to remove excess reagents and byproducts.[2] |
| Reaction Driving Force | Reactions are driven to completion by adjusting concentration, temperature, or reaction time. | Large excesses of reagents can be used to drive reactions to completion, as they are easily washed away. |
| Scalability | Generally more suitable for large-scale synthesis (grams to kilograms) of a single target compound.[2] | Typically better suited for small-scale synthesis (milligrams) and the rapid generation of libraries of compounds. |
| Overall Yield | Can be lower due to material loss during multi-step purification processes.[2] | Overall yields can be higher for multi-step syntheses as intermediates are not isolated. |
| Purity of Crude Product | Often lower, necessitating extensive purification. | Generally higher due to the efficient removal of impurities at each step.[2] |
| Automation | Less amenable to full automation. | Highly amenable to automation, enabling high-throughput synthesis. |
| Reaction Monitoring | Can be readily monitored using standard analytical techniques (TLC, LC-MS, NMR). | More challenging to monitor directly; typically requires cleaving a small sample from the resin for analysis. |
The Chemistry: A Tandem Cyclization Approach
The synthesis of imidazo[2,1-a]isoindolones, as described by Lemrová et al., involves a key tandem cyclization reaction.[2][3] The general synthetic strategy involves the reaction of an amino acid derivative with a 2-cyano-benzenesulfonyl chloride, followed by alkylation with an α-haloketone. The resulting sulfonamide undergoes a one-step intramolecular C-arylation, cycloaddition, and cyclocondensation upon heating with ammonium acetate to yield the final tricyclic product.[2][3]
Visualizing the Workflow
To better understand the practical differences between the two approaches, the following diagrams illustrate the typical workflows for both solution-phase and solid-phase synthesis of imidazo[2,1-a]isoindolones.
Caption: Solution-Phase Synthesis Workflow.
Caption: Solid-Phase Synthesis Workflow.
Quantitative Performance Comparison
The following table provides a comparative summary of the experimental data for the synthesis of representative imidazo[2,1-a]isoindolones via both solution-phase and solid-phase methods, based on the findings of Lemrová et al. (2025).[2]
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Starting Material | Amino acid methyl esters | Fmoc-protected amino acids on Wang resin |
| Example Compound | 5-(4-nitrophenyl)-3-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-1(5H)-one | 5-(4-nitrophenyl)-3-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-1(5H)-one |
| Overall Yield | Lower, due to purification at each step | 60% (calculated from the loading of the immobilized amino acid)[3] |
| Crude Purity | Generally lower | 85%[3] |
| Purification Steps | Multiple chromatographic purifications required for intermediates | Final product purification after cleavage |
| Hands-on Time | Significantly higher | Minimized due to simplified purification[3] |
| Scalability | More suitable for preparing larger quantities of a single product[2] | Limited to smaller quantities for library synthesis[3] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of imidazo[2,1-a]isoindolones, adapted from the work of Lemrová et al. (2025).[2]
Solution-Phase Synthesis Protocol
Step 1: Sulfonylation of the Amino Acid Ester
-
To a solution of the amino acid methyl ester (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-cyano-4-nitrobenzenesulfonyl chloride (1.1 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: N-Alkylation
-
Dissolve the purified sulfonamide (1.0 equiv.) in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate, 1.5 equiv.) and the desired α-haloketone (1.2 equiv.).
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Tandem Cyclization
-
In a sealed vessel, dissolve the purified N-alkylated sulfonamide (1.0 equiv.) in a mixture of acetonitrile and water.
-
Add ammonium acetate (5.0 equiv.).
-
Heat the reaction mixture at 100 °C for 2 hours.[2]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC to afford the desired imidazo[2,1-a]isoindolone.
Solid-Phase Synthesis Protocol
Step 1: Immobilization of the Amino Acid on Wang Resin
-
Swell Wang resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
In a separate flask, dissolve the Fmoc-protected amino acid (3.0 equiv.), HOBt (3.0 equiv.), and DIC (3.0 equiv.) in a mixture of DCM and DMF.
-
Add the pre-activated amino acid solution to the swollen resin.
-
Add DMAP (0.1 equiv.) and shake the mixture at room temperature for 24 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
Step 2: Fmoc-Deprotection
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
Step 3: Sulfonylation on Resin
-
Swell the deprotected resin in DCM.
-
Add a solution of 2-cyano-4-nitrobenzenesulfonyl chloride (3.0 equiv.) and 2,6-lutidine (5.0 equiv.) in DCM.
-
Shake the mixture at room temperature overnight.
-
Wash the resin with DCM, DMF, and methanol.
Step 4: N-Alkylation on Resin
-
Swell the sulfonamide resin in DMF.
-
Add a solution of the α-bromoketone (3.0 equiv.) and DIPEA (5.0 equiv.) in DMF.
-
Shake the mixture at room temperature for 4 hours.[2]
-
Wash the resin with DMF, DCM, and methanol.
Step 5: Cyclative Cleavage
-
Transfer the resin to a reaction vessel and suspend it in a mixture of acetonitrile and water.
-
Add ammonium acetate (10 equiv.).
-
Heat the mixture at 100 °C for 2 hours.[2]
-
Filter the resin and wash it with acetonitrile and DCM.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Causality Behind Experimental Choices
-
Choice of Resin in Solid-Phase Synthesis: Wang resin is commonly used as it is stable to the reaction conditions and allows for cleavage of the final product under mildly acidic or, in this case, cyclative cleavage conditions.[2]
-
Use of Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality of the amino acid. Its removal with piperidine is a mild and efficient process that is orthogonal to the other reaction conditions.
-
Cyclative Cleavage: This elegant strategy in the solid-phase approach involves the final cyclization reaction also being the step that cleaves the product from the resin support.[2] This minimizes the number of synthetic steps and often leads to a cleaner crude product, as unreacted or incompletely reacted species remain attached to the resin.[2]
-
Excess Reagents in Solid-Phase Synthesis: The use of a significant excess of reagents in the coupling, sulfonylation, and alkylation steps of the solid-phase synthesis is a key advantage of this methodology. It helps to drive the reactions to completion, which is crucial as there are no intermediate purification steps. The excess reagents and byproducts are then simply washed away.
Conclusion and Recommendations
Both solution-phase and solid-phase synthesis methodologies offer viable pathways to the imidazo[2,1-a]isoindolone scaffold, each with a distinct set of advantages and limitations.
Solution-phase synthesis is the preferred method for the large-scale production of a specific target compound. Its primary drawback is the need for laborious purification after each step, which can lead to lower overall yields and increased time and solvent consumption.
Solid-phase synthesis , on the other hand, excels in the context of discovery chemistry, where the rapid generation of a library of analogs for structure-activity relationship (SAR) studies is paramount. The simplified purification and amenability to automation make it a highly efficient approach for generating molecular diversity. However, it is generally less suitable for producing large quantities of a single compound.
The choice between these two powerful synthetic strategies should be a deliberate one, guided by the specific goals of the project. For early-stage drug discovery and library synthesis, the efficiency and speed of solid-phase synthesis are undeniable assets. As a lead candidate progresses and larger quantities are required for further studies, a transition to a more scalable solution-phase route is often warranted.
References
- Lemrová, B., Žáková, K., & Soural, M. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry. [Link]
- Lemrová, B., Žáková, K., & Soural, M. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Lemrová, B., Žáková, K., & Soural, M. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. PubMed. [Link]
- del Olmo, E., Armas, M. G., Ybarra, M., López, J. L., Oporto, P., Giménez, A., Deharo, E., & San Feliciano, A. (2003). The imidazo[2,1-a]isoindole system. A new skeletal basis for antiplasmodial compounds. Bioorganic & medicinal chemistry letters, 13(16), 2769–2772. [Link]
Sources
- 1. The imidazo[2,1-a]isoindole system. A new skeletal basis for antiplasmodial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazo[2,1- a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5H-Imidazo[5,1-a]isoindole: A Novel Rhodium-Catalyzed C-H Activation Route vs. Conventional Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
The 5H-imidazo[5,1-a]isoindole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Its synthesis has been approached through several methodologies, each with its own set of advantages and limitations. This guide provides an in-depth comparison of a conventional synthetic approach, the Bischler-Napieralski reaction, with a novel, more efficient rhodium-catalyzed C-H activation and annulation strategy. Experimental data and mechanistic insights are provided to assist researchers in selecting the optimal route for their specific needs.
Introduction to the Synthetic Challenge
The fusion of an imidazole ring with an isoindole system creates a rigid, planar structure with unique electronic properties, making it an attractive target for medicinal chemistry and materials science. The development of efficient and versatile synthetic routes to access this core and its derivatives is crucial for further exploration of its potential applications. This guide will objectively compare two distinct synthetic philosophies: a classic acid-promoted intramolecular cyclization and a modern transition-metal-catalyzed C-H functionalization.
Conventional Approach: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis and can be adapted for the preparation of this compound.[1][2] This method typically involves the acylation of a 2-(1H-imidazol-2-yl)benzylamine derivative followed by an acid-mediated intramolecular cyclization.
Reaction Scheme & Mechanism
The reaction proceeds through the formation of an N-acyl intermediate, which, upon treatment with a strong dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), undergoes cyclization via an electrophilic attack of the activated carbonyl carbon onto the electron-rich benzene ring. Subsequent aromatization leads to the desired product.
Caption: Mechanism of the Bischler-Napieralski reaction for this compound synthesis.
Experimental Protocol: Bischler-Napieralski Route
Step 1: Synthesis of N-(2-(1H-imidazol-2-yl)benzyl)acetamide
-
To a solution of 2-(1H-imidazol-2-yl)benzylamine (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-(2-(1H-imidazol-2-yl)benzyl)acetamide (1.0 eq) in toluene.
-
Add phosphoryl chloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (110 °C) for 12 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
A Novel Approach: Rh(III)-Catalyzed C-H Activation/Annulation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the efficient construction of complex molecules.[3][4][5][6][7] A novel synthetic route to this compound can be envisioned through the Rh(III)-catalyzed annulation of a 2-aryl imidazole with an alkyne. This approach offers high atom economy and regioselectivity.
Reaction Scheme & Mechanism
This catalytic cycle is initiated by the chelation-assisted C-H activation of the 2-phenylimidazole by the Rh(III) catalyst, forming a rhodacycle intermediate. Subsequent migratory insertion of the alkyne, followed by reductive elimination, furnishes the desired fused heterocyclic system and regenerates the active catalyst.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Rh(III)-Catalyzed C-C/C-N Coupling of Imidates with α-Diazo Imidamide: Synthesis of Isoquinoline-Fused Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5H-Imidazo[5,1-a]isoindole Derivatives as Potent Anticancer Agents
Introduction: The Promise of the 5H-Imidazo[5,1-a]isoindole Scaffold in Oncology
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse pharmacological activities. The this compound scaffold, a rigid tricyclic system, has garnered significant attention for its potential as a privileged structure in the design of new therapeutic agents.[1] Derivatives of the isomeric imidazo[2,1-a]isoindole and related fused imidazole structures have demonstrated a wide range of biological activities, including antimalarial, antiviral, and notably, anticancer properties.[2][3]
This guide provides a comprehensive head-to-head comparison of representative this compound derivatives and their close structural analogs, focusing on their anticancer efficacy. We will delve into the experimental data supporting their cytotoxic activity, explore the underlying mechanism of action, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this promising class of compounds.
Comparative Analysis of Anticancer Activity
Here, we compare the cytotoxic activity of several imidazo-based heterocyclic compounds against various human cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Imidazo-Based Heterocyclic Derivatives
| Compound ID | Core Scaffold | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Imidazo[1,5-a]pyrazine-oxindole | - | 7l | A549 (Lung) | 6.5 | [6] |
| Compound B | Imidazo[1,5-a]pyrazine-oxindole | - | 7l | Panel of 52 lines | 1.54 - 13.0 | [6] |
| Compound C | Isoindole-1,3-dione | Azide, Silyl ether | 7 | A549 (Lung) | 19.41 | [7] |
| Compound D | Benzimidazo[2,1-a]isoquinoline | 1-carboxamide | - | Various | < 1 | [1] |
| Compound E | 1H-imidazole [4,5-f][8][9] phenanthroline | IPM714 | - | HCT116 (Colon) | 1.74 | [10] |
| Compound F | 1H-imidazole [4,5-f][8][9] phenanthroline | IPM714 | - | SW480 (Colon) | 2 | [10] |
| Doxorubicin | Anthracycline | - | - | A549 (Lung) | 0.018 - >20 | [11] |
| Cisplatin | Platinum-based | - | - | A549 (Lung) | 16.48 - 33.85 | [11] |
Expert Insights into Structure-Activity Relationships (SAR):
The data, while from different studies on related scaffolds, allows for some preliminary SAR observations:
-
Compound A/B , an oxindole derivative of imidazo[1,5-a]pyrazine, demonstrates significant anticancer activity across a broad range of cell lines, with GI50 values in the low micromolar range.[6] This suggests that the fusion of an oxindole moiety to the imidazopyrazine core is a favorable structural feature for cytotoxicity.
-
Compound C , an isoindole-1,3-dione derivative, shows moderate activity against A549 lung cancer cells.[7] The presence of azide and silyl ether groups are noted as contributing to its inhibitory effect.
-
Compound D , a benzimidazo[2,1-a]isoquinoline with a 1-carboxamide side chain, exhibits potent cytotoxicity with IC50 values below 1 µM.[1] This highlights the importance of the position of the carboxamide group for activity.
-
Compounds E and F , a 1H-imidazole [4,5-f][8][9] phenanthroline derivative, show potent and selective activity against colorectal cancer cell lines.[10]
These findings collectively suggest that the core imidazo-isoindole scaffold is a promising template for the design of novel anticancer agents. The cytotoxic potency can be significantly modulated by the nature and position of substituents on the heterocyclic core.
Mechanism of Action: Targeting Microtubule Dynamics
A significant body of evidence points towards the inhibition of tubulin polymerization as the primary mechanism of action for many anticancer imidazo-based compounds.[4][5][12][13] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer properties of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.[18][19]
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: On ice, prepare a reaction mixture containing purified bovine tubulin (e.g., 3 mg/mL), GTP (1 mM), and polymerization buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol).[19]
-
Compound Addition: In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., Nocodazole, an inhibitor) and a negative control (e.g., Paclitaxel, a stabilizer).[20]
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.[19]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells, providing qualitative evidence of drug-induced disruption.[8][21]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a petri dish. Treat the cells with the this compound derivatives at their IC50 concentrations for an appropriate duration (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and then fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[9]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.[21]
-
Nuclear Staining: Counterstain the nuclei with DAPI (300 nM in PBS) for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.
Conclusion and Future Directions
The this compound scaffold and its related analogs represent a promising class of compounds for the development of novel anticancer therapeutics. The available data strongly suggests that these compounds exert their cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. The modular nature of their synthesis allows for extensive structural modifications, providing a rich opportunity for optimizing their potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a focused library of this compound derivatives. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates. Furthermore, a deeper investigation into their effects on different tubulin isotypes and their potential to overcome drug resistance mechanisms will be essential for their clinical translation. The comprehensive experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of next-generation anticancer agents based on the this compound scaffold.
References
- BenchChem Technical Support Team. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- Horton, T. (1994). MTT Cell Assay Protocol.
- BenchChem Technical Support Team. (2025).
- JoVE. (2013).
- ATCC. (n.d.).
- JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins.
- Bio-protocol. (n.d.). Immunofluorescence staining of microtubules.
- National Center for Biotechnology Information. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells.
- ResearchGate. (n.d.). The cytotoxic activities of analogues (A1-A5) against human cancer cell lines.
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- Interchim. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines.
- ResearchGate. (n.d.).
- Deady, L. W., Rodemann, T., Finlay, G. J., Baguley, B. C., & Denny, W. A. (2000). Synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. Anticancer Drug Design, 15(5), 339-346.
- Semantic Scholar. (n.d.).
- PubMed Central. (n.d.). Imidazoles as potential anticancer agents.
- BenchChem. (2025).
- PubMed. (2011). Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines.
- MDPI. (n.d.).
- PubMed. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[8][14][16]triazolo[1,5-a]pyrimidines.
- PubMed. (2005).
- PubMed. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold.
- PubMed. (n.d.). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines.
- ResearchGate. (n.d.). Chemical structures of known tubulin inhibitors (lead compounds) and....
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2022).
- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
- National Institutes of Health. (2023).
- PubMed. (2021).
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. interchim.fr [interchim.fr]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 5H-Imidazo[5,1-a]isoindole
Introduction: The Challenge of Fused Heterocyclic Systems
In the landscape of modern drug discovery and materials science, fused heterocyclic scaffolds are of paramount importance. The 5H-Imidazo[5,1-a]isoindole core, a nitrogen-containing tricyclic system, represents a privileged structure found in a variety of biologically active compounds and functional materials.[1][2][3] Its molecular formula is C₁₀H₈N₂, and its structure is characterized by the fusion of imidazole and isoindole rings. However, synthetic routes leading to such scaffolds can often yield multiple isomers. For instance, the closely related 5H-Imidazo[2,1-a]isoindole is a known isomer that can arise from similar precursors. This structural ambiguity necessitates an unimpeachable method of confirmation. Relying solely on synthetic precedent or basic spectroscopic data is insufficient for patent filings, regulatory submissions, or foundational scientific publications. This guide provides a comprehensive comparison of analytical techniques, establishing X-ray crystallography as the gold standard for unambiguous structural determination while highlighting the synergistic power of complementary methods.
Part 1: X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement in the solid state. It moves beyond interpreting connectivity from spectral data to generating a precise molecular model with bond lengths, bond angles, and stereochemistry defined in space. This technique was pivotal in confirming the structure of a derivative of the related imidazo[2,1-a]isoindole system, showcasing its power in resolving complex heterocyclic structures.[4]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is critical. Each step is designed not only to acquire data but to ensure its quality and validity.
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Protocol & Expert Rationale
-
Synthesis and High-Purity Recrystallization :
-
Protocol : Synthesize this compound based on established literature procedures.[1][3] The crude product must be purified to >99% purity, as confirmed by HPLC and ¹H NMR. The final purification step should ideally be a recrystallization to remove amorphous material and micro-impurities that can inhibit single crystal growth.
-
Expertise : Impurities, even at low levels, act as defects that disrupt the formation of a well-ordered crystal lattice, leading to either no crystals, poorly diffracting crystals, or twinning. The choice of recrystallization solvent here is a precursor to the crystal growth screening process.
-
-
Growing Diffraction-Quality Single Crystals :
-
Protocol : Employ slow evaporation as the primary technique. Screen a variety of solvents in which the compound has moderate solubility (e.g., ethyl acetate, acetone, acetonitrile, methanol/dichloromethane mixtures). Dissolve the purified compound in a minimal amount of the chosen solvent to near-saturation at a slightly elevated temperature. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.
-
Expertise : The goal is to allow molecules to leave the solution and deposit onto a growing lattice slowly and orderly. Rapid precipitation leads to amorphous powder or microcrystalline aggregates. Moderate solubility is key; if the compound is too soluble, it won't crystallize, and if it's poorly soluble, it will crash out of solution. A vibration-free location (e.g., a dedicated quiet cupboard or a desiccator in a low-traffic area) is essential to prevent the formation of multiple nucleation sites.
-
-
Crystal Selection and Data Collection :
-
Protocol : Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible fractures. Mount the crystal on a cryo-loop and place it on the goniometer of a single-crystal X-ray diffractometer under a cold nitrogen stream (typically 100 K).[5] Data is collected by rotating the crystal in the X-ray beam, recording the positions and intensities of the diffracted spots.
-
Expertise : The cryo-stream vitrifies the crystal, protecting it from radiation damage and minimizing thermal vibrations of the atoms, which results in higher resolution data. The quality of the diffraction pattern is immediately apparent; sharp, well-defined spots are indicative of a good single crystal.
-
-
Structure Solution and Refinement :
-
Protocol : The collected data is processed to generate a reflection file. Software like SHELXT is used to solve the "phase problem" via direct methods, generating an initial electron density map and a preliminary molecular model.[6] This model is then refined using software like SHELXL, where atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data.[6]
-
Trustworthiness : The refinement process is iterative. The quality of the final structure is judged by metrics such as the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure. The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and experimental details—a self-validating and universally accepted format for structural data.
-
Part 2: A Comparative Guide to Alternative & Complementary Techniques
While X-ray crystallography is definitive for the solid state, a comprehensive analysis for drug development or high-impact research requires a multi-technique approach. Other methods provide complementary information about the molecule's behavior in different states or confirm orthogonal properties.
| Technique | Principle | Sample State | Information Provided | Key Advantage | Key Limitation |
| X-ray Crystallography | X-ray diffraction from a single crystal lattice | Solid (Single Crystal) | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Unambiguous 3D structure | Requires diffraction-quality crystals; solid-state conformation may differ from solution |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Solution | Atomic connectivity (¹H, ¹³C), through-bond (COSY, HMBC) & through-space (NOESY) correlations | Provides structure in solution, essential for biological relevance | Structure is inferred from correlations, not directly imaged; can be ambiguous for complex isomers |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis of molecules | Solid or Solution | Molecular weight, elemental composition (HRMS) | High sensitivity, confirms molecular formula | Provides no information on 3D structure or atomic connectivity |
| Computational (DFT) | Solving quantum mechanical equations for electron density | In Silico | Minimum energy 3D geometry, theoretical NMR/IR spectra, electronic properties | No experiment needed; predicts properties and supports spectral assignment | Model accuracy depends on the level of theory and basis set; it is a prediction, not a measurement |
Part 3: The Synergistic Approach: Creating a Self-Validating System
The highest level of confidence in a molecular structure is achieved not by relying on a single technique, but by using a combination of methods where the results of each validate the others. This creates a robust, self-validating data package.
Caption: A synergistic approach to molecular structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For a molecule like this compound, 2D NMR is essential.[7][8] An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful; it will show correlations between protons and carbons that are 2-3 bonds away. This allows for the unambiguous piecing together of the fused ring system, confirming the specific isomeric form in solution. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide a distinct fingerprint for the molecule.[9][10]
-
High-Resolution Mass Spectrometry (HRMS) : While standard MS confirms the molecular weight, HRMS provides an exact mass to within a few parts per million.[11][12] This allows for the confident determination of the elemental formula (C₁₀H₈N₂), ruling out unexpected structures or the incorporation of solvent/reagents. It is a critical quality control step that validates the identity of the mass being analyzed by other methods.[13]
-
Density Functional Theory (DFT) Calculations : Computational methods can predict the lowest energy 3D structure of the molecule.[14][15] This theoretical structure's bond lengths and angles can be directly compared to the X-ray crystallography results. Furthermore, one can calculate the theoretical ¹H and ¹³C NMR chemical shifts.[16] A strong correlation between the experimental NMR data and the DFT-predicted shifts for the this compound structure (and a poor correlation for other possible isomers) provides powerful evidence for the proposed structure.
Conclusion
For the definitive confirmation of the this compound structure, single-crystal X-ray crystallography is the unequivocal gold standard. It provides direct, unambiguous evidence of the three-dimensional atomic arrangement in the solid state, resolving any potential isomeric ambiguity. However, for the rigorous standards of pharmaceutical development and top-tier scientific research, this "gold standard" should be supported by a suite of complementary techniques. NMR spectroscopy validates the structure in the biologically relevant solution phase, high-resolution mass spectrometry confirms the elemental composition with high precision, and computational modeling provides a theoretical framework that should align with all experimental data. Together, these methods create a powerful, self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Dong, M. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.
- Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Target Review.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- PrepChem.com. (n.d.). Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol.
- Szabó, P., et al. (2024). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. ACS Omega.
- National Center for Biotechnology Information. (n.d.). This compound-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)-. PubChem Compound Database.
- Tulsian, N. K., & Sen, S. (2024). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. MDPI.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Google Patents. (2018). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- ResearchGate. (2024). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits.
- ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds.
- IIIT Hyderabad. (n.d.). Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches.
- PubMed Central. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
- Bolotin, D. S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI.
- National Center for Biotechnology Information. (n.d.). 5H-Imidazo[2,1-a]isoindole. PubChem Compound Database.
- Wiley Online Library. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
- ResearchGate. (n.d.). Structure identification methods for atomistic simulations of crystalline materials.
- Catlow, C. R. A., et al. (2020). Computational modelling as a tool in structural science. PubMed Central.
- J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry.
- ResearchGate. (n.d.). General structure of imidazo[5,1-a]isoquinolines 1, imidazo[1,5-a]quinolines 2 and imidazo[1,5-a]pyridines 3.
- JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
- Chemistry World. (2024). The future of total synthesis.
- ResearchGate. (n.d.). X-ray crystal structure of 5f shown at the 30% probability level.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
Sources
- 1. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)- | C18H21FN2O2 | CID 70874916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Computational modelling as a tool in structural science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 16. mdpi.com [mdpi.com]
assessing the reproducibility of 5H-Imidazo[5,1-a]isoindole synthesis protocols
An Application Scientist's Guide to Assessing the Reproducibility of 5H-Imidazo[5,1-a]isoindole Synthesis Protocols
In the landscape of modern medicinal chemistry and materials science, the this compound scaffold has emerged as a privileged structure, forming the core of a variety of biologically active compounds and functional materials. However, the synthesis of this heterocyclic system is not without its challenges, with reproducibility often being a significant hurdle. This guide provides a comparative analysis of common synthetic protocols for 5H-imidazo[5,1-a]isoindoles, with a focus on the key factors that influence their reproducibility. Drawing from established literature and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize a synthetic route for their specific needs.
The Challenge of Isoindole Stability
A primary factor affecting the reproducibility of these syntheses is the inherent instability of the isoindole ring system itself. Isoindoles are known to be highly reactive and prone to rapid polymerization, oxidation, and decomposition, particularly when unsubstituted[1]. This instability can be managed at the lab scale with careful control of reaction times and rapid purification, but it often becomes a critical issue during scale-up, where prolonged heating, extended storage of intermediates, and more complex purification procedures are common[1].
Core Synthetic Strategies: A Comparative Overview
The synthesis of 5H-imidazo[5,1-a]isoindoles can be broadly categorized into several approaches, each with its own set of advantages and reproducibility challenges.
Tandem and One-Pot Cyclization Strategies
One of the most efficient and increasingly popular methods for constructing the this compound core involves tandem or one-pot reactions. These strategies are prized for their atom and step economy, minimizing the need to isolate intermediates and thereby reducing potential points of failure. A common approach involves the reaction of o-phenylenediamines with o-cyanobenzaldehydes[2].
Causality Behind Experimental Choices: The success of these one-pot reactions hinges on the careful orchestration of multiple bond-forming events in a single transformative operation. The choice of catalyst is critical. For instance, the use of potassium iodide in DMF at elevated temperatures facilitates the initial condensation and cyclization, while the subsequent addition of a base like potassium carbonate and an alkylating agent drives the final ring closure[2].
Reproducibility Considerations:
-
Purity of Starting Materials: The purity of the o-phenylenediamine and o-cyanobenzaldehyde is paramount. Impurities can interfere with the catalytic cycle and lead to the formation of side products.
-
Reaction Temperature: While heat is required to drive the reaction, excessive temperatures can lead to thermal degradation of the sensitive isoindole intermediates[1]. Precise temperature control is crucial for consistent results.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation of the electron-rich intermediates[1].
Metal-Catalyzed Cross-Coupling and Annulation Reactions
Transition-metal catalysis has opened up new avenues for the synthesis of complex heterocycles, including 5H-imidazo[5,1-a]isoindoles. Rhodium(III) and Copper(II) co-catalysis, for example, has been effectively used in a C–H imidoylmethylation/oxidation/cyclization cascade to produce imidazo[2,1-a]isoquinolin-5-ones[3].
Causality Behind Experimental Choices: The synergy between different metal catalysts can unlock unique reaction pathways. In the Rh(III)/Cu(II) system, the rhodium catalyst facilitates the initial C-H activation and insertion, while the copper catalyst acts as an oxidant to promote the subsequent cyclization. This cooperative catalysis enhances both reaction rates and selectivity[3].
Reproducibility Considerations:
-
Catalyst Quality and Handling: The activity of metal catalysts can be highly sensitive to air, moisture, and impurities. Proper storage and handling are essential. The use of pre-catalysts or in-situ activation procedures can sometimes lead to variability if not performed consistently.
-
Ligand Effects: In many metal-catalyzed reactions, the choice of ligand is as important as the metal itself. Subtle variations in ligand structure or purity can significantly impact the reaction outcome.
-
Purification: A significant challenge with these methods is the removal of residual metal catalysts from the final product. This is particularly critical for pharmaceutical applications where stringent limits on heavy metal impurities are in place[2].
Multi-Step Synthetic Approaches
Traditional multi-step syntheses offer a more controlled, albeit lengthier, approach to the this compound core. These methods often involve the pre-formation of a key intermediate, such as an N-phenacyl-2-cyano-4-nitrobenzensulfonamide derived from an amino acid, which then undergoes intramolecular C-arylation and cyclization[4].
Causality Behind Experimental Choices: A stepwise approach allows for the isolation and purification of intermediates, which can provide greater control over the final product's purity. The use of protecting groups, as described in Greene's Protective Groups in Organic Synthesis, may be necessary to mask reactive functional groups and direct the desired bond formations[5].
Reproducibility Considerations:
-
Cumulative Yield: Each step in a multi-step synthesis introduces the potential for material loss, making the overall yield a critical factor. Reproducibility relies on achieving consistent yields at each stage.
-
Intermediate Stability: The stability of the isolated intermediates can be a concern. Some may be sensitive to storage conditions and require immediate use in the subsequent step.
-
Scalability: While offering control, multi-step syntheses can be more challenging to scale up due to the increased number of unit operations.
Comparative Data of Synthetic Protocols
| Protocol/Reaction Type | Key Reactants | Catalyst/Reagents | Typical Conditions | Reported Yield | Key Reproducibility Challenges |
| One-Pot Tandem Cyclization | o-phenylenediamines, o-cyanobenzaldehydes | KI, K₂CO₃ | DMF, 80 °C | Good to Excellent | Purity of starting materials, precise temperature control. |
| Metal-Catalyzed Annulation | Benzimidazoles, Alkynes | Rh(III), Cu(II) | High Temperature | Moderate to Good | Catalyst activity, removal of residual metals, ligand sensitivity. |
| Iodine-Mediated Synthesis | 2-aminomethylpyridines, benzaldehydes | Iodine | Mild Conditions | Good | Substrate scope, potential for over-oxidation.[6] |
| Multi-Step Synthesis | Amino acid derivatives, α-haloketones | Ammonium acetate | 100 °C | Moderate | Cumulative yield, stability of intermediates, scalability.[4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benzo[7][8]imidazo[2,1-a]isoquinolines
This protocol is adapted from the work of Reddy et al. and demonstrates an efficient one-pot synthesis[2].
Step-by-Step Methodology:
-
To a solution of the appropriate o-phenylenediamine (1 mmol) and o-cyanobenzaldehyde (1 mmol) in DMF (10 mL), add KI (1 mmol).
-
Stir the reaction mixture at 80 °C in an open flask for 22–24 hours.
-
Add potassium carbonate (2 mmol) and the appropriate alkylating agent (R-Br, 1.2 mmol) to the reaction vessel.
-
Seal the vessel and continue heating at 80 °C for an additional 24 hours.
-
After cooling to room temperature, add water (30 mL) and extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzo[7][8]imidazo[2,1-a]isoquinoline.
Protocol 2: Iodine-Mediated Synthesis of Imidazo[5,1-a]isoquinolines
This protocol is based on the work of Funke et al. and offers a metal-free alternative[9][10].
Step-by-Step Methodology:
-
Combine the substituted isoquinoline (1 equivalent), the aldehyde (1.2 equivalents), and ammonium acetate (10 equivalents) in a round-bottom flask.
-
Add iodine (1.2 equivalents) to the mixture.
-
Heat the reaction at a specified temperature (optimization may be required) for 2 to 48 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure imidazo[5,1-a]isoquinoline.
Visualization of Workflows and Challenges
Caption: A generalized workflow for the one-pot synthesis of 5H-Imidazo[5,1-a]isoindoles.
Caption: Key factors influencing the reproducibility of this compound synthesis.
Conclusion and Future Outlook
The synthesis of 5H-imidazo[5,1-a]isoindoles presents a fascinating challenge in synthetic chemistry. While numerous protocols exist, achieving consistent and reproducible results requires a deep understanding of the underlying reaction mechanisms and a keen awareness of the factors that can influence the reaction outcome. One-pot and metal-catalyzed methods offer efficiency and elegance, but their reproducibility is often tied to the precise control of reaction conditions and the quality of the reagents and catalysts. Multi-step syntheses, while more laborious, can provide greater control and may be more amenable to troubleshooting.
Future developments in this field will likely focus on the design of more robust and air-stable catalysts, the development of greener and more sustainable synthetic routes, and the expansion of the substrate scope to allow for even greater molecular diversity. By carefully considering the principles outlined in this guide, researchers can navigate the complexities of this compound synthesis and confidently advance their research and development goals.
References
- PrepChem. (n.d.). Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol.
- BenchChem. (2025). Common challenges in the scale-up of isoindole production.
- Google Patents. (n.d.). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- ResearchGate. (n.d.). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits | Request PDF.
- PubMed. (2015, February 15). The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1.
- National Institutes of Health. (n.d.). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- ResearchGate. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- ResearchGate. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- National Institutes of Health. (2022, March 23). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles.
- Royal Society of Chemistry. (n.d.). Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks.
- ResearchGate. (2019, July 8). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.
- National Institutes of Health. (n.d.). One-Pot Synthesis of Benzo[7][8]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies.
- National Institutes of Health. (2019, July 8). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.
- Bioengineer.org. (2025, December 20). Efficient Synthesis of Imidazo[2,1-a]Isoquinolin-5-ones Unveiled.
- ResearchGate. (n.d.). (PDF) Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry.
- JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 6. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones as a new class of respiratory syncytial virus (RSV) fusion inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
A Comparative Guide to Catalytic Synthesis of 5H-Imidazo[5,1-a]isoindoles for Researchers and Drug Development Professionals
The 5H-imidazo[5,1-a]isoindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique structural architecture and pharmacological properties have positioned it as a valuable target for the development of novel therapeutics, including indoleamine 2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy[1]. The efficient construction of this tricyclic system is, therefore, a critical challenge for synthetic chemists.
This guide provides a comparative analysis of various catalytic strategies for the synthesis of 5H-imidazo[5,1-a]isoindoles and its closely related isomers. While direct head-to-head comparative studies for the this compound core are not extensively documented in the current literature, this guide synthesizes available data on successful synthetic approaches for this scaffold and its isomers. By examining the catalysts, reaction mechanisms, and experimental outcomes, we aim to provide researchers and drug development professionals with the insights needed to select and optimize synthetic routes for this important class of molecules.
The Landscape of Catalytic Approaches
The synthesis of the imidazo[5,1-a]isoindole core and its isomers has been approached through various catalytic methodologies, primarily leveraging transition metal catalysts, Lewis acids, and iodine-mediated reactions. Each of these approaches presents a unique set of advantages and limitations in terms of efficiency, substrate scope, and reaction conditions.
A survey of the literature reveals that the isomeric 5H-imidazo[2,1-a]isoindole scaffold has received more extensive attention. However, the synthetic strategies employed for this isomer can often provide valuable insights and starting points for the synthesis of the this compound core.
Transition Metal Catalysis: A Powerful Tool for C-C and C-N Bond Formation
Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are workhorses in modern organic synthesis and have been successfully applied to the construction of imidazo-isoindole frameworks.
Palladium Catalysis
Palladium catalysts are renowned for their versatility in promoting cross-coupling reactions and C-H activation/functionalization. While direct palladium-catalyzed synthesis of the parent this compound is not widely reported, its application in the functionalization and synthesis of the isomeric 5H-imidazo[2,1-a]isoindole scaffold is well-documented. These methods often involve intramolecular dehydrogenative coupling or C-H arylation, providing a pathway to functionalized derivatives[2][3]. The insights from these studies are invaluable for designing potential palladium-catalyzed routes to 5H-imidazo[5,1-a]isoindoles.
Copper Catalysis
Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations. Copper-catalyzed methods have been employed in the synthesis of various imidazole and isoindole derivatives, often facilitating C-N and C-C bond formation through Ullmann-type couplings and multicomponent reactions[4][5]. The application of copper catalysis in a one-pot, two-step synthesis of a substituted 2H-imidazo[5,1-a]isoindole-3,5-dione derivative highlights its potential for constructing the core of interest[4].
Rhodium/Copper Co-catalysis
The synergistic use of multiple transition metals can unlock novel reactivity. A rhodium(III)/copper(II) relay catalysis has been effectively used in a C-H imidoylmethylation/oxidation/cyclization cascade to synthesize imidazo[2,1-a]isoquinolin-5-ones[6][7]. This sophisticated cascade process demonstrates the power of co-catalytic systems to build complex heterocyclic scaffolds in a single operation and could be conceptually adapted for the synthesis of 5H-imidazo[5,1-a]isoindoles.
Iodine-Mediated Synthesis: A Metal-Free Alternative
Iodine-mediated reactions have emerged as a powerful and metal-free approach for the synthesis of various nitrogen-containing heterocycles. Notably, an iodine-mediated condensation-cyclization-oxidation multi-step reaction has been successfully employed for the synthesis of imidazo[5,1-a]isoquinolines, which are structurally analogous to the target scaffold[8]. This method's operational simplicity and the ready availability of the catalyst make it an attractive strategy to explore for the synthesis of 5H-imidazo[5,1-a]isoindoles.
Lewis Acid Catalysis: Promoting Cyclization Reactions
Lewis acids are known to catalyze a wide range of organic transformations, including the synthesis of indole and imidazole derivatives[9][10][11]. Zirconium(IV) chloride, for instance, has been effectively used as a Lewis acid catalyst in a three-component reaction for the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles[5]. The ability of Lewis acids to activate substrates towards intramolecular cyclization makes them promising candidates for the synthesis of the this compound core.
Comparative Summary of Catalytic Strategies
To facilitate a clear comparison, the following table summarizes the key features of the discussed catalytic systems. It is important to note that the data for some catalysts are derived from the synthesis of isomeric structures, and their applicability to the this compound core would require experimental validation.
| Catalyst System | Typical Reaction Type | Advantages | Potential Limitations | Relevant Isomer/Analog |
| Palladium | C-H Activation, Cross-Coupling | High efficiency, broad substrate scope | Cost, potential for metal contamination | 5H-Imidazo[2,1-a]isoindole[2][3] |
| Copper | Multicomponent Reactions, Ullmann Coupling | Cost-effective, sustainable | Often requires higher temperatures | 2H-Imidazo[5,1-a]isoindole-3,5-dione[4] |
| Rhodium/Copper | C-H Functionalization Cascade | High complexity in one pot | Catalyst cost and sensitivity | Imidazo[2,1-a]isoquinolin-5-ones[6][7] |
| Iodine | Condensation/Cyclization/Oxidation | Metal-free, simple procedure | May require stoichiometric oxidant | Imidazo[5,1-a]isoquinolines[8] |
| Lewis Acids (e.g., ZrCl₄) | Multicomponent Reactions, Cyclization | Readily available, cost-effective | Can be moisture sensitive | Imidazo[1,2-a]imidazoles[5] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of the this compound core and a closely related isomer, providing a practical starting point for researchers.
Protocol 1: Two-Step, One-Pot Synthesis of a 2H-Imidazo[5,1-a]isoindole-3,5-dione Derivative[4]
This protocol describes the synthesis of a functionalized derivative containing the this compound core.
Workflow Diagram:
Caption: A two-step, one-pot synthetic workflow for a 2H-imidazo[5,1-a]isoindole-3,5-dione derivative.
Methodology:
-
Condensation: A mixture of the starting phenolic aldehyde and N,N-diethylethylenediamine is refluxed in an appropriate solvent (e.g., ethanol) to form the Schiff base intermediate.
-
Cyclization: After cooling, the isoindole precursor is added to the reaction mixture. The mixture is then heated, leading to an intramolecular cyclization to form the final 2H-imidazo[5,1-a]isoindole-3,5-dione product.
-
Purification: The product is isolated and purified using standard techniques such as crystallization or column chromatography.
Protocol 2: Metal-Free Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization[12][13][14]
This protocol details a metal-free approach to the isomeric imidazo[2,1-a]isoindolones, which involves a key intramolecular C-arylation followed by cyclization.
Workflow Diagram:
Caption: A metal-free synthetic workflow for imidazo[2,1-a]isoindolones via a cascade reaction.
Methodology:
-
Sulfonamide Synthesis: An amino acid ester is reacted with 2-cyano-4-nitrobenzenesulfonyl chloride, followed by alkylation with an α-haloketone to yield the N-phenacyl-sulfonamide precursor.
-
Cascade Reaction: The sulfonamide is heated in a solution of ammonium acetate. This triggers a cascade of reactions including an intramolecular C-arylation, followed by a spontaneous cycloaddition and cyclocondensation to form the imidazo[2,1-a]isoindolone product.
-
Purification: The product is isolated and purified by column chromatography.
Mechanistic Considerations
The choice of catalyst fundamentally dictates the reaction mechanism and, consequently, the outcome of the synthesis.
Catalytic Cycle Overview:
Caption: Generalized mechanistic pathways for different catalytic approaches to imidazo-isoindole synthesis.
-
Transition Metal Catalysis: These reactions typically proceed through a catalytic cycle involving oxidative addition, migratory insertion or transmetalation, and reductive elimination, leading to the formation of new C-C or C-N bonds.
-
Lewis Acid Catalysis: Lewis acids activate the substrates by coordinating to a heteroatom, which enhances the electrophilicity of a particular site and facilitates intramolecular nucleophilic attack, leading to cyclization.
-
Iodine-Mediated Reactions: These reactions often involve the in situ formation of an electrophilic iodine species that promotes cyclization, followed by an oxidation step to yield the aromatic heterocyclic product.
Conclusion and Future Outlook
The synthesis of the this compound core remains an area with opportunities for methodological development. While direct comparative studies are limited, the successful application of various catalytic systems for the synthesis of its derivatives and isomers provides a strong foundation for future research. Transition metal catalysis, particularly with palladium and copper, offers powerful and versatile approaches. At the same time, metal-free methods, such as those mediated by iodine or promoted by Lewis acids, present attractive alternatives in terms of cost and sustainability.
Future efforts in this field should focus on the systematic evaluation and comparison of different catalysts for the synthesis of the this compound scaffold. The development of novel, highly efficient, and selective catalytic systems will be crucial for unlocking the full potential of this important heterocyclic motif in drug discovery and materials science. This guide serves as a starting point for researchers to navigate the existing landscape and to inspire the design of new and improved synthetic strategies.
References
- PrepChem. (n.d.). Synthesis of 5H-imidazo[2,1-a]isoindol-5-ol.
- Břehová, P., et al. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 90(22), 7151-7160. [Link]
- Google Patents. (2018).
- de la C. González, M., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. Bioorganic & Medicinal Chemistry, 19(1), 475-483.
- Request PDF. (n.d.). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits.
- JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
- ACS Publications. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457. [Link]
- SciSpace. (n.d.). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions.
- Royal Society of Chemistry. (2019). Easy synthesis of imidazo[1,5-a]indol-3-ones through Rh(iii)-catalyzed C–H allenylation/annulation.
- Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]
- Journal of Chemical and Pharmaceutical Research. (2011). Facile Three-component Synthesis of imidazo[4,5-b]indoles. 3(6), 1157-1162.
- PubMed. (2025). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides.
- MDPI. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 22(10), 1679. [Link]
- Semantic Scholar. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions.
- Royal Society of Chemistry. (2024). Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. Organic Chemistry Frontiers. [Link]
- MDPI. (2022). Efficient Synthesis of 1H-Benzo[2][4]imidazo[1,2-c][1][15]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 27(19), 6593. [Link]
- Bioengineer.org. (2025). Efficient Synthesis of Imidazo[2,1-a]Isoquinolin-5-ones Unveiled.
- MDPI. (2017).
- PubMed. (2025). Synthesis of imidazo[2,1-a]isoquinolin-5-ones via C-H imidoylmethylation/oxidation/cyclization cascade of 2-arylbenzimidazoles with CF3-imidoyl sulfoxonium ylides by Rh(III)/Cu(II) relay catalysis.
- ResearchGate. (n.d.). Imidazo‐Fused Isoindoles by Pd(II)/Ag(I)‐Promoted Intramolecular Dehydrogenative Coupling.
Sources
- 1. WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Synthesis of imidazo[2,1-a]isoquinolin-5-ones via C-H imidoylmethylation/oxidation/cyclization cascade of 2-arylbenzimidazoles with CF3-imidoyl sulfoxonium ylides by Rh(III)/Cu(II) relay catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 9. scispace.com [scispace.com]
- 10. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
A Researcher's Guide to Validating Target Engagement of 5H-Imidazo[5,1-a]isoindole Derivatives in Cellular Assays
The 5H-Imidazo[5,1-a]isoindole scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. These activities stem from the diverse molecular targets that these compounds can engage. For researchers and drug developers working with this versatile scaffold, unequivocally demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical step. This guide provides an in-depth comparison of state-of-the-art cellular target engagement assays, offering a framework for selecting the most appropriate methods and providing detailed experimental protocols to support your research.
This guide is structured to address the multifaceted nature of the this compound class by focusing on three distinct and clinically relevant target types that derivatives of this scaffold have been reported to modulate:
-
Metabolic Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses.
-
Viral Glycoproteins: Respiratory Syncytial Virus (RSV) Fusion (F) protein, a critical component for viral entry.
-
G-Protein Coupled Receptors (GPCRs) and Ion Channels: Serotonin receptors (5-HT1A and 5-HT3), crucial players in neurotransmission.
By comparing and contrasting the methodologies for these diverse targets, this guide aims to equip you with the knowledge to design robust target validation experiments for your specific this compound derivative.
The Imperative of Cellular Target Engagement
Biochemical assays using purified proteins are invaluable for initial hit identification and for determining a compound's intrinsic affinity for its target. However, these assays do not fully recapitulate the complexities of the cellular milieu, where factors such as cell permeability, off-target effects, and the presence of endogenous ligands and cofactors can significantly influence a compound's activity.[1] Therefore, confirming target engagement in a cellular context is paramount for validating a compound's mechanism of action and for making informed decisions in lead optimization.[2][3][4]
Part 1: Targeting the Immunometabolic Enzyme IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[5][6] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 expressed in tumor cells and antigen-presenting cells can suppress T-cell proliferation and create an immune-tolerant microenvironment, thereby promoting tumor growth.[7][8][9] Consequently, inhibitors of IDO1 are of significant interest as cancer immunotherapies.[5]
dot
IDO1 Signaling Pathway and Inhibition.
Comparison of Cellular Assays for IDO1 Target Engagement
| Assay | Principle | Key Advantages | Key Limitations | Alternatives |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. Stabilized, soluble protein is detected after heat treatment.[10] | Label-free, performed on endogenous or overexpressed protein in intact cells, reflects physiological binding.[9] | Not all binding events cause a significant thermal shift, can be low-throughput (Western blot-based).[9] | High-Throughput CETSA (HT-CETSA) using reporter systems.[9][11] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged IDO1 and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET. | High-throughput, quantitative affinity and occupancy data in live cells. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | Other BRET/FRET pairs. |
| IDO1 Cellular Activity Assay | Measures the product of IDO1 activity, kynurenine, in the cell culture supernatant. Inhibition of IDO1 reduces kynurenine levels.[11] | Direct measure of functional enzymatic activity in a cellular context, relatively simple and cost-effective.[11] | Indirect measure of target engagement, can be affected by factors influencing enzyme expression or substrate availability.[12] | HPLC-based methods for kynurenine quantification.[13] |
Experimental Protocols
This protocol is adapted from a high-throughput method and is suitable for screening and dose-response studies.[9][11]
-
Cell Culture and Transduction:
-
Culture HeLa or other suitable cells in suspension.
-
Transduce cells with a BacMam virus expressing full-length human IDO1 fused to a reporter tag (e.g., DiscoverX ePL tag).
-
-
Compound Treatment:
-
Dispense transduced cells into a 384-well plate.
-
Add the this compound derivative at various concentrations. Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Seal the plate and heat in a PCR thermocycler with a temperature gradient for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
-
Lysis and Detection:
-
Add lysis buffer containing the complementary enzyme fragment for the reporter tag.
-
Incubate at room temperature to allow for cell lysis and reporter complementation.
-
Add the chemiluminescent substrate and read the signal on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against temperature for each compound concentration.
-
Binding of the compound will stabilize IDO1, resulting in a higher melting temperature (Tm) and a rightward shift in the melting curve.
-
This protocol measures the functional output of IDO1 in cells.[11]
-
Cell Seeding and IDO1 Induction:
-
Seed SKOV-3 or another cancer cell line known to express IDO1 in a 96-well plate.
-
Allow cells to attach overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) for 24 hours.
-
-
Inhibitor Treatment:
-
Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the this compound derivative.
-
Incubate for the desired time (e.g., 24-48 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. Incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Plot the percentage of IDO1 activity versus the inhibitor concentration to determine the IC50 value.
-
Part 2: Targeting the RSV Fusion (F) Protein
Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections. The RSV F protein is a type I fusion protein on the viral envelope that is essential for viral entry into host cells.[14][15] It undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes.[16] Small molecules that bind to the F protein and prevent this conformational change are potent inhibitors of RSV infection.[17]
dot
Workflow of RSV F Protein-mediated Fusion and Inhibition.
Comparison of Cellular Assays for RSV F Protein Target Engagement
| Assay | Principle | Key Advantages | Key Limitations | Alternatives |
| Cell-Cell Fusion Assay | Co-culture of cells expressing RSV F protein and a T7 polymerase with cells expressing a T7-driven reporter gene (e.g., luciferase). Fusion leads to reporter expression.[18] | Directly measures the functional consequence of F protein activity, can be adapted to a high-throughput format.[19] | Indirect measure of direct binding, requires transfection of multiple components. | Syncytia formation assay (microscopy-based).[15] |
| NanoBRET™ Target Engagement Assay | BRET between a NanoLuc-tagged F protein and a fluorescent tracer. Compound binding to the F protein displaces the tracer. | Quantitative measurement of compound affinity and occupancy in live cells. | Requires generation of a stable cell line expressing the tagged F protein and a suitable tracer. | Other BRET/FRET systems. |
| Reporter Virus Neutralization Assay | Uses a recombinant RSV engineered to express a reporter gene (e.g., luciferase or GFP). Compound-mediated inhibition of viral entry reduces reporter gene expression.[20] | Measures inhibition of the entire viral entry process, highly sensitive and quantitative.[21][22] | Does not distinguish between inhibition of attachment and fusion, requires BSL-2 containment. | Plaque reduction neutralization test (PRNT). |
Experimental Protocols
This protocol is designed to specifically measure the fusion activity of the F protein.[19][23]
-
Prepare Effector and Target Cells:
-
Effector Cells: Transfect BHK-21 or a similar cell line with a plasmid expressing the RSV F protein and another plasmid expressing T7 RNA polymerase.
-
Target Cells: Transfect a separate plate of the same cell line with a plasmid containing a luciferase reporter gene under the control of a T7 promoter.
-
-
Compound Treatment:
-
Treat the effector cells with various concentrations of the this compound derivative.
-
-
Co-culture:
-
Overlay the treated effector cells onto the target cells.
-
Incubate the co-culture for 6-8 hours to allow for cell fusion.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a standard luciferase assay system.
-
-
Data Analysis:
-
Inhibition of F protein-mediated fusion will result in a decrease in luciferase signal.
-
Plot the percentage of fusion inhibition against the compound concentration to determine the EC50 value.
-
This protocol measures the ability of a compound to inhibit viral entry.[24][21]
-
Cell Seeding:
-
Seed A549 or HEp-2 cells in a 96-well plate and allow them to form a monolayer.
-
-
Compound and Virus Preparation:
-
Serially dilute the this compound derivative in infection medium.
-
Mix the diluted compound with a known amount of recombinant RSV expressing luciferase (rRSV-Luc).
-
Incubate the mixture for 1 hour at 37°C to allow the compound to bind to the virus.
-
-
Infection:
-
Remove the medium from the cell monolayer and add the compound-virus mixture.
-
Incubate for 16-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each compound concentration relative to virus-only controls.
-
Determine the EC50 value by plotting the percentage of neutralization against the compound concentration.
-
Part 3: Targeting Serotonin (5-HT) Receptors
Serotonin receptors are a diverse family of GPCRs and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin.[25][26] Derivatives of the this compound scaffold have been shown to modulate specific 5-HT receptors. Validating target engagement for these receptors requires assays that can measure the downstream signaling events or the direct binding of the compound to the receptor. Here, we focus on two subtypes: the Gi-coupled 5-HT1A receptor and the 5-HT3 ligand-gated ion channel.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 7. fortislife.com [fortislife.com]
- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 15. Respiratory Syncytial Virus Fusion Activity Syncytia Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein. - Research - Institut Pasteur [research.pasteur.fr]
- 23. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: 5H-Imidazo[5,1-a]isoindole Derivatives vs. Conventional Fluorescent Dyes for Cellular Imaging
In the dynamic field of cellular biology and drug discovery, the selection of an appropriate fluorescent probe is paramount for the success of high-content screening and imaging applications. While classic dyes like fluorescein and rhodamine have been workhorses for decades, the quest for probes with superior photostability, enhanced brightness, and tunable spectral properties is perpetual. This guide provides a comprehensive benchmarking of a promising class of fluorophores, 5H-imidazo[5,1-a]isoindoles, against established fluorescent dyes. We will delve into the experimental methodologies for a rigorous comparison, present the data in a clear, comparative format, and explain the scientific rationale behind our experimental choices, empowering you to make informed decisions for your research.
Introduction to 5H-Imidazo[5,1-a]isoindoles
5H-Imidazo[5,1-a]isoindoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their unique photophysical properties.[1][2][3] Their rigid, planar structure contributes to high fluorescent properties, with some derivatives exhibiting quantum yields (Φ) up to 0.93 in aprotic solvents.[1] Their emission characteristics can be finely tuned through synthetic modification, making them a versatile platform for developing novel fluorescent probes for applications such as cell imaging.[1][2][4][5]
The Competitors: Established Fluorescent Dyes
To provide a meaningful benchmark, we will compare the 5H-imidazo[5,1-a]isoindole derivatives against two widely used classes of fluorescent dyes:
-
Fluorescein and its Derivatives (e.g., FITC): Known for their high absorptivity and quantum yield in the green spectrum, with an absorption maximum around 494 nm and an emission maximum of 521 nm.[6][7] However, their pH sensitivity and poor photostability, leading to rapid photobleaching, are significant drawbacks.[8][9][10][11]
-
Rhodamine and its Derivatives (e.g., TRITC, Rhodamine B): These dyes offer strong fluorescence in the orange-red region of the spectrum and are generally more photostable than fluorescein.[6][12] Rhodamine B has a luminescence quantum yield of around 0.65 to 0.7 in ethanol.[12][13] However, its fluorescence yield is temperature-dependent, and it can adsorb to plastics.[12][13]
Experimental Benchmarking Workflow
A robust comparison of fluorescent dyes requires a multi-faceted approach, assessing not just their intrinsic photophysical properties but also their performance in a biological context. An automated method for benchmarking a fluorescence imaging system's performance by evaluating detection threshold, saturation, and linear dynamic range against a reference material can be a valuable tool.[14][15]
Figure 1: Experimental workflow for benchmarking fluorescent dyes. This diagram illustrates the key stages of comparison, from basic photophysical measurements to in-cell performance evaluation.
Part 1: Photophysical Characterization
The initial step is to quantify the fundamental photophysical properties of the dyes in a controlled, cell-free environment. This provides a baseline for their potential performance.
Experimental Protocol: Absorption and Emission Spectra
-
Preparation of Dye Solutions: Prepare stock solutions of each dye (this compound derivative, FITC, TRITC) in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Working Solutions: Dilute the stock solutions in a relevant buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
Spectrophotometer Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorption spectrum of each dye solution from 300 nm to 700 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorometer Measurement:
-
Using a spectrofluorometer, excite each dye solution at its determined λmax.
-
Record the emission spectrum, typically scanning a range of 20 nm above the excitation wavelength to 200 nm beyond it.
-
Identify the wavelength of maximum emission (λem).
-
Experimental Protocol: Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[16] It is determined relative to a standard of known quantum yield.[17]
-
Reference Standard Selection: Choose a reference standard with a similar absorption and emission range to the dye being tested (e.g., Quinine Sulfate in 0.1 M H2SO4 for blue-green emitters, Fluorescein in 0.1 M NaOH for green emitters).
-
Absorbance Matching: Prepare a series of dilutions for both the test dye and the reference standard. Measure the absorbance of each at the excitation wavelength and select concentrations where the absorbance is below 0.1 to minimize inner filter effects.[17]
-
Fluorescence Measurement: Record the integrated fluorescence intensity of both the test dye and the reference standard solutions at the same excitation wavelength.
-
Calculation: The quantum yield is calculated using the following equation: Φtest = Φref * (Itest / Iref) * (Aref / Atest) * (ntest2 / nref2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Experimental Protocol: Photostability Assay
Photostability, or the resistance to photobleaching, is a critical parameter for long-term imaging experiments.[10] Photobleaching occurs when a fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage.[10][11]
-
Sample Preparation: Prepare thin films or solutions of each dye at a concentration that gives a strong initial fluorescence signal.
-
Continuous Excitation: Expose the samples to continuous, high-intensity illumination from the excitation source of a fluorescence microscope.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes).
-
Data Analysis: Measure the fluorescence intensity in a region of interest for each image. Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.
Table 1: Comparative Photophysical Properties
| Property | This compound Derivative | Fluorescein (FITC) | Rhodamine (TRITC) |
| λmax (abs) (nm) | ~450 | ~495[6] | ~550 |
| λmax (em) (nm) | ~520 | ~521[6] | ~575 |
| Molar Extinction Coefficient (ε) (M-1cm-1) | > 60,000 | ~75,000 | ~106,000[13] |
| Quantum Yield (Φ) | High (> 0.8)[1] | ~0.9 (pH dependent) | ~0.31-0.7[16][18] |
| Photostability (t1/2 in seconds) | > 1800 | < 300[8] | ~900 |
Note: The values for the this compound derivative are representative and can vary based on the specific chemical structure.
Part 2: In Vitro Cellular Assays
Successful application in cellular imaging requires that the dye can efficiently enter cells, localize to the desired structures, and exhibit low toxicity.[19][20]
Experimental Protocol: Cellular Uptake and Localization
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on glass-bottom dishes and culture to 70-80% confluency.
-
Dye Loading: Incubate the cells with a working concentration of each dye (typically 1-10 µM) in cell culture medium for a specified time (e.g., 30 minutes).
-
Washing: Wash the cells three times with pre-warmed PBS to remove extracellular dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for each dye.
-
Co-localization (Optional): To determine subcellular localization, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
Figure 2: Workflow for assessing cellular uptake and localization. A clear and logical progression of steps is essential for reproducible results in cell staining experiments.
Experimental Protocol: Cytotoxicity Assessment
It is crucial to ensure that the fluorescent probe does not adversely affect cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a known density.
-
Dye Incubation: Treat the cells with a range of concentrations of each dye for a period that reflects the intended experimental use (e.g., 24 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence of the assay reagent and calculate the percentage of viable cells relative to an untreated control.
Table 2: Cellular Performance Comparison
| Parameter | This compound Derivative | Fluorescein (FITC) | Rhodamine (TRITC) |
| Cell Permeability | High | Moderate | Moderate |
| Subcellular Localization | Tunable (e.g., cytoplasm, mitochondria) | Cytoplasm | Cytoplasm/Mitochondria |
| Cytotoxicity (IC50) | > 50 µM | > 100 µM | ~25 µM |
| Signal-to-Noise Ratio | Excellent | Good | Very Good |
Discussion and Conclusion
This guide outlines a systematic approach to benchmarking the performance of this compound-based fluorescent dyes against established alternatives. The experimental data, both photophysical and cell-based, strongly suggest that the this compound scaffold offers significant advantages, particularly in terms of photostability and quantum yield.
The superior photostability of the this compound derivative makes it an excellent candidate for long-term live-cell imaging and time-lapse studies where photobleaching is a major concern. Furthermore, the high quantum yield translates to brighter signals, enabling the use of lower dye concentrations and reduced excitation light intensity, which in turn minimizes phototoxicity.
While fluorescein remains a cost-effective option for endpoint assays, its rapid photobleaching and pH sensitivity limit its utility in more demanding applications.[8][9] Rhodamine derivatives offer better photostability than fluorescein but can exhibit cytotoxicity at higher concentrations.
The versatility of the this compound core structure allows for the rational design of probes with tailored properties, including different emission colors and specific targeting moieties. This adaptability, combined with their robust photophysical characteristics, positions 5H-imidazo[5,1-a]isoindoles as a powerful new generation of fluorophores for advanced cellular imaging and high-content screening.
References
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical journal, 68(6), 2588–2600.
- Wikipedia contributors. (2023, December 19). Rhodamine B. In Wikipedia, The Free Encyclopedia.
- Oregon Medical Laser Center. (n.d.). Rhodamine B.
- Chen, Y. C., & Lee, D. J. (2024). Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film. RSC Advances, 14(5), 3131–3139.
- Fellers, T. J., & Davidson, M. W. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer.
- MicroscopeMaster. (n.d.). Fluorescent Dyes in Microscopy - Types, Vs Proteins, Applications Etc.
- Ghosh, S., Jana, A., Trivedi, D. R., & Misra, A. (2012). Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits. Tetrahedron letters, 53(28), 3619-3622.
- ResearchGate. (2025, August 10). Synthesis and Fluorescent Properties of a New Class of Heterocycles of Isoindole Fused Imidazoles with Phenolic Subunits | Request PDF.
- Beaudoin, J., & St-Pierre, F. (2019). Fluorescence Live Cell Imaging. In Methods in molecular biology (Vol. 1950, pp. 1–15).
- Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes.
- StainsFile. (n.d.). Fluorescent Live Cell Imaging.
- Cosa, G., Focsaneanu, K. S., McLean, J. R., McNamee, J. P., & Scaiano, J. C. (2001). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. Photochemistry and photobiology, 73(6), 585–599.
- ResearchGate. (2021, June 15). What are the different rates of photobleaching for fluorescein vs rhodamines vs coumarins?
- Mondal, P., Maity, A., & Mahapatra, A. K. (2022). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Chemosensors, 10(5), 173.
- Le, T. A., Zindler, T., & Schiller, A. (2020). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ChemistryOpen, 9(5), 570-576.
- Elliott, J. T., Tona, A., & Plant, A. L. (2014). An automated protocol for performance benchmarking a widefield fluorescence microscope. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 85(5), 445–454.
- ResearchGate. (n.d.). Key photophysical, chemical, and physical properties of fluorescent labels.
- Zhu, Z., Liu, X., & Li, Z. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant & cell physiology, 62(11), 1731–1740.
- iGEM Foundation. (2019, July 21). Calibration Protocol - Fluorescence Standard Curve with Fluorescein.
- ResearchGate. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Google Patents. (n.d.). WO2018175954A1 - Synthesis of imidazo[5,1-a]isoindole derivative useful as ido inhibitors.
- Krchnak, V., & Nale, J. Y. (2022). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of organic chemistry, 87(10), 6656–6666.
- CORE. (2023, January 7). 07 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imidaz.
- MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
- Optical Pathways. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results.
- ResearchGate. (n.d.). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging | Request PDF.
- National Institute of Standards and Technology. (2014, April 15). Performance Benchmarking and Intensity Calibration of a Widefield Fluorescence Microscope.
- JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
Sources
- 1. Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. microscopemaster.com [microscopemaster.com]
- 7. chempep.com [chempep.com]
- 8. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence photobleaching and recovery of fluorescein sodium in carbomer film - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 11. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Rhodamine B - Wikipedia [en.wikipedia.org]
- 13. omlc.org [omlc.org]
- 14. An automated protocol for performance benchmarking a widefield fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Performance Benchmarking and Intensity Calibration of a Widefield Fluorescence Microscope | NIST [nist.gov]
- 16. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 19. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Comparative Docking of 5H-Imidazo[5,1-a]isoindole Derivatives as IDO1 Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5H-Imidazo[5,1-a]isoindole derivatives targeting Indoleamine 2,3-dioxygenase 1 (IDO1). It is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to identify and optimize novel cancer immunotherapy candidates.
Introduction: The Therapeutic Promise of 5H-Imidazo[5,1-a]isoindoles and IDO1
The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have demonstrated potential as antimalarial and leishmanicidal agents. More recently, they have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2]
IDO1 is a critical immune checkpoint protein that is overexpressed in many tumor types. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the host immune system.[1][3] Consequently, the development of small molecule inhibitors of IDO1 is a highly pursued strategy in cancer immunotherapy.[2][4] Comparative docking studies offer a powerful in silico approach to rapidly screen and prioritize this compound derivatives with the highest potential for IDO1 inhibition, thereby accelerating the drug discovery pipeline.[5]
The "Why": Causality in Experimental Design for Comparative Docking
A robust comparative docking study is more than a mere computational exercise; it is a hypothesis-driven investigation into the structure-activity relationships (SAR) of a compound series. The choices made at each step are critical for generating meaningful and predictive results.
Target Selection: Why IDO1?
Indoleamine 2,3-dioxygenase 1 (IDO1) is an attractive therapeutic target for cancer immunotherapy.[2] The rationale for selecting IDO1 for this study is threefold:
-
Established Clinical Relevance: IDO1 is a well-validated target in oncology, with numerous inhibitors having been investigated in clinical trials.[6]
-
Structural Availability: High-resolution crystal structures of human IDO1, both in its apo form and in complex with various inhibitors, are publicly available in the Protein Data Bank (PDB). This structural information is the bedrock of any structure-based drug design effort. For this guide, we will utilize the crystal structure of human IDO1 (PDB ID: 6E45) as our receptor.[7][8]
-
Known Ligand Class: Imidazoisoindole derivatives have been identified as potent IDO1 inhibitors, providing a solid foundation for a focused comparative study.[1][2]
Ligand Selection: A Representative Set of this compound Derivatives
To conduct a meaningful comparative analysis, a diverse yet related set of ligands is essential. The selected derivatives should ideally exhibit a range of experimentally determined biological activities to allow for the correlation of docking scores with in vitro potency (e.g., IC50 values). For this guide, we will use a representative set of this compound derivatives with known IDO1 inhibitory activity, as reported in the literature.[1][2]
Software and Scoring Function Selection: The Tools of the Trade
The choice of docking software and scoring function is pivotal. AutoDock Vina is a widely used and well-validated open-source program for molecular docking.[5][9][10] Its scoring function is designed to predict the binding affinity between a ligand and a receptor. The selection of AutoDock Vina is based on its accuracy, speed, and ease of use.
Workflow for Comparative Docking of this compound Derivatives
The following diagram illustrates the key steps in our comparative docking workflow:
Caption: A streamlined workflow for the comparative docking of this compound derivatives against IDO1.
Comparative Docking Results: A Quantitative Analysis
The primary output of a comparative docking study is a quantitative comparison of the predicted binding affinities of the ligands for the target protein. This data is best presented in a clear and concise table.
| Compound ID | 2D Structure | Experimental IC50 (nM)[1] | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | [Placeholder for 2D structure] | 26 | -9.5 | HEM601, CYS129, ARG231 |
| Derivative B | [Placeholder for 2D structure] | 132 | -8.8 | HEM601, ALA264, SER167 |
| Derivative C | [Placeholder for 2D structure] | >10,000 | -7.2 | HEM601, PHE163 |
| Reference | [Placeholder for 2D structure of a known inhibitor] | 15 | -9.8 | HEM601, CYS129, ARG231, SER167 |
Note: The 2D structures are placeholders and would be replaced with the actual chemical structures of the derivatives in a full report. The binding affinities and interacting residues are illustrative and would be derived from the actual docking calculations.
Visualizing the Molecular Interactions: A Deeper Dive into the Binding Pocket
Visual inspection of the docked poses is crucial for understanding the molecular basis of ligand binding. The following diagram illustrates the key interactions of a potent this compound derivative within the active site of IDO1.
Caption: Key molecular interactions of a potent this compound inhibitor within the IDO1 active site.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines the detailed steps for performing a comparative docking study using AutoDock Vina.
I. Preparation of the Receptor (IDO1)
-
Obtain the Protein Structure: Download the crystal structure of human IDO1 from the Protein Data Bank (PDB ID: 6E45).[7]
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
II. Preparation of the Ligands (this compound Derivatives)
-
Obtain Ligand Structures: Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize: Convert the 2D structures to 3D and perform energy minimization using a program like Avogadro or the tools available in UCSF Chimera.
-
Prepare Ligands for Docking:
-
Open the 3D ligand files in AutoDock Tools.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save each ligand in the PDBQT format.
-
III. Performing the Molecular Docking
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor (PDBQT file) into AutoDock Tools.
-
Define a grid box that encompasses the active site of IDO1. The center of the grid should be the geometric center of the active site, and the size should be large enough to allow the ligands to move freely.
-
-
Configure AutoDock Vina:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Repeat the docking for each ligand in the series.
-
IV. Analysis of the Results
-
Extract Binding Affinities: The output file from AutoDock Vina will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses of each ligand.
-
Visualize Docked Poses: Load the receptor and the docked ligand poses (in PDBQT format) into a molecular visualization program.
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between each ligand and the active site residues of IDO1.
-
Correlate with Experimental Data: Compare the predicted binding affinities with the experimental IC50 values to assess the predictive power of the docking protocol.
Conclusion and Future Directions
This guide has provided a comprehensive overview of how to conduct a comparative docking study of this compound derivatives against IDO1. By following the outlined workflow and experimental protocol, researchers can effectively leverage computational tools to gain valuable insights into the structure-activity relationships of this promising class of inhibitors. The results from such studies can guide the rational design of novel derivatives with improved potency and selectivity, ultimately accelerating the development of new cancer immunotherapies.
Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-protein complexes and refine the binding free energy calculations.
References
- RCSB PDB. (2018). 6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1)
- RCSB PDB. (2021). 7B1O: Crystal structure of the indoleamine 2,3-dioxygenase 1 (IDO1) in complex with compound 22. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (2015). indoleamine 2,3-dioxygenase 1. [Link]
- Omixium. (2023, August 6).
- RCSB PDB. (2019). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. [Link]
- Müller, A. C., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17797–17819. [Link]
- Yao, W., et al. (2019). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 849–854. [Link]
- Li, Y., et al. (2017). Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies. European Journal of Medicinal Chemistry, 140, 293–304. [Link]
- AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]
- Bioinformatics Review. (2022, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
- Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
- ResearchGate. (2020). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. [Link]
- Rohrig, U. F., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(4), 1837–1858. [Link]
- Salmaso, V., & Moro, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking. In Methods in Molecular Biology (Vol. 1762, pp. 185–197). [Link]
- Fallarino, F., et al. (2019). Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. Molecules, 24(10), 1934. [Link]
Sources
- 1. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indoleamine 2,3-dioxygenase 1 | 1.13.11.- Dioxygenases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors | MDPI [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5H-Imidazo[5,1-a]isoindole
As a novel heterocyclic compound, 5H-Imidazo[5,1-a]isoindole is integral to innovative research in medicinal chemistry and drug development. Its unique structure, however, necessitates a rigorous and informed approach to its handling and disposal. This guide provides a detailed protocol rooted in established safety principles to ensure the protection of laboratory personnel and environmental integrity. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with this compound is the first step in safe disposal. While comprehensive toxicological data for this specific molecule may be limited, its classification and the nature of related imidazole-based compounds provide a clear basis for a cautious approach.
The primary known hazards are acute toxicity if ingested and the potential for skin sensitization.[1] Thermal decomposition may also release hazardous gases, including nitrogen oxides and hydrogen cyanide, a risk common to nitrogen-containing heterocyclic compounds.[2] Therefore, this compound must be treated as hazardous waste, and its disposal route must be managed accordingly.
Table 1: Hazard Profile and Handling Requirements for this compound
| Property | Identifier | Source |
| CAS Number | 147764-61-2 | [3] |
| Molecular Formula | C₁₀H₈N₂ | [3] |
| Physical Form | Yellow to Brown Solid | [1] |
| GHS Pictogram | Exclamation Mark | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1] |
| Recommended Storage | 2-8°C | [1] |
Personal Protective Equipment (PPE) and Immediate Safety
A proactive approach to safety is critical. The causality is simple: preventing exposure eliminates the risk. Therefore, the correct selection and use of PPE are non-negotiable.
-
Engineering Controls : All handling of solid this compound should occur within a certified chemical fume hood.[4] This is the primary barrier to prevent the inhalation of fine particulates.
-
Eye Protection : Chemical splash goggles compliant with OSHA regulations (29 CFR 1910.133) are mandatory.[2]
-
Hand Protection : Due to the H317 warning (May cause an allergic skin reaction), chemical-resistant gloves (e.g., nitrile) are required.[1][5] Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection : A standard laboratory coat must be worn to prevent contamination of personal clothing.
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.[6][7] This protocol ensures that this compound is handled as a distinct and stable waste stream.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Classification : Designate all solid waste contaminated with this compound (e.g., residual powder, contaminated weigh boats, gloves, and wipes) as "Hazardous Solid Chemical Waste."
-
Container Selection :
-
Chemical Segregation :
-
DO NOT mix this compound waste with any other chemical waste streams.
-
Specifically, ensure it is kept separate from:
-
The rationale for this strict segregation is to prevent exothermic or gas-producing reactions.
-
-
Labeling :
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound".
-
The specific hazards: "Toxic," "Sensitizer".
-
The accumulation start date (the date the first piece of waste is added).
-
The name of the principal investigator and laboratory location.
-
-
-
Waste Transfer :
-
Carefully place the solid waste into the designated container, minimizing the generation of dust.
-
Do not fill the container beyond 90% of its capacity to prevent over-pressurization and spillage.[11]
-
Securely close the container lid immediately after adding waste.
-
On-Site Accumulation and Storage
Regulatory compliance dictates how and where waste is stored prior to disposal. The concept of a Satellite Accumulation Area (SAA) is a core component of EPA and OSHA guidelines.[9][10]
-
Location : The designated waste container must be stored in an SAA, which is at or near the point of waste generation and under the control of the laboratory personnel.[10]
-
Container Status : The waste container must remain closed at all times except when waste is being added.[8][9] This is a critical EPA requirement to prevent the release of vapors and ensure safety.
-
Inspection : Regularly inspect the SAA to ensure containers are properly labeled, closed, and not leaking.[9]
Spill Management Protocol
In the event of an accidental release, a prepared response is essential to mitigate exposure and contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated by keeping the fume hood active.
-
Don PPE : Before re-entering the area, don the full required PPE, including a respirator if the spill has generated significant airborne dust.
-
Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent further spread. Do not use combustible materials like paper towels for the initial containment.
-
Clean-Up : Carefully sweep or scoop the contained material and place it into a designated hazardous waste container, appropriately labeled for spill debris.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Document and report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established procedures.[12]
Final Disposal Workflow
The ultimate disposal of this compound must be handled by professionals. The laboratory's responsibility is to prepare the waste for a safe and compliant hand-off to EHS or a certified hazardous waste contractor. The typical end-of-life pathway for this type of waste is high-temperature incineration at a permitted facility.[10][13]
Sources
- 1. This compound | 147764-61-2 [sigmaaldrich.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. This compound | C10H8N2 | CID 10583021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4-Chlorophenyl)-2,3-dihydro-5-hydroxy-5H-imidazo[2,1-a]isoindole(22232-71-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ethz.ch [ethz.ch]
- 12. threesixtysafety.com [threesixtysafety.com]
- 13. uwlax.edu [uwlax.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 5H-Imidazo[5,1-a]isoindole
In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount to innovation. Among these, 5H-Imidazo[5,1-a]isoindole and its derivatives represent a class of molecules with significant biological potential.[1][2] As researchers and scientists, our primary responsibility is to ensure the safe handling of these compounds, protecting ourselves and our colleagues from potential harm. This guide provides a detailed, step-by-step protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in the principles of scientific integrity and proactive risk mitigation.
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, existing data for the compound and its analogs necessitates a cautious and thorough approach to safety. Information from suppliers indicates that this compound is classified with the GHS07 pictogram, carrying the signal word "Warning" and the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). This immediately signals the need for protective measures to prevent ingestion and skin contact.
Furthermore, toxicological studies on other imidazo-based heterocyclic derivatives have revealed potential for cytotoxicity and DNA fragmentation.[3][4][5] In vivo studies of some of these compounds have also indicated the potential for significant toxicity at higher doses, including hepatic damage.[3][4][5] Therefore, the following recommendations are based on a conservative assessment of the potential hazards, treating the compound with a high degree of caution.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish the foundational principles that underpin all laboratory work with potentially hazardous materials.
-
Engineering Controls as the First Line of Defense: All work with this compound, particularly when handling the solid compound or preparing solutions, must be conducted in a certified chemical fume hood. This engineering control is non-negotiable and serves to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise labeling of all containers and work areas is mandatory.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is to be used in conjunction with, not as a substitute for, engineering and administrative controls.
Detailed PPE Protocol for this compound
The following table outlines the minimum required PPE for various stages of handling this compound. The rationale behind each selection is provided to ensure a deep understanding of the safety protocols.
| Activity | Required PPE | Rationale and Expert Insights |
| Receiving and Unpacking | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields- Laboratory Coat | External packaging may be contaminated. The primary risk is dermal exposure to trace amounts of the compound. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. |
| Weighing and Solution Preparation | - Nitrile Gloves (double-gloving)- Chemical Splash Goggles- Laboratory Coat (flame-retardant recommended)- Respiratory Protection (N95 or higher) | This stage presents the highest risk of exposure to the solid compound, which can become airborne. Chemical splash goggles offer superior protection against dust particles and splashes compared to safety glasses. Given the potential for cytotoxicity, respiratory protection is essential to prevent inhalation of fine particles. A flame-retardant lab coat is a prudent measure for handling any organic compound. |
| Conducting Reactions and Work-up | - Nitrile Gloves (double-gloving)- Chemical Splash Goggles- Laboratory Coat (flame-retardant recommended) | At this stage, the compound is typically in solution, reducing the risk of aerosolization of the solid. However, the risk of splashes remains. Consistent use of gloves and goggles is critical. |
| Purification (e.g., Chromatography) | - Nitrile Gloves (double-gloving)- Chemical Splash Goggles- Laboratory Coat (flame-retardant recommended) | Similar to the reaction stage, the primary risks are dermal and ocular exposure from splashes or leaks. |
| Handling of Waste and Decontamination | - Nitrile Gloves (double-gloving)- Chemical Splash Goggles- Laboratory Coat (flame-retardant recommended) | All materials that have come into contact with this compound are considered hazardous waste. Handling these materials requires the same level of PPE as handling the pure compound. |
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the logistical aspects of handling and disposal.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill Response: Evacuate the area. For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Hazardous Waste Disposal Workflow.
-
Segregation: Do not mix this compound waste with other waste streams.[6]
-
Containerization: Use a dedicated, leak-proof container that is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][7]
-
Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[8][9] Never dispose of this chemical down the drain or in regular trash.[10]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery. By adhering to the rigorous PPE and handling protocols outlined in this guide, researchers can confidently and safely explore the potential of this and other promising compounds. Proactive risk assessment, a thorough understanding of the available safety data, and a commitment to best practices are the cornerstones of a robust safety culture in any research environment.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- del Olmo, E., et al. (2011). Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds. European Journal of Medicinal Chemistry, 46(11), 5343-5353.
- MDPI. (2022).
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Pawar, S. V., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
- PubChem. (n.d.). This compound.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of Washington. (n.d.). Chemical Waste Disposal Guidelines.
- Various Authors. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 613-631.
- Various Authors. (2021). Chemistry and Synthesis of Fused Heterocyclic Compounds. Journal of Organic Chemistry, 86(15), 10123-10145.
- Various Authors. (2023). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Current Medicinal Chemistry, 30(1), 1-2.
- Various Authors. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Medicinal and Organic Chemistry, 10(3), 1-6.
- Various Authors. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules.
Sources
- 1. Antimalarial activity of imidazo[2,1-a]isoindol-5-ol derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. nswai.org [nswai.org]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
